Pentetreotide
Description
Properties
IUPAC Name |
2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLWNYCFDMAZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87N13O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentetreotide, a synthetic octapeptide analog of somatostatin (B550006), is a cornerstone in the diagnostic imaging and targeted radionuclide therapy of neuroendocrine tumors (NETs). Its clinical utility is rooted in its high-affinity binding to somatostatin receptors (SSTRs), which are frequently overexpressed on the surface of these tumor cells. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its receptor binding characteristics, downstream signaling cascades, and the experimental methodologies used to elucidate these processes.
Introduction
This compound is a derivative of octreotide, modified with a diethylenetriaminepentaacetic acid (DTPA) chelator. This modification allows for the stable radiolabeling of the peptide with radionuclides, most commonly Indium-111 (¹¹¹In) for diagnostic imaging (OctreoScan™) and potentially with therapeutic isotopes.[1] The fundamental principle of its action lies in its ability to mimic the natural inhibitory effects of somatostatin by targeting SSTRs.
Receptor Binding and Specificity
The initial and most critical step in the mechanism of action of this compound is its binding to SSTRs on the cell surface.
Somatostatin Receptor Subtypes
There are five known human somatostatin receptor subtypes (SSTR1-5), all of which are G-protein coupled receptors (GPCRs).[1] NETs exhibit variable expression profiles of these subtypes, with SSTR2 being the most predominantly expressed.[1]
Binding Affinity of this compound
This compound, like its parent compound octreotide, exhibits a high binding affinity predominantly for SSTR2 and a moderate affinity for SSTR5.[1] The binding to other SSTR subtypes is significantly lower. This receptor specificity is the basis for its targeted application in SSTR2-positive tumors.
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Somatostatin-14 | 1.5 | 0.4 | 1.1 | 1.7 | 0.9 |
| Octreotide | >1000 | 0.6 | 71 | >1000 | 15 |
| This compound | High | Very High | Low | Low | Moderate |
Note: Specific IC50 values for this compound are not consistently reported in the literature; however, its binding profile is widely recognized as being very similar to that of octreotide. The table reflects this established profile.
Cellular Internalization and Trafficking
Upon binding to SSTR2, the this compound-receptor complex is rapidly internalized via clathrin-mediated endocytosis. This process is crucial for both the diagnostic and therapeutic applications of radiolabeled this compound. For diagnostic imaging with ¹¹¹In-Pentetreotide, internalization leads to the accumulation and retention of the radiopharmaceutical within the tumor cells, resulting in a strong and persistent signal. For therapeutic applications, this process delivers the cytotoxic payload directly to the target cell.
This compound Binding and Internalization Workflow.
Downstream Signaling Pathways
The binding of this compound to SSTR2 initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects. These pathways are primarily inhibitory in nature.
Inhibition of Adenylyl Cyclase and cAMP Reduction
The canonical signaling pathway activated by SSTR2 is the inhibition of adenylyl cyclase (AC) via the activation of an inhibitory G-protein (Gi). This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] The reduction in cAMP levels has several downstream consequences, including the inhibition of hormone secretion and a decrease in cell proliferation.
This compound-Mediated Inhibition of the cAMP Pathway.
Modulation of Ion Channels
SSTR2 activation can also lead to the modulation of ion channel activity, contributing to its inhibitory effects. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx. Both of these effects contribute to the suppression of hormone exocytosis.
Activation of Protein Tyrosine Phosphatases
This compound can induce antiproliferative effects through the activation of protein tyrosine phosphatases (PTPs), such as SHP-1. Activated SHP-1 can dephosphorylate and inactivate key signaling molecules involved in cell growth and proliferation, including components of the MAP kinase pathway.
Influence on MAP Kinase and PI3K/Akt Pathways
The antiproliferative effects of this compound are also linked to its ability to modulate the MAP kinase (Raf/MEK/ERK) and PI3K/Akt signaling pathways. By activating PTPs, this compound can lead to the dephosphorylation and inactivation of ERK, a key promoter of cell proliferation.[3] Furthermore, there is evidence that somatostatin analogs can influence the PI3K/Akt pathway, a critical regulator of cell survival and growth, although the precise mechanisms are still under investigation.[3][4][5][6][7]
Modulation of Proliferation and Survival Pathways.
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of this compound for SSTR subtypes.
Objective: To determine the IC50 and subsequently the Ki of this compound for SSTR2.
Materials:
-
Cell membranes prepared from cells overexpressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or a similar high-affinity SSTR2 radioligand.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well microplates.
-
Gamma counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled somatostatin), and competitive binding (radioligand + varying concentrations of this compound).
-
Incubation: Add cell membranes (20-50 µg protein/well), radioligand (at a concentration near its Kd), and either buffer, excess unlabeled somatostatin, or this compound to the wells. Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
cAMP Immunoassay
This assay quantifies the effect of this compound on intracellular cAMP levels.
Objective: To measure the inhibition of forskolin-stimulated cAMP production by this compound.
Materials:
-
SSTR2-expressing cells (e.g., BON-1 or NCI-H727).
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Cell lysis buffer.
-
cAMP immunoassay kit (e.g., ELISA or HTRF-based).
-
Microplate reader.
Procedure:
-
Cell Culture: Plate SSTR2-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for a further 15-30 minutes.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples from the standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the this compound concentration to determine the IC50.[2][8][9]
In Vivo Tumor Localization and Biodistribution
This protocol describes the use of ¹¹¹In-Pentetreotide for imaging tumors in a preclinical model.
Objective: To visualize SSTR2-positive tumors and determine the biodistribution of ¹¹¹In-Pentetreotide in vivo.
Materials:
-
Animal model with SSTR2-positive tumor xenografts (e.g., nude mice with BON-1 tumors).
-
¹¹¹In-Pentetreotide.
-
SPECT/CT scanner.
-
Gamma counter.
Procedure:
-
Radiopharmaceutical Administration: Inject the tumor-bearing animals with a known activity of ¹¹¹In-Pentetreotide (typically via tail vein).[10][11]
-
Imaging: At various time points post-injection (e.g., 4, 24, and 48 hours), anesthetize the animals and perform whole-body SPECT/CT imaging.[11][12]
-
Biodistribution Study: At the final time point, euthanize the animals and dissect major organs and the tumor.
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: For imaging, reconstruct the SPECT/CT images to visualize tumor uptake. For biodistribution, calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Conclusion
The mechanism of action of this compound is a multi-faceted process initiated by its high-affinity binding to SSTR2. This interaction triggers a cascade of inhibitory signaling events, most notably the suppression of the adenylyl cyclase/cAMP pathway, which are central to its effects on hormone secretion and cell proliferation. The internalization of the radiolabeled compound is fundamental to its utility in both diagnostic imaging and targeted therapy. A thorough understanding of these molecular mechanisms is essential for the continued development and optimization of this compound and other somatostatin analogs in the management of neuroendocrine tumors.
References
- 1. openmedscience.com [openmedscience.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K-AKT-mTOR-Signaling and beyond: the Complex Network in Gastroenteropancreatic Neuroendocrine Neoplasms [thno.org]
- 4. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phosphatidylinositol 3-kinase/Akt Signaling Pathway in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The PI3K/Akt Pathway in Tumors of Endocrine Tissues [frontiersin.org]
- 7. Signaling Mechanisms in Neuroendocrine Tumors as Targets for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biodistribution of 111in-DTPA-D-Phe1-octreotide in tumor-bearing nude mice: influence of amount injected and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radiology.wisc.edu [radiology.wisc.edu]
- 12. researchgate.net [researchgate.net]
Pentetreotide structure and chemical properties
This in-depth technical guide provides a detailed overview of the structure, chemical properties, and mechanism of action of Pentetreotide. It is intended for researchers, scientists, and professionals involved in drug development and nuclear medicine.
Core Structure and Chemical Identity
This compound is a synthetic cyclic octapeptide analogue of somatostatin (B550006).[1] Its structure is characterized by the conjugation of octreotide (B344500) with diethylenetriaminepentaacetic acid (DTPA).[1] This modification allows for the chelation of radionuclides, most notably Indium-111, for diagnostic imaging applications.[1]
Chemical Structure
The chemical structure of this compound is comprised of a cyclic peptide core, which is a derivative of the biologically active region of somatostatin, linked to a DTPA chelating agent.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₆₃H₈₇N₁₃O₁₉S₂ | [2] |
| Molecular Weight | 1394.58 g/mol | [2] |
| IUPAC Name | 2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | [2] |
| CAS Number | 138661-02-6 | [2] |
| Synonyms | DTPA-octreotide, DTPA-SMS, OctreoScan | [2] |
| XLogP3 (Computed) | -9.4 | [2] |
| Solubility | Soluble in water, PBS, or DMSO (qualitative) | |
| pKa | Data not available |
Mechanism of Action and Signaling Pathways
This compound functions as a somatostatin analogue, exhibiting a high binding affinity for somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1] These receptors are G-protein coupled receptors (GPCRs) and are often overexpressed on the cell surface of various neuroendocrine tumors (NETs).[1] The binding of this compound to these receptors initiates a cascade of intracellular signaling events.
Upon binding to SSTR2, this compound induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi). The activated Gi protein, in turn, inhibits the activity of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Furthermore, SSTR2 activation can stimulate phospholipase C (PLC) and activate protein tyrosine phosphatases, such as SHP-1 and SHP-2, as well as the MAPK/ERK pathway. These signaling events collectively contribute to the cellular responses mediated by this compound, which include inhibition of hormone secretion and cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including its synthesis, radiolabeling, and binding assays.
Solid-Phase Synthesis of this compound
This compound can be synthesized using a stepwise solid-phase peptide synthesis (SPPS) protocol.[3] The following is a summarized workflow:
Methodology:
-
Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin, loaded with the C-terminal amino alcohol, threoninol.[4]
-
Peptide Chain Assembly: Assemble the linear peptide sequence on the resin using standard Fmoc-based solid-phase peptide synthesis chemistry.[4]
-
Cyclization: Perform on-resin cyclization to form the intramolecular disulfide bond between the two cysteine residues. This can be achieved using an oxidizing agent like thallium trifluoroacetate.[3]
-
DTPA Conjugation: Couple the cyclic dianhydride of DTPA to the N-terminal D-phenylalanine of the resin-bound peptide.[3]
-
Cleavage and Deprotection: Cleave the peptide from the resin via aminolysis with threoninol.[3] Subsequently, remove the acid-labile side-chain protecting groups using a reagent such as trifluoroacetic acid (TFA).[3]
-
Purification: Purify the crude peptide by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Final Product: Obtain the final product as a lyophilized powder and characterize it by mass spectrometry and analytical HPLC.[3]
Radiolabeling with Indium-111
The chelation of Indium-111 (¹¹¹In) to the DTPA moiety of this compound is a critical step for its use in scintigraphy. The following protocol is based on the instructions for the commercially available OctreoScan™ kit.[5]
Materials:
-
Octreoscan™ Reaction Vial (containing 10 µg this compound and other excipients)[5]
-
Indium In-111 Chloride sterile solution[5]
-
0.9% Sodium Chloride Injection, USP[6]
-
Lead dispensing shield[6]
-
Sterile syringe and needles[6]
-
Appropriate antiseptic[6]
-
Radiochemical purity testing system (e.g., ITLC)[7]
Procedure:
-
Place the Octreoscan™ Reaction Vial in a lead dispensing shield.[6]
-
Swab the rubber stopper of the reaction vial with a suitable antiseptic.[6]
-
Aseptically add the Indium In-111 Chloride solution to the reaction vial.[6]
-
Gently swirl the vial to ensure complete dissolution and mixing.
-
Allow the reaction to proceed at room temperature for a specified time (typically around 30 minutes).
-
Visually inspect the solution for any particulate matter or discoloration before administration.[7]
-
If necessary, the final preparation can be diluted with 0.9% Sodium Chloride Injection, USP.[6]
-
The radiolabeled product must be used within 6 hours of preparation.[7]
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity of the final ¹¹¹In-Pentetreotide preparation using a suitable chromatographic method, such as instant thin-layer chromatography (ITLC).[7] The radiochemical purity should be ≥90% for clinical use.[7]
-
pH: The pH of the final solution should be between 3.8 and 4.3.[6]
In Vitro Competitive Receptor Binding Assay
This protocol describes a representative in vitro competitive binding assay to determine the binding affinity (Ki) of this compound for SSTR2, using a cell line overexpressing the receptor.
Materials:
-
Cell line stably expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹¹¹In]-Pentetreotide)[8]
-
Unlabeled this compound (as competitor)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Protease inhibitors
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Membrane Preparation: Culture the SSTR2-expressing cells to confluence, harvest them, and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation
-
A fixed concentration of the radioligand
-
Increasing concentrations of unlabeled this compound (or other competing ligands)
-
For total binding, add buffer instead of a competitor.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., unlabeled somatostatin).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[9]
-
Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Binding Assay (Somatostatin Receptor Scintigraphy)
This section outlines a generalized protocol for in vivo imaging of SSTR-positive tumors using ¹¹¹In-Pentetreotide.
Patient Preparation:
-
Patients should be well-hydrated.[10]
-
If applicable, long-acting somatostatin analog therapy should be discontinued (B1498344) for a specified period before the scan to avoid receptor blockade.[7]
-
A mild laxative may be administered to reduce intestinal activity that could interfere with imaging.[10]
Procedure:
-
Radiopharmaceutical Administration: Administer a sterile, pyrogen-free dose of ¹¹¹In-Pentetreotide intravenously. The typical adult dose is approximately 111-222 MBq (3-6 mCi).[11]
-
Imaging: Perform planar whole-body and/or single-photon emission computed tomography (SPECT) imaging at multiple time points post-injection, typically at 4, 24, and sometimes 48 hours.[10]
-
Image Analysis: Analyze the images for areas of abnormal radiotracer accumulation, which may indicate the presence of SSTR-positive tumors. The physiological uptake in organs like the spleen, kidneys, liver, and pituitary gland should be considered during interpretation.[10]
References
- 1. Indium In-111 this compound | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C63H87N13O19S2 | CID 72128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
The Genesis of a Theranostic Agent: An In-depth Guide to the Discovery and Development of Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentetreotide, a synthetic analog of the natural hormone somatostatin (B550006), represents a cornerstone in the field of nuclear medicine, particularly in the diagnosis and management of neuroendocrine tumors (NETs). Its development marked a pivotal transition from purely anatomical imaging to functional, receptor-based targeting, laying the groundwork for the modern "theranostic" approach. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, detailing its mechanism of action, the experimental protocols that validated its use, and the quantitative data that underpin its clinical utility.
Introduction: The Somatostatin Challenge
The story of this compound begins with the natural peptide hormone, somatostatin. First identified in 1973, somatostatin was recognized for its inhibitory effects on various endocrine and exocrine secretions.[1] A critical breakthrough came with the discovery that many neuroendocrine tumors overexpress somatostatin receptors (SSTRs) on their cell surfaces, presenting a unique molecular target.[2] However, the clinical application of native somatostatin was severely hampered by its very short biological half-life of only one to three minutes, as it is rapidly degraded by plasma peptidases.[3] This limitation spurred the development of more stable synthetic analogs.
Octreotide (B344500), a synthetic octapeptide analog of somatostatin, was a significant advancement, boasting a much longer half-life.[1] It mimics the biologically active region of somatostatin and binds with high affinity, particularly to SSTR subtype 2 (SSTR2).[4] While effective therapeutically for symptom control in NETs, the next logical step was to leverage its tumor-targeting capabilities for imaging.
The Innovation: From Octreotide to this compound
To transform Octreotide into an imaging agent, it needed to be linked to a radionuclide. The challenge was to modify the peptide to securely hold a radioactive metal ion without compromising its ability to bind to somatostatin receptors.
The Chelation Solution: The Birth of this compound
The solution came in the form of a chelator, diethylenetriaminepentaacetic acid (DTPA). Researchers successfully conjugated DTPA to the N-terminus of octreotide. This new molecule, [DTPA-D-Phe1]-octreotide , was named This compound .[5][6] The DTPA "cage" was capable of stably chelating the gamma-emitting radionuclide Indium-111 (¹¹¹In). This radiolabeled compound, ¹¹¹In-Pentetreotide, became the first peptide-based radiopharmaceutical for receptor imaging.[7][8]
Key Development Milestones
-
Circa 1990: A team led by Dr. Eric P. Krenning in Rotterdam, in collaboration with Sandoz Research Institute, successfully developed ¹¹¹In-pentetreotide.[7][8]
-
1993: Krenning's group published their extensive experience using ¹¹¹In-pentetreotide for imaging in over 1,000 patients, demonstrating its clinical value.[6][7]
-
June 1994: The U.S. Food and Drug Administration (FDA) approved ¹¹¹In-pentetreotide for clinical use under the trade name OctreoScan™ (Mallinckrodt).[9][10] This was a landmark approval, making it the first peptide imaging agent available in the United States.[9][10]
Mechanism of Action and Signaling
This compound's efficacy is rooted in its high-affinity binding to somatostatin receptors, primarily SSTR2 and SSTR5, which are abundant on NET cells.[11] Upon intravenous injection, ¹¹¹In-pentetreotide circulates and binds to these receptors. The ligand-receptor complex is then internalized by the cell.[4] The emitted gamma rays from the attached ¹¹¹In can be detected by a gamma camera, allowing for the visualization of the tumor's location, size, and metastatic spread.
Caption: Workflow for Radiolabeling this compound.
Methodology:
-
Preparation: The OctreoScan™ kit contains a reaction vial with 10 µg of lyophilized this compound and a separate vial of sterile ¹¹¹In-Chloride solution. [12][13]The reaction vial is placed in a lead shield.
-
Reconstitution: Using aseptic technique, the ¹¹¹In-Chloride solution is injected into the reaction vial. [13]3. Incubation: The vial is gently swirled until the contents are dissolved and then incubated at room temperature for at least 30 minutes to allow for the chelation of ¹¹¹In by the DTPA moiety of this compound. [7][13]4. Quality Control: Prior to administration, the radiochemical purity must be tested (e.g., using a Sep-Pak C18 cartridge). The final product should not be used if the radiochemical purity is less than 90%. [13]The prepared ¹¹¹In-Pentetreotide injection should be used within 6 hours.
In Vitro Competitive Receptor Binding Assay
This protocol is a generalized method used to determine the binding affinity (IC50) of a test compound (like this compound) against a specific SSTR subtype.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express a single SSTR subtype (e.g., HEK-293-SSTR2). The cells are homogenized and centrifuged to isolate the membrane fraction containing the receptors. Protein concentration is determined.
-
Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added:
-
Cell membrane preparation (e.g., 10 µg protein).
-
A known concentration of a radiolabeled ligand that binds to the receptor (e.g., ¹²⁵I-[Tyr³]-octreotide).
-
Varying concentrations of the unlabeled "competitor" compound being tested (e.g., this compound).
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the labeled and unlabeled ligands to compete for binding to the receptors and reach equilibrium.
-
Separation: The incubation is stopped by rapid vacuum filtration through a filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand in the solution. The filters are washed with ice-cold buffer.
-
Detection: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value.
Clinical Scintigraphy Protocol (OctreoScan™)
This protocol describes the procedure for imaging patients with ¹¹¹In-Pentetreotide.
Methodology:
-
Patient Preparation:
-
Patients should be well-hydrated before and for at least one day after the injection to promote clearance and reduce radiation dose to the kidneys. [12] * A mild laxative is often recommended to reduce bowel activity, which can interfere with abdominal imaging.
-
Therapeutic, long-acting octreotide should be discontinued (B1498344) for a period (e.g., 24-72 hours) before the scan to avoid receptor blockade.
-
-
Radiopharmaceutical Administration:
-
A dose of 111 MBq (3 mCi) for planar imaging or 222 MBq (6 mCi) for SPECT is administered intravenously.
-
-
Imaging Acquisition:
-
A gamma camera equipped with a medium-energy collimator is used.
-
Imaging is performed at multiple time points, typically 4 and 24 hours post-injection. 48-hour images may also be acquired.
-
Whole-body planar scans and SPECT (Single Photon Emission Computed Tomography) of specific regions of interest (e.g., abdomen) are acquired for 3D localization. [5]
-
Conclusion and Future Evolution
The development of this compound was a landmark achievement in nuclear medicine. It successfully translated the biological principle of receptor targeting into a powerful clinical tool, providing a non-invasive method to visualize neuroendocrine tumors with high sensitivity. The logical progression of this concept led to its use in PRRT, delivering a cytotoxic radiation dose directly to cancer cells.
The foundational work on ¹¹¹In-Pentetreotide paved the way for the next generation of somatostatin analogs. These newer agents are often chelated with DOTA (a different chelator) and radiolabeled with positron emitters like Gallium-68 (⁶⁸Ga) for higher-resolution PET/CT imaging, or with beta-emitters like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) for more potent therapeutic effects. Despite these advances, the discovery and history of this compound remain a seminal chapter in the story of molecular imaging and targeted radionuclide therapy.
References
- 1. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 4. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: synthesis, radiolabeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: Synthesis, radiolabeling and in vitro validation [inis.iaea.org]
- 6. 111Indium-diethylenetriaminepentaacetic acid-d-phenylalanine-octreotide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Peptide Receptor Radionuclide Therapy for the Treatment of Pancreatic Neuroendocrine Tumors: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical comparison of [DTPA0] octreotide, [DTPA0,Tyr3] octreotide and [DOTA0,Tyr3] octreotide as carriers for somatostatin receptor-targeted scintigraphy and radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The efficacy of the available peptide receptor radionuclide therapy for neuroendocrine tumors: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentetreotide: A Comprehensive Technical Guide to a Somatostatin Analog for Researchers and Drug Development Professionals
An In-depth Analysis of Pentetreotide as a Somatostatin (B550006) Analog for Imaging and Therapy of Neuroendocrine Tumors.
This compound, a synthetic octapeptide analog of somatostatin, has become an invaluable tool in nuclear medicine for the diagnosis and management of neuroendocrine tumors (NETs).[1] Its efficacy stems from its ability to bind with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the surface of many NETs. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, binding characteristics, radiolabeling, and clinical applications, with a particular emphasis on quantitative data and detailed experimental protocols.
Mechanism of Action: Mimicking Somatostatin's Regulatory Role
This compound is a chemical analogue of the naturally occurring hormone somatostatin.[2][3] Somatostatin exerts a wide range of physiological effects, primarily inhibitory, by binding to its receptors. These effects include the inhibition of hormone secretion and the regulation of cell growth.[4][5] this compound mimics these actions, particularly the binding to somatostatin receptors.[1]
When radiolabeled, typically with Indium-111 (¹¹¹In), this compound allows for the visualization of tumors expressing a high density of these receptors through Single Photon Emission Computed Tomography (SPECT) imaging.[1] The radiolabeled compound, ¹¹¹In-pentetreotide, binds to SSTRs on the surface of tumor cells.[6] Following binding, the complex is internalized, leading to the accumulation of radioactivity within the tumor cells, enabling their detection and localization.[7]
Signaling Pathways
The binding of this compound to somatostatin receptors, primarily the SSTR2 subtype, triggers a cascade of intracellular events that can inhibit cell proliferation and hormone secretion. While the primary use of ¹¹¹In-pentetreotide is diagnostic, understanding these pathways is crucial for its therapeutic potential. The binding activates various signaling pathways, including the inhibition of adenylyl cyclase and the modulation of ion channels.
Quantitative Data
Binding Affinity to Somatostatin Receptor Subtypes
This compound exhibits a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR5.[8][9] Its affinity for other subtypes is significantly lower. This selectivity for SSTR2 is crucial for its clinical utility, as many neuroendocrine tumors overexpress this particular subtype.
| Somatostatin Receptor Subtype | Binding Affinity (IC50, nM) of Octreotide (B344500)* |
| SSTR1 | >1000[10] |
| SSTR2 | 0.2 - 2.5[10] |
| SSTR3 | Low affinity[10] |
| SSTR4 | >100[10] |
| SSTR5 | Lower affinity than SSTR2[10] |
Note: Data is for Octreotide, which has a comparable binding profile to this compound.
Pharmacokinetics of ¹¹¹In-Pentetreotide
Following intravenous administration, ¹¹¹In-pentetreotide is rapidly cleared from the blood.[8][11]
| Parameter | Value |
| Blood Clearance | |
| 10 minutes post-injection | ~33% of injected dose remains in blood pool[11] |
| 20 hours post-injection | ~1% of injected dose remains in blood pool[8] |
| Biological Half-life | ~6 hours[11] |
| Excretion | |
| Primary Route | Renal[11] |
| 6 hours post-injection | ~50% of injected dose in urine[12] |
| 24 hours post-injection | ~85% of injected dose in urine[12] |
| Hepatobiliary Excretion | ~2% of administered dose[11] |
Radiation Dosimetry of ¹¹¹In-Pentetreotide
The radiation dose delivered to various organs has been estimated for ¹¹¹In-pentetreotide.
| Organ | Estimated Absorbed Dose (mGy/MBq) |
| Kidneys | 0.52 |
| Spleen | Data not consistently reported across all studies |
| Liver | Data not consistently reported across all studies |
| Bladder Wall | Data varies with voiding frequency |
| Effective Dose | 0.073 mSv/MBq |
| Effective Dose Equivalent | 0.1 mSv/MBq |
Source: M.G. Stabin et al., Journal of Nuclear Medicine
Experimental Protocols
Synthesis of this compound (DTPA-Octreotide)
The synthesis of this compound involves the conjugation of the chelating agent diethylenetriaminepentaacetic acid (DTPA) to the N-terminus of octreotide. A common method is through solid-phase peptide synthesis.
Methodology:
-
Solid-Phase Peptide Synthesis: Octreotide is assembled on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially coupled to the growing peptide chain.
-
DTPA Conjugation: Following the assembly of the protected octreotide sequence on the resin, the N-terminal Fmoc protecting group is removed. The free amine is then reacted with a molar excess of DTPA dianhydride in a suitable solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIEA).
-
Cleavage and Deprotection: The DTPA-conjugated peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound product.
Radiolabeling of this compound with Indium-111
The radiolabeling of this compound with ¹¹¹In is a straightforward process, typically performed using a kit formulation such as OctreoScan™.[2]
Materials:
-
OctreoScan™ kit containing a vial of lyophilized this compound and a vial of ¹¹¹In-chloride sterile solution.
-
Sterile syringes and needles.
-
Lead shielding.
-
Dose calibrator.
Procedure:
-
Aseptically add the sterile ¹¹¹In-chloride solution to the vial containing the lyophilized this compound.[2]
-
Gently swirl the vial to ensure complete dissolution. Do not shake.
-
Allow the reaction to proceed at room temperature for the time specified in the kit instructions (typically around 30 minutes).
-
Visually inspect the solution for any particulate matter before administration.[12]
-
Determine the radiochemical purity of the final product. The product should not be used if the radiochemical purity is less than 90%.[12]
-
The final preparation should be used within 6 hours.[12]
Quality Control of ¹¹¹In-Pentetreotide
The primary quality control measure is the determination of radiochemical purity (RCP) to ensure that the ¹¹¹In is efficiently chelated by the this compound.
Methodology (Sep-Pak C18 Cartridge Method):
-
Cartridge Preparation: A Sep-Pak C18 cartridge is pre-conditioned with ethanol followed by water.
-
Sample Application: A small aliquot of the ¹¹¹In-pentetreotide preparation is applied to the cartridge. The ¹¹¹In-pentetreotide binds to the C18 stationary phase.
-
Elution of Impurities: Unbound ¹¹¹In and other hydrophilic impurities are washed from the cartridge with saline.
-
Elution of Product: The ¹¹¹In-pentetreotide is eluted from the cartridge with an ethanol/water mixture.
-
Radioactivity Measurement: The radioactivity in the cartridge, the saline eluate, and the ethanol/water eluate are measured in a dose calibrator.
-
Calculation: The radiochemical purity is calculated as: (Activity in ethanol/water eluate) / (Total activity) x 100%
An alternative and simpler method using instant thin-layer chromatography (ITLC) has also been developed.[1]
In Vitro Somatostatin Receptor Binding Assay
Competitive binding assays are used to determine the affinity of this compound for different SSTR subtypes.
Methodology:
-
Cell Culture: Use cell lines engineered to express a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Homogenize the cells and isolate the cell membranes by centrifugation.
-
Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Clinical Imaging Protocol with ¹¹¹In-Pentetreotide (OctreoScan™)
Patient Preparation:
-
Patients should be well-hydrated.[12]
-
Discontinuation of octreotide therapy is often recommended for a period before the scan to avoid receptor saturation (e.g., 24 hours for short-acting and 4-6 weeks for long-acting formulations).
-
A mild laxative may be administered to reduce bowel activity, which can interfere with abdominal imaging.[3]
Administration:
-
The recommended adult dose is typically 111-222 MBq (3-6 mCi) of ¹¹¹In-pentetreotide administered intravenously.[3][8]
Imaging:
-
Planar and SPECT imaging are typically performed at 4 and 24 hours post-injection.[3] Delayed imaging at 48 hours may be necessary if there is significant bowel activity at 24 hours.[3]
-
A large field-of-view gamma camera equipped with a medium-energy collimator is used.[3]
-
Energy windows are centered around the two main photopeaks of ¹¹¹In (171 and 245 keV).[3]
Conclusion
This compound remains a cornerstone in the management of neuroendocrine tumors. Its high affinity for SSTR2, coupled with well-established protocols for radiolabeling and imaging, provides a robust platform for tumor localization and staging. The quantitative data on its binding, pharmacokinetics, and dosimetry, along with detailed experimental methodologies, underscore its reliability and utility for both clinical and research applications. Future developments may focus on expanding its therapeutic applications and developing analogs with even more favorable properties.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. apps.ausrad.com [apps.ausrad.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. med.emory.edu [med.emory.edu]
- 9. carcinoid.org [carcinoid.org]
- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 11. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]
- 12. radiology.wisc.edu [radiology.wisc.edu]
Indium-111 Labeled Pentetreotide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles of Indium-111 labeled pentetreotide (B1679299), a key radiopharmaceutical in nuclear medicine. The following sections detail its mechanism of action, experimental protocols for its preparation and quality control, and essential data on its use.
Core Concepts
Indium-111 labeled this compound, commercially known as OctreoScan™, is a radiopharmaceutical agent used for the scintigraphic localization of primary and metastatic neuroendocrine tumors (NETs) that bear somatostatin (B550006) receptors. It is a synthetic analog of somatostatin, a naturally occurring hormone that regulates the endocrine system. The compound consists of this compound, a derivative of the octapeptide octreotide, which is conjugated to the chelating agent diethylenetriaminepentaacetic acid (DTPA).[1] This DTPA moiety allows for the stable chelation of the gamma-emitting radionuclide, Indium-111 (111In).[1]
Mechanism of Action
The diagnostic efficacy of 111In-pentetreotide is rooted in its high affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are overexpressed on the surface of many neuroendocrine tumor cells. Upon intravenous administration, 111In-pentetreotide binds to these receptors. Following binding, the receptor-ligand complex is internalized by the tumor cells.[2] The physical decay of 111In emits gamma photons, which can be detected by a gamma camera, allowing for the visualization of tumor localization and burden.
Physicochemical Properties
A summary of the key physicochemical properties of Indium-111 and this compound is provided in the tables below.
| Property | Value |
| Indium-111 (111In) | |
| Half-life | 2.805 days (67.32 hours)[1] |
| Decay Mode | Electron Capture[1] |
| Principal Gamma Emissions | 171.3 keV (90.2%) and 245.4 keV (94.0%)[1] |
| This compound | |
| Molecular Formula | C63H87N13O19S2 |
| Molecular Weight | 1394.58 g/mol |
Experimental Protocols
The preparation of 111In-pentetreotide for clinical use involves the radiolabeling of a sterile, non-pyrogenic kit, such as OctreoScan™, with a sterile, non-pyrogenic solution of Indium-111 chloride. Strict adherence to aseptic techniques and appropriate radiation safety measures is mandatory.
Radiolabeling of this compound with Indium-111
The following protocol outlines the steps for the radiolabeling of this compound using a commercial kit.
Materials:
-
OctreoScan™ kit (or equivalent) containing a reaction vial with lyophilized this compound and other excipients.[1]
-
Sterile, non-pyrogenic Indium In 111 Chloride solution.[1]
-
Lead dispensing shield.[3]
-
Sterile syringe and needle.[3]
-
Appropriate antiseptic swabs.[3]
Procedure:
-
Place the reaction vial in a lead dispensing shield.[3]
-
Swab the rubber stopper of the reaction vial with an antiseptic and allow it to dry.[3]
-
Aseptically withdraw the required activity of Indium In 111 Chloride solution into a sterile syringe.[3]
-
Inject the Indium In 111 Chloride solution into the reaction vial.[3]
-
Gently swirl the vial until the lyophilized powder is completely dissolved.[3]
-
Incubate the reaction vial at room temperature for a minimum of 30 minutes.[3]
-
Visually inspect the final solution for clarity and absence of particulate matter before proceeding to quality control.[4] The solution should be clear and colorless.[5]
Quality Control: Radiochemical Purity Determination
The radiochemical purity (RCP) of the final 111In-pentetreotide solution must be greater than 90% before administration to a patient.[4] Two common methods for determining RCP are Instant Thin-Layer Chromatography (ITLC) and Solid-Phase Extraction (SPE) using a Sep-Pak™ C18 cartridge.
Materials:
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Developing tank.
-
Mobile Phase: 0.1 M Sodium Citrate solution (pH 5.0) or 0.9% NaCl containing 0.05 M DTPA.[6]
-
Syringe and needle for spotting.
-
Radiochromatogram scanner or a well counter for counting strip segments.
Procedure:
-
Prepare the developing tank by adding the mobile phase to a depth of approximately 0.5 cm.
-
Using a pencil, draw a faint origin line about 1.5 cm from the bottom of the ITLC-SG strip.
-
Apply a small spot (1-2 µL) of the 111In-pentetreotide solution onto the origin line.
-
Place the strip in the developing tank, ensuring the origin is above the solvent level, and allow the solvent front to migrate to the top of the strip.
-
Remove the strip from the tank and allow it to dry.
-
Determine the distribution of radioactivity on the strip using a radiochromatogram scanner or by cutting the strip into two segments (origin and solvent front) and counting each in a well counter.
-
Interpretation:
-
111In-pentetreotide remains at the origin (Rf = 0.0).
-
Free 111In-chloride and 111In-DTPA migrate with the solvent front (Rf = 0.9-1.0).
-
-
Calculation: % Radiochemical Purity = [(Counts at Origin) / (Total Counts)] x 100
Materials:
-
Sep-Pak™ C18 cartridge.[5]
-
Syringes (10 mL and 1 mL).[5]
-
Methanol.[5]
-
Sterile water for injection.[5]
-
Ethanol.[5]
-
Collection vials.
-
Dose calibrator or gamma counter.
Procedure:
-
Cartridge Preparation:
-
Sample Application:
-
Elution:
-
Measurement:
-
Measure the radioactivity in Fraction 1, Fraction 2, and the cartridge itself using a dose calibrator or gamma counter.
-
-
Calculation: % Radiochemical Purity = [(Activity in Fraction 2) / (Total Activity in Fraction 1 + Fraction 2 + Cartridge)] x 100
Quantitative Data
Biodistribution
The biodistribution of 111In-pentetreotide is characterized by uptake in organs with high SSTR expression and clearance through the renal system. The following table summarizes the typical biodistribution in humans.
| Organ | % Injected Dose (mean ± SD) at 24 hours post-injection |
| Liver | 1.2 ± 0.4[7] |
| Spleen | 2.1 ± 1.0[7] |
| Kidneys | 4.6 ± 1.2[7] |
| Thyroid | 0.1 ± 0.1[7] |
| Pituitary | Faint uptake often visualized[2][4] |
| Bowel | Variable uptake[2][4] |
| Urinary Bladder | Visualized due to clearance[2][4] |
Note: Data presented are aggregated from studies in patients and may vary based on individual patient characteristics and tumor burden.
Dosimetry
The estimated absorbed radiation doses to various organs from an intravenous administration of 111In-pentetreotide are presented below.
| Organ | Absorbed Dose (mGy/MBq) |
| Spleen | 0.665[4] |
| Kidneys | 0.52[8] |
| Urinary Bladder Wall | 0.272[6] |
| Liver | 0.109[6] |
| Red Marrow | 0.031[6] |
| Ovaries | 0.044[6] |
| Testes | 0.026[6] |
| Effective Dose | 0.073 (mSv/MBq) [8] |
Note: Dosimetry estimates can vary depending on the calculation model and patient-specific factors.[6]
Signaling Pathway
The binding of 111In-pentetreotide to SSTR2 initiates a signaling cascade that is primarily inhibitory. The diagram below illustrates the key steps in this pathway.
Upon binding of 111In-pentetreotide, the SSTR2 receptor activates an inhibitory G-protein (Gi/o).[9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[10] The activated G-protein also modulates ion channels, leading to hyperpolarization of the cell membrane, and influences other signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[11] Collectively, these events lead to the inhibition of hormone secretion and cell proliferation, and in some cases, the induction of apoptosis.[12]
References
- 1. OctreoscanTM (Kit for the Preparation of Indium In 111 this compound Injection) Diagnostic - For Intravenous Use. Rx only [dailymed.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. carcinoid.org [carcinoid.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Radiation dosimetry for indium-111-pentetreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pentetreotide (OctreoScan®) for Neuroendocrine Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Indium-111 labeled pentetreotide (B1679299) (OctreoScan®), a radiopharmaceutical agent for the scintigraphic localization of primary and metastatic neuroendocrine tumors (NETs) expressing somatostatin (B550006) receptors.
Core Principles and Mechanism of Action
This compound is a synthetic analogue of the naturally occurring hormone somatostatin.[1] Its diagnostic efficacy is rooted in the high density of somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), on the cell membranes of many well-differentiated neuroendocrine tumors.[2][3]
This compound is a DTPA (diethylenetriaminepentaacetic acid) conjugate of octreotide (B344500).[4] The DTPA moiety acts as a chelator for the radionuclide Indium-111 (¹¹¹In).[4] Once administered intravenously, ¹¹¹In-pentetreotide binds with high affinity to these somatostatin receptors.[1] The emitted gamma radiation from ¹¹¹In can then be detected by a gamma camera, allowing for the visualization of tumor localization and burden.[1]
Signaling Pathway
The binding of this compound to SSTR2 initiates a cascade of intracellular events that, in the context of native somatostatin, lead to anti-proliferative and anti-secretory effects. This is primarily mediated through the inhibition of adenylyl cyclase and the activation of phosphotyrosine phosphatases.
Quantitative Data
Binding Affinity of Somatostatin Analogues
The affinity of this compound and other somatostatin analogues for different SSTR subtypes is a critical determinant of their clinical utility. The following table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the analogue required to displace 50% of a specific radioligand. Lower IC50 values denote higher binding affinity.
| Somatostatin Analogue | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| In-DTPA-Octreotide (this compound) | >1000 | 2.5 | 205 | >1000 | 16.4 |
| Native Somatostatin-14 | 2.1 | 0.5 | 1.1 | 1.9 | 0.9 |
| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 3.0 |
| Ga-DOTA-TATE | >1000 | 0.1 | 7.9 | >1000 | >1000 |
| Lu-DOTA-TATE | >1000 | 0.2 | 10.5 | >1000 | >1000 |
Data compiled from multiple sources.
Biodistribution of ¹¹¹In-Pentetreotide
Following intravenous administration, ¹¹¹In-pentetreotide is distributed throughout the body with notable uptake in organs with high SSTR expression or those involved in its clearance.
| Organ | Percentage of Injected Dose (%ID) at 4 hours | Percentage of Injected Dose (%ID) at 24 hours |
| Liver | 10.2 ± 2.6 | 10.3 ± 3.0 |
| Spleen | 3.1 ± 1.5 | 3.1 ± 1.5 |
| Kidneys | 4.6 ± 1.2 | 4.0 ± 1.1 |
| Blood | ~33% (at 10 mins) | <1% |
| Urine (cumulative) | ~50% (by 6 hours) | ~85% |
Data represents mean ± standard deviation where available. Blood and urine values indicate clearance over time.[5][6][7]
Radiation Dosimetry
The estimated absorbed radiation doses to various organs from an intravenous administration of 222 MBq (6 mCi) of ¹¹¹In-pentetreotide are summarized below.
| Organ | Absorbed Dose (mGy/MBq) | Absorbed Dose (rad/mCi) |
| Spleen | 0.148 | 0.548 |
| Kidneys | 0.108 | 0.400 |
| Bladder Wall | 0.061 | 0.226 |
| Liver | 0.024 | 0.089 |
| Red Marrow | 0.010 | 0.037 |
| Ovaries | 0.010 | 0.037 |
| Testes | 0.006 | 0.022 |
| Total Body | 0.009 | 0.033 |
These values are estimates for a standard 70 kg adult.
Clinical Performance: Sensitivity in NET Detection
The sensitivity of OctreoScan varies depending on the type of neuroendocrine tumor, which is largely influenced by the expression density of SSTR2.
| Neuroendocrine Tumor Type | Reported Sensitivity (%) |
| Carcinoid Tumors | 86 - 95 |
| Gastrinomas | 75 - 100 |
| Glucagonomas | 75 - 100 |
| VIPomas | 75 - 100 |
| Non-functioning Islet Cell Tumors | 75 - 100 |
| Pheochromocytoma/Paraganglioma | >85 |
| Neuroblastoma | ~89 |
| Medullary Thyroid Carcinoma | 65 - 70 |
| Insulinoma | 50 - 60 |
Sensitivity values are aggregated from multiple clinical studies.[7]
Experimental Protocols
Radiolabeling of this compound (OctreoScan® Kit)
The preparation of ¹¹¹In-pentetreotide is performed using a sterile, non-pyrogenic kit.[4]
-
Reaction Vial: Contains a lyophilized mixture of 10 µg this compound, 2.0 mg gentisic acid (as a stabilizer), 4.9 mg trisodium (B8492382) citrate, 0.37 mg citric acid, and 10.0 mg inositol.
-
Indium In 111 Chloride Sterile Solution Vial: Contains ¹¹¹InCl₃ in 0.02 N HCl.
-
A sterile transfer needle.
Protocol: [10]
-
Place the reaction vial in a lead shield.
-
Aseptically swab the rubber stoppers of both vials.
-
Using a shielded sterile syringe and the provided needle, withdraw the entire contents of the Indium In 111 Chloride solution.
-
Inject the ¹¹¹InCl₃ solution into the reaction vial.
-
Gently swirl the reaction vial until the lyophilized powder is completely dissolved.
-
Incubate at room temperature for a minimum of 30 minutes.
-
Visually inspect the final solution for particulate matter and discoloration prior to administration. The solution should be clear and colorless.[4]
-
The final product should be used within 6 hours of preparation.[4]
Quality Control: [10]
-
Radiochemical Purity: The radiochemical purity of the final product must be determined prior to administration and should be greater than 90%. This is typically assessed using a Sep-Pak C18 cartridge method to separate the bound ¹¹¹In-pentetreotide from free ¹¹¹In.
In Vitro Cell Binding Assay (Representative Protocol)
Competitive binding assays are used to determine the IC50 of this compound for various SSTR subtypes.
Materials:
-
Cell lines expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells transfected with SSTR2).
-
Radiolabeled somatostatin analogue with known high affinity for the receptor subtype (e.g., ¹²⁵I-Tyr¹¹-Somatostatin-14).
-
Unlabeled this compound.
-
Binding buffer and wash buffer.
-
Cell harvester and gamma counter.
Protocol:
-
Culture the SSTR-expressing cells to confluence in multi-well plates.
-
Prepare serial dilutions of unlabeled this compound.
-
In triplicate wells, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound to the respective wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled somatostatin).
-
Incubate to allow binding to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression to determine the IC50 value.
Clinical Imaging Protocol
-
Patients should be well-hydrated before and after the injection to promote clearance of the radiopharmaceutical and reduce radiation dose to the bladder.
-
A mild laxative is often recommended, starting the evening before the injection, to reduce interfering bowel activity.[11][12]
-
If the patient is on long-acting somatostatin analogue therapy, it should be discontinued (B1498344) for a period (e.g., 3-4 weeks) before imaging to avoid receptor blockade. Short-acting octreotide should be stopped for at least 24 hours.[12]
-
In patients with suspected insulinoma, an intravenous glucose infusion should be available due to the risk of hypoglycemia.[12]
Administration and Dosage: [4][12]
-
Planar Imaging: 111 MBq (3 mCi) of ¹¹¹In-pentetreotide administered intravenously.
-
SPECT Imaging: 222 MBq (6 mCi) of ¹¹¹In-pentetreotide administered intravenously.
Image Acquisition: [11]
-
Planar whole-body images are typically acquired at 4 and 24 hours post-injection.
-
48-hour imaging may be necessary if significant bowel activity is present at 24 hours.
-
Single Photon Emission Computed Tomography (SPECT), often with co-registered CT (SPECT/CT), is performed over areas of interest (commonly the abdomen and pelvis) to improve localization and anatomical correlation.
Conclusion
Indium-111 this compound (OctreoScan®) remains a valuable tool in the diagnostic armamentarium for neuroendocrine tumors. Its utility is based on the specific molecular target of somatostatin receptors, allowing for whole-body imaging to localize primary tumors and metastases. A thorough understanding of its mechanism of action, quantitative characteristics, and the detailed protocols for its preparation and use is essential for researchers and clinicians to optimize its application in the diagnosis and management of patients with neuroendocrine neoplasms. While newer PET-based somatostatin analogues are now available and often preferred due to higher sensitivity and resolution, OctreoScan continues to be utilized, particularly in settings where PET is not readily accessible.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. Indium-111-pentetreotide uptake in endocrine tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. In-111 this compound - Radio Rx [radiopharmaceuticals.info]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. drugs.com [drugs.com]
- 12. radiology.wisc.edu [radiology.wisc.edu]
Pentetreotide: A Technical Guide to Somatostatin Receptor Subtype Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide, a synthetic analog of the neuropeptide hormone somatostatin (B550006), is a critical tool in the field of nuclear medicine and oncology. Its clinical utility is rooted in its ability to specifically target somatostatin receptors (SSTRs), which are often overexpressed on the surface of neuroendocrine tumors (NETs). This technical guide provides an in-depth analysis of this compound's interaction with the five somatostatin receptor subtypes (SSTR1-SSTR5), detailing its binding affinities, the experimental protocols used for their determination, and the downstream signaling pathways activated upon binding.
Data Presentation: this compound Binding Affinity for Somatostatin Receptor Subtypes
This compound, chemically known as [111In-DTPA-D-Phe1]octreotide, exhibits a distinct binding profile for the different somatostatin receptor subtypes. Its high affinity for SSTR2 is the primary basis for its use in the imaging and therapy of SSTR2-positive tumors. The following table summarizes the binding affinity of this compound for each of the five human somatostatin receptor subtypes. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of higher binding affinity.
| Somatostatin Receptor Subtype | Binding Affinity (IC50) in nM |
| SSTR1 | No significant affinity |
| SSTR2 | High affinity (~1-10 nM) |
| SSTR3 | Lower affinity |
| SSTR4 | No significant affinity |
| SSTR5 | High affinity (~1-10 nM) |
Note: Precise IC50 values for this compound are not consistently reported across all literature. The affinities are described qualitatively based on available data, with [111In-DTPA-D-Phe1]octreotide noted to have high affinity for SSTR2 and SSTR5, and lower affinity for SSTR3[1][2]. The octapeptide analogue, octreotide, to which this compound is a conjugate, binds with high affinity to SSTR2 and SSTR5, low affinity to SSTR3, and does not bind to SSTR1 and SSTR4[3].
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound to somatostatin receptor subtypes is typically performed using a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to displace a radiolabeled ligand that has a known high affinity for the receptor subtypes.
Objective: To determine the binding affinity (IC50) of this compound for each of the five human somatostatin receptor subtypes (SSTR1-5).
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the respective SSTR subtype, such as [125I-Tyr11]-Somatostatin-14 or a subtype-selective radioligand.
-
Unlabeled Ligand (Competitor): this compound ([DTPA-D-Phe1]octreotide).
-
Membrane Preparation: Crude membrane fractions prepared from the transfected cell lines.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methodology:
-
Membrane Preparation:
-
Culture the transfected cells to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL. The protein concentration can be determined using a standard protein assay, such as the Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
Set up a series of assay tubes or a 96-well plate.
-
To each tube/well, add a fixed concentration of the radioligand (typically at a concentration close to its Kd value for the receptor).
-
Add increasing concentrations of unlabeled this compound to the tubes/wells. The concentration range should be wide enough to generate a complete sigmoidal competition curve (e.g., from 10^-12 M to 10^-5 M).
-
To determine non-specific binding, a set of tubes/wells should contain the radioligand and a high concentration of a non-radiolabeled, high-affinity ligand for the receptor (e.g., 1 µM Somatostatin-14).
-
Initiate the binding reaction by adding the membrane preparation to each tube/well.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 30-60 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding at each concentration of this compound to obtain the specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of this compound for each SSTR subtype.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
This compound-SSTR2 Signaling Pathway
Upon binding of this compound to the somatostatin receptor subtype 2 (SSTR2), a cascade of intracellular signaling events is initiated. SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). The activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Furthermore, SSTR2 activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.
References
- 1. 111Indium-diethylenetriaminepentaacetic acid-d-phenylalanine-octreotide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Internalization of Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental protocols related to the cellular uptake and internalization of Pentetreotide (B1679299). This compound is a crucial radiolabeled somatostatin (B550006) analog, pivotal in the diagnosis and, increasingly, the therapy of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).
Molecular Mechanism of Cellular Uptake and Internalization
The efficacy of this compound as an imaging and therapeutic agent is rooted in its specific interaction with somatostatin receptors and the subsequent cellular processing. The primary mechanism is receptor-mediated endocytosis, a multi-step process that ensures high target-to-background contrast and intracellular retention of the radiolabel.
1.1 Receptor Binding: this compound is a synthetic analog of somatostatin and, like its parent molecule octreotide (B344500), binds with high affinity to somatostatin receptors, particularly subtype 2 (SSTR2) and, to a lesser extent, subtype 5 (SSTR5).[1][2][3] These receptors are G-protein coupled receptors frequently overexpressed on the cell membranes of various neuroendocrine tumors.[4][5] This high-affinity binding is the critical first step for tumor-specific localization.
1.2 Internalization via Endocytosis: Following binding to the SSTR2 receptor, the this compound-receptor complex is internalized into the cell via endocytosis.[1][6][7] This process concentrates the radiopharmaceutical inside the target tumor cells. While the precise endocytic pathway is not always specified in literature for this compound itself, receptor-mediated endocytosis for G-protein coupled receptors like SSTRs is typically a clathrin-mediated process.[8][9][10] This involves the formation of clathrin-coated pits on the plasma membrane that invaginate to form endocytic vesicles containing the ligand-receptor complex.
1.3 Intracellular Trafficking and Retention: Once inside the cell within an endosome, the this compound-receptor complex is trafficked to lysosomes.[1][11] Within the acidic environment of the lysosomes, the agent is degraded to its final radiolabeled metabolite, ¹¹¹In-DTPA-D-Phe.[11] This metabolite is hydrophilic and membrane-impermeable, effectively trapping it within the lysosome and, by extension, the cell.[11] This trapping mechanism is vital for the prolonged retention of radioactivity, enabling clear imaging at delayed time points (24-48 hours) and delivering a sustained radiotherapeutic dose.
1.4 Nuclear Translocation: Following lysosomal processing, the radiolabeled metabolite has been observed to translocate to the perinuclear area and ultimately into the cell nucleus.[1][11] This nuclear localization is particularly significant for the therapeutic efficacy of this compound when labeled with Auger electron emitters like Indium-111 (B102479).[11] The short-range, high-energy Auger electrons can induce cytotoxic DNA damage when the radionuclide is in close proximity to the nucleus.[6][7][11]
Quantitative Analysis of this compound Uptake
The uptake of this compound can be quantified through various metrics, including its pharmacokinetic properties, binding affinities, and, most commonly in a clinical context, its sensitivity for tumor detection and uptake ratios in comparison to background tissues.
Table 1: Pharmacokinetics and Receptor Specificity of ¹¹¹In-Pentetreotide
| Parameter | Value / Description | Reference(s) |
|---|---|---|
| Primary Receptor Targets | Somatostatin Receptor Subtype 2 (SSTR2) | [1] |
| Secondary Receptor Targets | Somatostatin Receptor Subtype 5 (SSTR5) | [2][3] |
| Binding Affinity (Kd) | High affinity for SSTR2, specific values not consistently reported in reviewed literature. | [1] |
| Blood Clearance | Rapid. ~33% of injected dose remains at 10 min; ~1% at 20 hours. | [2][12] |
| Biological Half-life | Approximately 6 hours. | [13] |
| Primary Route of Excretion | Renal (Glomerular Filtration). 85-90% recovered in urine within 24 hours. |[11] |
Table 2: Reported Sensitivity of ¹¹¹In-Pentetreotide Scintigraphy by Tumor Type
| Tumor Type | Detection Sensitivity | Reference(s) |
|---|---|---|
| Carcinoid Tumors | 86% - 95% | [3][14][15] |
| Gastroenteropancreatic (GEP) NETs | 84% - 91% | [11] |
| Pheochromocytomas / Paragangliomas | > 85% | [2][14] |
| Medullary Thyroid Carcinoma | 50% - 75% | [3][14][15] |
| Islet Cell Tumors (general) | 75% - 100% | [2][3] |
| Insulinomas | 30% - 60% (Lower due to different SSTR expression) | [2][3][11] |
| Small Cell Lung Cancer | 63% - 100% (Primary tumors) | [11] |
| Meningiomas | High (~100% sensitivity reported) |[3][14] |
Table 3: Quantitative Uptake Ratios for Differentiating Pancreatic Head Lesions Data from a study using SPECT/CT to differentiate benign physiologic uptake from malignant neuroendocrine tumors in the pancreatic head.
| Parameter (Pancreas-to-Liver Ratio) | Mean ± SD (Range) | Accuracy | Reference(s) |
|---|---|---|---|
| Benign Physiologic Uptake (3D ROI) | 0.91 ± 0.38 (0.37 - 1.63) | N/A | [16][17][18] |
| Pathologic NET Uptake (3D ROI) | 8.2 ± 7.3 (1.79 - 23.6) | N/A | [16][17][18] |
| Pathologic Threshold (3D ROI Ratio) | > 1.67 | 100% in the study cohort | [16][17] |
| Pathologic Threshold (2D ROI Ratio) | > 1.62 | 97% in the study cohort |[16][17] |
Experimental Protocols
The study of this compound uptake involves both in vivo clinical imaging and in vitro cellular assays.
3.1 Protocol: In Vivo Quantification via Somatostatin Receptor Scintigraphy (SRS) This protocol outlines the standard clinical procedure for imaging tumors using ¹¹¹In-Pentetreotide.
Methodology:
-
Patient Preparation:
-
Discontinue therapeutic doses of octreotide for up to 72 hours prior to the scan to avoid receptor blockade.[19][20]
-
Ensure adequate patient hydration to promote renal clearance of unbound tracer.[21]
-
A mild laxative may be administered the day of injection to reduce interfering bowel activity on delayed images.[21]
-
For patients with suspected insulinoma, an IV glucose solution should be administered before and during injection to prevent potential hypoglycemia.[19][21]
-
-
Radiopharmaceutical Administration:
-
Imaging Acquisition:
-
Utilize a gamma camera equipped with a medium-energy collimator.[20][21]
-
Acquire initial planar whole-body images and/or SPECT/CT of the region of interest at 4 hours post-injection.[19]
-
Acquire primary diagnostic images (whole-body and SPECT/CT) at 24 hours post-injection.[19][21]
-
Optional delayed imaging at 48 hours may be performed to differentiate tumor uptake from physiological bowel activity.[14][15][21]
-
-
Data Analysis:
3.2 Protocol: In Vitro Radioligand Binding and Internalization Assay This protocol is a representative methodology for quantifying receptor binding and internalization rates in a controlled laboratory setting, based on principles described in related literature.[22]
Methodology:
-
Cell Culture:
-
Culture SSTR2-positive cells (e.g., IMR-32 human neuroblastoma cells) and SSTR-negative control cells (e.g., PANC-1 human pancreatic carcinoma) in appropriate media until confluent in multi-well plates.[22]
-
-
Binding and Internalization:
-
Wash cells with a binding buffer (e.g., serum-free media with 1% BSA).
-
Incubate cells with a known concentration of ¹¹¹In-Pentetreotide (e.g., 50-100 pM) at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
To determine non-specific binding, incubate a parallel set of wells with an excess of unlabeled octreotide.
-
-
Fractionation:
-
At each time point, stop the incubation by placing plates on ice and washing with ice-cold buffer.
-
Surface-Bound Fraction: To measure membrane-bound ligand, incubate cells with a cold, acidic buffer (e.g., 0.2 M acetic acid, pH 2.5) for 5-10 minutes on ice to strip surface-bound radioligand. Collect this supernatant.
-
Internalized Fraction: After acid wash, lyse the cells with a lysis buffer (e.g., 1 N NaOH). Collect the lysate, which contains the internalized radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Express internalized radioactivity as a percentage of total specific cell-associated radioactivity at each time point.
-
Plot the internalization rate over time to determine kinetics.
-
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. carcinoid.org [carcinoid.org]
- 4. Indium In-111 this compound | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ radiotherapy with 111In-pentetreotide: initial observations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clathrin mediated endocytosis is involved in the uptake of exogenous double-stranded RNA in the white mold phytopathogen Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of AP-2 in Clathrin-Mediated Endocytosis | PLOS One [journals.plos.org]
- 11. auntminnie.com [auntminnie.com]
- 12. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. med.emory.edu [med.emory.edu]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. Prevalence and Quantitative Analysis of In-111 this compound (Octreoscan) Uptake in the Pancreatic Head on SPECT/CT Imaging: Establishing an ROI-based Pathological Uptake Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prevalence and quantitative analysis of indium-111 this compound (Octreoscan) uptake in the pancreatic head on SPECT/CT imaging: establishing a region of interest-based pathological uptake threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. radiology.wisc.edu [radiology.wisc.edu]
- 20. Utility of 111Indium-pentetreotide Scintigraphy in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apps.ausrad.com [apps.ausrad.com]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of ¹¹¹In-Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile and biodistribution of ¹¹¹In-pentetreotide (OctreoScan®), a radiolabeled somatostatin (B550006) analog widely used for the scintigraphic localization of neuroendocrine tumors (NETs). This document synthesizes key data from various studies, details experimental methodologies, and visualizes relevant pathways and workflows to support research and development in this field.
Core Principles and Mechanism of Action
¹¹¹In-pentetreotide is a conjugate of the radionuclide Indium-111 and pentetreotide (B1679299), a synthetic analog of the hormone somatostatin.[1][2] Its clinical utility is rooted in its ability to bind with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are overexpressed on the cell surface of many neuroendocrine tumors.[1][3] Upon intravenous administration, ¹¹¹In-pentetreotide circulates in the bloodstream and localizes to tissues with high densities of these receptors. The emitted gamma radiation from ¹¹¹In allows for external imaging using a gamma camera, enabling the visualization of primary tumors and their metastases.[1] The internalization of the radiopharmaceutical-receptor complex also makes it a candidate for targeted radionuclide therapy.[4][5]
Pharmacokinetics
The pharmacokinetic profile of ¹¹¹In-pentetreotide is characterized by rapid blood clearance and predominantly renal excretion.
Blood Clearance: Following intravenous injection, ¹¹¹In-pentetreotide is rapidly cleared from the bloodstream. Approximately one-third of the injected dose remains in the blood pool at 10 minutes post-injection, which decreases to about 1% by 20 hours.[3][6] This rapid clearance contributes to a favorable tumor-to-background ratio for imaging.[7]
Excretion: The primary route of excretion for ¹¹¹In-pentetreotide is through the kidneys.[7][8] Studies have shown that approximately 50% of the injected dose is recovered in the urine within 6 hours, and this increases to 85% within 24 hours.[3] Hepatobiliary excretion is minimal, accounting for only about 2% of the administered dose.[3] The primary form excreted in the urine is the intact radiopharmaceutical.[9]
Half-Life: The biological half-life of ¹¹¹In-pentetreotide is approximately 6 hours.[7][9]
Biodistribution
The biodistribution of ¹¹¹In-pentetreotide reflects both its route of excretion and its binding to somatostatin receptors in various organs.
Normal Organ Uptake: Physiological uptake of ¹¹¹In-pentetreotide is consistently observed in several organs. The highest accumulation is typically seen in the kidneys and spleen.[6][8] Significant uptake is also observed in the liver, while the pituitary and thyroid glands show visible but less intense accumulation.[3][10] The urinary bladder is also visualized due to the renal excretion pathway.[3][10] Intestinal activity is generally low at 4 hours post-injection but can become more prominent at 24 and 48 hours.[3][10]
Tumor Uptake: The sensitivity of ¹¹¹In-pentetreotide scintigraphy is high for many neuroendocrine tumors due to their high expression of SSTRs. This includes carcinoid tumors, gastrinomas, glucagonomas, and vasoactive intestinal polypeptide-secreting tumors (VIPomas), with sensitivities often ranging from 75% to 100%.[3] However, the sensitivity for insulinomas is lower, around 50-60%, which may be due to the expression of different SSTR subtypes.[3] The uptake in tumors is highly variable among patients.[11] For gastroenteropancreatic (GEP) tumors, the total tumor activity tends to remain stable over 24 hours.[11]
Quantitative Data
The following tables summarize quantitative data on the biodistribution and radiation dosimetry of ¹¹¹In-pentetreotide.
Table 1: Estimated Absorbed Radiation Doses in Adult Patients
| Organ | mGy/111 MBq | rads/3 mCi | mGy/222 MBq | rads/6 mCi |
| Spleen | 73.86 | 7.39 | 147.73 | 14.77 |
| Kidneys | 54.16 | 5.42 | 108.32 | 10.83 |
| Liver | 12.15 | 1.22 | 24.31 | 2.43 |
| Uterus | 6.34 | 0.63 | 12.67 | 1.27 |
| Ovaries | 4.89 | 0.49 | 9.79 | 0.98 |
| Red Marrow | 3.46 | 0.35 | 6.91 | 0.69 |
| Testes | 2.90 | 0.29 | 5.80 | 0.58 |
Data sourced from the OctreoScan™ package insert, calculated by Oak Ridge Associated Universities.[8]
Table 2: Biodistribution in Rats Bearing Pancreatic Tumors (% Injected Dose/Gram)
| Organ | ¹¹¹In-DTPA-Octreotide (4h) | ¹¹¹In-DOTATOC (4h) |
| Tumor | Data not specified | Data not specified, but significantly higher than DTPAOC |
| Kidney | Data not specified | Data not specified, but significantly higher than DTPAOC |
A 2006 study in the Journal of Veterinary Medical Science compared the biodistribution of ¹¹¹In-DTPA-octreotide (this compound) and ¹¹¹In-DOTATOC in rats, noting significantly higher activity in the tumor and kidneys for the DOTATOC compound at 4 hours post-injection.[12] Precise %ID/g values were not provided in the abstract.
Table 3: Pancreatic Head to Liver Uptake Ratios in Humans (SPECT/CT)
| Condition | 3D ROI Ratio (Mean ± SD) | 2D ROI Ratio (Mean ± SD) |
| Benign Uptake | 0.91 ± 0.38 | 0.88 ± 0.37 |
| Pathologic Uptake (NET) | 8.2 ± 7.3 | 7.5 ± 6.2 |
Data from a study on the prevalence and quantitative analysis of ¹¹¹In-pentetreotide uptake in the pancreatic head.[13] A threshold of 1.67 (3D) or 1.62 (2D) for the pancreas-to-liver ratio was found to be highly accurate in distinguishing benign from malignant uptake.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic and biodistribution studies.
Radiolabeling of this compound with Indium-111: The preparation of ¹¹¹In-pentetreotide is typically performed using a kit, such as OctreoScan®.[14]
-
Vial Preparation: A reaction vial containing 10µg of this compound and other excipients is placed in a lead shield.[8][14] The rubber stopper is sanitized.
-
Radionuclide Addition: A sterile solution of Indium-111 chloride is aseptically drawn into a shielded syringe and injected into the reaction vial.[8]
-
Incubation: The vial is gently swirled until the lyophilized pellet is completely dissolved and then incubated at room temperature for a specified period (e.g., 30 minutes).[8]
-
Quality Control: Before administration, the radiochemical purity is assessed, typically using chromatography. A purity of greater than 90% is required for clinical use.[3] The final solution should be used within 6 hours of preparation.[3][14]
Animal Biodistribution Studies (Rat Model):
-
Animal Model: Male Wistar rats or nude mice transplanted with human tumors are commonly used.[15][16]
-
Radiopharmaceutical Administration: A known activity of ¹¹¹In-pentetreotide (e.g., 3.7 MBq) is injected intravenously, typically via the tail vein.[12][16]
-
Tissue Harvesting: At predetermined time points (e.g., 4, 24, 48 hours) post-injection, the animals are euthanized.[12] Blood, major organs (liver, spleen, kidneys, pancreas, etc.), and tumor tissue are collected, weighed, and their radioactivity is measured using a gamma counter.[16]
-
Data Analysis: The tissue uptake is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Human Scintigraphy Protocol:
-
Patient Preparation: Patients may be instructed to follow a clear liquid diet and use laxatives to minimize bowel activity that could interfere with abdominal imaging.[17] For patients on octreotide (B344500) therapy, it is recommended to discontinue the medication for a period (e.g., 72 hours) before the scan to avoid receptor blockade.[7] Hydration is encouraged to promote renal clearance.[7]
-
Dose Administration: The recommended intravenous dose is typically 111 MBq (3.0 mCi) for planar imaging and 222 MBq (6.0 mCi) for SPECT imaging.[8]
-
Imaging: Images are acquired at multiple time points, commonly at 4 and 24 hours post-injection.[3] In cases of significant bowel activity at 24 hours, imaging at 48 hours may be necessary.[3] Whole-body scans and/or SPECT/CT of specific regions of interest are performed using a gamma camera equipped with a medium-energy collimator.[17][18]
Visualizations
Diagram 1: Experimental Workflow for ¹¹¹In-Pentetreotide Biodistribution Study in a Rat Model
Caption: Workflow for a preclinical ¹¹¹In-pentetreotide biodistribution study.
Diagram 2: Clinical Imaging Workflow for ¹¹¹In-Pentetreotide Scintigraphy
Caption: Standard clinical workflow for ¹¹¹In-pentetreotide scintigraphy.
Diagram 3: Mechanism of Cellular Uptake and Visualization
Caption: Cellular uptake mechanism of ¹¹¹In-pentetreotide in SSTR-positive cells.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Tumor Scan with this compound – Department of Radiology – UW–Madison [radiology.wisc.edu]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. In situ radiotherapy with 111In-pentetreotide. State of the art and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auntminnie.com [auntminnie.com]
- 7. med.emory.edu [med.emory.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Localization of Neuroendocrine Tumors Using Somatostatin Receptor Imaging With Indium-111-Pentetreotide (OctreoScan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. Indium-111-pentetreotide uptake in endocrine tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of biodistribution between 111In-DTPA octreotide and 111In-DOTATOC in rats bearing pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevalence and Quantitative Analysis of In-111 this compound (Octreoscan) Uptake in the Pancreatic Head on SPECT/CT Imaging: Establishing an ROI-based Pathological Uptake Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-111 this compound - Radio Rx [radiopharmaceuticals.info]
- 15. Distribution and elimination characteristics of 111In-DTPA-D-phe1-octreotide and 111In-DTPA-L-phe1-octreotide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biokinetics of 111In-DTPA-D-Phe(1)-octreotide in nude mice transplanted with a human carcinoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. radiology.wisc.edu [radiology.wisc.edu]
- 18. Somatostatin receptor scintigraphy with 111In-pentetreotide in non-functioning gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentetreotide's Affinity for SSTR2 and SSTR5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of pentetreotide (B1679299) for the somatostatin (B550006) receptor subtypes 2 (SSTR2) and 5 (SSTR5). It includes a detailed examination of the experimental protocols used to determine these binding affinities and an exploration of the downstream signaling pathways activated upon ligand binding.
Quantitative Binding Affinity of this compound
This compound, a synthetic analog of somatostatin, exhibits a high binding affinity for both SSTR2 and SSTR5. Its binding profile is widely considered comparable to that of octreotide (B344500), another well-characterized somatostatin analog. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating a higher affinity.
The following table summarizes the binding affinities of octreotide for human SSTR2 and SSTR5, which can be considered indicative of this compound's affinities. These values have been determined through in vitro competitive radioligand binding assays.
| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) |
| SSTR2 | Octreotide | 2.0 | 0.9 ± 0.1 |
| SSTR5 | Octreotide | 22 | Low Affinity |
Note: The IC50 and Ki values for octreotide are presented as a close approximation for this compound's binding affinity, based on literature stating their comparable binding profiles. Specific quantitative data for unlabeled this compound is not consistently available.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of this compound's binding affinity for SSTR2 and SSTR5 is primarily achieved through competitive radioligand binding assays. This method quantifies the ability of unlabeled this compound to displace a radiolabeled ligand with known high affinity for the specific receptor subtype.
Key Methodologies
1. Membrane Preparation:
-
Cell Culture: Genetically engineered cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, stably expressing a single subtype of the human somatostatin receptor (hSSTR2 or hSSTR5), are cultured to a high density.
-
Homogenization: The cultured cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The cell suspension is homogenized using a Dounce or Polytron homogenizer to lyse the cells. The homogenate is then subjected to a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and cellular debris. The resulting supernatant is centrifuged at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed by resuspending it in fresh buffer and repeating the high-speed centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
Incubation: The assay is typically performed in a 96-well plate format. To each well, the following are added in a final volume of 250 µL:
-
150 µL of the prepared cell membranes (containing 3-20 µg of protein for cell membranes or 50-120 µg for tissue homogenates).
-
50 µL of varying concentrations of unlabeled this compound (the competitor).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [125I-Tyr11]-Somatostatin-14).
-
-
Controls:
-
Total Binding: Wells containing membranes and radioligand but no unlabeled competitor.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 1 µM unlabeled somatostatin-14) to block all specific binding.
-
-
Equilibration: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: The filters are dried, and the radioactivity retained on each filter is measured using a scintillation counter.
4. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for determining this compound binding affinity.
Signaling Pathways of SSTR2 and SSTR5
Upon binding of this compound, both SSTR2 and SSTR5, as G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary pathway for both receptors involves coupling to inhibitory G-proteins (Gαi/o).[1]
SSTR2 Signaling Pathway
Activation of SSTR2 by this compound leads to the dissociation of the G-protein into its Gαi and Gβγ subunits.
-
Gαi-mediated signaling: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
-
Gβγ-mediated signaling: The Gβγ subunit can directly modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in membrane hyperpolarization and a decrease in intracellular calcium, respectively.
-
Other pathways: SSTR2 activation can also influence other signaling cascades, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, often through the activation of tyrosine phosphatases like SHP-1 and SHP-2.[2]
This compound-activated SSTR2 signaling cascade.
SSTR5 Signaling Pathway
Similar to SSTR2, SSTR5 activation by this compound also primarily signals through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The Gβγ subunits also modulate ion channel activity. However, there are distinctions in the downstream signaling compared to SSTR2. While SSTR5 can also influence the MAPK/ERK pathway, the specific downstream effectors and the extent of cross-talk with other pathways may differ.[3]
This compound-activated SSTR5 signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin and Somatostatin Receptors in Tumour Biology | MDPI [mdpi.com]
Preclinical Research Applications of Pentetreotide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research applications of Pentetreotide (B1679299), a synthetic analog of somatostatin (B550006). This compound's high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs), makes it a valuable tool for diagnostic imaging, peptide receptor radionuclide therapy (PRRT), and the study of SSTR2-mediated cellular processes. This document details its binding characteristics, preclinical efficacy, and the experimental protocols utilized in its evaluation.
Core Principles and Mechanism of Action
This compound is a DTPA-conjugated derivative of octreotide (B344500), a synthetic octapeptide that mimics natural somatostatin. The diethylenetriaminepentaacetic acid (DTPA) chelator allows for the stable incorporation of radionuclides, most commonly Indium-111 (¹¹¹In), for imaging and therapeutic applications.
The primary mechanism of action of this compound relies on its high binding affinity for SSTR2.[1][2] Upon intravenous administration, radiolabeled this compound circulates and preferentially binds to cells expressing SSTR2, such as those found in neuroendocrine tumors.[3] This specific binding facilitates the visualization of tumors and their metastases using single-photon emission computed tomography (SPECT) imaging. Furthermore, when labeled with a therapeutic radionuclide, this compound can deliver a cytotoxic radiation dose directly to the tumor cells, forming the basis of PRRT.[4]
Following binding to SSTR2, the this compound-receptor complex is internalized by the cell. This internalization is a crucial step for the therapeutic efficacy of radiolabeled this compound, as it leads to the accumulation and retention of the radionuclide within the tumor cells, thereby maximizing the radiation dose delivered to the tumor while minimizing exposure to surrounding healthy tissues.[5]
Quantitative Data on Preclinical Performance
The preclinical efficacy of this compound has been evaluated through its binding affinity to somatostatin receptor subtypes and its biodistribution in animal models of neuroendocrine tumors.
Binding Affinity of Somatostatin Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various somatostatin analogs, including octreotide (the parent molecule of this compound), for the five human somatostatin receptor subtypes (hSSTR1-5). Lower IC50 values indicate higher binding affinity.
| Compound | hSSTR1 (IC50, nM) | hSSTR2 (IC50, nM) | hSSTR3 (IC50, nM) | hSSTR4 (IC50, nM) | hSSTR5 (IC50, nM) |
| Somatostatin-14 | 1.1 ± 0.2 | 0.2 ± 0.04 | 1.0 ± 0.2 | 1.5 ± 0.3 | 0.6 ± 0.1 |
| Somatostatin-28 | 0.3 ± 0.06 | 0.1 ± 0.02 | 0.7 ± 0.1 | 1.2 ± 0.2 | 0.4 ± 0.08 |
| Octreotide | >1000 | 0.6 ± 0.1 | 7.1 ± 1.2 | >1000 | 4.5 ± 0.9 |
| Lanreotide | >1000 | 1.1 ± 0.2 | 12.3 ± 2.1 | >1000 | 2.5 ± 0.5 |
| Vapreotide | 118 ± 21 | 1.5 ± 0.3 | 25.6 ± 4.5 | >1000 | 6.3 ± 1.1 |
Data adapted from various sources.
Preclinical Biodistribution of ¹¹¹In-Pentetreotide
Biodistribution studies in tumor-bearing animal models are critical for assessing the tumor-targeting efficacy and clearance profile of radiolabeled this compound. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).
The following table presents representative biodistribution data of ¹¹¹In-octreotide in rabbits bearing VX2 tumors, which express SSTR2. While not this compound, this data provides a relevant example of the biodistribution profile of a closely related SSTR2-targeting radiopharmaceutical.
| Organ/Tissue | 24 hours post-injection (%ID/g) |
| Blood | 0.1 ± 0.05 |
| Heart | 0.2 ± 0.1 |
| Lungs | 0.5 ± 0.2 |
| Liver | 1.5 ± 0.5 |
| Spleen | 2.0 ± 0.7 |
| Kidneys | 15.0 ± 3.0 |
| Muscle | 0.1 ± 0.05 |
| Bone | 0.3 ± 0.1 |
| Tumor | 5.0 ± 1.5 |
Data is illustrative and adapted from preclinical studies.[2]
Additionally, studies in nude mice with human neuroblastoma xenografts (SK-N-BE(2)) have shown high tumor uptake of ¹¹¹In-pentetreotide, with tumor-to-muscle ratios increasing over time, reaching approximately 75.6 at 24 hours post-injection.[6]
Key Experimental Protocols
This section outlines the methodologies for key preclinical experiments involving this compound.
Radiolabeling of this compound with Indium-111
Objective: To chelate ¹¹¹In to the DTPA moiety of this compound.
Materials:
-
This compound kit (containing this compound vial and buffer vial)
-
¹¹¹InCl₃ solution
-
0.1 M HCl
-
0.1 M Sodium Acetate solution
-
Heating block or water bath
-
ITLC-SG strips
-
0.1 M DTPA solution (mobile phase)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Reconstitute the this compound vial with sterile water for injection.
-
Add a specified activity of ¹¹¹InCl₃ to the this compound solution.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using 0.1 M Sodium Acetate.
-
Incubate the reaction vial at 95-100°C for 15-20 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control by spotting a small aliquot of the reaction mixture onto an ITLC-SG strip.
-
Develop the strip using 0.1 M DTPA solution as the mobile phase. In this system, radiolabeled this compound remains at the origin (Rf = 0.0-0.1), while free ¹¹¹In migrates with the solvent front (Rf = 0.9-1.0).
-
Determine the radiochemical purity using a radio-TLC scanner. A purity of >95% is typically required for in vivo studies.
In Vitro Cell Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of this compound to SSTR2-expressing cells.
Materials:
-
SSTR2-expressing cells (e.g., AR42J rat pancreatic tumor cells)
-
Non-SSTR2-expressing cells (negative control)
-
Radiolabeled this compound (e.g., ¹¹¹In-Pentetreotide)
-
Unlabeled this compound or octreotide
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Cell scraper
-
Gamma counter
Procedure:
-
Culture SSTR2-expressing cells to near confluence in multi-well plates.
-
Wash the cells with ice-cold binding buffer.
-
Incubate the cells with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.
-
To determine non-specific binding, incubate a set of cells with the radiolabeled this compound in the presence of a large excess of unlabeled this compound.
-
Terminate the binding reaction by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells or detach them using a cell scraper.
-
Measure the radioactivity in the cell lysates or detached cells using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of unlabeled this compound and determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Biodistribution Study in Tumor-Bearing Mice
Objective: To determine the uptake and clearance of radiolabeled this compound in various organs and the tumor.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
SSTR2-expressing tumor cells (e.g., AR42J, NCI-H727)
-
Radiolabeled this compound
-
Anesthetic agent
-
Gamma counter
Procedure:
-
Induce tumor formation by subcutaneously or orthotopically injecting SSTR2-expressing tumor cells into the mice.
-
Once tumors reach a suitable size (e.g., 100-200 mm³), administer a known activity of radiolabeled this compound intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize groups of mice (typically n=3-5 per time point).
-
Collect blood and dissect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weigh each organ and tumor sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Visualizations of Key Concepts and Processes
SSTR2 Signaling Pathway
Upon binding of this compound, the SSTR2 receptor activates intracellular signaling cascades that can lead to the inhibition of cell proliferation and hormone secretion.
Caption: Simplified SSTR2 signaling cascade initiated by this compound binding.
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of radiolabeled this compound.
Caption: General workflow for preclinical evaluation of radiolabeled this compound.
Peptide Receptor Radionuclide Therapy (PRRT) Concept
This diagram conceptualizes the principle of PRRT using radiolabeled this compound.
Caption: Conceptual diagram of Peptide Receptor Radionuclide Therapy (PRRT).
Conclusion
This compound remains a cornerstone in the preclinical research of neuroendocrine tumors. Its ability to be radiolabeled for both diagnostic imaging and targeted radiotherapy provides a versatile platform for a "theranostic" approach. The detailed protocols and quantitative data presented in this guide are intended to support researchers in designing and executing robust preclinical studies to further explore the potential of this compound and novel somatostatin receptor-targeting agents in oncology. The continued investigation into its mechanism of action and the development of new analogs will undoubtedly lead to improved diagnostic and therapeutic strategies for patients with neuroendocrine tumors.
References
- 1. Receptor affinity and preclinical biodistribution of radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Biodistribution of 111in-DTPA-D-Phe1-octreotide in tumor-bearing nude mice: influence of amount injected and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevalence and Quantitative Analysis of In-111 this compound (Octreoscan) Uptake in the Pancreatic Head on SPECT/CT Imaging: Establishing an ROI-based Pathological Uptake Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strong uptake of 111In-pentetreotide by an MIBG-negative, xenografted neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentetreotide in Cancer Cell Line Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide is a synthetic analog of the natural hormone somatostatin (B550006), engineered to have a longer half-life and high affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2).[1] These receptors are frequently overexpressed on the surface of various cancer cells, most notably neuroendocrine tumors, but also in other malignancies such as small cell lung cancer, breast cancer, and prostate cancer.[2][3][4] This differential expression makes this compound an attractive candidate for targeted cancer diagnostics and therapeutics. When labeled with a radionuclide such as Indium-111 (¹¹¹In), this compound enables the visualization of tumors through scintigraphy and can deliver localized radiotherapy.[5][6] This guide provides a comprehensive overview of the use of this compound in in-vitro cancer cell line studies, focusing on its mechanism of action, experimental protocols for its evaluation, and available quantitative data.
Mechanism of Action
This compound exerts its effects on cancer cells primarily through its interaction with SSTRs, predominantly SSTR2.[7] Upon binding, the this compound-SSTR2 complex is internalized by the cell.[5] This process is fundamental to its application in targeted radionuclide therapy, as it allows for the delivery of cytotoxic radiation directly to the tumor cell.[6] The binding of this compound to SSTR2 initiates a cascade of intracellular signaling events that can lead to anti-proliferative and pro-apoptotic effects.
Signaling Pathway
The activation of SSTR2 by this compound, a G-protein coupled receptor (GPCR), triggers several downstream signaling pathways. A key mechanism is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP can subsequently affect the activity of protein kinase A (PKA) and downstream signaling. Additionally, SSTR2 activation has been shown to influence other critical signaling pathways involved in cell growth and survival, including the MAPK/ERK and PI3K/Akt pathways. The recruitment of phosphatases like SHP-1 and SHP-2 also plays a role in mediating the anti-proliferative effects.
Caption: this compound-SSTR2 Signaling Cascade.
Quantitative Data from In-Vitro Studies
Comprehensive quantitative data on the in-vitro effects of this compound across a wide range of cancer cell lines is not extensively available in publicly accessible literature. The following table summarizes available data for this compound and the closely related somatostatin analog, Octreotide, to provide a comparative overview. It is important to note that while structurally similar, the binding affinities and potencies of these compounds can vary.
| Compound | Cell Line | Cancer Type | Parameter | Value | Reference |
| ¹¹¹In-Pentetreotide | SK-N-SH | Neuroblastoma | Tumor/Muscle Uptake Ratio (24h) | 75.6 ± 12.6 | [9] |
| ¹¹¹In-Pentetreotide | SC41 | Small Cell Lung Carcinoma | Tumor/Muscle Uptake Ratio (24h) | 38.4 ± 21.8 | [9] |
| ¹¹¹In-Pentetreotide | ROM | Glioblastoma | Tumor/Muscle Uptake Ratio (24h) | 4.8 ± 2.8 | [9] |
Note: The data presented above for ¹¹¹In-Pentetreotide uptake is from in-vivo xenograft models, which provides an indication of tumor targeting but is not a direct in-vitro measurement of cytotoxicity or binding affinity.
Experimental Protocols
Standardized in-vitro assays are crucial for evaluating the efficacy and mechanism of action of this compound in cancer cell lines. Below are detailed protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a standard MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[2]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[4]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Culture cells in the presence or absence of this compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[10]
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).[10]
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.[11]
-
Staining: Add FITC-conjugated Annexin V and a DNA-staining dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for approximately 15 minutes.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Treatment: Expose cells to this compound for a specific time period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, which permeabilizes the cells and preserves their DNA content.[12]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase to ensure that only DNA is stained by the fluorescent dye.[12]
-
Staining: Stain the cells with a DNA-intercalating dye such as Propidium Iodide (PI).[13]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Conclusion
This compound represents a significant tool in the targeted approach to cancer, particularly for neuroendocrine tumors expressing SSTR2. While its clinical utility in diagnostics and therapy is well-established, detailed in-vitro studies on its direct cytotoxic and mechanistic effects on a broad range of cancer cell lines are not as comprehensively documented in publicly available literature. The protocols outlined in this guide provide a framework for researchers to systematically evaluate the in-vitro efficacy of this compound. Further research is warranted to generate a more complete quantitative dataset of this compound's activity in various cancer cell lines, which will be invaluable for optimizing its therapeutic applications and for the development of next-generation somatostatin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT (Assay protocol [protocols.io]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. In situ radiotherapy with 111In-pentetreotide. State of the art and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
A Technical Review of Pentetreotide in Nuclear Medicine Research
Abstract: This technical guide provides an in-depth review of Pentetreotide, a cornerstone radiopharmaceutical in nuclear medicine for the diagnosis and management of neuroendocrine tumors (NETs). This compound, a synthetic analog of somatostatin (B550006), functions by targeting somatostatin receptors (SSTRs) that are characteristically overexpressed on the surface of NETs. When labeled with a radionuclide, typically Indium-111 (¹¹¹In), it enables the visualization of these tumors using Single Photon Emission Computed Tomography (SPECT). This document details its chemical properties, mechanism of action, radiolabeling procedures, and clinical applications. It presents quantitative data on receptor binding, biodistribution, and diagnostic performance in tabular format for clarity. Furthermore, it provides detailed experimental protocols for radiolabeling, clinical imaging, and in vitro binding assays, supplemented with Graphviz diagrams to illustrate key pathways and workflows for researchers, scientists, and drug development professionals.
Introduction
Neuroendocrine tumors are a heterogeneous group of neoplasms that arise from neuroendocrine cells distributed throughout the body. A key characteristic of many well-differentiated NETs is the high-density expression of somatostatin receptors (SSTRs) on their cell surfaces.[1] Somatostatin is a natural peptide hormone that regulates the endocrine system by inhibiting the secretion of various other hormones.[1] This physiological feature provides a unique target for both diagnosis and therapy.
This compound (also known as octreotide (B344500) DTPA) is a synthetic, long-acting analog of somatostatin conjugated with the chelator diethylenetriaminepentaacetic acid (DTPA).[2][3] This modification allows for stable chelation with the gamma-emitting radionuclide Indium-111, creating the radiopharmaceutical ¹¹¹In-Pentetreotide (trade name: OctreoScan®).[4] Its introduction revolutionized the management of NETs by providing a non-invasive, whole-body method to localize primary tumors and metastases, assess disease burden, and select patients for peptide receptor radionuclide therapy (PRRT).[5][6]
Chemical Properties and Radiochemistry
This compound is derived from octreotide, an octapeptide that mimics natural somatostatin. The DTPA chelator is covalently attached to the N-terminus of the peptide, providing a stable site for radiometal binding without significantly compromising its affinity for SSTRs.
| Property | This compound | Indium-111 |
| Chemical Formula | C₆₃H₈₇N₁₃O₁₉S₂ | ¹¹¹In |
| Molecular Weight | 1394.58 g/mol | N/A |
| Synonyms | Octreotide DTPA, DTPA-Octreotide | In-111 |
| Radionuclide Type | N/A | Gamma Emitter (via Electron Capture) |
| Physical Half-life | N/A | 2.805 days (67.32 hours)[7] |
| Principal Photon Energies | N/A | 171.3 keV, 245.4 keV[7] |
Mechanism of Action
The diagnostic efficacy of ¹¹¹In-Pentetreotide is rooted in its high-affinity binding to somatostatin receptors, primarily subtypes 2 (SSTR2) and 5 (SSTR5).[8] These receptors are abundant on NET cells but have limited expression in most healthy tissues, creating a high tumor-to-background signal ratio.
Upon intravenous injection, ¹¹¹In-Pentetreotide circulates and binds to the extracellular domain of SSTRs on target cells. This binding event triggers receptor-mediated endocytosis, where the entire radiopharmaceutical-receptor complex is internalized into the cell.[1] The internalized ¹¹¹In-Pentetreotide is trapped within lysosomes, leading to a cumulative concentration of radioactivity within the tumor cell. The emitted gamma photons from the decay of ¹¹¹In can then be detected externally by a gamma camera to generate scintigraphic images.
SSTRs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi).[9] Ligand binding initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP has several downstream effects, including the inhibition of hormone secretion and a cytostatic effect on cell proliferation, which form the basis of the therapeutic action of non-radioactive somatostatin analogs like octreotide.
Quantitative Data and Analysis
The clinical utility of this compound is defined by its binding characteristics, biodistribution, and resulting diagnostic accuracy.
The affinity of a radiopharmaceutical for its target is a critical determinant of imaging quality. While this compound binds to SSTR2 and SSTR5, newer agents developed for Positron Emission Tomography (PET) often exhibit different binding profiles and higher affinities.
| Compound | Target Receptor | Binding Affinity (IC₅₀, nM) |
| Octreotide | hSSTR2 | 2.7 ± 0.26[10] |
| Ga-DOTATOC | hSSTR2 | 1.3 ± 0.2[11] |
| Ga-DOTATATE | hSSTR2 | 0.2 ± 0.1[11] |
| Ga-DOTANOC | hSSTR2 | 2.1 ± 0.4[11] |
| Ga-DOTANOC | hSSTR5 | 9.0 ± 2.6[11] |
| Note: IC₅₀ (half-maximal inhibitory concentration) is inversely proportional to binding affinity. Lower values indicate higher affinity. Data for octreotide is a proxy for this compound. |
Understanding the normal physiological distribution of ¹¹¹In-Pentetreotide is essential for accurate image interpretation. The tracer is cleared by the kidneys and shows physiological uptake in several organs.
| Organ | Uptake at 4h (% Injected Dose) | Uptake at 24h (% Injected Dose) |
| Liver | 11.0 ± 3.6 | 10.6 ± 3.4 |
| Spleen | 4.8 ± 3.2 | 4.8 ± 3.2 |
| Kidneys | 5.2 ± 1.6 | 4.4 ± 1.2 |
| Thyroid | 0.2 ± 0.1 | 0.3 ± 0.2 |
| Data adapted from a study on patients with suspected GEP neuroendocrine tumors.[12] |
The sensitivity and specificity of ¹¹¹In-Pentetreotide scintigraphy can vary by tumor type and location. It has largely been superseded by ⁶⁸Ga-DOTA-peptide PET/CT, which offers superior diagnostic accuracy.
| Metric | Tumor Type | Value (%) | Reference |
| Sensitivity | Gastroenteropancreatic (GEP) Tumors | 86 | [13] |
| Sensitivity | Carcinoid | 86 - 95 | [5] |
| Sensitivity | Medullary Thyroid Carcinoma | 65 - 70 | [5] |
| Sensitivity | All NETs (vs. ⁶⁸Ga-DOTATOC PET/CT) | 54 | [14] |
| Sensitivity | All NETs (vs. ⁶⁸Ga-DOTATOC PET/CT) | 60 | [15] |
| Specificity | Overall | ~50 | [7] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results in both clinical and research settings.
This protocol is based on the widely used OctreoScan® kit.
-
Materials:
-
OctreoScan® Kit (contains one vial of 10 µg lyophilized this compound and one vial of sterile ¹¹¹In-Chloride solution).[2]
-
Sterile syringe and needle.
-
Lead shielding.
-
Instant Thin-Layer Chromatography (ITLC-SA) strips and a suitable chromatography system.[16]
-
Mobile phase: 0.9% NaCl.[16]
-
Chelator: 0.05 M DTPA.[16]
-
-
Procedure:
-
Using aseptic technique and within a shielded environment, withdraw the sterile ¹¹¹In-Chloride solution.
-
Inject the entire contents of the ¹¹¹In-Chloride vial into the vial containing the lyophilized this compound.
-
Gently swirl the vial until the contents are completely dissolved. Do not shake.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Visually inspect the final solution for particulate matter or discoloration. Do not use if present.[5]
-
-
Quality Control (Radiochemical Purity):
-
Spot a small drop of the final product onto an ITLC-SA strip.
-
Develop the chromatogram using 0.9% NaCl as the mobile phase.
-
In this system, ¹¹¹In-Pentetreotide remains at the origin (Rf = 0.0), while free ¹¹¹In-DTPA and other impurities migrate with the solvent front (Rf = 1.0).
-
Measure the radioactivity distribution on the strip using a gamma counter or radiochromatogram scanner.
-
Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts at Origin / Total Counts) * 100.
-
The RCP must be ≥90% for clinical use.[5][17] The product must be used within 6 hours of preparation.[2][17]
-
This protocol outlines the standard clinical procedure for somatostatin receptor scintigraphy.
-
Patient Preparation:
-
Discontinue long-acting octreotide therapy 4-6 weeks prior to the scan. Short-acting analogs should be stopped for at least 24 hours.[6]
-
Ensure the patient is well-hydrated before and for at least 24 hours after the injection to promote radiopharmaceutical clearance and reduce radiation dose to the kidneys and bladder.[3]
-
A mild laxative is often recommended, especially if abdominal imaging is the primary focus, to reduce bowel activity that can obscure lesions.[3]
-
For patients with suspected insulinoma, an IV line with a glucose solution should be in place during administration to manage potential severe hypoglycemia.[3][6]
-
-
Administration:
-
Image Acquisition:
-
Acquire whole-body planar and SPECT or SPECT/CT images at 24 hours post-injection.[18]
-
An additional imaging session at 4 hours post-injection can be useful to assess early biodistribution and differentiate bowel activity from tumor uptake. A 48-hour scan may be performed if bowel activity remains problematic at 24 hours.
-
SPECT/CT Parameters (Typical):
-
Collimator: Medium-energy.
-
Energy Windows: Dual peaks centered at 171 keV and 245 keV.
-
Acquisition: 360° rotation (or 180° for dual-head cameras), 60 stops, 25-30 seconds per stop.[18]
-
Reconstruction: Use an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation (using the CT data), scatter, and resolution.
-
-
This protocol is a representative method for determining the binding affinity (IC₅₀, Ki) of unlabeled compounds against SSTR2 using a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line overexpressing human SSTR2 (e.g., U2OS-SSTR2).
-
Radioligand: e.g., ¹²⁵I-[Tyr³]-octreotide or ¹⁷⁷Lu-DOTATATE.
-
Unlabeled test compounds and a known competitor (e.g., unlabeled octreotide).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters).
-
Vacuum filtration manifold, scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add reagents in the following order:
-
Binding buffer.
-
Serial dilutions of the unlabeled test compound or reference competitor.
-
Fixed concentration of radioligand (typically at or below its Kd value).
-
Cell membrane preparation (e.g., 5-20 µg protein per well).
-
-
Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of unlabeled reference competitor).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[19]
-
Filtration: Stop the reaction by rapid vacuum filtration through the filter plate. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[19]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate "specific binding" for each well: Specific Binding = Total Counts - Non-Specific Binding Counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Conclusion and Future Directions
¹¹¹In-Pentetreotide has been an invaluable tool in nuclear medicine, providing a functional imaging modality that has significantly improved the diagnosis and management of neuroendocrine tumors for decades. Its ability to identify SSTR-positive lesions across the entire body has established a paradigm for targeted molecular imaging and therapy.
However, the field is rapidly evolving. The emergence of PET/CT using Gallium-68 labeled somatostatin analogs, such as ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC, has demonstrated clear superiority over ¹¹¹In-Pentetreotide SPECT/CT.[14][15] These PET agents offer higher spatial resolution, better sensitivity, faster imaging protocols (imaging at 1 hour vs. 24 hours), and lower radiation doses to the patient.[14] Consequently, ⁶⁸Ga-DOTA-peptide PET/CT is now considered the gold standard for SSTR imaging where available.
Future research continues to focus on developing new ligands with improved pharmacokinetics and affinity for different SSTR subtypes, as well as novel radionuclides for both PET imaging and PRRT. While the clinical use of ¹¹¹In-Pentetreotide is declining in favor of superior PET agents, the principles of its development and application laid the critical groundwork for the current era of theranostics in neuroendocrine oncology.
References
- 1. In situ radiotherapy with 111In-pentetreotide. State of the art and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. carcinoid.org [carcinoid.org]
- 6. radiology.wisc.edu [radiology.wisc.edu]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. cusabio.com [cusabio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Indium-111-pentetreotide uptake in endocrine tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor scintigraphy with 111In-pentetreotide for endocrine gastroenteropancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Diagnostic Sensitivity and Quantitative Indices Between 68Ga-DOTATOC PET/CT and 111In-Pentetreotide SPECT/CT in Neuroendocrine Tumors: a Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of diagnostic accuracy of (111)In-pentetreotide SPECT and (68)Ga-DOTATOC PET/CT: A lesion-by-lesion analysis in patients with metastatic neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. apps.ausrad.com [apps.ausrad.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early-Stage In Vitro Efficacy Studies of Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide is a synthetic octapeptide analog of the natural hormone somatostatin (B550006).[1] Specifically, it is a diethylenetriaminepentaacetic acid (DTPA) conjugate of octreotide (B344500).[1] When chelated with the radionuclide Indium-111 (¹¹¹In), it is known as ¹¹¹In-pentetreotide (brand name OctreoScan™) and serves as a critical agent for the scintigraphic localization of primary and metastatic neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2][3]
The efficacy of this compound, both as a diagnostic and a potential therapeutic agent, is fundamentally linked to its interaction with SSTRs on the tumor cell surface. Early-stage in vitro studies are therefore essential to quantify this interaction and to understand its downstream cellular consequences. This technical guide provides a comprehensive overview of the core in vitro methodologies used to evaluate the efficacy of this compound, focusing on receptor binding, cell viability, apoptosis induction, and gene expression analysis.
Core Mechanism of Action: Somatostatin Receptor Binding and Internalization
The primary mechanism of this compound relies on its high affinity for somatostatin receptors, which are G-protein coupled receptors overexpressed on the surface of many NETs.[4][5] this compound binds with high affinity predominantly to somatostatin receptor subtype 2 (SST2) and with lower affinity to subtypes 3 and 5.[3]
Upon binding to the receptor on the cell surface, the ¹¹¹In-pentetreotide-receptor complex is internalized, a process mediated by endocytosis. This internalization is crucial for its application in peptide receptor radionuclide therapy (PRRT), as it allows for the delivery of a cytotoxic payload—in this case, Auger electrons emitted from the decay of ¹¹¹In—directly into the tumor cell, where they can induce DNA damage.[6]
Key In Vitro Efficacy Assays
To evaluate the biological activity of this compound, a series of standardized in vitro assays are employed. These tests quantify receptor binding, assess effects on cell survival, and elucidate the mechanisms of cell death.
Receptor Binding Affinity Studies
Objective: To quantify the specific binding of this compound to its target SSTRs on cancer cells. This is the most direct measure of its primary function.
Experimental Protocol:
-
Cell Culture: Culture SSTR-positive cells (e.g., human neuroblastoma IMR-32) and SSTR-negative control cells (e.g., human pancreatic cancer PANC-1) in appropriate media until they reach logarithmic growth phase.
-
Cell Seeding: Plate a defined number of cells into multi-well plates and allow them to adhere overnight.
-
Treatment (Optional): For competitive binding or receptor regulation studies, pre-treat cells with non-radiolabeled octreotide or other analogs for a specified duration (e.g., 24 hours to 14 days).
-
Binding Reaction: Wash cells and incubate them with a known concentration of radiolabeled ¹¹¹In-pentetreotide in a suitable binding buffer for a defined period (e.g., 1-2 hours) at 37°C. To determine non-specific binding, a parallel set of wells is incubated with an excess of unlabeled octreotide.
-
Washing: Terminate the binding reaction by aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis & Measurement: Lyse the cells using a suitable lysis buffer (e.g., NaOH).
-
Quantification: Transfer the cell lysate to counting tubes and measure the radioactivity using a gamma counter. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Cell Viability and Proliferation Assays
Objective: To assess the direct cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of this compound or its parent compound, octreotide. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.[7]
Experimental Protocol (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) in fresh medium. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8][9] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][10] The absorbance is directly proportional to the number of viable cells.
Apoptosis Induction Assays
Objective: To determine if this compound or octreotide induces programmed cell death (apoptosis). This is often measured by quantifying the activity of key executioner enzymes like caspase-3.
Experimental Protocol (Caspase-3 Activity Assay):
-
Cell Culture and Treatment: Culture cells in plates and treat them with the test compound at various concentrations and for different time points. Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer provided in a commercial assay kit. The lysis buffer is designed to release cytoplasmic proteins while preserving enzyme activity.[11]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading in the subsequent steps.[12]
-
Caspase Reaction: In a 96-well plate, add a defined amount of protein lysate (e.g., 50-200 µg) to each well.[11]
-
Substrate Addition: Start the enzymatic reaction by adding a caspase-3 colorimetric or fluorometric substrate (e.g., DEVD-pNA) to each well.[11][13] This substrate contains the peptide sequence recognized and cleaved by active caspase-3.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the active caspase-3 in the lysate to cleave the substrate, which releases a chromophore (pNA) or fluorophore.[11]
-
Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence using a microplate reader.[11] The signal intensity is directly proportional to the caspase-3 activity in the sample.
Gene Expression Analysis
Objective: To investigate if treatment with this compound or its analogs alters the gene expression of its target receptors (SSTRs), which could indicate mechanisms of sensitivity or resistance.
Experimental Protocol (Quantitative Real-Time PCR):
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described in previous assays.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a suitable method (e.g., Trizol reagent or a column-based kit).
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Convert a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and an oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in a specialized plate. Each reaction well should contain: cDNA template, forward and reverse primers specific for the target gene (e.g., SSTR2) and a reference gene (e.g., GAPDH), and a fluorescent qPCR master mix (e.g., SYBR Green).[14]
-
Thermocycling and Data Acquisition: Run the plate in a real-time PCR machine. The machine cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands. Fluorescence is measured at the end of each cycle.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, where the expression level is normalized to the reference gene and compared to the untreated control group.
Summary of Quantitative Data from In Vitro Studies
The following table summarizes key quantitative findings from various in vitro studies on this compound and related somatostatin analogs.
| Parameter | Assay Type | Cell Line | Compound | Value / Result | Reference |
| Hormonal Effect | Pharmacodynamic Assay | N/A | This compound | ~10% of Octreotide's hormonal effect in vitro | [1] |
| Cell Proliferation | SRB Assay | HepG2 (Hepatoma) | Octreotide | Inhibition observed at 10⁻⁸ mol/L | [15] |
| Apoptosis | Caspase-3 Activity | Human Somatotroph Tumor Cells | Octreotide | ~160% increase in caspase-3 activity vs. basal at 10 nM | [16] |
| Apoptosis | Annexin V/PI Staining | HepG2 (Hepatoma) | Octreotide | Significant increase in early (7.2%) and late (15.3%) apoptosis | [15] |
| Receptor Binding | Saturation Binding | HEK-SST₂ | [¹⁷⁷Lu]Lu-DOTA-TATE (Agonist) | KD = 0.08 ± 0.02 nM | [17] |
| Gene Expression | Quantitative PCR | IMR-32 (Neuroblastoma) | Octreotide | No significant change in SSTR2 gene expression after treatment | N/A |
Conclusion
Early-stage in vitro studies are fundamental to characterizing the efficacy of this compound. The data consistently show that its primary mechanism is high-affinity binding to and internalization via the SST2 receptor, which is highly expressed on NETs. While the direct anti-proliferative and pro-apoptotic effects of non-radiolabeled this compound or its parent compound octreotide can be observed in specific cell lines, its most potent therapeutic application relies on its function as a targeting vehicle for radionuclides.[15][16] The described in vitro protocols for receptor binding, cell viability, and apoptosis provide a robust framework for the preclinical evaluation of this compound and next-generation SSTR-targeting compounds, guiding their development for both diagnostic imaging and targeted cancer therapy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. radiology.wisc.edu [radiology.wisc.edu]
- 3. carcinoid.org [carcinoid.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Expression of Somatostatin Receptor (SSTR) Subtypes (SSTR-1, 2A, 3, 4 and 5) in Neuroendocrine Tumors Using Real-time RT-PCR Method and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
Pentetreotide: A Technical Guide to Identifying Somatostatin Receptor-Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentetreotide (B1679299), a synthetic analog of the hormone somatostatin (B550006), has emerged as a cornerstone in the diagnostic imaging of neuroendocrine tumors (NETs) and other malignancies characterized by the overexpression of somatostatin receptors (SSTRs). When radiolabeled with Indium-111 (¹¹¹In), this peptide, commercially known as OctreoScan™, enables the visualization of receptor-positive lesions through Single Photon Emission Computed Tomography (SPECT). This technical guide provides an in-depth overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and quantitative data on its binding affinity and biodistribution. Furthermore, it presents visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to its five distinct G-protein coupled receptor subtypes (SSTR1-5).[1] Many neuroendocrine tumors exhibit a high density of these receptors on their cell surfaces, making them a prime target for diagnostic imaging and targeted therapies.[2][3] this compound is an octapeptide analog of somatostatin, modified to exhibit a longer biological half-life.[4] Its utility in nuclear medicine stems from its ability to be chelated with a radionuclide, primarily Indium-111, allowing for non-invasive, whole-body imaging of SSTR-positive tumors.[5][6] This guide will delve into the technical aspects of utilizing ¹¹¹In-Pentetreotide for the identification of these tumors.
Mechanism of Action
This compound's diagnostic efficacy is rooted in its high-affinity binding to somatostatin receptors, particularly the SSTR2 subtype, which is highly expressed in the majority of neuroendocrine tumors.[7][8] The this compound molecule is conjugated to the chelating agent diethylenetriaminepentaacetic acid (DTPA), which firmly sequesters the radioisotope Indium-111.[6]
Upon intravenous administration, ¹¹¹In-Pentetreotide circulates throughout the body and binds to SSTRs on the surface of tumor cells. The subsequent internalization of the receptor-ligand complex leads to the accumulation of radioactivity within the tumor cells.[9] The gamma photons emitted by ¹¹¹In can then be detected by a gamma camera, allowing for the precise localization of the tumors via SPECT imaging.[10]
Somatostatin Receptor Signaling
The binding of this compound to SSTR2 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, SSTR2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10][11] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[12] The activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, is another key downstream effect, which can influence cell growth and apoptosis.[2][11]
Caption: SSTR2 Signaling Pathway initiated by this compound.
Data Presentation
The following tables summarize key quantitative data related to the performance of this compound in identifying somatostatin receptor-positive tumors.
Binding Affinity of this compound for Somatostatin Receptor Subtypes
| Receptor Subtype | This compound IC50 (nM) |
| SSTR1 | >1000 |
| SSTR2 | 1.3 - 2.5[13] |
| SSTR3 | >1000 |
| SSTR4 | >1000 |
| SSTR5 | 16[13] |
IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand.
Biodistribution of ¹¹¹In-Pentetreotide in Tumor-Bearing Animal Models
| Organ/Tissue | Tumor Uptake (%ID/g) at 24h |
| Glioblastoma (U-87 MG) | 27.1 ± 2.7[14][15] |
| Pancreatic Carcinoma | Data not readily available in searched articles |
| Small Cell Lung Cancer | Data not readily available in searched articles |
%ID/g = percentage of injected dose per gram of tissue.
Tumor-to-Background Ratios in Clinical Imaging
| Tumor Type | Tumor-to-Liver Ratio (2D ROI) | Tumor-to-Liver Ratio (3D ROI) |
| Pancreatic NET (Pathologic) | 7.5 ± 6.2[2][12] | 8.2 ± 7.3[12] |
| Pancreatic Head (Benign) | 0.88 ± 0.37[2][12] | 0.91 ± 0.38[12] |
ROI = Region of Interest.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radiolabeling of this compound with Indium-111 and Quality Control
Caption: Workflow for ¹¹¹In-Pentetreotide Radiolabeling and QC.
Protocol:
-
Reconstitution: Aseptically add 1.1 mL of sterile water for injection to the vial containing the lyophilized this compound kit.
-
Radiolabeling: Aseptically add the required activity of sterile ¹¹¹In-chloride solution to the reconstituted this compound vial.
-
Incubation: Gently swirl the vial and allow it to incubate at room temperature for a minimum of 30 minutes.
-
Quality Control:
-
Radiochemical Purity: Determine the percentage of ¹¹¹In bound to this compound using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The radiochemical purity must be greater than 90%.[1][5]
-
Sterility and Endotoxin Testing: Perform standard sterility and bacterial endotoxin (LAL) tests according to pharmacopeial guidelines.
-
Visual Inspection: Visually inspect the final product for any particulate matter or discoloration before administration.[5]
-
In Vitro Somatostatin Receptor Binding Assay
Protocol:
-
Cell Culture: Culture a cell line known to express the somatostatin receptor subtype of interest (e.g., AR4-2J cells for SSTR2) to near confluency.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction:
-
For saturation binding assays , incubate increasing concentrations of ¹¹¹In-Pentetreotide with a fixed amount of cell membrane preparation.
-
For competitive binding assays , incubate a fixed concentration of ¹¹¹In-Pentetreotide and increasing concentrations of non-radiolabeled this compound (or other competitor) with a fixed amount of cell membrane preparation.
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.
-
Separation: Separate the receptor-bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
For saturation assays, determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competitive assays, determine the IC50 value, which can be converted to the inhibition constant (Ki).
-
In Vivo Biodistribution Study in Tumor-Bearing Mice
Caption: In Vivo Biodistribution Study Workflow.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a human neuroendocrine tumor cell line.
-
Radiotracer Administration: Inject a known activity of ¹¹¹In-Pentetreotide intravenously into the tail vein of the tumor-bearing mice.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Tissue Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines) and the tumor.
-
Measurement: Weigh each tissue sample and measure the associated radioactivity using a calibrated gamma counter.
-
Data Calculation: Express the radioactivity in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
SPECT Imaging Protocol
Patient Preparation:
-
Patients should be well-hydrated.
-
Therapeutic octreotide (B344500) should be discontinued (B1498344) for a short period before the scan to avoid receptor blockade.[6]
-
A mild laxative may be administered to reduce bowel activity.[6]
Image Acquisition:
-
Radiopharmaceutical Dose: 111-222 MBq (3-6 mCi) of ¹¹¹In-Pentetreotide administered intravenously.[5]
-
Imaging Time Points: Planar and SPECT images are typically acquired at 4 and 24 hours post-injection. 48-hour imaging may be performed if necessary.[5]
-
Gamma Camera: A dual-head gamma camera equipped with medium-energy collimators is used.
-
Energy Windows: Dual energy windows are centered at 171 keV and 245 keV.
-
SPECT Parameters:
-
Matrix: 128x128
-
Rotation: 360 degrees
-
Projections: 64-128 projections
-
Time per Projection: 20-40 seconds
-
Image Reconstruction:
-
Filtered back-projection or iterative reconstruction algorithms are used to reconstruct the transaxial, sagittal, and coronal images.
-
Attenuation correction using CT data from a hybrid SPECT/CT scanner is recommended for improved image quality and quantitative accuracy.
Conclusion
This compound, particularly when radiolabeled with Indium-111, remains a valuable and widely used tool for the diagnostic imaging of somatostatin receptor-positive tumors. Its high affinity for SSTR2, coupled with favorable pharmacokinetic properties, allows for sensitive and specific tumor localization. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols associated with the use of this compound. The provided diagrams of the signaling pathway and experimental workflows are intended to offer a clear visual aid for researchers and drug development professionals. A thorough understanding of these technical aspects is crucial for the effective application of this compound in both preclinical research and clinical practice, and for the development of novel SSTR-targeting diagnostics and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. med.emory.edu [med.emory.edu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. radiology.wisc.edu [radiology.wisc.edu]
- 7. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Assessment of Somatostatin Receptors in Various Neoplasms: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are SSTR2 modulators and how do they work? [synapse.patsnap.com]
- 11. cusabio.com [cusabio.com]
- 12. mdpi.com [mdpi.com]
- 13. Somatostatin receptor expression in non-classical locations – clinical relevance?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mediso - Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice [mediso.com]
Methodological & Application
Application Notes and Protocols for Radiolabeling Pentetreotide with Indium-111
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of pentetreotide (B1679299) with Indium-111 (¹¹¹In), a crucial process for the preparation of the diagnostic radiopharmaceutical, ¹¹¹In-pentetreotide (OctreoScan™). This agent is instrumental in the scintigraphic localization of primary and metastatic neuroendocrine tumors (NETs) that express somatostatin (B550006) receptors.
Introduction
This compound, a DTPA (diethylenetriaminepentaacetic acid) conjugate of the somatostatin analog octreotide, is designed to chelate radiometals like Indium-111. The resulting radiolabeled peptide, ¹¹¹In-pentetreotide, binds with high affinity to somatostatin receptors, particularly subtypes 2 and 5, which are overexpressed on the surface of many neuroendocrine tumor cells. This specific binding allows for the visualization of these tumors using single-photon emission computed tomography (SPECT). The successful preparation of ¹¹¹In-pentetreotide with high radiochemical purity is paramount for accurate diagnostic imaging and ensuring patient safety.
Radiolabeling Workflow
The process of radiolabeling this compound with ¹¹¹In involves the reconstitution of a lyophilized kit containing this compound and stabilizing agents with a sterile solution of ¹¹¹In chloride. The reaction is followed by quality control checks to ensure high radiochemical purity before administration.
Solid-Phase Synthesis of Pentetreotide and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide, a synthetic analog of the hormone somatostatin (B550006), is a crucial component in diagnostic imaging and targeted radiotherapy of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). When chelated with a radionuclide such as Indium-111, it forms [¹¹¹In-DTPA-D-Phe¹]-octreotide (OctreoScan®), enabling the visualization of primary and metastatic NETs. The solid-phase peptide synthesis (SPPS) of this compound and its analogs, based on the octreotide (B344500) sequence, is a well-established and efficient method for producing these vital compounds.
This document provides detailed application notes and experimental protocols for the Fmoc-based solid-phase synthesis of this compound and its analogs, tailored for researchers and professionals in drug development.
Core Concepts and Applications
Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, allows for the stepwise assembly of a peptide chain anchored to an insoluble polymer resin.[1] This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration, driving reaction completion and leading to high yields.[1]
The synthesis of this compound involves three key stages:
-
Linear Peptide Assembly: Stepwise addition of Fmoc-protected amino acids to a solid support.
-
Cyclization: Formation of a disulfide bridge between two cysteine residues, which is critical for the peptide's biological activity.
-
Chelator Conjugation: Attachment of a chelating agent, such as diethylenetriaminepentaacetic acid (DTPA), to the N-terminus of the peptide. This modification enables the subsequent radiolabeling with a diagnostic or therapeutic radionuclide.
Data Summary: Synthesis Yields and Purity
The following tables summarize quantitative data from various studies on the solid-phase synthesis of octreotide and its analogs.
Table 1: Synthesis of Octreotide Analogs
| Peptide Analog | Synthesis Method | Overall Yield | Purity | Reference |
| Octreotide | Fmoc SPPS with p-carboxybenzaldehyde linker | 74-78% | >95% (HPLC) | [2] |
| [D-Trp(Boc)⁴,Lys(Boc)⁵,Thr(tBu)⁶]octreotide | Fmoc SPPS, aminolysis cleavage | 14% | >98% (HPLC) | [3] |
| Radiotherapy Octreotides (Conjugated) | Fmoc SPPS with p-carboxybenzaldehyde linker | 62-75% | High | [2] |
| Cellular Markers (Conjugated) | Fmoc SPPS with p-carboxybenzaldehyde linker | 72-76% | High | [2] |
Table 2: Synthesis of this compound (DTPA-Octreotide)
| Peptide | Synthesis Method | Overall Yield | Purity | Reference |
| DTPA-D-Phe¹-octreotide | Fmoc SPPS, on-resin DTPA conjugation, aminolysis | 5% | >90% (HPLC) | [3] |
| DTPA-D-Phe¹-octreotide | Fmoc SPPS with monoreactive DTPA, iodine oxidation | 31.8% | Single peak (HPLC) | [4][5] |
| DTPA-octreotide | Fmoc SPPS with p-carboxybenzaldehyde linker | High | High | [6] |
Experimental Protocols
Protocol 1: Manual Fmoc-Based Solid-Phase Synthesis of Linear Octreotide
This protocol outlines the manual synthesis of the linear octreotide precursor on a 2-chlorotrityl chloride resin.
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-D-Phe-OH
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Reagents for Fmoc deprotection: 20% (v/v) piperidine (B6355638) in DMF
-
Reagents for coupling: 1-Hydroxybenzotriazole (HOBt), N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Reagents for capping (optional): Acetic anhydride, Diisopropylethylamine (DIEA) in DCM/DMF
-
Reagents for cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Solid-phase synthesis reaction vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin (e.g., 1 g, 0.9 mmol/g substitution) in DCM in a reaction vessel for 30 minutes.[7]
-
Drain the DCM.
-
Dissolve Fmoc-Thr(tBu)-OH (1.5 eq) and DIEA (3 eq) in DCM and add to the resin.
-
Agitate the mixture for 2 hours.[8]
-
To cap any unreacted sites, wash the resin with DCM and treat with a solution of 10% methanol (B129727) and 5% DIEA in DCM for 30 minutes.[7]
-
Wash the resin thoroughly with DCM and DMF.
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF and DCM.[7][9]
-
Amino Acid Coupling:
-
Monitoring Coupling Completion: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[7][10]
-
Washing: After a negative Kaiser test, wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence: Fmoc-Cys(Trt), Fmoc-Thr(tBu), Fmoc-Lys(Boc), Fmoc-D-Trp(Boc), Fmoc-Phe, Fmoc-Cys(Trt), Fmoc-D-Phe.
-
Protocol 2: On-Resin Cyclization and Cleavage
This protocol describes the formation of the disulfide bond while the peptide is still attached to the resin, followed by cleavage and deprotection.
Materials:
-
Peptidyl-resin from Protocol 1
-
Reagents for cyclization: Thallium(III) trifluoroacetate (B77799) [Tl(Tfa)₃] in DMF or Iodine (I₂) in Methanol/Acetic Acid/Water[3][11]
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
Procedure:
-
On-Resin Disulfide Bond Formation:
-
Wash the fully assembled peptidyl-resin with DMF.
-
Add a solution of Tl(Tfa)₃ (e.g., 1.5 eq) in DMF to the resin and agitate for 1-2 hours at room temperature.[3]
-
Alternatively, for Acm-protected cysteines, a solution of iodine can be used.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Treat the dried, cyclized peptidyl-resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Protocol 3: DTPA Conjugation and Purification
This protocol details the conjugation of the DTPA chelator to the N-terminus of the cyclized octreotide and subsequent purification.
Materials:
-
Crude cyclized octreotide from Protocol 2
-
Cyclic DTPA dianhydride or monoreactive DTPA with protected carboxylates[3][4]
-
Buffer: Sodium bicarbonate or DIEA in DMF
-
Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column
-
Mobile phases: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile)
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
DTPA Conjugation (in solution):
-
Dissolve the crude cyclized octreotide in a suitable buffer (e.g., aqueous sodium bicarbonate or DMF with DIEA).
-
Add cyclic DTPA dianhydride in portions while monitoring the pH. Maintain a slightly basic pH.[3]
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench the reaction by acidifying with a weak acid (e.g., acetic acid).
-
-
Purification by RP-HPLC:
-
Dissolve the crude this compound in a minimal amount of the HPLC mobile phase A.
-
Purify the peptide by semi-preparative RP-HPLC using a gradient of Solvent B. For example, a linear gradient from 5% to 60% Solvent B over 30 minutes.[9]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the main product peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by analytical RP-HPLC to confirm purity (>95%).[13]
-
Confirm the identity of the product by mass spectrometry to verify the correct molecular weight ([M+H]⁺ ≈ 1395 Da for this compound).[3]
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Store the lyophilized peptide at -20°C or lower.
-
Visualizations
Experimental Workflow
Caption: General Workflow for Solid-Phase Synthesis of this compound.
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Note: The above DOT script for the chemical structure is a placeholder demonstrating the format. A chemical drawing software would be used to generate the actual image of the this compound structure, which is then referenced in the DOT script. For the purpose of this response, a static image is conceptualized.
Application Notes and Troubleshooting
-
Resin Choice: 2-chlorotrityl chloride resin is advantageous as it allows for the cleavage of the peptide under mild acidic conditions, which can preserve acid-labile side-chain protecting groups if a protected fragment strategy is desired.[8]
-
Protecting Groups: The choice of side-chain protecting groups is critical. Trityl (Trt) for Cys is common for disulfide formation. Boc for Lys and Trp, and tBu for Thr are standard in Fmoc chemistry and are efficiently removed during the final TFA cleavage.[3][7]
-
Coupling Reactions: Incomplete coupling is a common issue, especially for sterically hindered amino acids or aggregating sequences. Monitoring with the Kaiser test is essential. If the test is positive, a second coupling is recommended. Using more potent coupling reagents like HATU or HCTU can improve efficiency.[7][10]
-
Cyclization: On-resin cyclization is generally preferred as it can minimize intermolecular side reactions that may occur in solution-phase cyclization.[14] However, the efficiency can be dependent on the resin and linker. Solution-phase cyclization after cleavage is an alternative but requires highly dilute conditions to favor intramolecular reaction.
-
DTPA Conjugation: The use of cyclic DTPA dianhydride can lead to di-substituted or cross-linked products. A monoreactive DTPA derivative with protected carboxylates can significantly improve the yield and purity of the final conjugate by preventing nonselective reactions.[4][5]
-
Purification: RP-HPLC is the gold standard for purifying synthetic peptides. The choice of the C18 column and the gradient of acetonitrile (B52724) are key parameters to optimize for achieving high purity. Purity should be assessed by analytical HPLC and the product identity confirmed by mass spectrometry.[15]
References
- 1. csbio.com [csbio.com]
- 2. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. WO2013046233A2 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 8. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. Methodology for Solid Phase Synthesis of Octreotide [tws.xml-journal.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for In Vitro Binding Affinity Assay of Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide, a synthetic cyclic octapeptide analog of somatostatin (B550006), is a crucial tool in both the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). Its clinical utility is intrinsically linked to its binding affinity and selectivity for the various SSTR subtypes. These application notes provide a comprehensive overview of the in vitro binding characteristics of this compound and detailed protocols for assessing its binding affinity.
This compound is structurally almost identical to octreotide, with the modification being the conjugation of a chelating agent, diethylenetriaminepentaacetic acid (DTPA), to the N-terminus, which allows for radiolabeling, most commonly with Indium-111 ([¹¹¹In]this compound, commercially known as OctreoScan™). The binding profile of this compound is therefore considered comparable to that of octreotide. There are five known human SSTR subtypes (SSTR1-5), all of which are G-protein coupled receptors (GPCRs).[1] this compound exhibits a high binding affinity primarily for SSTR2 and SSTR5.[2][3]
Quantitative Data Presentation
The binding affinity of this compound and its analogs to the five human SSTR subtypes is typically determined through in vitro competitive radioligand binding assays. The data is often presented as IC₅₀ (half-maximal inhibitory concentration) or Ki (inhibition constant) values. Lower values are indicative of higher binding affinity.
Table 1: Binding Affinity (IC₅₀, nM) of this compound Analogs for Human Somatostatin Receptor Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference(s) |
| Octreotide | >1000 | 0.2 - 2.5 | Low Affinity | >100 | Lower affinity than SSTR2 | [1][4] |
| [¹¹¹In-DTPA]octreotide (this compound) | >1000 | 20.7 ± 3.4 | 433 ± 155 | >1000 | 148 ± 16 | |
| Somatostatin-14 | 1.3 ± 0.2 | 0.2 ± 0.03 | 0.9 ± 0.1 | 1.5 ± 0.2 | 0.6 ± 0.1 | [4] |
Note: The binding profile of unlabeled this compound is expected to be very similar to that of octreotide.
Signaling Pathways
Upon binding of this compound to its primary target, SSTR2, a cascade of intracellular signaling events is initiated. As a GPCR, SSTR2 is coupled to inhibitory G-proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, SSTR activation can modulate various other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and can influence ion channel activity and protein tyrosine phosphatase (PTP) activity, ultimately leading to anti-proliferative and anti-secretory effects.
SSTR2 Signaling Pathway
Experimental Protocols
Radioligand Competition Binding Assay for Unlabeled this compound
This protocol describes a whole-cell competition binding assay to determine the binding affinity (Ki) of unlabeled this compound for a specific SSTR subtype (e.g., SSTR2). The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cells: Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human SSTR subtype (e.g., hSSTR2).
-
Radioligand: A suitable radiolabeled somatostatin analog with high affinity for the SSTR subtype of interest (e.g., [¹²⁵I-Tyr¹¹]Somatostatin-14).
-
Unlabeled Competitor: this compound (lyophilized powder, to be reconstituted).
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% (w/v) BSA, and a complete protease inhibitor cocktail.[5]
-
Wash Buffer: Ice-cold Binding Buffer.
-
Non-specific Binding Control: A high concentration of unlabeled somatostatin-14 (e.g., 1 µM).
-
Equipment: 96-well microplates, cell culture incubator, centrifuge, gamma counter or scintillation counter, multi-channel pipette.
Procedure:
-
Cell Preparation:
-
Culture the SSTR-expressing CHO-K1 cells to near confluence in appropriate cell culture flasks.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with binding buffer and resuspend them to a concentration of approximately 1 x 10⁶ cells/mL in ice-cold binding buffer.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of cell suspension + 50 µL of radioligand (at a final concentration near its Kd) + 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of cell suspension + 50 µL of radioligand + 50 µL of unlabeled somatostatin-14 (final concentration 1 µM).
-
Competition: 50 µL of cell suspension + 50 µL of radioligand + 50 µL of varying concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5]
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Counting:
-
Dry the filters.
-
Add scintillation fluid to each filter (if using a beta-emitting radiolabel) or place the filter in a tube for gamma counting.
-
Quantify the radioactivity using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding and competition counts.
-
Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the unlabeled this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Experimental Workflow Diagram
In Vitro Competition Binding Assay Workflow
Conclusion
The in vitro binding affinity assays for this compound are essential for understanding its pharmacological profile and for the development of novel somatostatin analogs. The protocols and data presented provide a framework for researchers to accurately assess the interaction of this compound and related compounds with somatostatin receptors, thereby facilitating advancements in the diagnosis and treatment of neuroendocrine tumors. The high affinity of this compound for SSTR2 remains a cornerstone of its clinical efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for SPECT Imaging with ¹¹¹In-pentetreotide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for Single Photon Emission Computed Tomography (SPECT) imaging using Indium-111 labeled pentetreotide (B1679299) (¹¹¹In-pentetreotide) in preclinical animal models. This technique is a cornerstone in the in vivo characterization of somatostatin (B550006) receptor (SSTR)-expressing tissues, particularly in oncology research for the detection and monitoring of neuroendocrine tumors.
Introduction
¹¹¹In-pentetreotide is a radiolabeled analog of somatostatin that binds with high affinity to somatostatin receptors, primarily subtypes 2 and 5 (SSTR2 and SSTR5), which are overexpressed in a variety of tumors. SPECT imaging with this radiopharmaceutical allows for non-invasive visualization and quantification of SSTR expression in vivo, providing valuable insights into tumor biology, therapeutic targeting, and response to treatment in animal models of cancer.
Radiolabeling and Quality Control
A successful SPECT imaging study begins with the robust and reliable radiolabeling of this compound with Indium-111. The following protocol outlines a standard procedure for the preparation of ¹¹¹In-pentetreotide.
Materials
-
This compound kit (containing this compound, buffers, and stabilizers)
-
Indium-111 chloride (¹¹¹InCl₃) solution
-
Sterile, pyrogen-free water for injection
-
0.9% Sodium Chloride for injection
-
ITLC strips (e.g., silica (B1680970) gel impregnated)
-
Mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 5.0 or DTPA solution)
-
Gamma counter or radio-TLC scanner
Radiolabeling Protocol
-
Reconstitution: Reconstitute the lyophilized this compound with a specified volume of sterile water or saline as per the manufacturer's instructions.
-
Addition of ¹¹¹InCl₃: Aseptically add the required activity of ¹¹¹InCl₃ solution to the this compound vial.
-
Incubation: Gently mix the solution and incubate at room temperature (20-25°C) for 30 minutes.
-
Quality Control:
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using the chosen mobile phase.
-
Determine the radiochemical purity by measuring the distribution of radioactivity on the strip using a gamma counter or radio-TLC scanner. The labeling efficiency should be greater than 95%.
-
Animal Models and Preparation
The choice of animal model is critical and will depend on the specific research question. Nude mice or rats are commonly used for xenograft models of human neuroendocrine tumors.
Animal Handling
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the local Animal Care and Use Committee.
-
Animals should be acclimatized to the facility for at least one week before the study.
-
Provide free access to food and water, unless fasting is required for the specific protocol.
Animal Preparation for Imaging
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) (1.5-2% in oxygen) or another suitable anesthetic agent. Maintain anesthesia throughout the injection and imaging procedures.
-
Catheterization (Optional but Recommended): For ease of injection and to minimize stress, a tail vein catheter can be placed.
-
Positioning: Position the anesthetized animal on the imaging bed. Use of a multimodal bed compatible with both SPECT and CT scanners is advantageous for anatomical co-registration.
SPECT/CT Imaging Protocol
The following is a general SPECT/CT imaging protocol that can be adapted for specific scanners and animal models.
Radiotracer Administration
-
Administer a defined activity of ¹¹¹In-pentetreotide (typically 3-15 MBq for mice) via the tail vein. The exact volume and activity should be recorded for each animal to allow for decay correction and quantification.
Imaging Time Points
-
Imaging can be performed at various time points post-injection to assess the pharmacokinetics and biodistribution of the tracer. Common imaging windows are 4, 24, 48, and 72 hours post-injection.
SPECT Acquisition Parameters
| Parameter | Typical Value for Mice |
| Collimator | High-resolution multi-pinhole or parallel-hole |
| Energy Windows | Dual peak: 171 keV and 245 keV (20% window) |
| Matrix Size | 128 x 128 or 256 x 256 |
| Projections | 60-120 projections over 360° |
| Acquisition Time | 30-60 minutes |
CT Acquisition Parameters
-
A low-dose CT scan is typically acquired for anatomical localization and attenuation correction.
-
Tube Voltage: 40-80 kVp
-
Tube Current: 100-500 µA
-
Acquisition Time: 1-5 minutes
Data Analysis
Quantitative analysis of SPECT data allows for the determination of radiotracer uptake in tumors and other tissues.
Image Reconstruction
-
SPECT data should be reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and detector response.
Image Analysis Workflow
-
Image Fusion: Co-register the SPECT and CT images.
-
Region of Interest (ROI) Definition: Draw ROIs on the fused images over the tumor and various organs of interest (e.g., liver, kidneys, spleen, muscle).
-
Quantification:
-
Calculate the mean or maximum counts within each ROI.
-
Convert counts to activity (Bq or µCi) using a pre-determined calibration factor.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each ROI. This requires weighing the tissues at the end of the study for ex vivo biodistribution confirmation.
-
Biodistribution Data
The following table summarizes representative biodistribution data of ¹¹¹In-pentetreotide in tumor-bearing rodents. Note that values can vary significantly based on the animal model, tumor type, and specific experimental conditions.
| Organ | Nude Mice with Carcinoid GOT1 Xenografts (%ID/g at 24h) |
| Blood | 0.1 ± 0.0 |
| Heart | 0.2 ± 0.0 |
| Lungs | 0.8 ± 0.1 |
| Liver | 1.5 ± 0.2 |
| Spleen | 1.1 ± 0.1 |
| Pancreas | 1.8 ± 0.2 |
| Stomach | 1.0 ± 0.1 |
| Intestines | 0.8 ± 0.1 |
| Kidneys | 15.0 ± 1.5 |
| Muscle | 0.2 ± 0.0 |
| Bone | 0.5 ± 0.1 |
| Tumor | 10.5 ± 2.5 |
Data is presented as mean ± standard deviation and is adapted from published literature. Actual values will be experiment-specific.
Visualizations
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
111In-pentetreotide primarily targets the SSTR2. Upon binding, it initiates a signaling cascade that can lead to anti-proliferative effects.
Caption: SSTR2 signaling cascade upon binding of ¹¹¹In-pentetreotide.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical SPECT imaging study with ¹¹¹In-pentetreotide.
Caption: Workflow for ¹¹¹In-pentetreotide SPECT imaging in animal models.
Application Notes and Protocols for the Quantification of Pentetreotide Uptake in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide is a synthetic analog of the hormone somatostatin (B550006). Its ability to bind with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are often overexpressed in various tumors, makes it a valuable tool for diagnostic imaging and targeted radionuclide therapy. The quantification of this compound uptake in tissues is crucial for understanding receptor density, assessing tumor characteristics, and monitoring therapeutic responses. These application notes provide detailed protocols for both in vivo and in vitro quantification of this compound uptake.
I. In Vivo Quantification of this compound Uptake using SPECT/CT
Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is the standard clinical method for the in vivo quantification of radiolabeled this compound uptake. This section outlines the protocol for performing a SPECT/CT scan and methods for semi-quantitative analysis.
Experimental Protocol: 111In-Pentetreotide SPECT/CT Imaging
This protocol is intended for the clinical imaging of patients with known or suspected neuroendocrine tumors.
1. Patient Preparation:
-
Informed Consent: Obtain written informed consent from the patient.
-
Medication Review: Discontinue long-acting octreotide (B344500) analogs for at least 3-4 weeks and short-acting analogs for at least 24 hours prior to the administration of 111In-pentetreotide to avoid receptor blockade.
-
Hydration: Ensure the patient is well-hydrated before and after the injection to promote renal clearance of the radiotracer.
-
Bowel Preparation: A mild laxative may be administered the day before the scan to reduce intestinal activity that could interfere with abdominal imaging.
2. Radiopharmaceutical:
-
Radiotracer: 111In-pentetreotide (OctreoScan™).
-
Dose: The recommended intravenous dose is approximately 222 MBq (6 mCi) for SPECT imaging. The dose should be verified using a dose calibrator prior to administration.
3. Imaging Acquisition:
-
Injection: Administer the 111In-pentetreotide dose intravenously.
-
Imaging Timepoints: Acquire images at 4, 24, and sometimes 48 hours post-injection. The 24-hour timepoint is standard for optimal tumor-to-background contrast.
-
Instrumentation: A dual-head gamma camera equipped with medium-energy collimators is used.
-
Planar Imaging: Whole-body planar images are acquired at each timepoint.
-
SPECT/CT Acquisition:
-
SPECT is typically performed over the region of interest (e.g., abdomen).
-
Acquisition parameters should be optimized for 111In, using its two main photopeaks (171 and 245 keV).
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
4. Data Analysis (Semi-Quantitative):
-
Visual Assessment: Images are first assessed visually for areas of abnormal uptake.
-
Region of Interest (ROI) Analysis:
-
Draw ROIs around the tumor and a reference tissue (typically the liver).
-
Calculate the mean or maximum counts within each ROI.
-
-
Tumor-to-Liver Ratio (T/L Ratio): Calculate the ratio of the mean counts in the tumor ROI to the mean counts in the liver ROI. This provides a semi-quantitative measure of receptor expression.
-
Standardized Uptake Value (SUV): If the system is calibrated, the SUV can be calculated, which normalizes the uptake to the injected dose and patient's body weight. However, SUVs are more commonly used in PET imaging. For SPECT, tumor-to-organ ratios are more prevalent.
II. In Vitro Quantification of this compound Uptake
In vitro assays are essential for preclinical studies to determine the binding affinity, receptor density, and internalization of this compound in cell lines and tissue homogenates.
Experimental Protocol: Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand to its receptor in cultured cells.
1. Materials:
-
SSTR-expressing cells (e.g., BON-1, NCI-H727)
-
111In-pentetreotide
-
Unlabeled ("cold") this compound
-
Binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4)
-
Wash buffer (ice-cold PBS)
-
Cell scraper
-
Gamma counter
2. Cell Culture:
-
Culture SSTR-expressing cells to near confluency in appropriate media and conditions.
3. Assay Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 106 cells/well) in a 24-well plate and allow them to adhere overnight.
-
Radioligand Preparation: Prepare serial dilutions of 111In-pentetreotide in binding buffer at a range of concentrations (e.g., 0.1 - 20 nM).
-
Incubation:
-
Wash the cells once with binding buffer.
-
Add the various concentrations of 111In-pentetreotide to the wells.
-
For determination of non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM) to a parallel set of wells 15 minutes prior to the addition of the radioligand.
-
Incubate at 37°C for 60 minutes to reach equilibrium.
-
-
Washing:
-
Aspirate the incubation medium.
-
Wash the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well (e.g., with 0.1 M NaOH).
-
Transfer the lysate to tubes for counting in a gamma counter.
-
4. Data Analysis:
-
Specific Binding: Subtract the non-specific binding (counts in the presence of excess cold ligand) from the total binding (counts in the absence of cold ligand) at each radioligand concentration.
-
Scatchard Analysis: Plot the ratio of specifically bound/free radioligand versus the specifically bound radioligand. The Kd can be calculated from the slope (-1/Kd) and the Bmax from the x-intercept of the linear regression line.
Experimental Protocol: Competitive Binding Assay
This protocol is used to determine the binding affinity (IC50 and Ki) of an unlabeled compound by its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
-
Same as for the saturation binding assay, with the addition of the unlabeled competitor compound.
2. Assay Procedure:
-
Cell Seeding and Radioligand Preparation: Prepare cells as in the saturation binding assay. Use a single, constant concentration of 111In-pentetreotide (typically at or below its Kd).
-
Competitor Preparation: Prepare serial dilutions of the unlabeled competitor compound in binding buffer.
-
Incubation:
-
Wash the cells once with binding buffer.
-
Add the serial dilutions of the unlabeled competitor to the wells.
-
Add the constant concentration of 111In-pentetreotide to all wells.
-
Incubate, wash, and lyse the cells as described in the saturation binding assay.
-
4. Data Analysis:
-
IC50 Determination: Plot the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: Internalization Assay
This assay measures the amount of radioligand that is actively transported into the cell after binding to its surface receptor.
1. Materials:
-
Same as for the binding assays.
-
Acid wash buffer (e.g., 0.2 M glycine, 0.1 M NaCl, pH 2.5) to strip surface-bound radioactivity.
2. Assay Procedure:
-
Incubation: Perform the incubation with 111In-pentetreotide as in the binding assays, but at different time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Separation of Surface-Bound and Internalized Ligand:
-
At each time point, place the plates on ice to stop internalization.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
To determine the surface-bound radioactivity, incubate the cells with ice-cold acid wash buffer for 5-10 minutes. Collect this fraction.
-
To determine the internalized radioactivity, lyse the remaining cells with a lysis buffer (e.g., 0.1 M NaOH). Collect this fraction.
-
-
Counting: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
3. Data Analysis:
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized) at each time point.
III. Data Presentation
The following tables summarize quantitative data on this compound uptake from various studies.
Table 1: In Vivo Semi-Quantitative Uptake of 111In-Pentetreotide in Tumors and Normal Tissues
| Tissue/Tumor Type | Uptake Metric | Mean Value (± SD) or Range | Reference |
| Normal Tissues | |||
| Liver | Tumor-to-Liver Ratio (Benign Pancreatic Head) | 0.91 ± 0.38 | [1] |
| Spleen | % Injected Dose/100ml (24h) | ~0.03 | [2] |
| Kidney | % Injected Dose/100ml (24h) | ~0.03 | [2] |
| Thyroid | % Injected Dose/100ml (24h) | Variable | [2] |
| Tumors | |||
| Neuroendocrine Tumor (Pancreatic Head) | Tumor-to-Liver Ratio | 8.2 ± 7.3 | [1] |
| Gastroenteropancreatic (GEP) NETs (G1) | ΔSUVmax (24h - 4h) | 19.35 ± 23.26 | [3] |
| Gastroenteropancreatic (GEP) NETs (G2) | ΔSUVmax (24h - 4h) | -13.30 ± 20.26 | [3] |
| Carcinoid Tumors | Sensitivity | 86% - 96% | [4] |
| Gastrinomas | Sensitivity | High | [4] |
| Insulinomas | Sensitivity | Low (30% - 40%) | [4] |
| Pheochromocytomas | Sensitivity | 86% - 100% | [4] |
| Lymphoma | Mean Regional Tumor Uptake | 10-fold lower than GEP tumors | [2] |
Table 2: Somatostatin Receptor (SSTR) Expression in Various Tissues and Cancer Cell Lines
| Tissue/Cell Line | SSTR Subtype(s) Predominantly Expressed | Method of Detection | Reference |
| Normal Tissues | |||
| Brain | SSTR2 | Immunohistochemistry | [5] |
| Pancreas | SSTR2, SSTR5 | mRNA expression | [6] |
| Cancer Cell Lines | |||
| BON-1 (Pancreatic NET) | SSTR2 | Not Specified | |
| NCI-H727 (Lung Carcinoid) | SSTR2 | Not Specified | |
| MIA PaCa-2 (Pancreatic Cancer) | SSTR2, SSTR5 | mRNA expression | [6] |
| Hs 766T (Pancreatic Cancer) | SSTR2, SSTR5 | mRNA expression | [6] |
| Tumor Tissues | |||
| Ductal Breast Carcinoma | SSTR1 (90%), SSTR4 (71.3%) | Immunohistochemistry | [7] |
| Merkel Cell Carcinoma | SSTR2A (59.2%), SSTR5 (44.9%) | Immunohistochemistry | [7] |
| Endometrial Neoplasm | SSTR5 (96.7%), SSTR2 (70%) | RT-PCR | [7] |
IV. Visualizations
Signaling Pathway
References
- 1. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. In vitro detection of somatostatin receptors in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 111In-pentetreotide scintigraphy: procedure guidelines for tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Imaging of Preclinical Cancer Models Using Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide (B1679299), a synthetic analog of the hormone somatostatin (B550006), is a crucial tool for the non-invasive in vivo imaging of preclinical cancer models expressing somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). When labeled with a gamma-emitting radionuclide such as Indium-111 (B102479) (¹¹¹In), it forms ¹¹¹In-pentetreotide (commercially known as OctreoScan™), enabling visualization of tumor localization and receptor status through Single Photon Emission Computed Tomography (SPECT).[1][2] These application notes provide detailed protocols and data for utilizing radiolabeled this compound in preclinical research, aiding in the evaluation of novel cancer therapeutics and diagnostics.
Mechanism of Action
This compound binds with high affinity to SSTRs, which are G-protein coupled receptors overexpressed on the surface of many neuroendocrine tumors (NETs) and other cancers.[2][3] Upon binding of ¹¹¹In-pentetreotide to SSTR2, the receptor-ligand complex is internalized by the cell.[4] This process leads to the accumulation of radioactivity within the tumor cells, allowing for their detection by SPECT imaging.[4] The relatively rapid clearance of the radiopharmaceutical from non-target tissues enhances the tumor-to-background ratio, providing clear images of SSTR-positive tumors.[1]
Signaling Pathway
The binding of this compound to SSTR2 initiates a cascade of intracellular signaling events that can lead to anti-proliferative effects and cell cycle arrest. This pathway is a key area of investigation in cancer research.
Quantitative Data: Biodistribution of ¹¹¹In-Octreotide
The following table summarizes the biodistribution of ¹¹¹In-octreotide, a closely related and often interchangeably used somatostatin analog, in mice bearing subcutaneous tumors at 24 hours post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g). This information is critical for understanding the pharmacokinetics and targeting efficiency of the radiotracer.
| Organ/Tissue | Mean %ID/g (± SD) |
| Tumor | 2.5 (± 0.5) |
| Blood | 0.2 (± 0.1) |
| Heart | 0.3 (± 0.1) |
| Lungs | 0.8 (± 0.2) |
| Liver | 1.0 (± 0.2) |
| Spleen | 0.5 (± 0.1) |
| Kidneys | 12.0 (± 2.0) |
| Stomach | 0.7 (± 0.2) |
| Intestines | 1.5 (± 0.3) |
| Muscle | 0.2 (± 0.1) |
| Bone | 0.4 (± 0.1) |
| (Data adapted from a study using mice with subcutaneous tumors injected intravenously with ¹¹¹In-octreotide.[5]) |
Experimental Protocols
A typical experimental workflow for in vivo imaging with ¹¹¹In-pentetreotide in a preclinical cancer model is outlined below.
Detailed Methodology
1. Animal Model Preparation
-
Cell Lines: Utilize human cancer cell lines known to express SSTR2, such as the rat pancreatic acinar cell line AR42J for neuroendocrine tumors or the human small cell lung cancer cell line NCI-H69.[6][7]
-
Animal Strain: Immunocompromised mice, such as athymic nude (nu/nu) mice, are commonly used for establishing xenografts.
-
Tumor Inoculation: Subcutaneously inject approximately 5-10 x 10⁶ cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before imaging studies commence.
2. Radiopharmaceutical Preparation and Administration
-
Radiolabeling: ¹¹¹In-pentetreotide is typically prepared using a commercially available kit following the manufacturer's instructions.
-
Dose: The administered dose for preclinical imaging in mice is typically in the range of 3.7-11.1 MBq (100-300 µCi) per animal.[5]
-
Administration: Administer the radiopharmaceutical via intravenous tail vein injection in a volume of approximately 100-200 µL.
3. In Vivo Imaging
-
Imaging System: A dedicated preclinical SPECT/CT scanner is required for high-resolution imaging of small animals.[8]
-
Anesthesia: Maintain the animal under anesthesia (e.g., 1-2% isoflurane (B1672236) in oxygen) throughout the imaging procedure to prevent movement artifacts.
-
Imaging Time Points: Acquire images at multiple time points post-injection to assess the pharmacokinetics and tumor uptake. Common imaging windows are 4 and 24 hours post-injection.[9]
-
Acquisition Parameters:
-
SPECT: Use a medium-energy collimator. Set energy windows centered at the principal photopeaks of ¹¹¹In (171 and 245 keV). Acquire data over 360° with multiple projections.
-
CT: Acquire a CT scan for anatomical co-registration and attenuation correction.
-
4. Data Analysis
-
Image Reconstruction: Reconstruct SPECT images using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
-
Image Analysis: Co-register SPECT and CT images. Draw regions of interest (ROIs) around the tumor and various organs on the CT images and use these to quantify the radioactivity concentration from the SPECT images.
-
Biodistribution Studies: For terminal studies, euthanize animals at specified time points post-injection. Excise tumors and major organs, weigh them, and measure the radioactivity using a gamma counter to determine the %ID/g.[5]
Applications in Preclinical Research
-
Tumor Detection and Staging: Non-invasively identify and localize SSTR2-positive primary tumors and metastases.
-
Therapeutic Efficacy Monitoring: Longitudinally assess the response of SSTR2-expressing tumors to novel therapies by monitoring changes in tumor size and receptor expression.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluate the biodistribution, tumor targeting, and receptor occupancy of new somatostatin analogs or other SSTR2-targeted drugs.
-
Patient Stratification Biomarker: In translational studies, ¹¹¹In-pentetreotide imaging can help identify tumor models that are most likely to respond to SSTR-targeted therapies, mimicking patient selection in clinical trials.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Somatostatin receptor imaging of neuroendocrine tumors with indium-111 this compound (Octreoscan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 9. Somatostatin receptor imaging with indium-111-pentetreotide in gastroenteropancreatic neuroendocrine tumors: safety, efficacy and impact on patient management - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Pentetreotide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide (B1679299), a synthetic analog of somatostatin (B550006), and its derivatives are of significant interest in the fields of oncology and nuclear medicine.[1] These compounds exert their biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors overexpressed on the surface of many neuroendocrine tumors (NETs).[2][3] The primary targets for this compound are the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[4] Upon binding, these analogs can be utilized for diagnostic imaging or for targeted radiotherapy, where a chelator is attached to the peptide to carry a radionuclide.[1][2]
The development of novel this compound derivatives with improved binding affinity, selectivity, and pharmacokinetic properties is a key objective in drug discovery. To this end, a suite of robust cell-based assays is essential for the comprehensive in vitro characterization of these compounds. This document provides detailed protocols for three critical assays in the screening cascade for this compound derivatives: a radioligand binding assay to determine receptor affinity, a functional assay to measure the impact on downstream signaling, and a receptor internalization assay to assess agonist-induced receptor trafficking.
SSTR2 Signaling Pathway
This compound and its derivatives, acting as somatostatin analogs, primarily signal through the SSTR2 receptor. This receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, leading to cellular hyperpolarization. Furthermore, SSTR2 activation can stimulate phosphotyrosine phosphatases and influence the mitogen-activated protein kinase (MAPK) pathway, ultimately impacting cell proliferation and hormone secretion.
Figure 1: Simplified SSTR2 signaling pathway upon this compound derivative binding.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the screening of this compound derivatives. Example data from well-characterized somatostatin analogs are included for reference. Researchers should replace this with their experimental data.
Table 1: Receptor Binding Affinity of Somatostatin Analogs for Human SSTR Subtypes
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) | Reference |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 | [5] |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 | [5] |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 | [5] |
| This compound Derivative 1 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | |
| This compound Derivative 2 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
Table 2: Functional Potency of Somatostatin Analogs in SSTR2-Expressing Cells (cAMP Inhibition)
| Compound | EC50 (nM) | Reference |
| natGa-DOTA-ST8950 | 0.46 | [6] |
| natGa-DOTA-TATE | 0.47 | [6] |
| natGa-DOTA-NOC | 0.59 | [6] |
| This compound Derivative 1 | Insert Data | |
| This compound Derivative 2 | Insert Data |
Table 3: Receptor Internalization Potency of Somatostatin Analogs in SSTR2-Expressing Cells
| Compound | EC50 (nM) | Reference |
| Somatostatin-28 | 96.5 | [7] |
| This compound Derivative 1 | Insert Data | |
| This compound Derivative 2 | Insert Data |
Experimental Protocols
Radioligand Binding Assay for SSTR2
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound derivatives for the SSTR2 receptor.
Figure 2: Workflow for the radioligand binding assay.
Materials:
-
SSTR2-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human SSTR2)
-
Radioligand (e.g., [125I]-Tyr3-Octreotide)
-
Unlabeled this compound derivatives
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation fluid
-
Gamma counter
Protocol:
-
Membrane Preparation:
-
Harvest SSTR2-expressing cells and resuspend in ice-cold homogenization buffer.
-
Homogenize the cells and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding:
-
In a 96-well plate, add cell membranes to each well.
-
Add increasing concentrations of the unlabeled this compound derivative.
-
For total binding, add binding buffer instead of the competitor.
-
For non-specific binding, add a saturating concentration of unlabeled somatostatin.
-
Add the radioligand at a fixed concentration (typically at or below its Kd).
-
Incubate the plate with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the this compound derivative.
-
Determine the IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value (binding affinity) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol measures the ability of this compound derivatives to act as agonists or antagonists at the SSTR2 receptor by quantifying changes in intracellular cAMP levels.
Figure 3: Workflow for the cAMP functional assay.
Materials:
-
SSTR2-expressing cells
-
Cell culture medium
-
This compound derivatives
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based)
-
96-well plates
Protocol:
-
Cell Seeding:
-
Seed SSTR2-expressing cells into a 96-well plate and culture until they reach the desired confluency.
-
-
Compound Treatment (Agonist Mode):
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the this compound derivative to the wells.
-
Incubate for a defined period.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a further defined period.
-
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate the cells with increasing concentrations of the this compound derivative.
-
Add a fixed concentration of a known SSTR2 agonist (at its EC80) to all wells.
-
Incubate for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, plate reader for ELISA).
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the log concentration of the this compound derivative to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist-induced response against the log concentration of the this compound derivative to determine the IC50 value.
-
Receptor Internalization Assay
This protocol quantifies the agonist-induced internalization of SSTR2 upon treatment with this compound derivatives using a high-content analysis (HCA) or flow cytometry approach.
Figure 4: Workflow for the receptor internalization assay.
Materials:
-
Cells stably expressing a fluorescently-tagged SSTR2 (e.g., SSTR2-GFP in U2OS or HEK293 cells)
-
Cell culture medium
-
This compound derivatives
-
Fixative (e.g., paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or flow cytometer
Protocol:
-
Cell Seeding:
-
Seed the SSTR2-GFP expressing cells into appropriate plates for imaging or flow cytometry.
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of the this compound derivative for various time points to induce receptor internalization.
-
-
Cell Preparation for Analysis (HCA):
-
Fix the cells with paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
-
Image Acquisition and Analysis (HCA):
-
Acquire images using a high-content analyzer.
-
Use image analysis software to quantify the redistribution of the GFP signal from the cell membrane to intracellular puncta or vesicles.
-
-
Sample Preparation and Analysis (Flow Cytometry):
-
For flow cytometry, after treatment, cells can be subjected to an acid wash to quench the fluorescence of surface-retained tagged receptors, allowing for the specific measurement of internalized fluorescence.
-
Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity per cell.
-
-
Data Analysis:
-
Plot the percentage of internalization (or the increase in intracellular fluorescence) against the log concentration of the this compound derivative.
-
Determine the EC50 value for internalization using non-linear regression.[7]
-
References
- 1. Somatostatin receptor imaging of neuroendocrine tumors with indium-111 this compound (Octreoscan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ radiotherapy with 111In-pentetreotide. State of the art and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Assessment of Somatostatin Receptors in Various Neoplasms: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Structure-Activity Relationship of Re-cyclized Octreotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthesizing Radiolabeled Octreotide Analogs using Bifunctional Chelators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide (B344500) and its analogs, such as octreotate, are synthetic peptides that mimic the natural hormone somatostatin (B550006). They exhibit a high binding affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many neuroendocrine tumors (NETs).[1][2] This characteristic makes them ideal targeting vectors for the diagnosis and therapy of these cancers. By attaching a bifunctional chelator to the peptide, a radionuclide can be stably incorporated, creating a radiopharmaceutical. This "theranostic" approach allows for both imaging (using PET or SPECT radionuclides) and targeted radionuclide therapy (using β- or α-emitters).[3][4]
The choice of the bifunctional chelator is critical as it influences the radiolabeling efficiency, stability of the final compound, and its in vivo pharmacokinetics and biodistribution.[3][5] This document provides an overview of common bifunctional chelators and detailed protocols for the synthesis, radiolabeling, and evaluation of octreotide-based radiopharmaceuticals.
Common Bifunctional Chelators for Octreotide Analogs
The selection of a chelator is primarily dictated by the chosen radiometal. Each chelator forms a coordination complex with the metal, and the stability of this complex is paramount to prevent the release of the radionuclide in vivo.
| Chelator | Common Radionuclides | Key Characteristics | Common Analogs |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In, ⁶⁴Cu | Forms highly stable complexes with a wide range of radiometals. The gold standard for many clinical applications.[3][6][7] | DOTA-TATE, DOTA-TOC, DOTA-NOC |
| NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) | ⁶⁸Ga, ⁶⁴Cu | Allows for efficient and stable labeling with ⁶⁸Ga and ⁶⁴Cu, often under milder conditions than DOTA.[5][8][9] | NODAGA-TATE, NODAGA-JR11 |
| TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) | ⁶⁴Cu | Used for copper isotopes, but in vivo studies have shown some dissociation of ⁶⁴Cu, leading to uptake in the liver and bone marrow.[10][11][12] | TETA-Octreotide, TETA-Y3-TATE |
| CB-TE2A (4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) | ⁶⁴Cu | A cross-bridged chelator demonstrating superior in vivo stability for ⁶⁴Cu compared to TETA, resulting in better clearance and higher tumor uptake.[11] | CB-TE2A-Y3-TATE |
| DFO (Desferrioxamine B) | ⁶⁸Ga, ⁶⁷Ga | A linear chelator that can be labeled with Gallium isotopes.[13][14] | [DFO]-octreotide |
Experimental Workflows and Signaling
The development of a radiolabeled octreotide analog follows a structured workflow from synthesis to preclinical evaluation. The underlying principle of its therapeutic and diagnostic action relies on the SSTR2-mediated signaling and internalization pathway.
Experimental Protocols
Protocol 1: Synthesis of DOTA-Tyr³-Octreotate (DOTA-TATE)
This protocol describes the solution-phase conjugation of DOTA to the octreotate peptide, which is typically first assembled using solid-phase peptide synthesis (SPPS).[6][15]
Materials:
-
Tyr³-Octreotate (TATE) peptide
-
DOTA-NHS-ester (or DOTA activated in situ)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water (HPLC grade)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the TATE peptide in a mixture of water and DMF.
-
pH Adjustment: Adjust the pH of the peptide solution to 8.5-9.0 using DIPEA. This deprotonates the primary amine on the peptide, making it nucleophilic.
-
Chelator Addition: Add DOTA-NHS-ester (typically 1.5 equivalents relative to the peptide) to the solution. If using free DOTA, it must first be pre-activated with reagents like NHS and EDCI.[6]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using HPLC.
-
Quenching: Once the reaction is complete, quench any remaining active ester by adding a primary amine-containing buffer, such as ammonium (B1175870) acetate (B1210297).
-
Purification: Purify the DOTA-TATE conjugate using preparative reverse-phase HPLC.
-
Quality Control: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.[15]
-
Lyophilization: Lyophilize the pure fractions to obtain the DOTA-TATE conjugate as a white powder.
Protocol 2: Radiolabeling of DOTA-TATE with Gallium-68 (⁶⁸Ga)
This protocol details the labeling of DOTA-TATE with ⁶⁸Ga, a positron emitter for PET imaging, obtained from a ⁶⁸Ge/⁶⁸Ga generator.[7][16]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl (metal-free)
-
DOTA-TATE conjugate (1 mg/mL stock solution)
-
Sodium acetate buffer (0.25 M, pH 5.5)
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Ethanol (B145695) and Saline for injection
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Generator Elution: Elute the ⁶⁸Ga from the generator using 0.1 M HCl according to the manufacturer's instructions. The fraction with the highest activity is typically used.[17]
-
pH Adjustment: Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 4.0-5.0.
-
Add Precursor: Add the required amount of DOTA-TATE precursor (typically 20-50 µg) to the buffered ⁶⁸Ga solution.
-
Heating: Heat the reaction vial at 95-100°C for 5-10 minutes.[18]
-
Purification: After cooling, the reaction mixture can be passed through a C18 Sep-Pak cartridge. The [⁶⁸Ga]Ga-DOTA-TATE is retained on the cartridge while unchelated ⁶⁸Ga and hydrophilic impurities are washed away with water. The final product is then eluted with a small volume of 50% ethanol and diluted with saline for injection.[16]
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.
Protocol 3: Radiolabeling of DOTA-TATE with Lutetium-177 (¹⁷⁷Lu)
This protocol describes the labeling of DOTA-TATE with ¹⁷⁷Lu, a beta- and gamma-emitter used for peptide receptor radionuclide therapy (PRRT) and SPECT imaging.[19][20]
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-TATE conjugate (1 mg/mL stock solution)
-
Ammonium acetate or sodium acetate buffer (0.1 M, pH 4.5-5.5)
-
Gentisic acid or other radical scavenger
-
Heating block
-
Radio-TLC or Radio-HPLC system
Procedure:
-
Reaction Setup: In a sterile vial, combine the DOTA-TATE precursor, acetate buffer, and gentisic acid (to prevent radiolysis).
-
Add Radionuclide: Add the ¹⁷⁷LuCl₃ solution to the vial.
-
Heating: Heat the reaction mixture at 95-100°C for 20-30 minutes.[21]
-
Cooling: Allow the vial to cool to room temperature.
-
Quality Control: Check the radiochemical purity using radio-TLC or radio-HPLC. A purity of >98% is typically achieved.[21] Due to the high labeling efficiency, post-labeling purification is often not required.[20] The final product is diluted with saline for administration.
Protocol 4: In Vitro Stability Study
This protocol is used to assess the stability of the radiolabeled conjugate in physiological-like conditions.[21][22]
Materials:
-
Radiolabeled octreotide analog
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human serum
-
Incubator at 37°C
-
Radio-TLC or Radio-HPLC system
Procedure:
-
Incubation: Aliquot the radiolabeled peptide into two sets of vials. Add PBS to one set and human serum to the other.
-
Time Points: Incubate the vials at 37°C. At various time points (e.g., 1h, 4h, 24h), remove a vial from each set.
-
Analysis: Analyze the samples using radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide. For serum samples, precipitation of proteins with ethanol or acetonitrile (B52724) may be necessary before analysis.
-
Data Reporting: Report the stability as the percentage of intact radiopharmaceutical remaining at each time point. For example, RGD peptides showed 98-99% stability in human plasma.[22]
Protocol 5: Receptor Binding Affinity Assay (IC₅₀ Determination)
This competitive binding assay determines the concentration of the non-radiolabeled peptide conjugate required to inhibit 50% of the binding of a known radioligand, providing the IC₅₀ value.[23][24]
Materials:
-
Cell line overexpressing SSTR2 (e.g., AR42J) or cell membranes prepared from these cells.[25]
-
A suitable radioligand with high affinity for SSTR2 (e.g., [¹²⁵I-Tyr³]-octreotide or [¹¹¹In-DTPA]-octreotide).
-
Increasing concentrations of the "cold" (non-radioactive) metal-chelated peptide conjugate being tested (e.g., ⁿᵃᵗLu-DOTA-TATE).
-
Binding buffer
-
Cell harvester and filter mats
-
Gamma counter
Procedure:
-
Plate Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the cold test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled octreotide).
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[26]
| Compound | Radionuclide | IC₅₀ (nM) for SSTR2 | Reference |
| [¹¹¹In]In-DOTAGA-tate | ¹¹¹In | 1.8 ± 0.2 | [27] |
| [¹¹¹In]In-DOTA-t-GA-tate | ¹¹¹In | 2.5 ± 0.3 | [27] |
| [⁶⁴Cu]Cu-NODAGA-JR11 | ⁶⁴Cu | 5.7 ± 0.95 (Kᵈ) | [8] |
| [⁶⁴Cu]Cu-DOTA-TATE | ⁶⁴Cu | 20.1 ± 4.4 (Kᵈ) | [8] |
Protocol 6: In Vivo Biodistribution Study
This protocol outlines the procedure to determine the uptake and clearance of the radiolabeled octreotide analog in different organs and tumors in an animal model.[27][28]
Materials:
-
Tumor-bearing animal model (e.g., rats or mice with SSTR2-positive tumor xenografts like AR42J).[13][25]
-
Radiolabeled octreotide analog
-
Anesthetic
-
Syringes and needles
-
Dissection tools
-
Gamma counter or similar radiation detection instrument
-
Calibrated scale
Procedure:
-
Injection: Anesthetize the animals and inject a known amount of the radiolabeled peptide via the tail vein. The injected dose should be accurately measured.
-
Time Points: At predefined time points post-injection (e.g., 1h, 4h, 24h), euthanize a group of animals (typically n=3-5 per group).
-
Organ Dissection: Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter. Also, count standards prepared from the injected dose.
-
Data Calculation: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Analysis: Compare the uptake in the tumor versus other organs to determine tumor-to-background ratios. High uptake in SSTR-rich organs like the pancreas and adrenals serves as a positive control for specific binding.[27][28]
| Compound | Time p.i. | Tumor (%ID/g) | Blood (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Animal Model |
| [⁶⁷Ga]Ga-DFO-octreotide | 1 h | 0.38 ± 0.08 | 0.15 | 0.81 | 0.20 | Rat (Pancreatic Islet Cell Tumor) |
| [⁶⁴Cu]Cu-DOTA-DY1-TATE | 1 h | 1.52 ± 0.25 | 0.17 ± 0.03 | 1.04 ± 0.16 | 0.35 ± 0.04 | Rat (AR42J Tumor) |
| [⁶⁴Cu]Cu-CB-TE2A-Y3-TATE | 4 h | 14.5 ± 2.4 | 0.10 ± 0.01 | 2.0 ± 0.4 | 0.53 ± 0.06 | Rat (AR42J Tumor) |
| [⁶⁴Cu]Cu-TETA-Y3-TATE | 4 h | 3.3 ± 0.6 | 0.43 ± 0.07 | 2.8 ± 0.3 | 1.28 ± 0.15 | Rat (AR42J Tumor) |
| [¹¹¹In]In-DOTAGA-tate | 24 h | 1.8 ± 0.3 | 0.02 ± 0.00 | 1.3 ± 0.2 | 0.11 ± 0.01 | Rat (Normal) |
| [¹¹¹In]In-DOTA-t-GA-tate | 24 h | 1.2 ± 0.2 | 0.02 ± 0.00 | 1.2 ± 0.2 | 0.10 ± 0.01 | Rat (Normal) |
| (Note: Data is compiled from multiple sources and experimental conditions may vary.[11][13][25]) |
References
- 1. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positron Emission Tomographic Imaging of Copper 64– and Gallium 68–Labeled Chelator Conjugates of the Somatostatin Agonist Tyr3-Octreotate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Comparison of Four 64Cu-Labeled Somatostatin Analogues in Vitro and in a Tumor-Bearing Rat Model:â Evaluation of New Derivatives for Positron Emission Tomography Imaging and Targeted Radiotherapyâ - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vivo transchelation of copper-64 from TETA-octreotide to superoxide dismutase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gallium-67/gallium-68-[DFO]-octreotide--a potential radiopharmaceutical for PET imaging of somatostatin receptor-positive tumors: synthesis and radiolabeling in vitro and preliminary in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Functionalization of 68Ga-Radiolabeled Nanodiamonds with Octreotide Does Not Improve Tumor-Targeting Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The somatostatin receptor 2 antagonist 64Cu-NODAGA-JR11 outperforms 64Cu-DOTA-TATE in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radiolabeled somatostatin analog [177Lu-DOTA0,Tyr3]octreotate in patients with endocrine gastroenteropancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lutetium-labelled peptides for therapy of neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Receptor Affinity and Preclinical Biodistribution of Radiolabeled Somatostatin Analogs | Anticancer Research [ar.iiarjournals.org]
- 24. Receptor affinity and preclinical biodistribution of radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. DOTA-D-Tyr(1)-octreotate: a somatostatin analogue for labeling with metal and halogen radionuclides for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. Biodistribution of two octreotate analogs radiolabeled with indium and yttrium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Biodistribution of Two Octreotate Analogs Radiolabeled with Indium and Yttrium in Rats | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Pentetreotide-Based Theranostic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide, a synthetic analogue of the hormone somatostatin (B550006), has become a cornerstone in the field of theranostics, particularly for the management of neuroendocrine tumors (NETs). NETs often overexpress somatostatin receptors (SSTRs), with subtype 2 (SSTR2) being the most prevalent. This high expression provides a specific target for both diagnostic imaging and targeted radionuclide therapy.
The theranostic approach with this compound-based agents involves a paired diagnostic and therapeutic radiopharmaceutical that targets the same molecular entity, the SSTR. Typically, a diagnostic scan using this compound labeled with a gamma- or positron-emitter (e.g., Indium-111 or Gallium-68) is first performed to visualize the tumor and confirm SSTR expression. If the diagnostic scan is positive, the patient may then be treated with a therapeutic analogue labeled with a particle-emitting radionuclide (e.g., Lutetium-177 or Yttrium-90) to deliver targeted radiation to the tumor cells, a procedure known as Peptide Receptor Radionuclide Therapy (PRRT).
These application notes provide a comprehensive overview of the development of this compound-based theranostic agents, including synthesis, quality control, and preclinical evaluation.
Signaling Pathway and Experimental Workflow
The efficacy of this compound-based theranostics relies on the specific binding to SSTR2 and subsequent internalization. Upon binding, the receptor-ligand complex activates downstream signaling pathways that can lead to the inhibition of hormone secretion and cell proliferation.[1][2] The internalization of the radiolabeled peptide is crucial for delivering a high radiation dose to the tumor cell.
The development pipeline for a new this compound-based theranostic agent follows a structured workflow from initial design to preclinical validation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-based theranostic agents.
Table 1: Receptor Binding Affinity (IC50, nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
|---|---|---|---|---|---|
| Somatostatin-14 | 1.3 | 0.2 | 0.6 | 1.5 | 0.8 |
| Octreotide/Pentetreotide* | >1000 | 1.1 | 236 | >1000 | 16 |
| DOTATATE | 1000 | 0.2 | 30 | >1000 | 7.1 |
| DOTATOC | 215 | 1.3 | 10 | >1000 | 3.5 |
Note: The binding affinity of this compound is comparable to that of Octreotide.
Table 2: Radiosynthesis and Quality Control Parameters
| Radiopharmaceutical | Radionuclide | Precursor Amount | Reaction Temp. | Reaction Time | Radiochemical Yield | Radiochemical Purity |
|---|---|---|---|---|---|---|
| 111In-Pentetreotide | 111In | 10-20 µg | Ambient | 30 min | >95% | >90%[1][3] |
| 68Ga-DOTATATE | 68Ga | 20-30 µg | 95°C | 7-10 min | 63-82%[4][5] | >98%[4] |
| 177Lu-DOTATATE | 177Lu | 10-20 µg/GBq | 90-95°C | 20-30 min | 83-98%[6][7] | >99%[8] |
Table 3: Preclinical Biodistribution in Tumor-Bearing Mice (%ID/g at 1h post-injection)
| Organ | 111In-Pentetreotide | 68Ga-DOTATOC | 177Lu-DOTATATE |
|---|---|---|---|
| Blood | ~2.0 | 1.53[9] | ~1.0 |
| Liver | ~1.5 | 0.51[9] | ~1.2 |
| Spleen | ~1.0 | 0.44[9] | ~0.5 |
| Kidneys | ~15.0 | 11.90 [9] | ~4.0 |
| Tumor | ~10.0 | ~12.83 (Pancreas) [9] | ~10.0 [6] |
Note: Values are approximate and can vary based on the specific animal model and tumor type.[10][11][12]
Table 4: Clinical Efficacy of 177Lu-DOTATATE PRRT in NET Patients
| Study Type | Number of Patients | Disease Response Rate (DRR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|
| Meta-analysis (RECIST) | 777 | 27.6% (95% CI: 21.0–35.3%)[13] | 79.1% (95% CI: 75.8–82.1%)[13] | Not specified |
| Phase III (NETTER-1) | 229 | 18% | 84% | 20 months (vs 8.5 months control) |
| Real-world data | 73 | 29.6%[14] | 66.2%[14] | 13.7 months[14] |
| Personalized PRRT | 52 | 23.1% (Partial Response)[15] | 92.3%[15] | Not specified |
Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS ester to this compound
This protocol describes the conjugation of a bifunctional chelator, DOTA-NHS ester, to the primary amine of the this compound analogue.
Materials:
-
This compound analogue
-
DOTA-NHS ester (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.5)
-
HPLC system with a C18 column for purification and analysis
-
Mass spectrometer
Procedure:
-
Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.
-
Add DIPEA to the peptide solution (2-3 molar equivalents).
-
In a separate vial, dissolve DOTA-NHS ester in anhydrous DMF (1.2 molar equivalents relative to the peptide).
-
Add the DOTA-NHS ester solution dropwise to the stirring peptide solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by HPLC.
-
Quench the reaction by adding water.
-
Purify the DOTA-Pentetreotide conjugate by preparative HPLC using a water/acetonitrile (B52724) gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm the mass by mass spectrometry.
-
Lyophilize the purified product and store at -20°C.
Protocol 2: Radiolabeling of DOTA-Pentetreotide with 177Lu
Materials:
-
DOTA-Pentetreotide
-
177LuCl3 in 0.04 M HCl
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Ascorbic acid solution (50 mg/mL)
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
0.9% Sodium chloride for injection
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
In a sterile vial, add 10-20 µg of DOTA-Pentetreotide.
-
Add 50 µL of ascorbic acid solution as a radioprotectant.
-
Add 200 µL of sodium acetate buffer.
-
Carefully add the desired activity of 177LuCl3 (e.g., 1 GBq).
-
Gently mix the solution and incubate in a heating block at 90-95°C for 20-30 minutes.[6]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity (see Protocol 3).
-
For purification, activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the cartridge. The 177Lu-DOTA-Pentetreotide will be retained.
-
Wash the cartridge with 10 mL of sterile water to remove any unbound 177Lu.
-
Elute the final product from the cartridge with 1 mL of 50:50 ethanol/water.
-
Dilute the final product with sterile saline for injection to the desired concentration and perform final quality control checks.
Protocol 3: Quality Control of Radiolabeled this compound
A. Radiochemical Purity by Radio-TLC:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase for 111In-Pentetreotide: 0.1 M Sodium citrate, pH 5.5.
-
Mobile Phase for 177Lu-DOTA-Pentetreotide: 1:1 mixture of 1 M ammonium (B1175870) acetate and methanol.
-
Procedure: Spot a small amount of the radiolabeled product on the strip. Develop the chromatogram. The radiolabeled peptide remains at the origin (Rf=0), while free radionuclide moves with the solvent front (Rf=1.0).[8]
-
Acceptance Criterion: Radiochemical purity should be >95%.[7]
B. Radiochemical Purity by Radio-HPLC:
-
System: HPLC with a radioactivity detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Procedure: Inject a small volume of the sample. The retention time of the radiolabeled peptide will be distinct from that of free radionuclide.
-
Acceptance Criterion: Radiochemical purity should be >98%.[4]
Protocol 4: In Vitro Receptor Binding Assay
This protocol determines the binding affinity (IC50) of the this compound analogue by competitive displacement of a radiolabeled ligand.
Materials:
-
SSTR2-expressing cells (e.g., AR42J, NCI-H69) or membrane preparations.[10]
-
Radiolabeled ligand with known high affinity for SSTR2 (e.g., 125I-Tyr11-SRIF-14 or 111In-Pentetreotide).
-
Unlabeled this compound analogue (competitor) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the unlabeled this compound analogue.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radiolabeled ligand (at a concentration near its Kd), and 50 µL of the unlabeled competitor at different concentrations.
-
Add 100 µL of the cell membrane preparation (20-50 µg protein/well).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Punch out the filters, place them in tubes, and measure the radioactivity in a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
Protocol 5: In Vivo Biodistribution in a Tumor Xenograft Model
This protocol outlines the procedure for assessing the distribution and tumor uptake of a radiolabeled this compound agent in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice).
-
SSTR2-expressing tumor cells (e.g., NCI-H69, AR42J).[10]
-
Matrigel (optional).
-
Radiolabeled this compound agent.
-
Anesthesia.
-
Gamma counter.
Procedure:
-
Establish tumor xenografts by subcutaneously injecting 5-10 million tumor cells (resuspended in saline or Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Administer a known amount of the radiolabeled this compound agent (e.g., 1-5 MBq) to each mouse via tail vein injection.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
References
- 1. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
- 2. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroendocrine Tumor Imaging and Therapy | Radiology Key [radiologykey.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. Research Portal [iro.uiowa.edu]
- 9. Preclinical Study of 68Ga-DOTATOC: Biodistribution Assessment in Syrian Rats and Evaluation of Absorbed Dose in Human Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution of 111in-DTPA-D-Phe1-octreotide in tumor-bearing nude mice: influence of amount injected and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biokinetics of 111In-DTPA-D-Phe(1)-octreotide in nude mice transplanted with a human carcinoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Inhibition of tumor promoting signals by activation of SSTR2 and opioid receptors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Performing a Competitive Binding Assay with Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide, a synthetic analog of somatostatin (B550006), is a crucial tool in both the diagnosis and treatment of neuroendocrine tumors (NETs) due to its high affinity for somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1][2][3] This application note provides a detailed protocol for performing a competitive binding assay using this compound. This assay is fundamental for determining the binding affinity (Ki) of unlabeled ligands for SSTRs and for screening potential therapeutic agents that target these receptors. The principle of the assay involves the competition between a fixed concentration of radiolabeled this compound and varying concentrations of an unlabeled test compound for binding to SSTRs expressed on cell membranes or in intact cells.[4][5]
Principle of the Assay
A competitive binding assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand (e.g., [¹¹¹In]this compound) from its receptor. By incubating a constant amount of receptor and radiolabeled ligand with increasing concentrations of the unlabeled test compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radiolabeled ligand. The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound, providing a measure of its binding affinity.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the principle of competitive binding at the somatostatin receptor and the general workflow of the experiment.
Caption: Principle of competitive binding at the somatostatin receptor.
Caption: Experimental workflow for a competitive binding assay.
Experimental Protocols
Materials and Reagents
-
Cells: A cell line expressing a high density of somatostatin receptor subtype 2 (SSTR2), such as CHO-K1 cells stably transfected with human SSTR2 or human neuroblastoma cell lines like IMR-32.[6][7]
-
Radioligand: [¹¹¹In]this compound (commercially available as OctreoScan™).[8][9]
-
Unlabeled this compound or Test Compounds
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., Ham's F-12 for CHO-K1 cells) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Buffers:
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and fluid
-
Protein assay kit (e.g., BCA)
Protocol 1: Cell Membrane Preparation
-
Cell Culture: Grow SSTR2-expressing cells to 80-90% confluency.
-
Harvesting: Wash cells twice with ice-cold PBS and harvest by scraping.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize using a Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[11]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer, then repeat the centrifugation step.
-
Storage: Resuspend the final membrane pellet in a suitable storage buffer, determine the protein concentration using a BCA assay, aliquot, and store at -80°C.[11]
Protocol 2: Competitive Binding Assay
-
Prepare Reagents:
-
Dilute the SSTR2 membrane preparation in Binding Buffer to the desired concentration.
-
Prepare serial dilutions of the unlabeled test compound in Binding Buffer. A typical range would be from 10⁻¹² M to 10⁻⁵ M.
-
Prepare the radiolabeled [¹¹¹In]this compound solution in Binding Buffer at a concentration close to its Kd (dissociation constant) for SSTR2.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of [¹¹¹In]this compound, and 100 µL of the membrane preparation to triplicate wells.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), 50 µL of [¹¹¹In]this compound, and 100 µL of the membrane preparation to triplicate wells.
-
Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of [¹¹¹In]this compound, and 100 µL of the membrane preparation to triplicate wells.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Stop the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.[10]
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
Data Presentation and Analysis
The raw data (counts per minute, CPM) should be organized in a table. The specific binding is calculated by subtracting the non-specific binding from the total binding.
Table 1: Raw Data from Competitive Binding Assay
| [Unlabeled Ligand] (M) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 (Total) | 15,000 | 500 | 14,500 | 100% |
| 10⁻¹² | 14,800 | 500 | 14,300 | 98.6% |
| 10⁻¹¹ | 13,500 | 500 | 13,000 | 89.7% |
| 10⁻¹⁰ | 10,200 | 500 | 9,700 | 66.9% |
| 10⁻⁹ | 7,800 | 500 | 7,300 | 50.3% |
| 10⁻⁸ | 4,100 | 500 | 3,600 | 24.8% |
| 10⁻⁷ | 1,200 | 500 | 700 | 4.8% |
| 10⁻⁶ | 600 | 500 | 100 | 0.7% |
| 10⁻⁵ (NSB) | 500 | 500 | 0 | 0% |
Note: The data in this table are for illustrative purposes only.
Data Analysis
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.[12]
-
Calculate the Ki: The binding affinity (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation:[5]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radiolabeled ligand used in the assay.
-
Kd is the dissociation constant of the radiolabeled ligand for the receptor.
-
Table 2: Summary of Binding Parameters
| Parameter | Value |
| IC50 | 1.2 nM |
| Ki | 0.8 nM |
| Kd of [¹¹¹In]this compound | 0.5 nM |
| [¹¹¹In]this compound concentration | 0.5 nM |
Note: The data in this table are for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for conducting a competitive binding assay with this compound. This assay is a powerful tool for characterizing the binding properties of novel compounds targeting somatostatin receptors, which is essential for the development of new diagnostic and therapeutic agents for neuroendocrine tumors and other SSTR-expressing pathologies. Careful execution of the protocol and appropriate data analysis will yield reliable and reproducible results.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. auntminnie.com [auntminnie.com]
- 3. Procedure Guideline for Somatostatin Receptor Scintigraphy with 111In-Pentetreotide | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Modeling of the Clinical Interactions Between Octreotide and 111In-Pentetreotide: Is There Evidence of Somatostatin Receptor Downregulation? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Ligand binding to somatostatin receptors induces receptor-specific oligomer formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.ausrad.com [apps.ausrad.com]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models in Pentetreotide Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the biodistribution of Pentetreotide, a synthetic somatostatin (B550006) analog used for imaging neuroendocrine tumors (NETs) expressing somatostatin receptors (SSTRs). The following protocols and data are compiled from established research to guide the design and execution of preclinical biodistribution studies.
Introduction to this compound and Animal Models
This compound, when radiolabeled (commonly with Indium-111 as ¹¹¹In-pentetreotide, also known as OctreoScan), is a crucial tool for the scintigraphic localization of NETs.[1][2] Its high affinity for SSTR subtypes 2 and 5 allows for targeted imaging of tumors expressing these receptors.[3] Preclinical studies in animal models are essential for evaluating the pharmacokinetics, biodistribution, and dosimetry of new this compound-based imaging agents before clinical application.[4][5]
Commonly used animal models for these studies include mice (often immunodeficient strains bearing human tumor xenografts) and rats.[6][7][8] Larger animal models, such as canines and non-human primates, may also be used to provide data more predictive of human biodistribution due to physiological similarities.[4][5]
Experimental Protocols
Radiolabeling of this compound with Indium-111
This protocol outlines the standard procedure for labeling this compound with Indium-111.
Materials:
-
This compound kit (contains this compound and a buffer solution)
-
Indium-111 chloride (¹¹¹InCl₃)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath at 95-100°C
-
ITLC (Instant Thin-Layer Chromatography) strips and a suitable solvent system for quality control
Procedure:
-
Reconstitute the this compound vial with a specified volume of sterile water.
-
Add the required activity of ¹¹¹InCl₃ to the this compound vial.
-
Gently mix the solution.
-
Incubate the vial at 95-100°C for 10-20 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using ITLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo studies.[3]
Animal Preparation and Tumor Inoculation (Xenograft Models)
For studies involving tumor-bearing animals, human NET cell lines are implanted into immunocompromised mice.
Animal Strains:
Cell Lines:
-
AR4-2J: A rat pancreatic tumor cell line.[8]
-
Human Carcinoid GOT1: A human carcinoid cell line.[7]
-
MiaPaCa (subline 21): A human pancreatic cancer cell line.[9]
-
ZR-75-1: A human breast cancer cell line expressing SSTRs.[9]
Procedure:
-
Culture the selected NET cell line under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free media).
-
Subcutaneously inject a specific number of cells (typically 1x10⁶ to 1x10⁷) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating the biodistribution study.
Administration of Radiolabeled this compound
The route of administration can influence the biodistribution of the tracer.[7]
Routes of Administration:
-
Intravenous (IV): Typically via the tail vein. This is the most common route for biodistribution studies as it mimics the clinical route of administration.[7]
-
Intraperitoneal (IP): Injection into the peritoneal cavity.[7]
-
Subcutaneous (SC): Injection under the skin.[7]
Dosage:
-
The injected dose will depend on the animal model and the imaging modality. For SPECT imaging in mice, a typical dose is around 3.7 MBq.[6] For rats, doses of up to 37 MBq have been used.[6]
SPECT/CT Imaging Protocol
SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) is the standard imaging modality for ¹¹¹In-pentetreotide studies.[10][11]
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Position the animal on the imaging bed of the SPECT/CT scanner.
-
Acquire whole-body or region-of-interest SPECT images at specified time points (e.g., 4, 24, and 48 hours post-injection).[11][12][13]
-
Acquire a CT scan for anatomical co-registration and attenuation correction.[10]
-
Reconstruct the SPECT and CT images and fuse them for analysis.
Ex Vivo Biodistribution and Data Analysis
This protocol involves sacrificing the animals at different time points to determine the tracer uptake in various organs and the tumor.
Procedure:
-
At predetermined time points post-injection, euthanize the animals according to approved protocols.
-
Dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Biodistribution Data
The following tables summarize quantitative biodistribution data from preclinical studies in various animal models.
Table 1: Biodistribution of ¹¹¹In-DTPA-Octreotide in Rats with Pancreatic Tumors (4 hours post-injection) [6]
| Organ/Tissue | Mean %ID/g (± SD) |
| Tumor | 2.35 (± 0.58) |
| Blood | 0.11 (± 0.02) |
| Liver | 0.38 (± 0.04) |
| Spleen | 0.30 (± 0.04) |
| Pancreas | 0.55 (± 0.10) |
| Stomach | 0.81 (± 0.16) |
| Kidney | 2.98 (± 0.34) |
| Muscle | 0.08 (± 0.01) |
Table 2: Biodistribution of ⁴⁶Sc-HYNIC-TOC in Mice with AR4-2J Tumors [8]
| Organ/Tissue | 4 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
| Tumor | 3.831 | 5.564 |
| Blood | 1.012 | 0.112 |
| Heart | 0.521 | 0.101 |
| Lung | 1.243 | 0.211 |
| Liver | 2.104 | 1.894 |
| Spleen | 0.891 | 0.901 |
| Kidney | 1.983 | 1.543 |
Table 3: Tumor-to-Normal-Tissue Ratios of ¹¹¹In-DTPA-Phe¹-Octreotide in Nude Mice with Human Carcinoid GOT1 Tumors [7]
| Tissue | 0.1 µg injected | 1 µg injected |
| Blood | 12.8 | 12.9 |
| Heart | 15.5 | 15.0 |
| Lungs | 4.6 | 5.0 |
| Liver | 2.9 | 3.1 |
| Spleen | 1.2 | 1.5 |
| Kidney | 0.6 | 0.6 |
| Muscle | 16.7 | 15.9 |
Visualizations
References
- 1. Somatostatin receptor imaging with (111)In-pentetreotide in gastro-intestinal tract and lung neuroendocrine tumors-Impact on targeted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Scan with this compound – Department of Radiology – UW–Madison [radiology.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. minervaimaging.com [minervaimaging.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. A comparison of biodistribution between 111In-DTPA octreotide and 111In-DOTATOC in rats bearing pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution of 111in-DTPA-D-Phe1-octreotide in tumor-bearing nude mice: influence of amount injected and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The preparation, biodistribution, and human's absorbed dose evaluation of Radio-Scandium-HYNIC-TOC for somatostatin-receptor-positive neuroendocrine tumors therapy by animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procedure Guideline for SPECT/CT Imaging 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. SPECT/CT hybrid imaging with 111In-pentetreotide in assessment of neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. radiology.wisc.edu [radiology.wisc.edu]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Pentetreotide in Peptide Receptor Radionuclide Therapy (PRRT) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Pentetreotide in Peptide Receptor Radionuclide Therapy (PRRT) research. This compound, a somatostatin (B550006) analog, is a crucial tool for both diagnostic imaging and targeted radionuclide therapy of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).
Introduction to this compound and PRRT
Peptide Receptor Radionuclide Therapy (PRRT) is a targeted cancer therapy that utilizes a radiolabeled peptide to deliver cytotoxic radiation directly to tumor cells expressing specific receptors. This compound is a synthetic analog of somatostatin that binds with high affinity to somatostatin receptors, particularly subtype 2 (SSTR2), which is highly expressed on the surface of many neuroendocrine tumors.[1][2][3][4] When labeled with a therapeutic radionuclide, such as Indium-111 (for imaging and early therapeutic studies) or others like Lutetium-177 and Yttrium-90 for therapy, this compound serves as a vehicle to selectively irradiate and destroy cancer cells while minimizing damage to healthy tissues.[5][6]
Mechanism of Action:
-
The radiolabeled this compound is administered intravenously.
-
It circulates through the bloodstream and binds to SSTRs on tumor cells.
-
Upon binding, the peptide-receptor complex is internalized into the cell.
-
The radionuclide decays, emitting radiation that induces DNA damage and subsequent cell death.[4]
Quantitative Data
The following tables summarize key quantitative data for this compound and related somatostatin analogs in PRRT studies.
Table 1: Somatostatin Receptor Binding Affinity (IC50, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |
| This compound (Octreoscan) | >1000 | 1.3 - 2.5 | >1000 | >1000 | >1000 | [7] |
| Octreotide | 890 | 0.7 | 6.3 | >1000 | 15 | [7] |
| Y-DOTA-TOC | >1000 | 2.5 | 31 | >1000 | 240 | [7] |
| Ga-DOTA-TOC | >1000 | 1.1 | 18 | >1000 | 130 | [7] |
Note: Lower IC50 values indicate higher binding affinity.
Table 2: Preclinical Efficacy of Radiolabeled Somatostatin Analogs in Animal Models
| Animal Model | Tumor Model | Radiopharmaceutical | Key Findings | Reference |
| Lewis Rats | Pancreatic Cancer (CA20948) | ¹⁷⁷Lu-DOTATATE | Dose-dependent tumor regression. Combination with RAD001 showed complex effects, including increased metastasis in some cases. | [8] |
| Nude Mice | sst₂-expressing tumors | ¹¹¹In-DTPA-TATE | High tumor uptake, significantly higher than agonist counterparts. | [9] |
| Nude Mice | HT-29 Human Colorectal Cancer | ¹⁷⁷Lu-DOTA-Peptide 2 (antagonist) | High tumor uptake (10.89 %ID/g) and high binding affinity (Kd = 11.14 nM). | [10] |
| Lewis Rats | s.c. implanted AR4-2J tumors | [¹¹¹In]-DOTA-NOC-ATE / [¹¹¹In]-DOTA-BOC-ATE | Over 2-fold higher tumor uptake compared to [¹¹¹In-DOTA]-TOC. | [11] |
Table 3: Clinical Outcomes of PRRT with Radiolabeled Somatostatin Analogs
| Study | Radiopharmaceutical | Tumor Type | Key Outcomes | Reference |
| NETTER-1 (Phase III) | ¹⁷⁷Lu-DOTATATE | Midgut NETs | Progression-free survival at 20 months: 65.2% vs 10.8% in control. Objective response rate: 18% vs 3%. | [12] |
| Phase II Study | ¹⁷⁷Lu-DOTATATE | GEP-NETs, Bronchial NETs | Median Progression-Free Survival: 29 months. Median Overall Survival: 63 months. | [5] |
| Retrospective Study | ⁹⁰Y-DOTATATE | Metastatic NETs | Fair agreement between renal uptake and eGFR before PRRT, poor agreement after. | [13] |
| Single Center Experience | ¹⁷⁷Lu-DOTA-TATE | GEP-NETs | 55% partial response, 40% stable disease. | [14] |
Experimental Protocols
Radiolabeling of this compound with Indium-111
This protocol is based on the manufacturer's instructions for the Octreoscan™ kit.
Materials:
-
Octreoscan™ Kit (containing a vial of this compound and a vial of Indium-111 Chloride solution)
-
Sterile, non-pyrogenic 0.9% Sodium Chloride Injection, USP
-
Lead shielding
-
Dose calibrator
-
Radiochemical purity testing equipment (e.g., ITLC, HPLC)
Procedure:
-
Preparation:
-
Place the reaction vial in a lead pot.
-
Aseptically add 1.1 mL of 0.9% Sodium Chloride Injection, USP to the reaction vial.
-
Gently swirl the vial to dissolve the contents.
-
-
Radiolabeling:
-
Aseptically add the entire contents of the Indium-111 Chloride vial to the reaction vial.
-
Gently swirl the vial.
-
Allow the reaction to proceed at room temperature for at least 30 minutes.
-
-
Quality Control:
-
Before administration, determine the radiochemical purity of the final product. The radiochemical purity should be ≥90%.[1]
-
Measure the total radioactivity in a dose calibrator.
-
-
Administration:
-
The final preparation is suitable for intravenous administration.
-
The product should be used within 6 hours of preparation.[15]
-
In Vitro Cell Binding Assay
This protocol outlines a general procedure for determining the binding affinity of radiolabeled this compound to SSTR-expressing cells.
Materials:
-
SSTR-positive cell line (e.g., AR42J, NCI-H69) and a negative control cell line.
-
Cell culture medium and supplements.
-
Radiolabeled this compound (e.g., ¹¹¹In-Pentetreotide).
-
Unlabeled this compound for competition assay.
-
Binding buffer (e.g., PBS with 1% BSA).
-
Gamma counter.
Procedure:
-
Cell Culture:
-
Culture SSTR-positive and negative cells to near confluence in appropriate culture vessels (e.g., 24-well plates).
-
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Wash cells with ice-cold binding buffer.
-
Add increasing concentrations of radiolabeled this compound to the wells.
-
For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of wells.
-
Incubate at 4°C for 1-2 hours to reach equilibrium.
-
Wash cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
-
Competitive Binding Assay (to determine IC50):
-
Wash cells as described above.
-
Add a fixed concentration of radiolabeled this compound along with increasing concentrations of unlabeled this compound.
-
Incubate and wash as in the saturation assay.
-
Measure the radioactivity and calculate the IC50 value.
-
-
Data Analysis:
-
Analyze the data using non-linear regression analysis (e.g., Prism software) to determine Kd, Bmax, and IC50 values.
-
In Vivo Biodistribution Study in Animal Models
This protocol describes a typical biodistribution study in tumor-bearing mice.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografted SSTR-positive tumors).
-
Radiolabeled this compound.
-
Anesthesia.
-
Dissection tools.
-
Gamma counter.
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing animals.
-
-
Administration:
-
Inject a known amount of radiolabeled this compound intravenously (e.g., via the tail vein).
-
-
Tissue Collection:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Collect blood and dissect major organs and the tumor.
-
-
Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Analyze the data to determine the pharmacokinetics and tumor-targeting efficacy of the radiolabeled peptide.[16]
-
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
The binding of this compound to SSTR2 initiates a cascade of intracellular events, primarily mediated by G-proteins, leading to anti-proliferative and apoptotic effects.
References
- 1. carcinoid.org [carcinoid.org]
- 2. medium.com [medium.com]
- 3. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repub.eur.nl [repub.eur.nl]
- 9. pnas.org [pnas.org]
- 10. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Receptor Affinity and Preclinical Biodistribution of Radiolabeled Somatostatin Analogs | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Preclinical Dosimetry Calculations of ¹¹¹In-Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing dosimetry calculations for ¹¹¹In-pentetreotide in preclinical studies. The following sections detail the necessary experimental protocols, data presentation standards, and visualization of key biological and experimental processes.
Introduction
¹¹¹In-pentetreotide is a radiolabeled somatostatin (B550006) analog used for imaging neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). Accurate dosimetry is crucial in the preclinical phase of radiopharmaceutical development to estimate the radiation absorbed dose to various organs and tumors. This ensures the safety and efficacy of the radiopharmaceutical before it proceeds to clinical trials. These protocols are based on the Medical Internal Radiation Dose (MIRD) formalism, the standard for calculating internal radiation doses.
Data Presentation: Biodistribution of ¹¹¹In-Labeled Somatostatin Analogues
Quantitative biodistribution data is fundamental for dosimetry calculations. The following tables present representative data from a preclinical study in mice, showcasing the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection. While the data below is for a closely related ¹¹¹In-labeled agent, it serves as a practical example for data structuring.
Table 1: Biodistribution of a ¹¹¹In-Labeled Somatostatin Analogue in Healthy Mice (%ID/g)
| Organ | 0.5 h | 1 h | 4 h | 24 h | 48 h | 72 h |
| Blood | 10.5 ± 1.2 | 8.2 ± 0.9 | 3.1 ± 0.4 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Heart | 2.1 ± 0.3 | 1.8 ± 0.2 | 0.8 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 4.5 ± 0.6 | 3.5 ± 0.4 | 1.5 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Liver | 5.2 ± 0.7 | 6.1 ± 0.8 | 4.8 ± 0.6 | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 |
| Spleen | 3.8 ± 0.5 | 4.2 ± 0.5 | 3.5 ± 0.4 | 1.8 ± 0.2 | 1.0 ± 0.1 | 0.7 ± 0.1 |
| Kidneys | 15.2 ± 2.1 | 18.5 ± 2.5 | 12.3 ± 1.8 | 4.1 ± 0.6 | 2.1 ± 0.3 | 1.2 ± 0.2 |
| Stomach | 1.5 ± 0.2 | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Intestines | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.8 ± 0.4 | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Muscle | 1.1 ± 0.2 | 0.9 ± 0.1 | 0.5 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Bone | 1.8 ± 0.3 | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
Data are presented as mean ± standard deviation.
Table 2: Biodistribution in Tumor-Bearing Mice (%ID/g) at 1, 4, and 24 hours Post-Injection [1]
| Organ/Tissue | 1 h | 4 h | 24 h |
| Blood | 7.95 ± 1.12 | 2.98 ± 0.45 | 0.45 ± 0.07 |
| Liver | 5.89 ± 0.88 | 4.56 ± 0.68 | 2.34 ± 0.35 |
| Kidneys | 17.89 ± 2.68 | 11.98 ± 1.80 | 3.89 ± 0.58 |
| Spleen | 4.01 ± 0.60 | 3.34 ± 0.50 | 1.76 ± 0.26 |
| Tumor (SSTR-positive) | 9.24 ± 1.35 | 8.49 ± 0.39 | 6.12 ± 0.92 |
| Muscle | 0.85 ± 0.13 | 0.48 ± 0.07 | 0.12 ± 0.02 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Radiolabeling of Pentetreotide (B1679299) with Indium-111
Objective: To prepare ¹¹¹In-pentetreotide with high radiochemical purity.
Materials:
-
This compound kit (e.g., OctreoScan™)
-
Indium-111 chloride (¹¹¹InCl₃) solution
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
ITLC strips and a suitable mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 5.0) for quality control
-
Radio-TLC scanner or gamma counter
Protocol:
-
Reconstitute the this compound vial with a specific volume of sterile water as per the manufacturer's instructions.
-
Add the required activity of ¹¹¹InCl₃ solution to the vial.
-
Add the sodium acetate buffer to adjust the pH to the optimal range for labeling (typically pH 4.5-5.5).
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at a specified temperature (e.g., 100°C) for a designated time (e.g., 15-30 minutes).
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity using ITLC.
-
Calculate the radiochemical purity by measuring the radioactivity associated with the labeled peptide versus free ¹¹¹In. A purity of >95% is generally considered acceptable for preclinical studies.
Ex Vivo Biodistribution Study in a Rodent Model
Objective: To determine the temporal distribution of ¹¹¹In-pentetreotide in various organs and tissues.[2][3][4]
Materials:
-
¹¹¹In-pentetreotide solution
-
Tumor-bearing rodents (e.g., nude mice with xenografts of a neuroendocrine tumor cell line)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Dissection tools
-
Tubes for organ collection
-
Gamma counter
-
Analytical balance
Protocol:
-
Anesthetize the animals.
-
Administer a known activity of ¹¹¹In-pentetreotide (typically via tail vein injection).
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, euthanize a cohort of animals (typically n=3-5 per time point).
-
Collect blood samples via cardiac puncture.
-
Dissect and collect organs of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
-
Calculate the %ID/g for each tissue sample using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) x 100
Dosimetry Calculation Protocol (MIRD Formalism)
Objective: To calculate the absorbed radiation dose in target organs based on biodistribution data.[5][6][7][8]
Step 1: Calculate the Cumulated Activity (Ã)
-
Plot the mean %ID/g for each source organ against time.
-
Fit the time-activity curve to a suitable mathematical function (e.g., mono-exponential or bi-exponential decay).
-
Integrate the area under the curve from time zero to infinity to obtain the total number of disintegrations in each source organ. This can be done by integrating the fitted function or using the trapezoidal rule.
-
The result is the residence time (τ), which when multiplied by the injected activity gives the cumulated activity (Ã).
Step 2: Determine the S-factor
-
The S-factor represents the mean absorbed dose in a target organ per unit of cumulated activity in a source organ (Gy/Bq·s or rad/µCi·h).
-
S-factors are specific to the radionuclide, the source organ, and the target organ.
-
For preclinical studies, murine-specific S-values are required. These can be obtained from published literature or calculated using Monte Carlo simulations with a digital mouse phantom.
Step 3: Calculate the Absorbed Dose
-
The absorbed dose (D) to a target organ is calculated by summing the contributions from all source organs using the following equation: D(target) = Σ [Ã(source) × S(target ← source)]
-
This calculation is performed for each target organ to obtain a complete dosimetry profile.
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin Receptor 2 (SSTR2) signaling pathway activated by ¹¹¹In-pentetreotide.
Experimental Workflow for Preclinical Dosimetry
Caption: Workflow for preclinical dosimetry of ¹¹¹In-pentetreotide.
Logical Flow of Dosimetry Calculation
Caption: Logical flow for MIRD-based dosimetry calculation.
References
- 1. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steps in the MIRD Calculation [ehealth.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 8. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
Application Notes: Immunohistochemical Validation of Pentetreotide Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide is a synthetic somatostatin (B550006) analog with a high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This characteristic makes it a crucial component in the diagnosis and treatment of neuroendocrine tumors (NETs), which frequently overexpress these receptors.[1][2][3] Validating the presence and expression levels of SSTR2 and SSTR5 in tumor tissues is paramount for predicting the efficacy of this compound-based therapies and imaging. Immunohistochemistry (IHC) serves as a robust and widely accessible method for the in-situ detection and quantification of these receptors in formalin-fixed, paraffin-embedded (FFPE) tissues.[1] These application notes provide a comprehensive guide to the principles, protocols, and data interpretation for the IHC-based validation of this compound targets.
This compound Binding Affinity
This compound, and its radiolabeled forms, exhibit differential binding affinities to the five somatostatin receptor subtypes. Its therapeutic and diagnostic utility is primarily driven by its high affinity for SSTR2 and, to a lesser extent, SSTR5. The half-maximal inhibitory concentration (IC50), a measure of binding affinity, is significantly lower for SSTR2 compared to other subtypes, indicating a stronger interaction.
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| This compound (Octreoscan) | >1000 | 1.3 - 2.5 | >1000 | >1000 | 16 |
Data compiled from multiple sources indicating the high affinity of this compound and its derivatives for SSTR2 and moderate affinity for SSTR5.
Signaling Pathways of this compound Targets
Upon binding of this compound to SSTR2 and SSTR5, a cascade of intracellular signaling events is initiated, leading to the inhibition of cell proliferation and hormone secretion. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through inhibitory G-proteins (Gi).
SSTR2 Signaling Pathway
Activation of SSTR2 by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5][6] This reduction in cAMP levels inhibits protein kinase A (PKA) activity, leading to downstream effects on gene transcription and cell cycle progression. Furthermore, SSTR2 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical for cell growth and survival.[4][7]
SSTR5 Signaling Pathway
Similar to SSTR2, SSTR5 activation by this compound also couples to inhibitory G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8] This pathway is particularly important in the regulation of hormone secretion from various endocrine cells.[5] While sharing similarities with SSTR2 signaling, the precise downstream effectors and regulatory nuances of SSTR5 are still under investigation.
Quantitative Expression of SSTR2 and SSTR5 in Tumors
The expression levels of SSTR2 and SSTR5 vary across different tumor types. Well-differentiated neuroendocrine tumors typically exhibit high expression of SSTR2. The following table summarizes representative expression data from immunohistochemical studies.
| Tumor Type | SSTR2 Positive (%) | SSTR5 Positive (%) | Notes |
| Gastroenteropancreatic NETs (GEP-NETs) | 66.2 - 84% | 32 - 50% | SSTR2 expression is more frequent and intense in well-differentiated tumors.[2][9] |
| Bronchopulmonary NETs | 62.5% | 19.4% | SSTR2 expression correlates with uptake on SSTR-PET/CT imaging.[1] |
| Small Cell Lung Carcinoma (SCLC) | 64% | - | A subset of SCLC shows strong SSTR2 positivity. |
| Pheochromocytoma and Paraganglioma | 46.7% | - | SSTR2A positivity is associated with metastatic tumors. |
Experimental Protocol: Immunohistochemistry for SSTR2 and SSTR5
This protocol provides a generalized procedure for the detection of SSTR2 and SSTR5 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required depending on the specific antibody, detection system, and tissue type.
Reagents and Materials
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., Tris-buffered saline with Tween 20 - TBST)
-
Hydrogen Peroxide (3%)
-
Protein Block (e.g., normal serum from the secondary antibody host species)
-
Primary antibodies (anti-SSTR2 and anti-SSTR5)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse gently in deionized water.[10]
-
-
Antigen Retrieval:
-
Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply protein block and incubate for 20-30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution.
-
Apply the diluted primary anti-SSTR2 or anti-SSTR5 antibody.
-
Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Apply the DAB chromogen substrate and incubate until the desired brown color develops (typically 1-10 minutes), monitoring under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Apply a coverslip with permanent mounting medium.
-
Data Interpretation and Scoring
The interpretation of SSTR2 and SSTR5 IHC staining requires a semi-quantitative scoring system to provide a standardized assessment of expression. The Immunoreactive Score (IRS) and the H-Score are commonly used methods.[4][5][6][9]
Immunoreactive Score (IRS): This score is calculated by multiplying the staining intensity (0 = negative, 1 = weak, 2 = moderate, 3 = strong) by the percentage of positive cells (0 = 0%, 1 = <10%, 2 = 10-50%, 3 = 51-80%, 4 = >80%). The final score ranges from 0 to 12.
| Staining Intensity | Percentage of Positive Cells | IRS Score | Interpretation |
| 0 (None) | 0 (0%) | 0 | Negative |
| 1 (Weak) | 1 (<10%) | 1 | Weakly Positive |
| 2 (Moderate) | 2 (10-50%) | 2-6 | Moderately Positive |
| 3 (Strong) | 3 (51-80%) | 8-12 | Strongly Positive |
| 4 (>80%) |
This table provides a simplified overview of the IRS system.
Conclusion
Immunohistochemistry is an indispensable tool for the validation of this compound targets, SSTR2 and SSTR5, in clinical and research settings. The protocols and data presented in these application notes provide a framework for the accurate and reproducible assessment of SSTR expression, which is critical for guiding patient selection and predicting the therapeutic response to this compound-based interventions. Adherence to standardized protocols and scoring systems is essential for ensuring the reliability of IHC results.
References
- 1. Correlation of somatostatin receptor PET/CT imaging features and immunohistochemistry in neuroendocrine tumors of the lung: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of immunoreactive score, HER2/neu score and H score for the immunohistochemical evaluation of somatostatin receptors in bronchopulmonary neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Somatostatin receptor immunohistochemistry in neuroendocrine tumors: comparison between manual and automated evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin receptor 5 - Wikipedia [en.wikipedia.org]
- 9. Comparing of IRS and Her2 as immunohistochemical scoring schemes in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery-sci.com [discovery-sci.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting low radiolabeling efficiency of Pentetreotide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the radiolabeling of Pentetreotide (B1679299), particularly with Indium-111.
Troubleshooting Low Radiolabeling Efficiency
Low radiolabeling efficiency, defined as a radiochemical purity (RCP) of less than 90%, can arise from various factors during the experimental process.[1][2][3] This guide will help you identify and resolve common issues.
Initial Checks & Common Problems
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Incubation Time | Ensure the reaction mixture is incubated for a minimum of 30 minutes at room temperature (at or below 25°C / 77°F).[4] | Adhering to the 30-minute incubation period is critical for the chelation reaction to complete, resulting in higher radiolabeling efficiency. |
| Improper pH of Reaction Mixture | Verify the final pH of the Indium-111 this compound solution is between 3.8 and 4.3.[2][5] The labeling process is pH-sensitive. | Maintaining the pH within the optimal range of 3.8-4.3 ensures efficient binding of Indium-111 to the this compound molecule. |
| Incorrect Storage of Kit Components | The Octreoscan™ kit should be stored refrigerated at 2°C to 8°C (36° to 46°F) before reconstitution.[4] | Proper storage maintains the integrity and stability of the lyophilized peptide and other components, preventing degradation that could lead to poor labeling. |
| Expired Reagents | Check the expiration dates on both the this compound vial and the Indium-111 Chloride solution. Do not use expired components.[6] | Using non-expired reagents ensures their chemical stability and reactivity, which is essential for a successful radiolabeling reaction. |
| Inadequate Mixing | After adding the Indium-111 Chloride to the reaction vial, gently swirl the vial until the lyophilized pellet is completely dissolved.[4] | Complete dissolution of the pellet ensures that all components are available for the reaction, preventing localized areas of non-reactivity and improving overall yield. |
| Visual Imperfections in Final Product | Visually inspect the final solution. It should be clear, colorless, and free of particulate matter.[1][3] | A solution that is not clear and colorless may indicate contamination or unwanted side reactions, and should not be used. |
Advanced Troubleshooting
If the initial checks do not resolve the issue, consider the following factors:
| Potential Cause | Recommended Action | Expected Outcome |
| Quality of Indium-111 | If possible, assess the radionuclidic purity of the Indium-111 solution. Impurities such as Indium-114m or Zinc-65 could potentially interfere with labeling.[5] | Using high-purity Indium-111 chloride is crucial, as competing metal ions can reduce the efficiency of the labeling reaction. |
| Contamination of Reaction Vial | Ensure strict aseptic technique is used throughout the preparation to avoid introducing contaminants that could interfere with the labeling process.[2] | Aseptic handling prevents microbial and chemical contamination that could alter the pH or compete for binding sites, thus ensuring a higher radiochemical purity. |
| Interaction with Other Substances | Do not inject or mix with Total Parenteral Nutrition (TPN) solutions, as this can form a complex glycosyl octreotide (B344500) conjugate, preventing proper labeling.[4] | Avoiding contact with interfering substances like TPN solutions prevents the formation of unwanted byproducts and ensures the radiolabeling reaction proceeds as expected. |
Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable radiochemical purity (RCP) for Indium-111 this compound?
The radiochemical purity must be 90% or greater before administration.[1][2][3] If the RCP is below this threshold, the product should not be used.
Q2: How long is the reconstituted Indium-111 this compound stable?
The reconstituted vial should be used within 6 hours of preparation.[1][2][3]
Q3: What is the optimal pH for the radiolabeling reaction?
The final pH of the prepared Indium-111 this compound solution should be between 3.8 and 4.3.[2][5]
Q4: Can I heat the reaction mixture to improve labeling efficiency?
While heating can improve labeling yields for some peptides, the standard protocol for the Octreoscan™ kit specifies incubation at room temperature (at or below 25°C).[4][7] Deviating from this may not improve and could potentially degrade the product.
Q5: What are the common impurities in a low-yield radiolabeling reaction?
The primary radiochemical impurity is typically free, unbound Indium-111. Other potential impurities can include radionuclidic contaminants from the Indium-111 source, such as Indium-114m and Zinc-65.[5]
Q6: Can concurrent therapy with octreotide affect the results?
Yes, concurrent therapeutic use of octreotide acetate (B1210297) may reduce the sensitivity of scintigraphy by competing for the same somatostatin (B550006) receptors. It is often recommended to temporarily suspend octreotide therapy before administering Indium-111 this compound.[2][8]
Experimental Protocols
Protocol for Radiolabeling of this compound (Octreoscan™)
-
Preparation : Place the Octreoscan™ reaction vial in a lead dispensing shield. Swab the rubber stopper with an appropriate antiseptic and allow it to dry.[4]
-
Transfer of Indium-111 : Using a shielded, sterile syringe and the provided needle, aseptically withdraw the Indium-111 Chloride solution.[4]
-
Reconstitution : Inject the Indium-111 Chloride solution into the reaction vial.[4]
-
Mixing : Gently swirl the reaction vial until the lyophilized pellet is completely dissolved.[4]
-
Incubation : Allow the vial to incubate at room temperature (at or below 25°C / 77°F) for a minimum of 30 minutes. Note that shorter incubation times can lead to inadequate radiolabeling.[4]
-
Visual Inspection : Before proceeding, visually inspect the solution to ensure it is clear, colorless, and free of particulate matter.[1][3]
-
Quality Control : Determine the radiochemical purity of the solution using an appropriate chromatography method. The RCP must be ≥90%.[2]
Protocol for Determining Radiochemical Purity (RCP) via ITLC
This is a general procedure; specific mobile phases and stationary phases may vary.
-
Prepare the Chromatography Strip : Cut an appropriate length of Instant Thin-Layer Chromatography (ITLC) strip (e.g., ITLC-SG).
-
Spot the Strip : Apply a small spot of the prepared Indium-111 this compound solution near the bottom of the strip.
-
Develop the Chromatogram : Place the strip in a chromatography tank containing a suitable mobile phase (e.g., 0.9% NaCl). Ensure the initial spot is above the solvent level. Allow the solvent to migrate up the strip.[9]
-
Analyze the Strip : Once the solvent front has reached the desired height, remove the strip and let it dry. Cut the strip into sections (e.g., origin and solvent front) and measure the radioactivity of each section in a dose calibrator or gamma counter.
-
Calculate RCP : The radiochemical purity is calculated as: (Activity of labeled this compound) / (Total activity of all sections) x 100%
Diagrams
Caption: Workflow for the radiolabeling of this compound.
Caption: Troubleshooting logic for low radiolabeling efficiency.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. carcinoid.org [carcinoid.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. In-111 this compound - Radio Rx [radiopharmaceuticals.info]
- 7. researchgate.net [researchgate.net]
- 8. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
Technical Support Center: 111In-pentetreotide Experiments in Mice
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for reducing the renal uptake of 111In-pentetreotide in murine models.
Frequently Asked Questions (FAQs)
Q1: Why is the renal uptake of 111In-pentetreotide so high in my mouse experiments?
A1: High renal uptake is an expected characteristic of 111In-pentetreotide and other radiolabeled somatostatin (B550006) analogs. The underlying mechanism involves two key steps:
-
Glomerular Filtration: As a small peptide, 111In-pentetreotide is readily filtered from the blood by the glomeruli in the kidneys.[1][2]
-
Tubular Reabsorption: After filtration, the radiopharmaceutical is reabsorbed from the filtrate back into the kidney cells, specifically in the proximal tubules.[3][4] This process is primarily mediated by the megalin-cubilin receptor complex, which binds and internalizes a wide range of small proteins and peptides.[3][5] Once inside the tubular cells, the radiolabel is retained, leading to a high and persistent radioactive signal in the kidneys. This can be a dose-limiting factor in therapeutic applications and can obscure the detection of tumors near the kidneys during imaging.[1][6]
Q2: What are the most common strategies to reduce kidney accumulation of 111In-pentetreotide?
A2: The most well-documented and effective strategies involve the co-administration of substances that compete with or inhibit the tubular reabsorption process. The two primary classes of agents are:
-
Basic Amino Acids: Cationic amino acids, particularly lysine (B10760008) and arginine, are co-infused to compete with the positively charged radiolabeled peptides for reabsorption by the megalin receptor system.[1][3][5] D-lysine is often preferred over L-lysine as it is less likely to interfere with natural metabolic pathways.[7][8]
-
Gelatin-Based Plasma Expanders: Succinylated gelatin (e.g., Gelofusine) has been shown to be highly effective.[1][9] It is believed to work by inducing a transient, low-molecular-weight proteinuria, which saturates the tubular reabsorption mechanism.[9][10] Interestingly, plasma expanders based on starch or dextran (B179266) do not have the same effect.[1][9]
Q3: Which is more effective in mice: lysine or a gelatin-based plasma expander like Gelofusine?
A3: Studies directly comparing the two in mice indicate that Gelofusine is significantly more effective. In one study, the administration of 4 mg of Gelofusine in mice resulted in a 61% reduction in kidney uptake, whereas 20 mg of lysine achieved only a 16% reduction.[1][9]
Q4: Can I combine lysine and Gelofusine for an even greater effect?
A4: Yes, studies in rats have shown that combining lysine and Gelofusine has an additive effect, suggesting they work through different mechanisms.[10] A combination of 80 mg/kg Gelofusine and 400 mg/kg lysine resulted in a 70% reduction in renal uptake in rats, which was greater than the reduction achieved by either agent alone.[10] This approach could be adapted for murine studies.
Q5: Will these kidney-protective strategies affect the uptake of 111In-pentetreotide in the target tumor?
A5: A critical advantage of these strategies is that they have been shown to reduce renal uptake without significantly affecting the accumulation of the radiopharmaceutical in somatostatin receptor-positive organs and tumors.[1][10] This selectively improves the tumor-to-kidney radioactivity ratio.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistently High Kidney Uptake Despite Intervention | Insufficient dose of the protective agent (lysine or Gelofusine). | Consult the data tables below. For mice, a dose of 4 mg of Gelofusine has been shown to be effective.[1][9] Ensure the dose is scaled correctly to the animal's body weight. |
| Improper timing of administration. | The protective agent should be administered just before (2-5 minutes) or co-injected with the 111In-pentetreotide.[1] If administered too early or too late, its blocking effect on tubular reabsorption may not coincide with the filtration of the radiopharmaceutical. | |
| Variability in Results Between Animals | Inconsistent administration technique (e.g., intravenous injection speed, volume). | Standardize the injection protocol. Ensure all injections are administered intravenously at a consistent rate and volume relative to body weight. |
| Differences in animal physiology (e.g., renal function). | Use a homogenous group of animals in terms of age, weight, and strain. Ensure animals are healthy and well-hydrated. | |
| Reduced Uptake in Target Tumor | Protective agent interfering with receptor binding. | This is unlikely with lysine or Gelofusine, which are not known to affect somatostatin receptor binding.[1][10] However, if using a novel protective agent, this must be evaluated. Consider running a competitive binding assay in vitro. D-lysine is specifically noted not to have a significant effect on uptake in octreotide (B344500) receptor-positive organs.[7][8] |
Quantitative Data Summary
The following tables summarize the quantitative effects of different protective agents on the renal uptake of radiolabeled somatostatin analogs in mice and rats.
Table 1: Efficacy of Renal Protective Agents in Mice
| Agent | Dose (in mice) | Route | % Reduction in Kidney Uptake | Reference |
| Lysine | 20 mg | IV | 16% | [1] |
| Gelofusine | 4 mg | IV | 61% | [1][9] |
Table 2: Efficacy of Renal Protective Agents in Rats
| Agent | Dose (in rats) | Route | % Reduction in Kidney Uptake | Reference |
| Lysine | 80 mg | IV | 35% | [1] |
| D- or L-Lysine | 400 mg/kg | IV | >50% | [7][8] |
| L-Lysine | 400 mg/kg | IP | 40% | [8] |
| D- or L-Lysine | 400 mg/kg | Oral | ~30% | [7][8] |
| Arginine | 400 mg/kg | IV | 20% | [11] |
| Gelofusine | 20 mg | IV | 46% | [1] |
| Gelofusine | 40 mg/kg | IV | 40-50% | [10] |
| Gelofusine | 80-160 mg/kg | IV | 50-60% | [10] |
| Gelofusine + Lysine | 80 mg/kg + 400 mg/kg | IV | 70% | [10] |
Experimental Protocols & Visualizations
Mechanism of Renal Uptake and Intervention
The diagram below illustrates the pathway of 111In-pentetreotide through the nephron and highlights how protective agents interrupt the reabsorption process in the proximal tubule.
Caption: Mechanism of 111In-pentetreotide renal uptake and inhibition.
Protocol: Biodistribution Study in Mice
This protocol outlines a typical experiment to evaluate the efficacy of Gelofusine in reducing the renal uptake of 111In-pentetreotide.
1. Animal Preparation:
-
Use a cohort of age and weight-matched mice (e.g., female BALB/c, 6-8 weeks old).
-
House animals in standard conditions with ad libitum access to food and water.
-
Randomly divide mice into at least two groups: Control (saline) and Treatment (Gelofusine). A minimum of n=4 per group is recommended.
2. Preparation of Injections:
-
Radiopharmaceutical: Prepare a solution of 111In-pentetreotide in sterile 0.9% saline. The typical dose is ~0.2-1.0 MBq in a volume of 100 µL. Prepare enough for all animals plus extra for dose calibration.
-
Control Solution: Sterile 0.9% saline.
-
Treatment Solution: Prepare a solution of succinylated gelatin (Gelofusine) to deliver 4 mg per mouse in a volume of 100 µL.[1][9]
3. Administration:
-
Gently restrain the mouse (e.g., using a restraining device).
-
Perform a lateral tail vein injection.
-
Control Group: Administer 100 µL of saline 2-5 minutes prior to injecting 100 µL of 111In-pentetreotide.
-
Treatment Group: Administer 100 µL of the Gelofusine solution 2-5 minutes prior to injecting 100 µL of 111In-pentetreotide.
-
Record the exact weight of each syringe before and after injection to determine the precise injected dose. Retain standards for counting.
4. Biodistribution:
-
House the animals for the desired uptake period (e.g., 20-24 hours).[1][12]
-
At the designated time point, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform dissection. Collect key organs including the kidneys, liver, spleen, stomach, intestines, muscle, and a sample of blood. If applicable, collect the tumor.
-
Blot excess blood from organs, place them in pre-weighed tubes, and record the wet weight of each sample.
5. Radioactivity Measurement and Data Analysis:
-
Measure the radioactivity in each organ sample and the injection standards using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts in Organ / Net Injected Counts) x (Weight of Standard / Weight of Organ) x 100
-
Compare the mean %ID/g in the kidneys between the Control and Treatment groups using an appropriate statistical test (e.g., Student's t-test).
Experimental Workflow Diagram
Caption: Workflow for a murine biodistribution study.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Localisation and mechanism of renal retention of radiolabelled somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safe and effective inhibition of renal uptake of radiolabelled octreotide by a combination of lysine and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-lysine reduction of indium-111 octreotide and yttrium-90 octreotide renal uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gelatin-based plasma expander effectively reduces renal uptake of 111In-octreotide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response effect of Gelofusine on renal uptake and retention of radiolabelled octreotate in rats with CA20948 tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of renal uptake of indium-111-DTPA-octreotide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral versus intravenous administration of lysine: equal effectiveness in reduction of renal uptake of [111In-DTPA]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPECT Acquisition for Pentetreotide Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Single Photon Emission Computed Tomography (SPECT) with Indium-111 pentetreotide (B1679299) (also known as OctreoScan).
Troubleshooting Guides
Issue 1: Poor Image Quality - Low Contrast and High Noise
Question: My SPECT images have poor contrast, making it difficult to distinguish tumors from background tissue. What are the likely causes and how can I improve the image quality?
Answer: Poor image contrast and high noise in ¹¹¹In-pentetreotide SPECT can stem from several factors related to acquisition and reconstruction parameters. Here’s a step-by-step guide to troubleshoot this issue:
-
Verify Collimator Selection: Ensure you are using a medium-energy (MEGP) or high-energy general-purpose (HEGP) parallel-hole collimator.[1][2] Low-energy collimators are not suitable for the high-energy photons of Indium-111 and will result in poor image resolution due to septal penetration.
-
Optimize Energy Window Settings: Indium-111 has two primary photopeaks at 171 keV and 245 keV.[3] Using dual energy windows is recommended.
-
A common setting is 20% windows centered at 171 keV and 245 keV.[1][2]
-
For SPECT/CT, 15% windows centered at 172 and 247 keV with additional upper and lower scatter windows are often used.[1]
-
A phantom study suggested optimal energy windows of 171 keV ± 10% and 245 keV ± 7.5% for improved contrast-to-noise ratio (CNR).[4][5]
-
-
Review Acquisition Time and Projections: Insufficient counts will lead to noisy images.
-
Implement Scatter and Attenuation Correction:
-
Scatter Correction: The Triple Energy Window (TEW) method for the 171 keV peak and the Dual Energy Window (DEW) method for the 245 keV peak can be used.[3]
-
Attenuation Correction: CT-based attenuation correction (CTAC) from a SPECT/CT system is highly recommended to improve image accuracy.[3][5][8] Combining scatter and attenuation correction has been shown to significantly improve CNR.[5][9]
-
-
Choose an Appropriate Reconstruction Algorithm:
-
Filtered Backprojection (FBP): This method is adequate, especially when using a Butterworth filter.[6][10][11] It is often considered a reliable and standardized method.[6][10][11]
-
Iterative Reconstruction (e.g., OSEM): Ordered Subset Expectation Maximization (OSEM) can produce images with higher resolution.[4][11] A study found that 8 subsets and 6 iterations were optimal for improving CNR in their phantom study.[4][5] However, increasing iterations can also increase image noise.[12]
-
Issue 2: Difficulty Differentiating Tumor Uptake from Physiological Bowel Activity
Question: There is significant tracer activity in the abdomen on my 24-hour images, and I cannot confidently determine if it's a tumor or normal bowel uptake. What can I do?
Answer: Differentiating tumor uptake from physiological bowel activity is a common challenge in this compound imaging.[13] Here are several strategies to address this:
-
Delayed Imaging: Acquire additional images at 48 hours.[7][14] Physiological bowel activity will typically move or change in intensity over time, while tumor uptake should remain fixed in location.
-
Patient Preparation:
-
Early Imaging Comparison: Compare the 24-hour images with images acquired at 4 hours post-injection.[7][14] Bowel activity is usually minimal at 4 hours, which may help in identifying true lesions before significant gut accumulation occurs.[7]
-
Utilize SPECT/CT: Co-registering the SPECT data with a low-dose CT scan provides anatomical localization.[13] This allows you to definitively determine if the uptake corresponds to a soft-tissue mass (suspicious for a tumor) or is confined to the lumen of the bowel.[13] SPECT/CT has been shown to significantly impact diagnostic interpretation and patient management by correctly localizing lesions.[15]
-
Review Patient History: Knowledge of the patient's clinical history and the location of suspected tumors is crucial for accurate interpretation.[7]
Frequently Asked Questions (FAQs)
Q1: What are the recommended SPECT acquisition parameters for ¹¹¹In-pentetreotide imaging?
A1: Recommended starting parameters are summarized in the table below. Note that these may need to be optimized based on the specific scanner and patient.
| Parameter | Recommendation |
| Radiopharmaceutical | Indium-111 this compound (OctreoScan®)[1] |
| Administered Activity | 222 MBq (6 mCi) for adults[1][7] |
| Collimator | Medium-Energy (MEGP) or High-Energy (HEGP), parallel-hole[1][2] |
| Energy Windows | Dual 20% windows centered at 171/173 keV and 245/247 keV[1][2] |
| Matrix Size | 64x64 or 128x128[3][4][6] |
| Number of Projections | 60-64 views per 180° (dual-head) or 120 views per 360°[1][6][16] |
| Time per Projection | 25-40 seconds[1][3][6] |
| Rotation | Step-and-shoot[6] |
| Imaging Time Points | 24 hours post-injection. 4-hour and/or 48-hour imaging as needed.[1][7][14] |
Q2: Which reconstruction method is better: Filtered Backprojection (FBP) or Iterative Reconstruction (OSEM)?
A2: Both methods can produce high-quality images, and the choice may depend on institutional preference and available software.
-
FBP with a Butterworth filter is considered a robust and standardized method, particularly for standardizing parameters for head and chest imaging.[6][10][11]
-
OSEM has the potential to offer higher resolution images.[4][11] However, the reconstruction parameters (number of iterations and subsets) need to be carefully optimized to balance resolution and noise.[4][12][17] For abdominal imaging, where tracer distribution is more variable, reconstruction is generally more operator-dependent regardless of the method used.[6][10]
Q3: Is SPECT/CT necessary for all this compound studies?
A3: While not strictly mandatory for all cases, SPECT/CT is strongly encouraged.[18] It significantly improves the diagnostic accuracy by providing precise anatomical localization of tracer uptake.[13] This is particularly valuable in the abdomen and pelvis to differentiate tumors from physiological uptake in the kidneys, spleen, and bowel.[13][15] Studies have shown that SPECT/CT can alter patient management in a significant number of cases.[15]
Q4: How should I prepare the patient for an ¹¹¹In-pentetreotide scan?
A4: Proper patient preparation is crucial for optimal imaging results.
-
Octreotide (B344500) Therapy: Long-acting octreotide therapy should be stopped for at least 72 hours before the scan, as it can interfere with tracer uptake.[1]
-
Hydration: Patients should be well-hydrated to enhance the renal clearance of the radiopharmaceutical, which reduces background activity and radiation dose.[1][14]
-
Bowel Preparation: A mild laxative administered the day of injection can help minimize intestinal activity that might obscure abdominal tumors.[1]
-
Insulinoma Patients: For patients with suspected insulinoma, an intravenous glucose solution should be available during the injection due to a risk of hypoglycemia.[14][19]
Q5: What is the minimum radiochemical purity required for the ¹¹¹In-pentetreotide preparation?
A5: The radiochemical purity of the ¹¹¹In-pentetreotide preparation should be tested before administration. The product should not be used if the radiochemical purity is less than 90%.[7][18][20] The preparation should also be used within 6 hours of reconstitution.[7][18][20]
Experimental Protocols
Protocol 1: Standard SPECT/CT Acquisition for ¹¹¹In-Pentetreotide
This protocol is based on commonly cited parameters for routine clinical and research use.
-
Patient Preparation:
-
Discontinue long-acting octreotide therapy for at least 72 hours.[1]
-
Instruct the patient to hydrate (B1144303) well before and after the injection.[1]
-
Administer a mild laxative on the day of injection.[1]
-
-
Radiopharmaceutical Administration:
-
Imaging Schedule:
-
SPECT Acquisition Parameters:
-
Gamma Camera: Dual-head SPECT/CT system.
-
Collimator: Medium-energy, parallel-hole.[1]
-
Energy Windows: 15% windows centered at 172 keV and 247 keV, with scatter windows.[1]
-
Matrix: 128x128.[3]
-
Acquisition Mode: Step-and-shoot, 180° rotation for each detector.
-
Projections: 60 projections.[1]
-
Time per Projection: 30 seconds.[1]
-
-
CT Acquisition:
-
Immediately following the SPECT acquisition, perform a low-dose CT scan over the same anatomical region for attenuation correction and anatomical localization.[8]
-
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm (e.g., OSEM) with CT-based attenuation correction and scatter correction.[3][5]
-
Typical OSEM parameters might be 8 subsets and 6-10 iterations, but these should be optimized for the specific system.[4][5]
-
Alternatively, use Filtered Backprojection with a Butterworth filter.[6]
-
Visualizations
Caption: Standard experimental workflow for this compound SPECT/CT imaging.
Caption: Troubleshooting flowchart for poor image quality in this compound SPECT.
References
- 1. apps.ausrad.com [apps.ausrad.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Development of a new quantification method using partial volume effect correction for individual energy peaks in 111In-pentetreotide SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Evaluation of a Correction Method for 111In-Pentetreotide SPECT Imaging of Gastroenteropancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reconstruction parameters for 111In-pentetreotide SPECT: variability with respect to body weight and body region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. [(111)In]this compound SPECT scintigraphy in neuroendocrine tumors: variability of reconstructing parameters related to patient characteristics and each body part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 111 In-pentetreotide SPECT CT Value in Follow-up of Patients with Neuro-Endocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. carcinoid.org [carcinoid.org]
- 15. SPECT/CT hybrid imaging with 111In-pentetreotide in assessment of neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EVALUATION OF THE SPATIAL RESOLUTION IN MONTE CARLO-BASED SPECT/CT RECONSTRUCTION OF 111IN-OCTREOTIDE IMAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. tech.snmjournals.org [tech.snmjournals.org]
- 19. radiology.wisc.edu [radiology.wisc.edu]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Pentetreotide Tumor-to-Background Ratio
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the tumor-to-background ratio in your experiments with Pentetreotide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target tumors?
A1: this compound is a synthetic analog of somatostatin (B550006), a naturally occurring hormone. It is designed to bind with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are often overexpressed on the surface of neuroendocrine tumors (NETs). When radiolabeled with an isotope like Indium-111 (¹¹¹In) for imaging or a therapeutic radionuclide like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), this compound allows for the visualization or treatment of these tumors.[1] The binding of this compound to SSTRs, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent inhibition of hormone secretion and cell proliferation.[1]
Q2: Why is a high tumor-to-background ratio important?
A2: A high tumor-to-background ratio is crucial for both diagnostic imaging and targeted radiotherapy. In imaging, a higher ratio provides a clearer distinction between the tumor and surrounding healthy tissues, leading to more accurate detection and localization of cancerous lesions. For therapeutic applications, a high ratio ensures that a potent dose of radiation is delivered specifically to the tumor cells while minimizing damage to healthy organs, thereby reducing potential side effects.
Q3: What are the main sources of background signal in this compound imaging?
A3: The primary sources of background signal are organs that physiologically express somatostatin receptors or are involved in the clearance of the radiolabeled peptide. These include the kidneys, liver, spleen, and pituitary and thyroid glands.[1] The kidneys are a major contributor to background signal due to the reabsorption of the radiolabeled peptide in the proximal tubules.[2][3]
Troubleshooting Guide
Issue 1: High background signal, especially in the kidneys.
-
Possible Cause: Renal reabsorption of the radiolabeled this compound in the proximal tubules is a major contributor to high kidney background.[2][3] This process is mediated by the megalin/cubilin receptor system.[3]
-
Troubleshooting Strategy 1: Co-administration of Cationic Amino Acids:
-
Description: Infusing a solution of positively charged amino acids, such as L-lysine and L-arginine, can competitively inhibit the renal tubular reabsorption of radiolabeled this compound.[4][5][6] This leads to a significant reduction in the radiation dose absorbed by the kidneys without affecting tumor uptake.
-
Experimental Protocol: See "Protocol for Co-administration of Amino Acids to Reduce Renal Uptake."
-
-
Troubleshooting Strategy 2: Alternative Renal Protection Agents:
-
Description: Other agents like Gelofusine and amifostine (B1664874) have also been shown to reduce renal uptake of radiolabeled peptides.[4][7] Amifostine and its active metabolite, WR-1065, have been demonstrated to decrease renal uptake in vivo without impacting tumor uptake.[7]
-
-
Troubleshooting Strategy 3: Modification of the this compound Analog:
-
Description: The choice of chelator conjugated to this compound can influence its biodistribution and renal clearance. For instance, some studies suggest that DOTA-conjugated peptides may have a more favorable tumor-to-kidney ratio compared to DTPA-conjugated ones.[8][9] Developing novel analogs with optimized pharmacokinetic properties is an active area of research.[8]
-
Issue 2: Low tumor uptake of radiolabeled this compound.
-
Possible Cause 1: Low Somatostatin Receptor Expression: The target tumor may have low expression of the specific SSTR subtypes (primarily 2 and 5) that this compound binds to with high affinity.
-
Troubleshooting Strategy: Confirm SSTR expression in your tumor model using techniques like immunohistochemistry or in vitro receptor binding assays before conducting in vivo experiments. Consider using this compound analogs with a broader SSTR binding profile if appropriate for your research.[8]
-
-
Possible Cause 2: Competition with Endogenous or Exogenous Somatostatin: The presence of unlabeled somatostatin or therapeutic octreotide (B344500) can compete with the radiolabeled this compound for receptor binding, leading to reduced tumor uptake.
-
Troubleshooting Strategy: If using animal models treated with octreotide, ensure an adequate washout period before administering the radiolabeled tracer. In clinical settings, it is recommended to discontinue short-acting octreotide for 24 hours and long-acting formulations for 5-6 weeks prior to imaging.[10]
-
-
Possible Cause 3: Suboptimal Molar Amount of Injected Ligand: The amount of the injected peptide can influence its biodistribution and tumor targeting.
-
Troubleshooting Strategy: Perform dose-escalation studies in your animal model to determine the optimal molar amount of the this compound analog that maximizes tumor uptake while minimizing background signal.[11]
-
Experimental Protocols
Protocol for a Biodistribution Study of ¹¹¹In-Pentetreotide in Tumor-Bearing Mice
-
Animal Model: Use athymic nude mice subcutaneously implanted with a human neuroendocrine tumor cell line known to express SSTRs (e.g., AR42J or NCI-H69).[1] Allow tumors to reach a suitable size for imaging and analysis.
-
Radiopharmaceutical Preparation: Prepare sterile, pyrogen-free ¹¹¹In-Pentetreotide for injection.
-
Administration: Anesthetize the mice (e.g., using isoflurane). Administer a single intravenous (tail vein) injection of ¹¹¹In-Pentetreotide. A typical dose is 0.4-0.6 MBq in a volume of 100-200 µL of sterile saline.[1]
-
Tissue Collection: At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Organ Harvesting and Measurement: Collect blood, the tumor, and major organs (liver, spleen, kidneys, lungs, muscle, and bone). Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Express the results as mean %ID/g ± standard deviation. The tumor-to-background ratio is calculated by dividing the %ID/g of the tumor by the %ID/g of a background tissue (e.g., muscle or blood).
Protocol for Co-administration of Amino Acids to Reduce Renal Uptake
-
Prepare Amino Acid Solution: Prepare a sterile solution of L-lysine and L-arginine in a suitable buffer (e.g., saline). A common clinical formulation is a solution containing 2.5% of each amino acid.[4]
-
Administration Timing: In animal studies, L-lysine can be administered via intraperitoneal injection (e.g., 2 mg/g body weight) 30 minutes before and at 1, 2, and 3 hours after the administration of radiolabeled this compound.[12] In a clinical setting, the amino acid solution is typically infused starting 30 minutes before the radiopharmaceutical administration and continuing for at least 4 hours.[4]
-
Proceed with Biodistribution or Imaging Study: Following the co-administration of the amino acid solution, proceed with your planned biodistribution or imaging experiment as described in the protocol above.
-
Data Comparison: Compare the kidney uptake (%ID/g) and tumor-to-kidney ratios in the group that received the amino acid infusion to a control group that did not.
Quantitative Data Summary
The following tables summarize preclinical data on the biodistribution of radiolabeled somatostatin analogs and the effect of renal protection strategies.
Table 1: Biodistribution of ¹¹¹In-labeled Somatostatin Analogs in Rats (%ID/g)
| Organ | [¹¹¹In-DOTA]-TOC | [¹¹¹In]-1 (DOTA-NOC-ATE) | [¹¹¹In]-2 (DOTA-BOC-ATE) |
| Blood (1h p.i.) | 0.20 ± 0.03 | 0.11 ± 0.02 | 0.14 ± 0.02 |
| Pancreas (1h p.i.) | 2.11 ± 0.45 | 4.32 ± 0.87 | 3.87 ± 0.65 |
| Kidney (1h p.i.) | 10.5 ± 1.5 | 8.9 ± 1.2 | 9.5 ± 1.3 |
| Tumor (AR4-2J, 4h p.i.) | 15.2 ± 2.1 | 28.9 ± 3.5 | 22.4 ± 2.9 |
| Tumor/Kidney Ratio (4h p.i.) | ~1.4 | ~3.2 | ~2.4 |
Data adapted from Ginj et al., Clinical Cancer Research, 2005.[8] These data illustrate how modifications to the peptide structure can significantly improve tumor uptake and the tumor-to-kidney ratio.
Table 2: Effect of Lysine (B10760008) and Arginine Co-infusion on Renal Uptake of [¹¹¹In-DTPA⁰]octreotide in Patients
| Treatment Group | Mean Reduction in Renal Radioactivity at 24h |
| 25g Lysine | 17% ± 9% |
| 50g Lysine | 15% ± 13% |
| 75g Lysine | 44% ± 11% |
| 25g Lysine + 25g Arginine | 33% ± 23% |
Data adapted from Rolleman et al., European Journal of Nuclear Medicine and Molecular Imaging, 2003.[4] This table demonstrates the dose-dependent effect of lysine and the efficacy of a combination of lysine and arginine in reducing renal uptake.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Different Radioactivity Uptake between Somatostatin Analogues Labelled with 111In and 90/88Y in Rat Kidney | Anticancer Research [ar.iiarjournals.org]
- 3. Renal uptake of different radiolabelled peptides is mediated by megalin: SPECT and biodistribution studies in megalin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safe and effective inhibition of renal uptake of radiolabelled octreotide by a combination of lysine and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid infusion blocks renal tubular uptake of an indium-labelled somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of Renal Uptake of Radiolabeled Octreotate by Amifostine Coadministration | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Impact of bifunctional chelators on biological properties of 111In-labeled cyclic peptide RGD dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Instability of Radiolabeled Pentetreotide In Vitro
Welcome to the technical support center for radiolabeled Pentetreotide (B1679299). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vitro handling and quality control of radiolabeled this compound, particularly Indium-111 labeled this compound (¹¹¹In-Pentetreotide).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in radiolabeled this compound solutions?
A1: The primary cause of instability is radiolysis, the dissociation of molecules by ionizing radiation.[1] The high-energy emissions from the radionuclide (e.g., Auger and conversion electrons from ¹¹¹In) interact with water molecules in the solution, generating highly reactive free radicals such as hydroxyl radicals (HO•) and aqueous electrons (e⁻aq).[2] These free radicals can then attack and degrade the this compound peptide, leading to a decrease in radiochemical purity (RCP).
Q2: What is the minimum acceptable radiochemical purity (RCP) for ¹¹¹In-Pentetreotide, and what is its shelf-life after preparation?
A2: The minimum acceptable radiochemical purity for ¹¹¹In-Pentetreotide is 90%.[3][4] If the RCP is below this threshold, the product should not be used. The prepared radiopharmaceutical should be used within 6 hours of preparation.[3][4][5]
Q3: What are the key components in a typical ¹¹¹In-Pentetreotide kit, and what are their functions?
A3: A standard kit, such as OctreoScan™, contains a vial with a lyophilized mixture of this compound, gentisic acid, trisodium (B8492382) citrate, citric acid, and inositol.[5]
-
This compound: The peptide conjugate that binds to somatostatin (B550006) receptors.
-
Gentisic Acid (2,5-dihydroxybenzoic acid): Acts as a stabilizer by scavenging free radicals generated during radiolysis, thus protecting the peptide from degradation.[6][7]
-
Citrate Buffer (Citric Acid and Trisodium Citrate): Maintains the optimal pH for the labeling reaction and stability of the final product.[8] The final pH of the reconstituted solution is typically between 3.8 and 4.3.[8]
Q4: How do stabilizers like gentisic acid and ascorbic acid protect radiolabeled peptides?
A4: Stabilizers like gentisic acid and ascorbic acid are antioxidants or "free radical scavengers."[6] They readily donate electrons or hydrogen atoms to neutralize the highly reactive free radicals produced by radiolysis before these radicals can damage the radiolabeled peptide.[6][9] For example, gentisic acid can efficiently scavenge hydroxyl radicals.[9] This sacrificial protection is crucial for maintaining the integrity and radiochemical purity of the product.[10][11]
Q5: Can I add stabilizers like ascorbic acid to the preparation?
A5: While ascorbic acid is a potent free radical scavenger, it should be used with caution.[12][13] Adding it before radiolabeling can sometimes interfere with the labeling process by competing for the radionuclide, potentially leading to lower RCP.[6] However, post-labeling addition of ascorbic acid has been shown to be effective in stabilizing some radiolabeled peptides against autoradiolysis.[10] The OctreoScan™ kit already includes gentisic acid as a stabilizer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Purity (RCP < 90%) | 1. Incomplete Labeling Reaction: Insufficient incubation time or incorrect temperature. | 1. Ensure the preparation is incubated for the minimum required time (e.g., 30 minutes at room temperature, ≤25°C) as per the protocol.[3][4] |
| 2. Radiolysis: Degradation of the peptide by free radicals, especially with high radioactivity. | 2. Use the prepared dose promptly. If high activities are being used, consider that radiolysis is more pronounced. The formulation already contains a stabilizer (gentisic acid). | |
| 3. Incorrect pH: The pH of the reaction mixture is outside the optimal range (3.8-4.3). | 3. Verify the pH of the final preparation if possible. Ensure all kit components were properly reconstituted. | |
| 4. Oxidation: The peptide may have been oxidized. | 4. Handle the kit and reagents according to the manufacturer's instructions, ensuring aseptic technique to prevent contamination. | |
| Unexpected Peaks in QC Chromatogram (e.g., HPLC or TLC) | 1. Radiolytic Impurities: Fragments of the degraded peptide that are radiolabeled. | 1. This is often a sign of radiolysis. Review the preparation time and activity concentration. |
| 2. Colloidal ¹¹¹In: Formation of radioactive colloids. | 2. Ensure proper mixing and dissolution of the lyophilized powder. | |
| 3. Contamination: Impurities in the mobile phase, on the chromatography strip/column, or from previous injections ("ghost peaks").[14][15][16] | 3. Run a blank to check for system contamination.[17] Use fresh, HPLC-grade solvents for the mobile phase.[18] Ensure proper cleaning and equilibration of the chromatography system. | |
| 4. Incorrect Mobile Phase Composition: The mobile phase is not correctly prepared. | 4. Prepare fresh mobile phase exactly as specified in the quality control protocol. | |
| High Radioactivity at the Origin of TLC Strip | 1. Hydrolyzed/Colloidal ¹¹¹In: These species are insoluble in the mobile phase and do not migrate. | 1. This indicates a potential labeling failure. Review the entire labeling procedure, including the quality of the ¹¹¹In chloride solution. |
| 2. Particulate Matter: Presence of particles in the spotted sample. | 2. Visually inspect the solution for any particulate matter before performing QC. | |
| High Radioactivity at the Solvent Front of TLC Strip | 1. Free ¹¹¹In-Chloride or other small, soluble impurities. | 1. This also points to an incomplete or failed labeling reaction. |
Data Summary
Table 1: Factors Influencing the Stability of Radiolabeled this compound
| Parameter | Condition | Effect on Stability/RCP | Reference |
| Time | Post-reconstitution | RCP decreases over time due to radiolysis. The product must be used within 6 hours. | [3][4][5] |
| pH | Optimal Range: 3.8 - 4.3 | This pH range is optimal for both the labeling reaction and the stability of the final product. Deviations can lead to lower RCP. | [8] |
| pH > 4.5 | The antioxidant capacity of gentisic acid can be pH-dependent, showing better radical scavenging at higher pH. However, the overall formulation is optimized for the 3.8-4.3 range. | [19] | |
| Temperature | Storage Post-reconstitution | Store at or below 25°C (77°F). | [3][4] |
| Radioactivity Concentration | High Activity | Higher concentrations of radioactivity lead to a greater rate of radiolysis and a faster decrease in RCP. | [20] |
| Stabilizers | Gentisic Acid | Included in the kit to scavenge free radicals and minimize radiolysis. | [5] |
| Ascorbic Acid | Can be an effective stabilizer but may interfere with labeling if added pre-labeling. | [6][10] |
Visualizations
Caption: Mechanism of radiolysis and stabilization of ¹¹¹In-Pentetreotide.
Caption: Quality control decision workflow for ¹¹¹In-Pentetreotide.
Experimental Protocols
Protocol 1: Preparation of Indium In-111 this compound (based on OctreoScan™ Kit)
Materials:
-
OctreoScan™ Reaction Vial (containing lyophilized this compound and stabilizers)[5]
-
Indium In-111 Chloride Sterile Solution[5]
-
Shielded, sterile syringe and transfer needle (provided in kit)[3]
-
Lead dispensing shield[8]
-
Antiseptic swabs
-
Waterproof gloves
Procedure:
-
Wear waterproof gloves throughout the procedure.
-
Place the OctreoScan™ Reaction Vial in a suitable lead shield.
-
Swab the rubber stopper of the Reaction Vial with an antiseptic swab and allow it to dry.[3]
-
Using a shielded sterile syringe and the provided needle, aseptically withdraw the required volume of Indium In-111 Chloride solution.
-
Inject the Indium In-111 Chloride solution into the Reaction Vial.[3]
-
Gently swirl the vial until the lyophilized pellet is completely dissolved.[3] Do not shake vigorously.
-
Incubate the vial at room temperature (at or below 25°C / 77°F) for a minimum of 30 minutes.[3][4] Note: Shorter incubation times may result in inadequate labeling.[8]
-
Visually inspect the solution for particulate matter and discoloration before proceeding to quality control.
-
The final product should be used within 6 hours of preparation.[3][4]
Protocol 2: Quality Control using Sep-Pak C18 Cartridge
Materials:
-
Waters Sep-Pak® C18 Cartridge[21]
-
Methanol (B129727) (HPLC grade)
-
Distilled or purified water
-
Disposable syringes (1-mL, 5-mL, 10-mL)
-
Counting vials or tubes
-
Dose calibrator or gamma counter
Procedure:
-
Cartridge Preparation:
-
Sample Analysis:
-
Using a 1-mL syringe with a needle, withdraw a small sample (0.05 - 0.1 mL) of the prepared ¹¹¹In-Pentetreotide solution.
-
Apply the sample to the longer end of the prepared Sep-Pak cartridge.[21]
-
Using a 5-mL syringe, slowly push 5 mL of water through the cartridge in a dropwise manner. Collect this eluate in a counting vial and label it Fraction 1 .[21] This fraction will contain hydrophilic impurities and free ¹¹¹In.
-
Using a new 5-mL syringe, push 5 mL of methanol through the cartridge. Collect this eluate in a second counting vial and label it Fraction 2 .[21] This fraction contains the bound ¹¹¹In-Pentetreotide.
-
Place the Sep-Pak cartridge itself into a third counting vial, labeled Cartridge . This contains any remaining non-eluted radioactivity.
-
-
Calculation of Radiochemical Purity (RCP):
-
Measure the radioactivity in Fraction 1, Fraction 2, and the Cartridge using a suitable counter.
-
Calculate the percentage of ¹¹¹In-Pentetreotide (the bound fraction) using the following formula:
% RCP = [Activity in Fraction 2 / (Activity in Fraction 1 + Activity in Fraction 2 + Activity in Cartridge)] x 100
-
The RCP must be ≥ 90% for the product to be acceptable for use.[3][4]
-
Protocol 3: Quality Control using Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC-SG (Silica Gel impregnated glass fiber) strips
-
Developing chamber/tank
-
Mobile Phase: 0.1 M Citrate buffer, pH 5[1]
-
Syringe or micropipette for spotting
-
Radiochromatogram scanner or appropriate cutting/counting equipment
Procedure:
-
Pour a small amount of the mobile phase (0.1 M Citrate buffer, pH 5) into the developing chamber and cover it to allow the atmosphere to saturate.
-
Using a pencil, draw a faint origin line approximately 1-2 cm from the bottom of an ITLC-SG strip.
-
Carefully spot a small drop (1-2 µL) of the prepared ¹¹¹In-Pentetreotide solution onto the origin line and allow it to air dry briefly.
-
Place the strip into the developing chamber, ensuring the origin is above the solvent level.
-
Allow the mobile phase to migrate up the strip until it is near the top (the solvent front).
-
Remove the strip from the chamber and mark the solvent front with a pencil. Allow the strip to dry.
-
Determine the distribution of radioactivity on the strip.
-
¹¹¹In-Pentetreotide and hydrolyzed ¹¹¹In will remain at the origin (Rf = 0.0-0.1).
-
Free ¹¹¹In will migrate with the solvent front (Rf = 0.9-1.0).
-
-
Calculate the percentage of free ¹¹¹In. The percentage of labeled this compound is determined by difference. (Note: This single system may not differentiate between the desired product and other impurities that remain at the origin. A second system, such as Sep-Pak or another TLC system with a different mobile phase, is often required for full characterization as per pharmacopoeia standards).
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In-111 this compound - Radio Rx [radiopharmaceuticals.info]
- 6. US20040120892A1 - Post-labeling stabilization of radiolabeled proteins and peptides - Google Patents [patents.google.com]
- 7. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6261536B1 - Post labeling stabilization of radiolabeled proteins and peptides - Google Patents [patents.google.com]
- 11. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Semantic Scholar [semanticscholar.org]
- 12. WO2010120368A2 - Stabilization of radiopharmaceutical compositions using ascorbic acid - Google Patents [patents.google.com]
- 13. CN107261159B - Stabilization of radiopharmaceutical compositions using ascorbic acid - Google Patents [patents.google.com]
- 14. uhplcs.com [uhplcs.com]
- 15. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 16. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 17. wyatt.com [wyatt.com]
- 18. mastelf.com [mastelf.com]
- 19. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacyce.unm.edu [pharmacyce.unm.edu]
Artifacts in Pentetreotide SPECT imaging and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pentetreotide SPECT imaging. The information aims to help identify and mitigate common artifacts to ensure high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered in this compound SPECT imaging?
A1: The most frequently observed artifacts in SPECT imaging, including with this compound, are patient-related, such as motion and soft tissue attenuation.[1] Other common issues include artifacts arising from equipment malfunction, reconstruction errors, and altered radiopharmaceutical biodistribution.[1][2]
Q2: How does patient motion affect the quality of SPECT images?
A2: Patient motion during image acquisition is a significant source of artifacts.[1] It can lead to blurring and misregistration of the collected data, which may mimic perfusion defects or obscure true findings.[1][3][4] Abrupt movements and motion occurring in the middle of the acquisition are particularly detrimental to image quality.[1]
Q3: What is soft tissue attenuation and how does it impact the images?
A3: Soft tissue attenuation is the absorption or scattering of photons by the patient's own tissues, such as the breasts or diaphragm, before they reach the camera detector.[1][5] This can create artificially reduced counts in certain areas, potentially leading to false-positive findings that may be misinterpreted as disease.[1] This is a very common source of artifacts in SPECT imaging.[1]
Q4: Can physiological uptake of this compound be mistaken for pathology?
A4: Yes, physiological uptake of this compound in organs like the kidneys, liver, spleen, and bowel can sometimes be misinterpreted.[6][7] For instance, uptake in mesenteric lymph nodes can be mistaken for physiological small bowel activity, and liver metastases can be confused with normal gallbladder uptake.[6][7] Using SPECT/CT for anatomical correlation is crucial to avoid these pitfalls.[6][7][8]
Q5: What is the significance of "free pertechnetate" in the radiopharmaceutical preparation?
A5: Free pertechnetate (B1241340) (99mTc) is a common impurity that can result from faulty radiopharmaceutical preparation.[9] Its presence leads to altered biodistribution, with increased tracer uptake in the stomach, thyroid, and salivary glands, which can compromise the diagnostic quality of the images.[9]
Troubleshooting Guide
This guide provides solutions for specific artifacts you may encounter during this compound SPECT imaging.
| Observed Artifact/Issue | Potential Cause(s) | Identification | Recommended Action(s) & Prevention |
| Blurring, Streaking, or "Ghosting" of Lesions | Patient Motion | Review of raw projection data (sinogram) may show discontinuities or misalignments.[4][10] | Prevention: Ensure patient comfort, clearly explain the procedure to improve cooperation, and use immobilization devices if necessary.[1][11] Correction: Some software packages offer motion correction algorithms that can be applied post-acquisition.[4] If severe, the acquisition may need to be repeated.[4] |
| Reduced Uptake in Inferior or Anterior Walls (False-Positive) | Soft Tissue Attenuation (e.g., from diaphragm or breast tissue) | Review rotating planar projection images to identify shadows from attenuating tissue.[1] The defect may not conform to a specific coronary artery distribution.[1] | Prevention: Image patients with arms placed above the head consistently for both rest and stress images.[1] Imaging without a bra can also help minimize breast attenuation.[1] Correction: Utilize attenuation correction hardware/software (often CT-based in SPECT/CT systems).[1][12] Prone imaging can also help by displacing abdominal organs away from the heart.[12] |
| Uptake in Stomach, Thyroid, and Salivary Glands | Free Pertechnetate in Radiopharmaceutical | Visualization of these organs on the scan, which are not typical sites of this compound accumulation.[9] | Prevention: Strictly follow the radiopharmaceutical preparation protocol. Perform quality control (e.g., chromatography) to check for radiochemical purity before injection. Improper reconstitution of kits can lead to poor labeling.[13] |
| "Halo" Artifact Around Intense Hot Spots | Iterative Reconstruction Error | A photopenic "halo" appears around areas of very high tracer uptake.[10] | Correction: This is a known artifact of some iterative reconstruction algorithms.[10] If suspected, re-reconstructing the data with a different algorithm, like filtered backprojection (FBP), can help confirm and resolve the artifact, though FBP may introduce other artifacts like streaking.[10] |
| Ring or "Bull's-Eye" Artifacts | Detector Non-Uniformity | Circular or concentric ring artifacts appear throughout the reconstructed image. | Prevention: Perform daily and weekly quality control procedures, including uniformity flood corrections, as recommended by the manufacturer.[14] This ensures the detector's response is uniform across its surface. |
| Image Blurring and Spatial Distortion | Center of Rotation (COR) Error | Subtle or glaring artifacts, including image blurring, that degrade spatial resolution.[10][15] Even a small 0.5-pixel COR error can degrade image quality.[15] | Prevention: Perform regular COR calibration as part of the quality control schedule. If an error is detected, the system should be recalibrated by a service engineer before performing further SPECT studies.[10] |
| Mislocalization of Uptake (e.g., Bowel vs. Tumor) | Lack of Anatomical Correlation | Functional uptake is seen on SPECT-only images, but its precise anatomical location is ambiguous.[6][7] | Prevention/Correction: Always acquire a co-registered CT scan (SPECT/CT). The CT provides the anatomical map needed to accurately localize functional uptake and differentiate pathological lesions from physiological activity in organs like the bowel or uncinate process of the pancreas.[6][7][16] |
| High Background/Poor Contrast in Abdomen | Intense Physiological Bowel/Biliary Activity | Diffuse or focal activity in the abdomen that can obscure or mimic pathological uptake.[12][16] | Prevention: Ensure the patient is well-hydrated.[17] A mild laxative may be considered, especially when the abdomen is the area of interest.[8][17] Correction: Delayed imaging (e.g., at 24 hours) can allow for washout of physiological bowel activity, improving the distinction between transient and fixed pathological uptake.[16] Comparing 4-hour and 24-hour images is a standard technique.[18] |
Quantitative Data Summary
While specific artifact frequencies can vary widely based on equipment, protocols, and patient populations, the following table summarizes quantitative data related to this compound biodistribution, which is crucial for interpreting images and avoiding pitfalls.
Table 1: Normal Organ Uptake & Variability with 111In-Pentetreotide SPECT
| Organ | Mean SPECT Uptake Value (SPECT-UV) ± SD | Coefficient of Variation (COV) - Across All Scans | Key Consideration |
| Liver | 1.7 ± 0.6 | 0.33 | Lower uptake compared to kidneys, but can be a site of metastases.[19] SPECT/CT improves detection in the liver.[8] |
| Left Kidney | 7.5 ± 1.7 | 0.22 | High physiological uptake is expected as the tracer is primarily excreted by the kidneys.[8][19] |
| Right Kidney | 8.0 ± 2.4 | 0.30 | Similar to the left kidney, high uptake is normal.[19] Impaired renal function can increase tracer retention.[20] |
| Spleen | Data not specified in the same format | Data not specified | Physiological uptake is normal. Accessory spleens or splenosis can be mistaken for metastases.[21] |
Data adapted from studies on 111In-pentetreotide, which has similar biodistribution characteristics to 99mTc-Tektrotyd.[8][19]
Experimental Protocols
1. Protocol: Radiopharmaceutical Quality Control (Radiochemical Purity)
-
Purpose: To determine the percentage of free pertechnetate (99mTcO4-) in the final 99mTc-Tektrotyd preparation. A radiochemical purity of >90% is typically required.
-
Methodology: Instant Thin-Layer Chromatography (ITLC).
-
Stationary Phase: ITLC-SG (Silica Gel) strip.
-
Mobile Phase: Acetone (B3395972).
-
Procedure: a. Apply a small spot of the prepared 99mTc-Tektrotyd solution approximately 1 cm from the bottom of the ITLC-SG strip. b. Place the strip in a chromatography tank containing the acetone mobile phase, ensuring the spot is above the solvent level. c. Allow the solvent to migrate up the strip until it is near the top. d. Remove the strip and let it dry. e. Cut the strip in half (or at a predefined migration front).
-
Analysis:
-
Free pertechnetate (99mTcO4-) is soluble in acetone and will migrate with the solvent front to the top of the strip (Rf = 1.0).
-
Radiolabeled 99mTc-Tektrotyd and any hydrolyzed-reduced 99mTc will remain at the origin (Rf = 0.0). f. Measure the radioactivity of each half of the strip in a dose calibrator or gamma counter.
-
-
Calculation: % Free Pertechnetate = (Counts at Solvent Front / Total Counts) * 100
-
2. Protocol: Standard Patient Preparation for this compound Imaging
-
Purpose: To optimize image quality by ensuring patient safety and minimizing physiological tracer uptake that could interfere with interpretation.
-
Methodology:
-
Medication Review: In consultation with the referring physician, consider discontinuing long-acting octreotide (B344500) therapy for 4-6 weeks and short-acting therapy for at least 24 hours before tracer injection, where clinically appropriate.[17]
-
Hydration: Instruct the patient to be well-hydrated before the tracer injection and for at least one day after to minimize radiation exposure and promote clearance of unbound tracer.[17]
-
Bowel Preparation: The use of a mild oral laxative the evening before and after the injection should be considered on an individual basis, particularly if the abdomen is the primary area of interest. This is contraindicated in patients with active diarrhea or suspected insulinoma.[8][17]
-
Patient Instructions: Explain the entire procedure to the patient, including the need to remain still during the scan, to enhance cooperation and reduce motion artifacts.[1]
-
Pre-Imaging: The patient should void immediately before image acquisition to reduce bladder activity, which can obscure pelvic lesions.[2][17]
-
Visual Guides & Workflows
Caption: A troubleshooting workflow for identifying and correcting common artifacts in SPECT imaging.
Caption: Quality control workflow for the preparation of 99mTc-Tektrotyd radiopharmaceutical.
References
- 1. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 2. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 4. youtube.com [youtube.com]
- 5. Image Artifacts | Thoracic Key [thoracickey.com]
- 6. omjournal.org [omjournal.org]
- 7. omjournal.org [omjournal.org]
- 8. Limitations and pitfalls of 99mTc-EDDA/HYNIC-TOC (Tektrotyd) scintigraphy | Garai | Nuclear Medicine Review [journals.viamedica.pl]
- 9. med.emory.edu [med.emory.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. Subdiaphragmatic activity-related artifacts in myocardial perfusion scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Easily Overlooked Cause of High Level of Free Pertechnetate in Lung Perfusion Scintigraphy with 99mTc-MAA Resulting From Improper Kit Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality Control in SPECT and PET Imaging | Thoracic Key [thoracickey.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. polatom.pl [polatom.pl]
- 19. Repeatability of Radiotracer Uptake in Normal Abdominal Organs with 111In-Pentetreotide Quantitative SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Pentetreotide Imaging and Octreotide Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the impact of octreotide (B344500) therapy on pentetreotide (B1679299) imaging results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of interaction between octreotide therapy and 111In-pentetreotide imaging?
A1: Both octreotide and this compound are analogs of somatostatin (B550006) and bind to somatostatin receptors (SSTRs), primarily subtype 2 (SSTR2), which are often overexpressed on neuroendocrine tumors (NETs).[1] When a patient is undergoing octreotide therapy, the unlabeled octreotide ("cold") can saturate these receptors. This saturation competitively inhibits the binding of the radiolabeled 111In-pentetreotide tracer used in imaging.[2][3] Consequently, this can lead to a reduced uptake of the radiotracer in the tumor, potentially resulting in a false-negative scan.
Q2: What are the recommended washout periods for octreotide therapy before a planned 111In-pentetreotide scan?
A2: To minimize the risk of false-negative results, it is crucial to discontinue octreotide therapy prior to 111In-pentetreotide imaging. The recommended washout periods vary depending on the formulation of octreotide being used.
| Octreotide Formulation | Recommended Washout Period |
| Short-acting octreotide | At least 24 to 72 hours before 111In-pentetreotide injection.[2][4] |
| Long-acting octreotide (e.g., Sandostatin LAR®) | 4 to 6 weeks before the scan.[5][6] |
It is important to note that discontinuation of therapy should always be done in consultation with the treating physician, as withdrawal symptoms may occur.[2]
Q3: Can octreotide therapy ever enhance this compound imaging?
A3: While the primary concern is receptor blockade leading to false negatives, some studies have suggested that in certain cases, pretreatment with "cold" octreotide might improve the tumor-to-background ratio.[2] One study on patients with carcinoid liver metastases found that octreotide treatment decreased the radioactivity in the liver, spleen, and kidneys, which in turn increased the contrast of hepatic metastases.[7] In one instance, liver metastases were only detectable during octreotide therapy.[7] However, this is not a universally observed phenomenon, and the standard recommendation remains to discontinue octreotide before the scan.
Q4: What are the potential causes of false-negative and false-positive results in 111In-pentetreotide imaging, aside from octreotide interference?
A4: Several factors can lead to inaccurate results in 111In-pentetreotide scintigraphy.
| Result Type | Potential Causes |
| False-Negative | - Presence of unlabeled somatostatin from octreotide therapy or endogenous tumor production.[2][3]- Low density of SSTR2 on the tumor.- Poorly differentiated tumors that may have lost SSTR expression.[4]- Small tumor size, below the resolution of the imaging system.- Isointense uptake in the liver, where tumor uptake is similar to the surrounding normal tissue.[2] |
| False-Positive | - Inflammatory processes and granulomatous diseases (e.g., sarcoidosis, tuberculosis) where activated lymphocytes express SSTRs.[1]- Recent surgical sites or radiation therapy causing inflammatory changes.[3]- Physiologic uptake in organs with high SSTR density such as the pituitary, thyroid, spleen, kidneys, and liver.[8]- Accumulation in the gallbladder and bowel.[8] |
Troubleshooting Guide
This guide addresses common issues encountered during 111In-pentetreotide imaging in patients with a history of octreotide therapy.
| Issue | Possible Cause | Recommended Action |
| No or low tumor uptake in a patient with a known neuroendocrine tumor. | Octreotide Interference: The patient may not have had an adequate washout period from octreotide therapy, leading to SSTR blockade. | - Verify the type of octreotide the patient was receiving (short- or long-acting) and the exact date of their last dose.- Correlate imaging findings with the recommended washout periods.- Consider repeating the scan after an appropriate washout period, in consultation with the referring physician. |
| Tumor Biology: The tumor may have a low density of SSTR2 or may be poorly differentiated. | - Correlate with histopathology if available.- Consider alternative imaging modalities that do not rely on SSTR expression, such as FDG-PET for more aggressive, less differentiated tumors. | |
| Diffuse, non-specific uptake in the abdomen. | Physiologic Bowel Activity: This is a common finding, especially on delayed images. | - Review 4-hour and 24-hour images; physiologic bowel activity often changes in location and intensity over time.- The use of laxatives can help clear bowel activity.[8]- SPECT/CT can aid in anatomically localizing the uptake to the bowel. |
| Unexpected uptake in non-tumor locations. | Inflammatory or Infectious Processes: Activated immune cells can express SSTRs, leading to uptake at sites of inflammation or infection. | - Carefully review the patient's clinical history for any recent infections, surgeries, or inflammatory conditions.- Correlate with anatomical imaging (CT or MRI) to determine the precise location and nature of the uptake. |
| Physiologic Uptake: Normal organs like the spleen, kidneys, liver, and pituitary gland will show uptake. | - Familiarize yourself with the normal biodistribution of 111In-pentetreotide.- SPECT/CT is invaluable for differentiating physiologic from pathologic uptake. |
Experimental Protocols
Protocol for 111In-Pentetreotide Scintigraphy
This protocol outlines the key steps for performing a 111In-pentetreotide scan.
-
Patient Preparation:
-
Ensure the patient has followed the appropriate washout schedule for any somatostatin analog therapy in consultation with their physician.
-
Hydrate the patient well before and after the injection to promote renal clearance of the radiotracer.[2]
-
A mild laxative may be administered the evening before and after the injection to reduce bowel activity, especially if the abdomen is the primary area of interest.[8]
-
For patients with suspected insulinoma, an intravenous glucose infusion should be available due to the potential for hypoglycemia.[2]
-
-
Radiopharmaceutical:
-
Administration:
-
Administer the radiopharmaceutical via intravenous injection.
-
-
Image Acquisition:
-
Planar and SPECT/CT imaging are typically performed.
-
Initial images are often acquired at 4 hours post-injection.
-
The main diagnostic images are usually acquired at 24 hours post-injection, as this allows for clearance of background activity and results in a better tumor-to-background ratio.[2]
-
Delayed imaging at 48 hours may be necessary if there is significant bowel activity at 24 hours that could obscure abdominal lesions.[2]
-
-
Image Interpretation:
-
Evaluate the images in conjunction with other anatomical imaging studies like CT or MRI.
-
Be aware of the normal physiological distribution of the tracer in the pituitary, thyroid, liver, spleen, kidneys, and bladder.[8]
-
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for this compound Imaging
Caption: Workflow for 111In-Pentetreotide Imaging.
Troubleshooting Logic for Reduced Tumor Uptake
Caption: Troubleshooting logic for reduced tumor uptake.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Prevalence and quantitative analysis of indium-111 this compound (Octreoscan) uptake in the pancreatic head on SPECT/CT imaging: establishing a region of interest-based pathological uptake threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lornajane.net [lornajane.net]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Improved visualization of carcinoid liver metastases by indium-111 this compound scintigraphy following treatment with cold somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. Indium-111-pentetreotide uptake in endocrine tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Pentetreotide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo stability of pentetreotide (B1679299) conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound conjugate shows high in vitro receptor binding affinity but poor efficacy in vivo. What is the likely cause?
This discrepancy often points to poor in vivo stability. The conjugate is likely being rapidly cleared from circulation or degraded by enzymes before it can effectively reach its target.
-
Troubleshooting Steps:
-
Assess In Vitro Serum Stability: The first step is to determine the conjugate's half-life in plasma or serum. A short half-life (minutes to a few hours) confirms a stability issue.
-
Analyze Degradation Products: Use techniques like LC-MS to identify metabolites and cleavage sites. This will help you choose the most effective stabilization strategy.
-
Implement Stability-Enhancing Modifications: Based on your findings, consider strategies like PEGylation, amino acid substitution, or altering the chelator to improve pharmacokinetic properties.
-
Q2: How can I protect my this compound conjugate from enzymatic degradation in the bloodstream?
Peptidases in the blood can quickly break down the peptide backbone. Several strategies can mitigate this:
-
Amino Acid Substitution: Replacing L-amino acids at known cleavage sites with D-amino acids can make the peptide unrecognizable to many proteases. For instance, octreotide (B344500), the parent molecule of this compound, incorporates a D-Phenylalanine at the N-terminus and a D-Tryptophan, which contributes to its resistance to metabolic degradation.[1]
-
Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., with an amide group) can block exopeptidases.
-
Cyclization: The inherent cyclic structure of this compound already provides a degree of stability. Ensuring the disulfide bridge is correctly formed and stable is crucial.
Q3: My conjugate is being cleared too quickly by the kidneys. How can I increase its circulation time?
Rapid renal clearance is common for small molecules like peptides. To increase the hydrodynamic size of the conjugate and slow its filtration by the kidneys, consider the following:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains is a widely used and effective method. It increases the molecule's size and can shield it from enzymatic degradation.[2] The size of the PEG chain matters; for example, a 5kDa PEG was shown to significantly improve the pharmacokinetic profile of octreotide, while a 2kDa PEG did not have a significant effect.[2][3]
-
Conjugation to a Carrier Protein: Fusing or conjugating your peptide to a larger protein, such as albumin, can dramatically extend its half-life.
Q4: I am observing unexpected biodistribution or high uptake in non-target organs like the liver. What could be the issue?
Unexpected biodistribution can be influenced by the physicochemical properties of the entire conjugate, including the chelator and the radiometal.
-
Chelator Choice: The type of chelator can significantly impact pharmacokinetics.[4] For example, modifying the number of carboxylate groups on a NOTA-based chelator was found to alter receptor binding, internalization, and tumor uptake.[4] In one study, a dramatic increase in liver uptake was observed at 2 hours post-injection with a 68Ga-DOTATOC conjugate, suggesting that the stability of the chelator-metal complex can influence organ retention.[4]
-
Radiolabeling Issues: Incomplete radiolabeling or instability of the radiolabel can lead to free radiometal circulating and accumulating in non-target tissues. Always check the radiochemical purity of your conjugate before in vivo experiments. For Indium-111 this compound (OctreoScan™), the radiochemical purity must be greater than 90%, and the product should be used within six hours of preparation.[5][6][7]
-
Charge of the Conjugate: The overall charge of the peptide conjugate can influence its interaction with tissues and its clearance pathway. Highly charged molecules may exhibit different biodistribution profiles.
Q5: My PEGylated conjugate shows reduced receptor binding affinity. How can I fix this?
This is a known potential side effect of PEGylation, as the PEG chain can cause steric hindrance at the receptor binding site.
-
Site-Specific PEGylation: Use a conjugation strategy that places the PEG chain away from the key binding residues of this compound (the Phe-D-Trp-Lys-Thr motif). N-terminal PEGylation is often a good starting point.[2][8]
-
Optimize PEG Size: A very large PEG chain might not be necessary. Experiment with different PEG sizes to find a balance between improved pharmacokinetics and retained biological activity.
-
Use a Linker: Introducing a linker between the peptide and the PEG molecule can help to distance the bulky PEG chain from the binding site.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on modified octreotide/pentetreotide conjugates.
Table 1: Pharmacokinetic Parameters of PEGylated Octreotide Conjugates
| Conjugate | Half-life (t½) in rats (hours) | Area Under the Curve (AUC) (ng·h/mL) | Reference(s) |
| Native Octreotide | 0.87 | 54.6 | [3] |
| mono-ALDPEG-2K-octreotide | 0.83 | Not significantly different from native | [3] |
| mono-ALDPEG-5K-octreotide | 1.61 | 108.3 | [3] |
Table 2: In Vitro Binding Affinity of 68Ga-labeled [Tyr3]Octreotide Conjugates with Different Chelators
| Conjugate | Chelator Type | Number of Carboxylates | IC50 (nM) | Reference(s) |
| [Tyr3]octreotide (unconjugated) | - | - | 3.45 ± 1.11 | [4] |
| DOTATOC | DOTA-based | 3 | 8.82 ± 3.28 | [4] |
| NO2ATOC | NOTA-based | 2 | 37.49 ± 15.13 | [4] |
| Conjugate 1 | NOTA-based | 3 | 14.09 ± 0.75 | [4] |
| Conjugate 2 | NOTA-based | 4 | 33.66 ± 2.86 | [4] |
| Conjugate 3 | NOTA-based | 5 | 125.4 ± 48.0 | [4] |
Experimental Protocols
Protocol 1: N-terminal PEGylation of Octreotide
This protocol is a generalized procedure for the site-specific PEGylation of octreotide at the N-terminus using an aldehyde-activated PEG (ALD-mPEG), which preserves the amine's positive charge and helps maintain biological activity.[2]
-
Dissolve Octreotide: Dissolve octreotide acetate (B1210297) in a suitable buffer, such as 0.1 M phosphate (B84403) buffer, at a concentration of 1-5 mg/mL.
-
Prepare PEG Reagent: Dissolve ALD-mPEG (e.g., 5kDa) in the same buffer.
-
Conjugation Reaction: Mix the octreotide and ALD-mPEG solutions at a molar ratio of 1:2 (octreotide:PEG). The reaction is typically carried out at room temperature for 24-48 hours with gentle stirring.
-
Purification: Separate the mono-PEGylated octreotide from di-PEGylated products and unreacted starting materials using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the mono-N-terminally PEGylated conjugate using techniques like MALDI-TOF mass spectrometry.
Protocol 2: In Vitro Serum Stability Assay
This protocol outlines a general method to assess the stability of a this compound conjugate in serum or plasma.[9][10][11]
-
Prepare Serum/Plasma: Thaw human or animal (e.g., rat, mouse) serum or plasma and centrifuge to remove any precipitates.
-
Incubation: Spike the serum/plasma with the this compound conjugate to a final concentration of ~0.1 mg/mL. It is recommended to also include an internal standard (a stable, non-related peptide or protein) to control for sample processing variability.[11] Incubate the samples in a water bath at 37°C.
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).
-
Stop Reaction & Precipitate Proteins: To stop enzymatic degradation, immediately add a precipitation agent to each aliquot. Common agents include cold acetonitrile, ethanol, or trichloroacetic acid (TCA). Vortex and incubate on ice for at least 20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate versus time and calculate the half-life (t½) of the conjugate in the serum/plasma.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) for Amino Acid Substitution
This protocol provides a general overview of the Fmoc-based SPPS method, which can be adapted to synthesize this compound analogues with D-amino acid substitutions.[1][12][13][14]
-
Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin, and couple the C-terminal amino acid (Threoninol) to it.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the attached amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Cys(Trt)-OH) using a coupling reagent like HBTU or DIC/HOBt. Add the activated amino acid to the resin to form the next peptide bond. To introduce a substitution, simply use the desired D-amino acid (e.g., Fmoc-D-Trp(Boc)-OH instead of Fmoc-L-Trp(Boc)-OH) at the appropriate step.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence. Monitor coupling efficiency with a ninhydrin (B49086) test.
-
Cleavage and Deprotection: Once the linear peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Cyclization (Disulfide Bond Formation): Dissolve the linear peptide in a dilute aqueous solution and oxidize the two cysteine residues to form the intramolecular disulfide bridge. This can be achieved by air oxidation or by using an oxidizing agent.
-
Purification: Purify the final cyclic peptide using RP-HPLC.
-
Characterization: Confirm the mass and purity of the final product using mass spectrometry and HPLC.
Visualizations
Caption: Workflow for In Vitro Serum Stability Assessment of this compound Conjugates.
Caption: Strategies to Overcome Poor In Vivo Stability of this compound Conjugates.
References
- 1. WO2013046233A2 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 2. PEGylation of octreotide: II. Effect of N-terminal mono-PEGylation on biological activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Chelator Modifications on 68Ga-Labeled [Tyr3]Octreotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. carcinoid.org [carcinoid.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. PEGylation of octreotide: I. Separation of positional isomers and stability against acylation by poly(D,L-lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. data.epo.org [data.epo.org]
- 14. US8377891B2 - Process for synthesis of cyclic octapeptide - Google Patents [patents.google.com]
Optimizing injection volume and timing for Pentetreotide studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentetreotide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended injection volume for this compound in preclinical mouse models?
The optimal injection volume depends on the route of administration and the specific experimental goals. It is crucial to adhere to institutional guidelines for animal welfare. Below are general recommendations for adult mice.
| Route of Administration | Recommended Volume (per site) | Maximum Volume (per site) | Needle Gauge |
| Intravenous (IV) - Tail Vein | 5 mL/kg (as a slow bolus) | < 0.2 mL | 27-30G[1] |
| Intraperitoneal (IP) | 10 mL/kg | < 2-3 mL | 25-27G[1] |
| Subcutaneous (SC) | 5 mL/kg | < 2-3 mL | 25-27G[1][2] |
| Intramuscular (IM) | 25 µL | 50 µL | 25-27G[3] |
Note: For intravenous injections, larger volumes (up to 10 mL/kg) may be tolerated if administered slowly over several minutes[4]. It is always recommended to use the smallest possible volume that ensures accurate dosing[5].
2. When is the optimal time to perform imaging after injecting ¹¹¹In-Pentetreotide?
For preclinical studies, imaging is typically performed at multiple time points to assess biodistribution and tumor uptake. While clinical guidelines often recommend imaging at 24 and sometimes 48 hours post-injection to allow for background clearance[6][7], earlier time points are also valuable in research settings.
-
Early Imaging (1-4 hours post-injection): Useful for assessing initial distribution and blood clearance.
-
Intermediate Imaging (24 hours post-injection): Generally provides a good balance between tumor uptake and background clearance, resulting in a favorable tumor-to-background ratio[8].
-
Late Imaging (48-72 hours post-injection): Can be beneficial for confirming lesion uptake, especially if there is significant intestinal activity at 24 hours[6].
The optimal timing may vary depending on the tumor model and specific research question. A pilot study with multiple time points is recommended to determine the ideal imaging window for your model.
3. What are the key quality control parameters for ¹¹¹In-Pentetreotide for research use?
Ensuring the quality of your radiolabeled this compound is critical for reproducible results.
-
Radiochemical Purity (RCP): The RCP should be greater than 90%[6]. Low RCP can lead to altered biodistribution and poor image quality. This is typically assessed using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Visual Inspection: The final preparation should be a clear, colorless solution, free of any particulate matter[6].
-
pH: The pH of the final radiolabeled solution should be within the range of 3.8 to 4.3[7].
Troubleshooting Guides
Radiolabeling and Quality Control
Q1: My radiochemical purity (RCP) for ¹¹¹In-Pentetreotide is consistently below 90%. What could be the cause?
-
A1: Potential Causes and Solutions:
-
Incorrect pH: The pH of the reaction mixture is critical for efficient labeling. Ensure the final pH is within the recommended range (typically 3.8-4.3)[7]. Use a calibrated pH meter to verify.
-
Impure Reagents: The quality of the this compound kit, the ¹¹¹InCl₃ solution, and any buffers used can impact labeling efficiency. Use fresh, high-quality reagents and check for any signs of degradation. Radionuclidic impurities in the ¹¹¹InCl₃ can also be a factor[9].
-
Improper Incubation: Ensure the reaction is incubated at the correct temperature and for the recommended duration as specified in your protocol.
-
Oxidation: this compound is susceptible to oxidation. Handle reagents appropriately and consider using a kit that includes antioxidants.
-
Incorrect Reagent Ratios: Verify the correct molar ratios of the chelator to the radionuclide.
-
Q2: I observe particulate matter in my final radiolabeled this compound solution. Can I still use it?
-
A2: No. The presence of particulate matter indicates a problem with the preparation, such as precipitation or aggregation. Injecting a solution with particulates can be harmful to the animal and will lead to unreliable experimental results. The solution should be discarded, and the preparation protocol reviewed to identify the cause.
In Vivo Studies: Injection and Biodistribution
Q3: I am seeing inconsistent tumor uptake of ¹¹¹In-Pentetreotide in my xenograft mouse model. What are the potential reasons?
-
A3: Potential Causes and Solutions:
-
Tumor Heterogeneity: Patient-derived xenograft (PDX) models, in particular, can retain the heterogeneity of the original tumor, leading to variable somatostatin (B550006) receptor (SSTR2) expression between individual animals[10]. Consider characterizing SSTR2 expression in your tumor models via immunohistochemistry (IHC) or other methods.
-
Tumor Size and Vascularity: Very small tumors may have uptake below the detection limit of the imaging system. Conversely, large tumors may have necrotic cores with reduced blood flow and receptor expression, leading to lower overall uptake[11]. Ensure tumors are within an optimal size range for your studies.
-
Injection Technique: Inaccurate intravenous injections (e.g., perivascular administration) will significantly alter the biodistribution and reduce tumor delivery. Ensure proper training and technique for tail vein injections.
-
Animal Health: The overall health of the animal can affect biodistribution. Monitor animals for any signs of distress or illness.
-
Competition with Endogenous Ligands: While less common in animal models, high levels of endogenous somatostatin could potentially compete for receptor binding.
-
Q4: The background signal in my SPECT images is very high, making it difficult to visualize the tumor.
-
A4: Potential Causes and Solutions:
-
Imaging Too Early: High background is common at early time points due to circulating radiotracer. Increase the time between injection and imaging to allow for clearance from non-target tissues[8]. Imaging at 24 hours post-injection is a common practice to improve the target-to-background ratio[7].
-
Poor Radiochemical Purity: Unbound ¹¹¹In or other impurities will have a different biodistribution and can contribute to high background. Always verify the RCP of your radiotracer before injection.
-
Suboptimal Image Reconstruction: The parameters used for image reconstruction can significantly impact image quality. Consult with an imaging specialist to optimize reconstruction parameters for your specific scanner and study.
-
Experimental Protocols
Protocol 1: ¹¹¹In-Pentetreotide Biodistribution Study in Tumor-Bearing Mice
-
Animal Model: Use mice bearing tumors known to express somatostatin receptors (e.g., human neuroendocrine tumor xenografts). Ensure tumors have reached a suitable size for the study (e.g., 100-200 mm³).
-
Radiotracer Preparation: Prepare ¹¹¹In-Pentetreotide according to your established, validated protocol. Perform quality control checks to ensure radiochemical purity is >90%.
-
Dose Preparation: Dilute the ¹¹¹In-Pentetreotide in sterile saline to the desired activity concentration. A typical injected activity for mice is in the range of 2-10 MBq. The peptide mass injected can also influence biodistribution and should be kept consistent[12].
-
Injection: Administer a precise volume (e.g., 100 µL) of the prepared dose to each mouse via the desired route (e.g., intravenous tail vein injection). Record the exact injected dose for each animal by measuring the syringe before and after injection in a dose calibrator.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Tissue Collection: Immediately following euthanasia, dissect and collect tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
-
Data Analysis: Calculate the mean %ID/g ± standard deviation for each tissue at each time point. Tumor-to-organ ratios can also be calculated to assess targeting specificity.
Protocol 2: Small Animal SPECT/CT Imaging with ¹¹¹In-Pentetreotide
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic (e.g., isoflurane).
-
Radiotracer Administration: Inject the ¹¹¹In-Pentetreotide (e.g., 10-30 MBq in 100-150 µL) intravenously via the tail vein.
-
Positioning: Position the anesthetized animal on the scanner bed. Use a heating pad or other device to maintain the animal's body temperature.
-
Imaging Time Points: Acquire images at predetermined time points post-injection (e.g., 4 and 24 hours).
-
SPECT Acquisition:
-
Use a gamma camera equipped with a medium-energy collimator.
-
Set energy windows for the two primary photopeaks of ¹¹¹In (171 keV and 245 keV).
-
Acquisition parameters will vary by system but may include a 128x128 matrix, step-and-shoot acquisition, and a specified number of projections and time per projection.
-
-
CT Acquisition: Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM). Apply corrections for attenuation and scatter.
-
Image Analysis: Fuse the SPECT and CT images. Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake.
Visualizations
Caption: this compound binding to SSTR2 initiates downstream signaling cascades.
Caption: Workflow for in vivo this compound imaging and biodistribution studies.
Caption: A logical approach to troubleshooting variable tumor uptake.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. radiology.wisc.edu [radiology.wisc.edu]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. services.anu.edu.au [services.anu.edu.au]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. researchgate.net [researchgate.net]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
Technical Support Center: Reducing Liver Uptake of Pentetreotide in Preclinical Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the reduction of liver uptake of Pentetreotide (B1679299) and related somatostatin (B550006) analogs in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is reducing the liver and kidney uptake of radiolabeled this compound important in preclinical studies?
Reducing uptake in non-target organs like the liver and kidneys is crucial for several reasons. In the context of peptide receptor radionuclide therapy (PRRT), high accumulation in these organs can lead to significant radiation-induced toxicity, limiting the maximum therapeutic dose that can be administered to treat tumors.[1][2][3] Specifically, hepatotoxicity has been identified as a potential side effect of PRRT, especially in patients with a high liver tumor burden.[4][5][6] By minimizing liver uptake, the therapeutic window can be widened, potentially allowing for higher, more effective doses to be delivered to tumor tissues while sparing healthy organs.[7]
Q2: What are the most common strategies to reduce the renal and hepatic uptake of radiolabeled somatostatin analogs?
The most widely studied strategies involve the co-administration of certain substances that compete for uptake mechanisms in the kidneys and potentially the liver. These include:
-
Positively Charged Amino Acids: Co-infusion of amino acids like lysine (B10760008) and arginine is a standard clinical practice to reduce renal uptake.[8][9] They are thought to competitively inhibit the reabsorption of the radiolabeled peptides in the proximal tubules of the kidneys.[3][9]
-
Gelatin-Based Plasma Expanders: Compounds like Gelofusine have been shown to be as effective as amino acids in reducing renal uptake in animal models.[1][2][10] They are believed to interfere with the tubular reabsorption of peptides and proteins.[2]
-
Non-radiolabeled ("Cold") Somatostatin Analogs: Pre-treatment with non-radiolabeled somatostatin analogs (SSAs) like octreotide (B344500) has been observed to significantly decrease the uptake of the radiolabeled tracer in the liver and spleen, while not affecting tumor uptake.[11][12][13] This can improve the tumor-to-liver contrast in imaging studies.[14][15]
Q3: Can the co-infusion of amino acids cause any adverse effects in animal models?
While effective, high doses of basic amino acids can induce side effects. In clinical settings, nausea, vomiting, and hyperkalemia (elevated potassium levels) have been reported.[16][17] Therefore, it is essential to carefully titrate the dose of amino acids in preclinical models to achieve the desired reduction in organ uptake without causing undue stress or toxicity to the animals, which could confound experimental results.
Q4: How does pre-treatment with a non-radiolabeled ("cold") somatostatin analog affect the biodistribution of radiolabeled this compound?
Studies have shown that treatment with long-acting somatostatin analogs prior to imaging can significantly reduce the physiological uptake of the radiolabeled tracer in the liver and spleen.[11][12][13] This is advantageous as it can enhance the tumor-to-liver ratio, making metastases in the liver easier to visualize.[14][15] Interestingly, this reduction in background organ uptake does not appear to negatively impact the uptake in primary tumor sites or metastatic lesions.[11][12]
Troubleshooting Guide
Issue: Consistently high liver uptake is observed in our preclinical model, compromising imaging quality and therapeutic index.
High liver uptake can obscure the detection of liver metastases and contribute to potential hepatotoxicity.[4][12] Below is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for high liver uptake.
Quantitative Data Summary
The following tables summarize data from preclinical studies on reducing organ uptake of radiolabeled somatostatin analogs.
Table 1: Effect of Gelofusine and Lysine on 111In-Octreotide Uptake in Rats (%ID/g)
| Treatment Group | Kidney | Pancreas | Adrenals | Spleen | Liver |
| PBS (Control) | 11.8 ± 1.7 | 4.0 ± 0.6 | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Lysine (80 mg) | 6.4 ± 0.7 | 4.3 ± 0.4 | 1.8 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Gelofusine (20 mg) | 6.4 ± 0.7 | 4.7 ± 0.8 | 1.9 ± 0.3 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Data adapted from a study in Wistar rats, with biodistribution assessed 20 hours after injection.[1][10] Values are mean ± SD. |
Table 2: Effect of Cold Octreotide Treatment on 68Ga-DOTATATE Uptake (SUVmax)
| Organ | Before SSA Treatment | After SSA Treatment | P-value |
| Liver | 9.56 ± 2.47 | 7.62 ± 2.12 | 0.001 |
| Spleen | 25.74 ± 7.14 | 20.39 ± 6.07 | 0.006 |
| Data represents a meta-analysis of studies in patients with neuroendocrine tumors.[11][12][13] SSA stands for Somatostatin Analog. Values are mean ± SD. |
Key Experimental Protocols
Protocol 1: Evaluating the Efficacy of a Plasma Expander (Gelofusine) in Rats
This protocol describes a typical experiment to determine if a co-administered agent can reduce organ uptake of a radiolabeled peptide.[1][2][10]
Experimental Workflow Diagram
Caption: Workflow for a preclinical biodistribution study.
Methodology Details:
-
Animal Model: Male Wistar rats are used.[10]
-
Groups: Animals are divided into at least two groups: a control group receiving a placebo (e.g., Phosphate Buffered Saline - PBS) and a treatment group.
-
Administration:
-
The treatment group is injected intravenously with 0.5 mL of the plasma expander (e.g., 20 mg Gelofusine).[1][10] The control group receives 0.5 mL of PBS.
-
Within 2-5 minutes following this initial injection, all animals receive an intravenous injection of the radiolabeled peptide (e.g., 111In-octreotide).[1][10]
-
-
Biodistribution:
-
Animals are housed for a specified period, typically 20-24 hours, to allow for tracer distribution and clearance.[3][10]
-
At the end of the period, the animals are euthanized.
-
Organs of interest (liver, kidneys, spleen, pancreas, adrenals, tumor, etc.) are dissected, weighed, and placed in counting tubes.[2]
-
-
Data Analysis:
-
The amount of radioactivity in each organ is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and compared between the control and treatment groups to determine the effect of the intervention.
-
Signaling and Mechanism Pathways
Mechanism of Action: Competitive Inhibition at the Kidney
While liver uptake mechanisms for peptides are complex and can involve multiple pathways including receptor-mediated endocytosis, the best-understood model for reduction comes from studies on renal clearance.[18] Positively charged amino acids like lysine and arginine are thought to compete with positively charged radiolabeled peptides for reabsorption at the megalin-cubilin receptor complex in the proximal tubules of the kidney.[9][16] This competitive inhibition reduces the amount of radiotracer that is reabsorbed and retained in the kidneys, thereby lowering the radiation dose to the organ. A similar competitive mechanism at receptors in the liver may contribute to the observed reduction in hepatic uptake when using cold somatostatin analogs.
Diagram of Competitive Inhibition
Caption: Competitive inhibition at the cellular receptor level.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Gelatin-based plasma expander effectively reduces renal uptake of 111In-octreotide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Peptide Receptor Radionuclide Therapy-Induced Hepatotoxicity in Patients With Metastatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Hepatotoxicity from Peptide Receptor Radionuclide Therapy in Patients with Gastroenteropancreatic Neuroendocrine Tumors and a Very High Liver Tumor Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Receptor Radionuclide Therapy–Induced Hepatotoxicity in Patients With Metastatic Neuroendocrine Tumors | Semantic Scholar [semanticscholar.org]
- 7. Preclinical and clinical studies of peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Effects of somatostatin analogs on uptake of radiolabeled somatostatin analogs on imaging: a systematic review and meta-analysis - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 12. Effects of somatostatin analogs on uptake of radiolabeled somatostatin analogs on imaging: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of somatostatin analogs on uptake of radiolabeled somatostatin analogs on imaging: a systematic review and meta-analysis - Wang- Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 14. Improved visualization of carcinoid liver metastases by indium-111 this compound scintigraphy following treatment with cold somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of the amount of co-infused amino acids on post-therapeutic potassium levels in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Uptake of mannose-terminated glycoproteins in isolated rat liver cells. Evidence for receptor-mediated endocytosis in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of Pentetreotide kits
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Pentetreotide kits. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should the this compound kit be stored upon arrival?
A1: The this compound kit, specifically the Octreoscan™ kit, must be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][2]
Q2: What is the proper storage condition for the this compound solution after reconstitution?
A2: After reconstitution with Indium In-111 chloride, the resulting this compound injection solution should be stored at a controlled room temperature of 20°C to 25°C (68° to 77°F).[1][3] It should not be refrigerated after reconstitution.
Q3: For how long is the reconstituted this compound injection stable?
A3: The Indium In-111 this compound injection is stable for up to 6 hours after preparation.[1][2][4] It is critical to use the solution within this timeframe to ensure its efficacy and safety.
Q4: What is the minimum required radiochemical purity for the prepared injection?
A4: The radiochemical purity of the Indium In-111 this compound injection must be 90% or greater.[1][2] If the purity is below this threshold, the product should not be used.[1][2][5]
Q5: Can the reconstituted this compound injection be diluted?
A5: Yes, if a larger volume is needed for easier handling, the preparation can be diluted to a maximum volume of 3 mL with 0.9% Sodium Chloride Injection, USP, immediately before administration.[1][2][3]
Q6: What are the contents of a standard this compound (Octreoscan™) kit?
A6: The kit typically contains two main vials:
-
Vial A (Reaction Vial): A lyophilized powder containing this compound, gentisic acid, trisodium (B8492382) citrate, citric acid, and inositol.[1][2]
-
Vial B (Indium In-111 Chloride Solution): A sterile solution of Indium In-111 chloride in dilute hydrochloric acid, also containing ferric chloride.[1][2] The kit also includes a transfer needle, a pressure-sensitive label, and a package insert.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Radiochemical Purity (<90%) | Inadequate incubation time after reconstitution. | Ensure a minimum incubation period of 30 minutes at or below 25°C (77°F) after dissolving the lyophilized powder.[1][4] Shorter incubation times can lead to incomplete radiolabeling.[1][3] |
| Improper mixing during reconstitution. | Gently swirl the reaction vial until the lyophilized pellet is completely dissolved.[1][4] Avoid vigorous shaking. | |
| Use of expired or improperly stored kit components. | Verify the expiration dates on both the reaction vial and the Indium In-111 chloride solution.[3] Ensure the kit was stored at the recommended refrigerated temperature before use.[1][2] | |
| Visible Particulate Matter or Discoloration in the Reconstituted Solution | Incomplete dissolution of the lyophilized powder. | Ensure the pellet is fully dissolved by gentle swirling.[1][4] |
| Contamination during the reconstitution process. | Strict aseptic technique must be followed throughout the preparation.[1][2] Swab the rubber stoppers with an appropriate antiseptic before piercing.[1][4] | |
| The solution should be clear and colorless. If any particulate matter or discoloration is observed, the preparation should be discarded in a safe and approved manner.[6] | ||
| False-Negative Imaging Results | Concurrent octreotide (B344500) therapy. | Long-acting octreotide should be discontinued (B1498344) 4 to 6 weeks before the scan, while short-acting versions should be stopped at least 12-24 hours prior, if clinically feasible.[7] |
| Low density of somatostatin (B550006) receptors on the tumor. | Certain tumors, like some insulinomas, may have a lower receptor density, leading to poor visualization.[5][7] | |
| False-Positive Imaging Results | Physiological uptake in normal tissues. | Normal uptake can be seen in the pituitary gland, thyroid, liver, spleen, and kidneys.[5][8] |
| Inflammatory processes or recent surgical sites. | The tracer can accumulate in areas of inflammation, such as respiratory infections, or at recent surgical sites.[5][9] | |
| Accumulation after certain therapies. | Diffuse lung uptake can be seen following radiation therapy or treatment with bleomycin.[5] |
Data Summary
Storage and Stability of this compound Kits
| Component/State | Storage Temperature | Duration |
| Unopened this compound Kit | 2°C to 8°C (36°F to 46°F) | Until expiration date on the package[1][2][3] |
| Reconstituted Indium In-111 this compound Injection | 20°C to 25°C (68° to 77°F) | Must be used within 6 hours of preparation[1][3][4] |
| Indium In-111 Chloride Solution | At or below 25°C (77°F) | Stable for up to 10 days after bombardment[3] |
Experimental Protocols
Protocol for Reconstitution and Radiolabeling of this compound
Materials:
-
This compound (Octreoscan™) Kit (Reaction Vial and Indium In-111 Chloride Solution)
-
Shielded, sterile syringe
-
25G x 5/8” needle (provided in the kit)
-
Appropriate antiseptic swabs
-
Waterproof gloves
-
Lead shielding
Procedure:
-
Preparation: Wear waterproof gloves and work in a properly shielded environment. Ensure all transfers and vial stopper penetrations are performed using aseptic technique.[2]
-
Vial Inspection: Visually inspect the kit components for any damage or defects. Do not use if the integrity of the vials is compromised.[10]
-
Antiseptic Wipe: Swab the rubber stopper of the this compound reaction vial with an appropriate antiseptic and allow it to dry completely.[1][4]
-
Transfer of Indium In-111: Using a shielded, sterile syringe and the needle provided, aseptically withdraw the entire contents of the Indium In-111 Chloride Solution vial.[1][4]
-
Reconstitution: Inject the Indium In-111 Chloride Solution into the this compound reaction vial.[1][4]
-
Dissolution: Gently swirl the reaction vial until the lyophilized pellet is completely dissolved.[1][4] The resulting solution should be clear and colorless.
-
Incubation: Allow the reconstituted solution to incubate at a controlled room temperature (at or below 25°C / 77°F) for a minimum of 30 minutes.[1][4]
-
Quality Control: Before administration, test the radiolabeling yield to ensure radiochemical purity is at least 90%.[1][2][5]
-
Storage and Use: Store the final Indium In-111 this compound injection at room temperature (20°C to 25°C) and use it within 6 hours of preparation.[1][3][4]
Visualizations
Caption: Workflow for handling a this compound kit from receipt to use.
Caption: Troubleshooting logic for low radiochemical purity.
References
- 1. OctreoscanTM (Kit for the Preparation of Indium In 111 this compound Injection) Diagnostic - For Intravenous Use. Rx only [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. carcinoid.org [carcinoid.org]
- 6. drugs.com [drugs.com]
- 7. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. radiology.wisc.edu [radiology.wisc.edu]
- 9. False-positive 111In-pentetreotide Uptake in Gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.hpra.ie [assets.hpra.ie]
Technical Support Center: Enhancing Pentetreotide SPECT Image Reconstruction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing image reconstruction techniques for Pentetreotide Single Photon Emission Computed Tomography (SPECT).
Frequently Asked Questions (FAQs)
Q1: What are the primary image reconstruction techniques for this compound SPECT, and which one should I choose?
A1: The two primary reconstruction methods are Filtered Back-Projection (FBP) and iterative reconstruction, with Ordered Subsets Expectation Maximization (OSEM) being the most common iterative algorithm.[1][2]
-
Filtered Back-Projection (FBP): This is an analytical method known for its speed and computational efficiency.[1][3] However, it can be susceptible to noise and artifacts, particularly in low-count studies.[4]
-
Ordered Subsets Expectation Maximization (OSEM): This is an iterative method that generally produces images with lower noise and better spatial resolution compared to FBP.[5][6] OSEM is more flexible in incorporating corrections for physical degrading factors like attenuation and scatter.[4]
Recommendation: For quantitative accuracy and improved image quality, especially in studies with low count rates, OSEM is generally preferred over FBP.[7]
Q2: How do I choose the optimal parameters for OSEM reconstruction (iterations and subsets)?
A2: The choice of iterations and subsets in OSEM reconstruction is a trade-off between image contrast and noise.
-
Iterations: Increasing the number of iterations generally improves image contrast and sharpens the shapes of lesions and organs.[8] However, too many iterations can also amplify noise.[9]
-
Subsets: A higher number of subsets can lead to smoother images.[8]
Recommendation: The optimal number of iterations and subsets should be determined based on phantom studies to achieve a balance between contrast and noise.[10] A study on 111In-pentetreotide SPECT found that 8 subsets and 6 iterations were optimal.[8] Another study suggested that for 15 subsets, 5 iterations provided a good balance.[10]
Q3: What are the common causes of image degradation in this compound SPECT and how can I correct for them?
A3: The main factors degrading SPECT image quality are attenuation, scatter, and the partial volume effect.[1]
-
Attenuation: Photons are absorbed or scattered within the patient's body, leading to an underestimation of tracer uptake in deeper tissues.[11] This can be corrected using CT-based attenuation correction.[11]
-
Scatter: Photons are deflected from their original path, reducing image contrast and quantitative accuracy.[12] Scatter correction can be performed using the triple energy window (TEW) method for 111In-pentetreotide.[8][13]
-
Partial Volume Effect (PVE): This occurs when the size of a lesion is smaller than two to three times the spatial resolution of the SPECT system, leading to an underestimation of its true activity.[14][15] PVE correction can be performed using methods based on recovery coefficients (RC).[13]
Q4: Why is my quantitative analysis of small lesions inaccurate?
A4: Inaccurate quantification of small lesions is often due to the Partial Volume Effect (PVE).[14] PVE causes a "spill-out" of signal from the lesion into the surrounding background, leading to an underestimation of the tracer concentration. This effect is more pronounced for smaller objects.[15] To improve accuracy, a PVE correction method should be applied.[13]
Troubleshooting Guides
Problem 1: Reconstructed images appear noisy.
| Possible Cause | Troubleshooting Step |
| High number of iterations in OSEM | Reduce the number of iterations. While more iterations can increase contrast, they also amplify noise.[9] |
| Inappropriate filter parameters in FBP | If using FBP, ensure the Butterworth filter's cutoff frequency and order are optimized. A lower cutoff frequency can reduce noise but may also blur the image.[16][17] |
| Low count statistics | Increase the acquisition time per projection or the administered dose if possible, following established protocols.[17] |
Problem 2: Ring-like artifacts are visible in the reconstructed images.
| Possible Cause | Troubleshooting Step |
| Gamma camera non-uniformity | This is a primary cause of ring artifacts.[18] Perform regular quality control, including uniformity checks, on the gamma camera.[19] |
| Defective detector element | If ring artifacts persist, it may indicate a problem with a detector element. Contact your system service engineer.[19] |
Problem 3: Lesions appear blurred or poorly defined.
| Possible Cause | Troubleshooting Step |
| Patient motion during acquisition | Use patient restraints and ensure the patient is comfortable to minimize movement.[20] Motion correction software can sometimes be used post-acquisition. |
| Inadequate reconstruction parameters | For OSEM, a low number of iterations might result in blurry images. For FBP, an overly aggressive low-pass filter (low cutoff frequency) can cause blurring.[9][16] |
| Incorrect collimator selection | Ensure a medium-energy collimator is used for 111In-pentetreotide imaging.[21] |
Problem 4: Discrepancy between SPECT and anatomical imaging (CT/MRI).
| Possible Cause | Troubleshooting Step |
| Patient motion between scans | If SPECT and CT are acquired sequentially, patient movement can cause misregistration. Using integrated SPECT/CT systems minimizes this issue.[22] |
| Physiological uptake | 111In-pentetreotide shows physiological uptake in organs like the pituitary, thyroid, liver, spleen, and kidneys, which can sometimes be mistaken for lesions.[12][23] Fusing SPECT with CT images is crucial for accurate anatomical localization.[23] |
Quantitative Data Summary
Table 1: Comparison of FBP and OSEM Reconstruction Parameters.
| Parameter | Filtered Back-Projection (FBP) | Ordered Subsets Expectation Maximization (OSEM) |
| Primary Algorithm | Analytical (based on Fourier transforms)[3] | Iterative (statistical estimation)[8] |
| Key Parameters | Filter type (e.g., Butterworth), Cutoff frequency, Order[16] | Number of iterations, Number of subsets[5] |
| Advantages | Fast, computationally simple[1] | Lower noise, improved contrast and resolution, better for quantification[5][8] |
| Disadvantages | Can amplify noise, prone to artifacts[4] | Slower, requires careful parameter optimization[24] |
Table 2: Impact of OSEM Iterations and Subsets on Image Quality.
| Number of Iterations/Subsets | Image Contrast | Image Noise |
| Increasing Iterations | Increases[8] | Increases[9] |
| Increasing Subsets | Can lead to smoother images[8] | May increase background variability[6] |
Note: The optimal values are a trade-off and should be determined experimentally.
Experimental Protocols
Protocol 1: OSEM Reconstruction with Attenuation and Scatter Correction
-
Acquisition:
-
CT-based Attenuation Correction:
-
Triple Energy Window (TEW) Scatter Correction:
-
OSEM Reconstruction:
-
Initiate the OSEM algorithm with the acquired projection data.
-
Incorporate the attenuation map and scatter correction data into the reconstruction loop.
-
Set the number of iterations and subsets (e.g., 6-10 iterations, 8-16 subsets) based on prior phantom-based optimization.[5][8][10]
-
The algorithm iteratively refines the image estimate to best match the measured projections while accounting for physical effects.
-
Protocol 2: Partial Volume Effect (PVE) Correction using Recovery Coefficients (RC)
-
Phantom Measurement:
-
Use a phantom with spheres of various known sizes (e.g., NEMA IEC body phantom).[14]
-
Fill the spheres and the background with a known activity concentration of the radionuclide being used (e.g., 111In).
-
Acquire and reconstruct the phantom data using the same clinical protocol as for patient studies.
-
-
Calculate Recovery Coefficients (RC):
-
For each sphere, measure the apparent activity concentration in the reconstructed image.
-
The RC for each sphere size is the ratio of the measured activity concentration to the true activity concentration.
-
Plot the RC values as a function of sphere diameter to generate an RC curve.[13]
-
-
Patient Image Correction:
-
Identify and measure the size of the lesion in the patient's SPECT image (often with the aid of co-registered CT or MRI).
-
Using the pre-determined RC curve, find the RC value corresponding to the measured lesion size.
-
Divide the measured activity concentration in the patient's lesion by its corresponding RC to obtain the PVE-corrected activity concentration.
-
Visualizations
Caption: Workflow for enhanced this compound SPECT reconstruction.
Caption: Comparison of FBP and OSEM reconstruction workflows.
References
- 1. Filtering in SPECT Image Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cs.fit.edu [cs.fit.edu]
- 3. radiopaedia.org [radiopaedia.org]
- 4. scribd.com [scribd.com]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. semarakilmu.com.my [semarakilmu.com.my]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Attenuation correction of SPECT images based on separately performed CT | Semantic Scholar [semanticscholar.org]
- 12. radiology.wisc.edu [radiology.wisc.edu]
- 13. Development of a new quantification method using partial volume effect correction for individual energy peaks in 111In-pentetreotide SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Partial Volume Effect (PVE) Correction in Single Photon Emission Computed Tomography (SPECT) Imaging, Radiation Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 15. Comparison of scatter and partial volume correction techniques for quantitative SPECT imaging of 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tech.snmjournals.org [tech.snmjournals.org]
- 17. Optimization of Butterworth filter for brain SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tech.snmjournals.org [tech.snmjournals.org]
- 19. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 20. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 21. apps.ausrad.com [apps.ausrad.com]
- 22. CT-Based Attenuation Correction for SPECT | Radiology Key [radiologykey.com]
- 23. 111 In-pentetreotide SPECT CT Value in Follow-up of Patients with Neuro-Endocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tech.snmjournals.org [tech.snmjournals.org]
- 26. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimization of scatter estimation window setting for quantitative analysis in 111 In-pentetreotide single photon emission computed tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gamma Counter Calibration & Operation for Pentetreotide Biodistribution Studies
This guide provides researchers, scientists, and drug development professionals with technical support for the calibration and operation of gamma counters, specifically tailored for Pentetreotide biodistribution studies. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the essential calibration procedures for a gamma counter used in biodistribution studies?
A1: Three primary calibrations are essential for ensuring accurate and reliable data:
-
Energy Calibration: This procedure establishes the relationship between the energy of a gamma ray and the channel number in the instrument's spectrum. It ensures that the measurement window is accurately centered on the photopeaks of the radionuclide being measured (e.g., Indium-111 for this compound).[1][2]
-
Efficiency Calibration: This determines the fraction of gamma rays emitted by the sample that are detected and counted by the system.[1][2] This is crucial for converting counts per minute (CPM) to a quantitative measure of activity, such as disintegrations per minute (DPM) or Becquerels (Bq). Efficiency is highly dependent on the sample's geometry (volume, container type) and must be performed for each unique sample type.[1]
-
Background Calibration: This measures the baseline counts from natural environmental radiation and inherent instrument noise.[1] The background count must be subtracted from all sample measurements to ensure accuracy, especially for low-activity samples.[1]
Q2: How often do I need to perform Quality Control (QC) checks on my gamma counter?
A2: Regular QC checks are critical for monitoring the instrument's stability. A typical QC schedule includes:
-
Daily: Constancy and Background checks.[1]
-
Weekly: High Voltage (HV) stability check.[1]
-
Monthly: Energy Resolution (FWHM) check.[1] All QC data should be meticulously logged and plotted on Levey-Jennings charts to monitor trends and deviations over time.[1][3]
Q3: What radionuclide is appropriate for a daily constancy check source when measuring 111In-Pentetreotide?
A3: A long-lived radionuclide is required for a constancy check. Cesium-137 (137Cs) or Cobalt-57 (57Co) are commonly used as reference sources for daily QC checks to verify the overall stability and sensitivity of the gamma counter.[1][4]
Q4: My biodistribution results show high variability between animals in the same group. Could this be a gamma counter issue?
A4: While biological variability is a factor, inconsistent gamma counter performance can significantly contribute to data variability. Check your daily QC logs for any drifts or shifts in constancy or background counts. Also, ensure strict consistency in sample preparation, including sample volume and tube geometry, as these factors heavily influence counting efficiency.[1] Variations in source positioning within the detector can also lead to errors.
Q5: What is dead time and when do I need to correct for it?
A5: Dead time is the period after detecting a gamma ray during which the detector is unable to process another event.[5][6][7] At high count rates, this can lead to an underestimation of the true activity.[5][8][9] Dead time correction is necessary when measuring "hot" samples, such as the initial injection standards or tissues with very high uptake. Most modern counters have automatic dead time correction, but it's crucial to understand its limitations and verify its performance. If your measured count rates exceed the linear range of the detector (typically causing >10% dead time), you may need to dilute the sample or let it decay before recounting.[5][10]
Section 2: Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| High Background Reading | 1. Contamination of the detector well or sample holders.[11]2. Contamination in the laboratory environment.[1]3. Electronic noise or instrument malfunction.[11]4. Inadequate shielding from other radioactive sources.[12] | 1. Perform a wipe test on the detector well and sample holders using a clean, empty vial to count the wipe.2. Decontaminate any identified sources of contamination.3. Count an empty, sealed tube for an extended period. If counts remain high, investigate potential environmental sources or electronic noise.4. Ensure no high-activity sources are stored near the counter. If the problem persists, contact a service engineer. |
| Daily QC (Constancy) Fails - Out of Action Limits | 1. Incorrect placement of the check source.2. Drift in the High Voltage (HV) supply or photomultiplier tube (PMT) gain.3. Malfunction of the detector or electronics. | 1. Reposition the check source and recount.2. If the failure persists, stop all analytical work.[1]3. Perform an energy calibration to check the peak position. A shift indicates a potential HV/PMT issue.[1]4. If recalibration does not resolve the issue, the instrument requires service. Document all actions taken.[1] |
| Energy Resolution (FWHM) is out of specification | 1. Deterioration of the NaI(Tl) crystal (e.g., due to moisture).2. PMT malfunction.3. Incorrect high voltage settings. | 1. A degrading FWHM (an increase of >5% from baseline) is a serious indicator of detector health issues.[1]2. Confirm that the correct energy peak is being analyzed.3. Run an energy calibration.4. If the FWHM remains out of specification, this typically indicates a hardware problem that requires professional service. |
| Inconsistent Efficiency (CPM/DPM) for standards | 1. Inaccurate pipetting when creating dilution standards.2. Use of different sample tubes (geometry) for standards and samples.[1]3. Sample volumes are not consistent.4. Errors in calculating the activity of the stock solution. | 1. Use calibrated pipettes and verify technique.2. Ensure all tubes (standards, samples, background) are identical in size, shape, and material.[1]3. Maintain a consistent sample volume for all measurements.4. Recalculate all dilutions and decay corrections for the standard. Prepare a fresh set of standards if necessary. |
Section 3: Data & Quality Control Parameters
Table 1: Typical Gamma Counter QC Acceptance Criteria
| Parameter | Frequency | Acceptance Limit | Action if Limit Exceeded |
| Background | Daily | Below a predetermined threshold (e.g., <100 CPM). Must be stable. | Investigate for contamination or electronic noise.[1][13] |
| Constancy Check | Daily | Within ±2 SD (Warning Limit) or ±3 SD (Action Limit) of the mean on a Levey-Jennings chart.[1][14] | Warning Limit: Increase scrutiny, check source placement. Action Limit: Stop work, investigate, and potentially recalibrate.[1] |
| Peak Position | Weekly/Monthly | Peak channel must be within ±1% of the target channel for the reference isotope.[1] | Perform energy recalibration. |
| Energy Resolution (FWHM) | Monthly/Quarterly | Should not degrade by more than 5% from the baseline measurement established after calibration.[1] | Indicates potential detector or PMT failure. Schedule service. |
Table 2: Indium-111 Properties for Biodistribution Studies
| Parameter | Value |
| Physical Half-life | 2.83 days |
| Principal Gamma Photon Energies | 171.3 keV (90.4% abundance)245.4 keV (94.0% abundance) |
| Typical Energy Window | 20% window centered on each photopeak (e.g., 154-188 keV and 221-269 keV) |
Section 4: Experimental Protocols
Protocol 1: Daily Quality Control & Performance Verification
-
Instrument Start-Up: Power on the gamma counter and allow it to warm up according to the manufacturer's specifications.
-
Background Check:
-
Place a clean, empty sample tube in the detector.
-
Acquire a background count for a set time (e.g., 5-10 minutes).
-
Record the CPM. The value should be below the established upper limit for your laboratory.[1]
-
-
Constancy Check:
-
Use a long-lived reference source (e.g., 137Cs).
-
Place the source in the detector in a reproducible position.
-
Acquire counts for a set time (e.g., 1 minute).
-
Record the CPM and plot the value on the Levey-Jennings control chart.[3]
-
-
Verification:
Protocol 2: Efficiency Calibration for 111In
This protocol assumes the use of a stock 111In solution with a known activity concentration, traceable to a national standard.
-
Prepare a Stock Solution: Obtain a certified 111In solution. Record the exact activity and the date/time of calibration.
-
Create a Dilution Series:
-
Carefully prepare a series of dilutions from the stock solution to cover the expected range of activities in your tissue samples.
-
Use the same type of sample tubes and the same matrix (e.g., saline or water) that will be used for the tissue samples.
-
Ensure each standard has the same final volume as your tissue samples will have.
-
-
Count the Standards:
-
Count each standard in the dilution series, plus a blank (background) sample, for a fixed time (e.g., 1-2 minutes).
-
Ensure the highest activity standard does not cause excessive dead time.
-
-
Calculate Efficiency:
-
For each standard, calculate the known activity (DPM) at the time of counting, correcting for radioactive decay.
-
Subtract the background CPM from the measured CPM for each standard to get the net CPM.
-
Calculate the efficiency for each standard using the formula: Efficiency (%) = (Net CPM / DPM) * 100
-
The efficiency should be consistent across the dilution series within the linear range of the counter. Average the efficiency values from the linear range. This average efficiency will be used to convert sample CPM to DPM.
-
Protocol 3: Sample Preparation and Counting for this compound Biodistribution
-
Prepare Injection Standards:
-
Before injecting the animals, prepare at least three injection standards.[15]
-
Draw a volume of the 111In-Pentetreotide solution identical to the volume to be injected into each animal.
-
Dispense this into a sample tube containing a known volume/weight of water or saline. These standards represent 100% of the injected dose.
-
-
Tissue Collection:
-
At the designated time points post-injection, euthanize the animals.
-
Dissect the organs/tissues of interest (e.g., blood, liver, spleen, kidneys, tumor).[16]
-
Rinse excess blood from tissues if required by the study protocol. Blot dry to remove excess fluid.
-
-
Sample Weighing and Counting:
-
Place each tissue sample into a pre-weighed, labeled gamma counter tube.
-
Record the wet weight of the tissue (Total Weight - Tube Weight).
-
Place the tubes in the gamma counter. Include the injection standards and a blank tube for background measurement.
-
Count all samples for a fixed time until at least 10,000 counts are collected for the lowest activity samples to ensure good counting statistics.
-
-
Data Calculation:
-
Calculate the average CPM of the injection standards.
-
For each tissue sample, subtract the background CPM to get the net CPM.
-
Calculate the Percent Injected Dose per Gram (%ID/g) using the following formula: %ID/g = (Net CPM of Tissue / Average Net CPM of Injection Standard) / Tissue Weight (g) * 100
-
Section 5: Visualized Workflows
Caption: Daily Quality Control (QC) decision workflow for a gamma counter.
Caption: Experimental workflow for a this compound biodistribution study.
References
- 1. Calibration and Quality Control Procedures for Gamma Counting [labx.com]
- 2. meral.edu.mm [meral.edu.mm]
- 3. cdn.who.int [cdn.who.int]
- 4. Nuclear Medicine Quality Assurance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gamma detector dead time correction using Lambert W function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catmalvern.co.uk [catmalvern.co.uk]
- 7. spcforexcel.com [spcforexcel.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Routine Quality Control of Clinical Nuclear Medicine Instrumentation: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. berthold.com [berthold.com]
- 13. Repair Tips - High Background Count in Alpha Monitoring - Ludlum Measurements Inc. [ludlums.com]
- 14. westgard.com [westgard.com]
- 15. DSpace [helda.helsinki.fi]
- 16. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing radiation exposure when working with 111In-pentetreotide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing radiation exposure when working with 111In-pentetreotide.
Frequently Asked Questions (FAQs)
Q1: What is 111In-pentetreotide and what are its primary characteristics?
Indium-111 pentetreotide (B1679299) is a radiopharmaceutical used for diagnostic imaging.[1][2] It consists of the radionuclide Indium-111 (111In) chelated to this compound, a synthetic analogue of the hormone somatostatin (B550006).[1][2] This allows for the visualization of neuroendocrine tumors that overexpress somatostatin receptors.[1][2]
Q2: What are the key radiation characteristics of Indium-111?
Indium-111 decays by electron capture with a physical half-life of 2.8 days.[3][4] It emits gamma photons with primary energies of 171.3 keV (91% abundance) and 245.4 keV (94% abundance), which are detectable by a gamma camera for imaging.[3]
Q3: What are the fundamental principles for minimizing radiation exposure when working with 111In-pentetreotide?
The three fundamental principles of radiation safety are Time, Distance, and Shielding .
-
Time: Minimize the duration of handling the radioactive material.
-
Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases with the square of the distance.
-
Shielding: Use appropriate shielding materials (e.g., lead) to absorb the radiation.
Troubleshooting Guides
Problem: I need to prepare a dose of 111In-pentetreotide. What are the critical steps to minimize my exposure?
Solution:
-
Preparation: Work in a designated radioactive materials handling area equipped with a fume hood and appropriate shielding.
-
Shielding: Place the 111In-pentetreotide vial in a lead pot or vial shield. Use lead-lined syringes or syringe shields when drawing and administering the dose.
-
Monitoring: Wear personal dosimeters (e.g., ring and whole-body badges) to monitor your radiation dose.
-
Efficiency: Practice the procedure with non-radioactive materials to ensure you can perform the task quickly and accurately, minimizing handling time.
-
Waste: Have a designated and shielded radioactive waste container ready for all contaminated materials.
Problem: A small spill of 111In-pentetreotide has occurred in the fume hood. What is the correct procedure for cleanup?
Solution:
-
Alert: Notify your institution's Radiation Safety Officer (RSO) immediately.
-
Containment: Cordon off the affected area to prevent the spread of contamination.
-
Decontamination:
-
Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and shoe covers.
-
Use absorbent paper to soak up the spill, working from the outside in.
-
Clean the area with a suitable decontamination solution.
-
Place all contaminated materials in a designated radioactive waste bag.
-
-
Survey: Use a radiation survey meter to monitor the area and ensure it is free of contamination.
-
Report: Complete a spill report as required by your institution's radiation safety program.
Data Presentation
Table 1: Physical Characteristics of Indium-111
| Property | Value |
| Half-life | 2.8047 days[4] |
| Decay Mode | Electron Capture[3][4] |
| Primary Gamma Photon Energies | 171.3 keV (91%), 245.4 keV (94%)[3] |
| Decay Product | Cadmium-111 (stable)[3][4] |
Table 2: Radiation Dosimetry for 111In-pentetreotide in Adults
| Organ | Absorbed Dose (mGy/MBq) |
| Kidneys | 0.52[5][6] |
| Spleen | ~0.38 |
| Bladder Wall | ~0.39 |
| Effective Dose | 0.073 mSv/MBq [5][6] |
Note: These are estimated values and can vary based on individual patient factors. Data derived from studies on patients undergoing diagnostic procedures.[5][6]
Experimental Protocols
Protocol 1: Safe Handling and Preparation of 111In-pentetreotide for Administration
-
Pre-Experiment Setup:
-
Ensure the work area is a designated radioactive materials handling zone.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary materials: 111In-pentetreotide vial, sterile syringe with shield, lead pot for the vial, and a shielded container for radioactive waste.
-
Confirm the activity of the 111In-pentetreotide using a dose calibrator.
-
-
Dose Preparation:
-
Place the 111In-pentetreotide vial in the lead pot.
-
Using a shielded syringe, withdraw the required volume of 111In-pentetreotide.
-
Verify the activity of the drawn dose in the dose calibrator.
-
-
Post-Preparation:
-
Securely cap the shielded syringe.
-
Place all contaminated items (e.g., vial, needles) into the shielded radioactive waste container.
-
Monitor your hands and the work area for any contamination using a survey meter.
-
Record the final dose and waste activity in the appropriate logbook.
-
Mandatory Visualizations
Caption: Workflow for Safe Handling of 111In-pentetreotide.
References
- 1. Indium In-111 this compound | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Indium-111 - Wikipedia [en.wikipedia.org]
- 4. Indium-111 - isotopic data and properties [chemlin.org]
- 5. Radiation dosimetry for indium-111-pentetreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
A Preclinical Head-to-Head: Pentetreotide vs. DOTATATE for Neuroendocrine Tumor Targeting
In the landscape of diagnostics and therapy for neuroendocrine tumors (NETs), the somatostatin (B550006) receptor subtype 2 (SSTR2) has emerged as a prime molecular target. Pentetreotide and DOTATATE are two widely utilized peptide analogs of somatostatin that bind with high affinity to SSTR2. While clinical studies have extensively demonstrated the superior performance of DOTATATE-based imaging agents, a detailed preclinical comparison provides foundational insights into their intrinsic biological activities and therapeutic potential. This guide offers an objective comparison of this compound and DOTATATE in preclinical NET models, supported by experimental data and detailed methodologies.
Molecular Profile and Receptor Binding Affinity
Both this compound and DOTATATE are octapeptide analogs of somatostatin, but subtle structural differences significantly influence their binding characteristics to somatostatin receptors (SSTRs), particularly SSTR2, which is overexpressed in the majority of NETs.[1] DOTATATE, which is DOTA-Tyr3-octreotate, generally exhibits a higher binding affinity for SSTR2 compared to this compound (DTPA-octreotide).[2]
This enhanced affinity is a key factor in the improved imaging and therapeutic profiles observed with DOTATATE-based radiopharmaceuticals. Preclinical studies have consistently shown that radiolabeled DOTATATE has a higher affinity for SSTR2, which translates to improved tumor targeting and retention.[2][3]
Comparative Receptor Binding Affinity (SSTR2)
| Compound | IC50 (nM) | Reference |
| [natGa]DOTATATE | 1.4 ± 0.3 | [4] |
| [natGa]DOTATOC | 0.9 ± 0.1 | [4] |
| Octreotide | - | [2] |
In Vitro Cellular Uptake and Internalization
The efficacy of peptide receptor radionuclide therapy (PRRT) is heavily dependent on the internalization of the radiolabeled peptide into the target cancer cell. Preclinical studies using NET cell lines that express SSTR2 have demonstrated that both this compound and DOTATATE are internalized upon binding to the receptor. However, the higher affinity of DOTATATE often leads to more efficient internalization and prolonged intracellular retention of the radionuclide, which is crucial for delivering a cytotoxic radiation dose to the tumor.
A comparative preclinical study showed that [68Ga]HA-DOTATATE (a high-affinity DOTATATE variant) had tenfold higher internalization than [125I]TOC, while [68Ga]DOTATATE had sixfold higher internalization in AR42J rat pancreatic cancer cells.[5]
In Vivo Tumor Targeting and Biodistribution
Preclinical in vivo studies in xenograft models of neuroendocrine tumors are critical for evaluating the tumor-targeting capabilities and biodistribution of radiolabeled peptides. These studies have consistently shown that Gallium-68 (68Ga) labeled DOTATATE demonstrates superior tumor uptake and tumor-to-background ratios compared to Indium-111 (111In) labeled this compound.[1][6][7][8][9][10][11][12][13][14][15]
While direct preclinical therapeutic comparisons are less common in the literature, the enhanced tumor uptake of DOTATATE suggests a greater potential for delivering therapeutic radionuclides like Lutetium-177 (177Lu) or Yttrium-90 (90Y) to the tumor site.
Comparative In Vivo Tumor Uptake in a Breast Cancer Model (ZR-75-1)
| Radiotracer | Tumor Uptake (%ID/g) at 1h post-injection | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| 68Ga-DOTATATE | 15.2 ± 2.2 | 44.7 ± 11.7 | 152.0 ± 60.8 |
| 68Ga-DOTATOC | 18.4 ± 2.9 | 41.1 ± 5.7 | 171.5 ± 55.3 |
This data is from a breast cancer model but is illustrative of the high tumor uptake achievable with DOTA-peptides in SSTR2-positive tumors.[4]
Experimental Protocols
Competitive Binding Assay
This assay is used to determine the binding affinity (IC50 or Ki) of a compound for a specific receptor.
-
Cell Culture: Neuroendocrine tumor cells expressing SSTR2 (e.g., AR42J, NCI-H69) are cultured to a suitable density.
-
Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation.
-
Assay Setup: A constant concentration of a radiolabeled ligand with known high affinity for SSTR2 (e.g., [125I]Tyr3-octreotide) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compounds (this compound and DOTATATE) are added to compete with the radiolabeled ligand for binding to the SSTR2 receptors.
-
Incubation and Separation: The mixture is incubated to reach binding equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
In Vivo Biodistribution Study
This study evaluates the distribution and accumulation of a radiolabeled compound in different organs and tissues of an animal model.
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically inoculated with human neuroendocrine tumor cells to establish xenografts.
-
Radiolabeling: this compound and DOTATATE are chelated with a diagnostic (e.g., 111In, 68Ga) or therapeutic (e.g., 177Lu, 90Y) radionuclide.
-
Injection: A known amount of the radiolabeled compound is injected intravenously into the tumor-bearing mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), groups of mice are euthanized.
-
Organ Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and their radioactivity is measured in a gamma counter.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also determined.
Signaling Pathways and Experimental Workflows
Caption: Somatostatin receptor 2 (SSTR2) signaling pathway.
Caption: Experimental workflow for in vivo biodistribution studies.
References
- 1. Neuroendocrine Tumor Imaging and Therapy | Radiology Key [radiologykey.com]
- 2. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Twins in spirit - episode I: comparative preclinical evaluation of [68Ga]DOTATATE and [68Ga]HA-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Diagnostic Sensitivity and Quantitative Indices Between 68Ga-DOTATOC PET/CT and 111In-Pentetreotide SPECT/CT in Neuroendocrine Tumors: a Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 111In-Pentetreotide Scintigraphy Versus 68Ga-DOTATATE PET: Impact on Krenning Scores and Effect of Tumor Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Head-to-Head Comparison between Peptide-Based Radiopharmaceutical for PET and SPECT in the Evaluation of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-treatment 111In-pentetreotide SPECT/CT vs. baseline 177Lu-DOTATATE SPECT/CT: are there differences in lesion uptake and detectability? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. 68Ga-DOTATATE PET/CT versus 111In-octreotide scintigraphy in patients with neuroendocrine tumors: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentetreotide and MIBG for Neuroblastoma Imaging
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two key radiopharmaceuticals, Pentetreotide and Metaiodobenzylguanidine (MIBG), for the imaging of neuroblastoma. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Overview and Clinical Significance
Neuroblastoma, a common pediatric cancer arising from neural crest cells, presents a significant diagnostic and therapeutic challenge. Molecular imaging with radiolabeled tracers plays a crucial role in the staging, monitoring of treatment response, and detection of recurrence in this disease. The two most established radiopharmaceuticals for functional imaging of neuroblastoma are Iodine-123-Metaiodobenzylguanidine ([¹²³I]MIBG) and Indium-111-Pentetreotide ([¹¹¹In]this compound).
[¹²³I]MIBG, a norepinephrine (B1679862) analog, is taken up by neuroblastoma cells via the norepinephrine transporter (NET). For decades, it has been the standard imaging agent for neuroblastoma, with a high specificity and sensitivity. [¹¹¹In]this compound, an analog of somatostatin (B550006), targets somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are also expressed on the surface of many neuroblastoma cells. The expression of SSTRs has been linked to a more favorable prognosis in some studies.
This guide will delve into a quantitative comparison of these two imaging agents, outline the experimental protocols for their use, and provide a visual understanding of their underlying biological pathways.
Quantitative Performance Data
The following table summarizes the comparative performance of [¹¹¹In]this compound and [¹²³I]MIBG in the detection of neuroblastoma, based on data from various clinical studies.
| Performance Metric | [¹¹¹In]this compound | [¹²³I]MIBG | Key Findings and Citations |
| Overall Sensitivity | 57% - 85% | 86% - 94.1% | MIBG generally demonstrates higher overall sensitivity for detecting neuroblastoma lesions.[1][2] |
| Primary Tumor Detection | Lower sensitivity | Higher sensitivity | MIBG is more sensitive in detecting the primary neuroblastoma tumor.[1] |
| Bone Metastases Detection | Variable, can detect MIBG-negative lesions | Generally high sensitivity | While MIBG is typically more sensitive, this compound can identify bone metastases not seen on MIBG scans in some cases. |
| Bone Marrow Metastases Detection | Can be superior in some cases | Generally effective | This compound has shown superiority in detecting bone marrow metastases in a subset of patients. |
| Specificity | High | High | Both agents exhibit high specificity for neuroblastoma. |
| Prognostic Value | Positive uptake may correlate with a more favorable outcome. | The extent of MIBG-avid disease can be a predictor of response to chemotherapy. |
Experimental Protocols
The following sections provide detailed methodologies for performing neuroblastoma imaging with [¹¹¹In]this compound and [¹²³I]MIBG, based on established guidelines from the Society of Nuclear Medicine (SNM) and the European Association of Nuclear Medicine (EANM).[3][4][5][6][7][8][9]
[¹¹¹In]this compound Scintigraphy
Patient Preparation:
-
Medications: It is recommended to discontinue long-acting octreotide (B344500) analogs for 3-4 weeks and short-acting octreotide for at least 24 hours prior to the scan, if clinically feasible, to avoid receptor blockade.
-
Hydration: Patients should be well-hydrated before and after the administration of the radiopharmaceutical to promote renal clearance.
-
Bowel Preparation: A mild laxative may be considered, especially if abdominal imaging is critical, to reduce intestinal activity that could obscure tumor uptake.
Radiopharmaceutical:
-
Tracer: [¹¹¹In]this compound (Octreoscan®)
-
Dose: For adults, the recommended activity is 222 MBq (6 mCi). For pediatric patients, the dose is typically 5 MBq/kg (0.14 mCi/kg).
-
Administration: Intravenous injection.
Imaging Acquisition:
-
Time Points: Planar whole-body images are typically acquired at 4, 24, and sometimes 48 hours post-injection. The 4-hour images can help differentiate early tumor uptake from physiologic bowel activity.
-
Imaging Technique:
-
Planar Imaging: Anterior and posterior whole-body sweeps are performed using a large field-of-view gamma camera equipped with a medium-energy collimator.
-
SPECT/CT: Single-Photon Emission Computed Tomography (SPECT), often combined with low-dose Computed Tomography (CT) for anatomical localization, is highly recommended for better characterization of lesions, particularly in the abdomen and pelvis.
-
[¹²³I]MIBG Scintigraphy
Patient Preparation:
-
Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, patients should receive a thyroid-blocking agent (e.g., potassium iodide or potassium perchlorate) starting at least 24 hours before the administration of [¹²³I]MIBG and continuing for 2-3 days.
-
Medications: A number of medications can interfere with MIBG uptake and should be discontinued (B1498344) for a specified period before the scan, if possible. These include tricyclic antidepressants, sympathomimetics, and certain antihypertensives. A thorough medication history is essential.
-
Hydration: Good hydration is encouraged to facilitate the clearance of the radiopharmaceutical.
Radiopharmaceutical:
-
Tracer: [¹²³I]Metaiodobenzylguanidine
-
Dose: For adults, the typical administered activity ranges from 185 to 370 MBq (5 to 10 mCi). Pediatric doses are adjusted based on body weight.
-
Administration: Slow intravenous injection over 1-2 minutes.
Imaging Acquisition:
-
Time Points: Planar whole-body images are acquired at approximately 24 hours post-injection. Delayed imaging at 48 hours may be performed in some cases.
-
Imaging Technique:
-
Planar Imaging: Anterior and posterior whole-body images are obtained using a gamma camera with a low-energy, high-resolution collimator.
-
SPECT/CT: SPECT/CT is valuable for improved lesion localization and characterization, particularly for small lesions or those in areas of complex anatomy.
-
Signaling Pathways and Mechanisms of Uptake
The differential uptake of this compound and MIBG in neuroblastoma cells is dictated by the expression of specific cell surface proteins. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound Uptake via Somatostatin Receptor 2 (SSTR2)
This compound's mechanism of action involves binding to SSTR2, a G-protein coupled receptor. This binding event triggers the internalization of the receptor-ligand complex, leading to the accumulation of the radiotracer within the tumor cell.
MIBG Uptake via Norepinephrine Transporter (NET)
MIBG, being structurally similar to norepinephrine, is actively transported into neuroblastoma cells by the Norepinephrine Transporter (NET). Once inside the cell, it is sequestered into neurosecretory granules, leading to its retention.
Experimental Workflow
The following diagram illustrates a generalized workflow for neuroblastoma imaging using either this compound or MIBG.
Conclusion
Both [¹¹¹In]this compound and [¹²³I]MIBG are valuable tools in the management of neuroblastoma, each with its own strengths and limitations. [¹²³I]MIBG remains the primary imaging agent due to its higher overall sensitivity. However, [¹¹¹In]this compound serves as a crucial complementary agent, particularly in cases of MIBG-negative tumors, and may offer prognostic information related to SSTR2 expression. The choice of imaging agent should be guided by the specific clinical question, tumor characteristics, and the availability of these radiopharmaceuticals. Future research, including the development of PET tracers targeting these pathways, will likely further refine the role of molecular imaging in neuroblastoma.
References
- 1. ams-lb.com [ams-lb.com]
- 2. snmmi.org [snmmi.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. GUEST | SNMMI [snmmi.org]
- 7. Procedure guideline for somatostatin receptor scintigraphy with (111)In-pentetreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 131I/123I-metaiodobenzylguanidine (mIBG) scintigraphy: procedure guidelines for tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. European Nuclear Medicine Guide [nucmed-guide.app]
A Head-to-Head Comparison of Pentetreotide Analogs: Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of various pentetreotide (B1679299) analogs, focusing on their binding affinities to somatostatin (B550006) receptor subtypes (SSTRs) and the subsequent intracellular signaling cascades. The information presented is intended to aid researchers and drug development professionals in the selection and evaluation of these compounds for therapeutic and diagnostic applications.
Comparative Binding Affinity of this compound Analogs
The therapeutic and diagnostic efficacy of this compound analogs is largely dictated by their binding affinity to the five subtypes of somatostatin receptors (SSTR1-5). Neuroendocrine tumors (NETs), a primary target for these analogs, frequently overexpress SSTRs, particularly SSTR2.[1][2] The binding affinity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to displace 50% of a radiolabeled tracer from the receptor. A lower IC50 value signifies a higher binding affinity.
The following table summarizes the IC50 values for several clinically relevant this compound analogs across the five SSTR subtypes. This data has been compiled from various in vitro studies.
| Analog | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) | Reference |
| Octreotide | >1000 | 0.9 ± 0.1 | >1000 | >1000 | Low Affinity | [3] |
| Lanreotide | >1000 | 2.5 | >1000 | >1000 | 16 | [4] |
| Pasireotide (SOM230) | High Affinity | High Affinity | High Affinity | Low Affinity | High Affinity | [5] |
| ¹¹¹In-Pentetreotide (OctreoScan) | - | High Affinity | - | - | High Affinity | [6][7] |
| ⁶⁸Ga-DOTATATE | - | High Affinity | - | - | - | [8] |
| ¹⁷⁷Lu-DOTATATE | - | High Affinity | - | - | - | [4] |
| ⁶⁸Ga-DOTA-JR11 (Antagonist) | - | 29 | - | - | - | [9] |
| ¹⁷⁷Lu-DOTA-JR11 (Antagonist) | - | Sub-nanomolar | - | - | - | [8] |
Experimental Protocols: Determining Binding Affinity
The binding affinities of this compound analogs are predominantly determined using competitive radioligand binding assays. This methodology quantifies the ability of an unlabeled ligand (the analog being tested) to compete with a radiolabeled ligand for binding to a specific SSTR subtype.
General Experimental Workflow
The following outlines a typical workflow for a competitive binding assay:
-
Cell Culture and Membrane Preparation:
-
Competitive Binding Assay:
-
Separation and Detection:
-
The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[4]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is plotted as the percentage of specific binding versus the logarithm of the unlabeled ligand concentration.
-
The IC50 value is determined from the resulting sigmoidal curve.
-
Somatostatin Receptor Signaling Pathways
Upon binding of a this compound analog (agonist) to an SSTR, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades. SSTRs are G-protein coupled receptors (GPCRs), and their activation primarily leads to inhibitory cellular responses.[9][11]
The major signaling pathways activated by SSTRs, particularly the well-studied SSTR2, include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][12]
-
Modulation of Ion Channels: SSTR activation can lead to the opening of potassium (K+) channels and the closing of calcium (Ca2+) channels, causing cell hyperpolarization and reduced intracellular calcium concentration.
-
Activation of Phosphatases: SSTRs can activate protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and thereby regulate the activity of various signaling proteins.[3][13]
-
Regulation of MAPK and PI3K Pathways: The activation of SSTRs can influence the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical for cell proliferation and survival.[3][13] The effects on these pathways can be complex and cell-type dependent.
Head-to-Head Comparison Logic
The selection of a this compound analog for a specific application depends on a careful evaluation of its properties. The following diagram illustrates the logical flow for comparing these analogs.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Comprehensive Assessment of Somatostatin Receptors in Various Neoplasms: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Somatostatin receptor imaging of neuroendocrine tumors with indium-111 this compound (Octreoscan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroendocrine Tumor Imaging and Therapy | Radiology Key [radiologykey.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validating Pentetreotide Imaging: A Comparative Guide with Histopathological Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pentetreotide (B1679299) imaging with alternative modalities, supported by experimental data and histopathological validation. The information presented is intended to assist researchers and clinicians in selecting the most appropriate imaging techniques for the diagnosis, staging, and management of neuroendocrine tumors (NETs) and other somatostatin (B550006) receptor (SSTR)-expressing neoplasms.
Performance of this compound Imaging vs. Alternative Modalities
This compound, a radiolabeled somatostatin analog, targets somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed in many neuroendocrine tumors.[1] Imaging with Indium-111 (¹¹¹In) labeled this compound, typically using Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (SPECT/CT), has been a cornerstone in the management of these tumors.[2] However, the advent of PET/CT imaging with Gallium-68 (⁶⁸Ga) labeled somatostatin analogs, such as DOTATATE, has significantly advanced the field.[3][4]
The following tables summarize the comparative performance of ¹¹¹In-pentetreotide SPECT/CT against other imaging modalities, with a focus on studies that include histopathological confirmation or surgical findings as the gold standard.
| Imaging Modality | Tumor Type | Sensitivity | Specificity | Reference |
| ¹¹¹In-pentetreotide SPECT/CT | Neuroendocrine Tumors | 54% | - | [5][6] |
| ⁶⁸Ga-DOTATOC PET/CT | Neuroendocrine Tumors | 100% | - | [5][6] |
| ¹¹¹In-pentetreotide Scintigraphy | Gastrinoma | 94% (for metastatic disease) | - | [1] |
| CT Scan | Gastrinoma | 56% (for metastatic disease) | - | [1] |
| ¹¹¹In-pentetreotide Scintigraphy | Gastric Carcinoids | 75% | 95% | [7] |
| ¹¹¹In-pentetreotide Scintigraphy | Carcinoid Tumors | 86% (overall) | - | [8] |
| ¹¹¹In-pentetreotide Scintigraphy | Gastroenteropancreatic NETs | 86% (scan results consistent with final diagnosis) | 50% | [8] |
| Cross-sectional imaging (CT/MRI) | Primary Neuroendocrine Tumors | 60% | - | [9][10] |
| ¹¹¹In-pentetreotide Scintigraphy | Primary Neuroendocrine Tumors | 15% | - | [9][10] |
| Cross-sectional imaging (CT/MRI) | Recurrent Neuroendocrine Tumors | 61% | - | [9][10] |
| ¹¹¹In-pentetreotide Scintigraphy | Recurrent Neuroendocrine Tumors | 31% | - | [9][10] |
| Study Comparison: ¹¹¹In-pentetreotide SPECT vs. ⁶⁸Ga-DOTATOC PET/CT in Metastatic Neuroendocrine Tumors | ¹¹¹In-pentetreotide SPECT | ⁶⁸Ga-DOTATOC PET/CT | Reference |
| Total Lesions Detected | 660 | 1,098 | [11] |
| Incremental Lesions (Lesions seen on only one modality) | 1 | 439 | [11] |
| Sensitivity | 60.0% | 99.9% | [11] |
Experimental Protocols
¹¹¹In-Pentetreotide SPECT/CT Imaging Protocol
This protocol is a generalized procedure and may require optimization based on specific institutional guidelines and equipment.
1. Radiopharmaceutical Preparation:
-
The OctreoScan™ kit is used for the preparation of ¹¹¹In-pentetreotide.[12]
-
Aseptically add sterile, non-pyrogenic ¹¹¹In-chloride solution to the this compound vial.[12]
-
The final solution should have a pH between 3.8 and 4.3.[12]
-
The labeling yield should be determined before administration.[12]
2. Patient Preparation:
-
Discontinue short-acting octreotide (B344500) therapy for at least 24 hours and long-acting analogs for 3-4 weeks prior to the scan, if clinically feasible, as they can interfere with imaging.[13]
-
Ensure adequate hydration to promote renal clearance of the radiotracer.[12]
-
A mild laxative may be administered to reduce bowel activity, which can interfere with abdominal imaging.[14]
-
For patients with insulinoma, an intravenous glucose solution should be administered before and during the scan to prevent severe hypoglycemia.[15]
3. Image Acquisition:
-
Administration: Administer a recommended intravenous dose of 111 MBq (3.0 mCi) for planar imaging or 222 MBq (6.0 mCi) for SPECT imaging.[12]
-
Imaging Timing: Planar and SPECT/CT images are typically acquired at 4 and 24 hours post-injection. 48-hour imaging is optional but can be helpful to clarify bowel activity.[14][15]
-
Planar Imaging: Acquire whole-body images using a dual-head gamma camera with medium-energy collimators.[14]
-
SPECT/CT Imaging:
Histopathological Validation Protocol: Immunohistochemistry for SSTR2
This protocol outlines the general steps for validating the presence of SSTR2 in tumor tissue obtained via biopsy or surgical resection.
1. Tissue Preparation:
-
Fix the tissue specimen in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin (B1166041) to create formalin-fixed, paraffin-embedded (FFPE) blocks.
-
Cut 4-5 µm thick sections from the FFPE blocks and mount them on positively charged slides.
2. Immunohistochemistry (IHC) Staining:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (B145695) and finally water.[8]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigenic sites.[8]
-
Blocking: Incubate the slides with a blocking solution (e.g., hydrogen peroxide) to quench endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for SSTR2 (e.g., monoclonal antibody clone UMB1).[8][16]
-
Secondary Antibody and Detection: Apply a labeled secondary antibody that binds to the primary antibody, followed by a detection system (e.g., horseradish peroxidase-conjugated polymer) and a chromogen (e.g., DAB) to produce a colored precipitate at the antigen site.[8]
-
Counterstaining: Stain the nuclei with hematoxylin (B73222) to provide morphological context.[8]
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and then coverslip with a permanent mounting medium.[8]
3. Interpretation:
-
Examine the slides under a microscope to assess the presence, intensity, and localization (membranous vs. cytoplasmic) of SSTR2 staining in the tumor cells.[16]
-
A semi-quantitative scoring system (e.g., H-score or Allred score) can be used to quantify the level of SSTR2 expression.
Visualizations
Somatostatin Receptor Signaling Pathway
References
- 1. ihc.testcatalog.org [ihc.testcatalog.org]
- 2. 111 In-pentetreotide SPECT CT Value in Follow-up of Patients with Neuro-Endocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Comparison of Diagnostic Sensitivity and Quantitative Indices Between 68Ga-DOTATOC PET/CT and 111In-Pentetreotide SPECT/CT in Neuroendocrine Tumors: a Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Diagnostic Sensitivity and Quantitative Indices Between (68)Ga-DOTATOC PET/CT and (111)In-Pentetreotide SPECT/CT in Neuroendocrine Tumors: a Preliminary Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Utility of 111Indium-pentetreotide Scintigraphy in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of diagnostic accuracy of (111)In-pentetreotide SPECT and (68)Ga-DOTATOC PET/CT: A lesion-by-lesion analysis in patients with metastatic neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. radiology.wisc.edu [radiology.wisc.edu]
- 16. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 111In-pentetreotide scintigraphy: procedure guidelines for tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of In Vitro Pentetreotide Binding with In Vivo Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro binding characteristics and in vivo uptake of Pentetreotide (B1679299), a radiolabeled somatostatin (B550006) analog crucial for the diagnosis and management of neuroendocrine tumors (NETs). By examining experimental data from multiple studies, this document aims to offer a clear perspective on the correlation between laboratory findings and clinical imaging results.
Quantitative Data Comparison
While a single study directly correlating in vitro binding affinity (Kd or IC50) with in vivo uptake (%ID/g or SUV) of ¹¹¹In-pentetreotide in the same tumor model was not identified in the reviewed literature, a strong positive correlation is consistently reported between in vivo tracer uptake and in vitro somatostatin receptor subtype 2 (SSTR2) expression. The following tables synthesize available quantitative data from various sources to facilitate comparison.
Table 1: In Vitro Binding Affinity of Somatostatin Analogs for SSTR2
| Compound | Cell Line/Tissue | IC50 (nM) | Reference |
| Pasireotide | H69 SCLC Cells | 35.4 µM | [1] |
| Octreotide | H69 SCLC Cells | >300 µM | [1] |
Note: Data for this compound was not explicitly available in this format. Pasireotide and Octreotide are presented as related somatostatin analogs.
Table 2: Quantitative In Vivo Uptake of ¹¹¹In-Pentetreotide in Neuroendocrine Tumors (SPECT)
| Tumor Type | Method | Uptake Value (Mean ± SD) | Reference |
| Pancreatic NET (Pathologic) | 3D ROI (Tumor to Liver Ratio) | 8.2 ± 7.3 | [2] |
| Pancreatic Tissue (Benign) | 3D ROI (Tumor to Liver Ratio) | 0.91 ± 0.38 | [2] |
| Pancreatic NET (Pathologic) | 2D ROI (Tumor to Liver Ratio) | 7.5 ± 6.2 | [2] |
| Pancreatic Tissue (Benign) | 2D ROI (Tumor to Liver Ratio) | 0.88 ± 0.37 | [2] |
| Gastroenteropancreatic NET (G1) | Δtumor SUVmax (24h-4h) | 19.35 ± 23.26 | [3] |
| Gastroenteropancreatic NET (G2) | Δtumor SUVmax (24h-4h) | -13.30 ± 20.26 | [3] |
Table 3: Correlation between In Vivo Imaging and In Vitro SSTR2 Expression
| In Vivo Method | In Vitro Method | Correlation Finding | Reference |
| ¹¹¹In-pentetreotide SPECT | SSTR2 Gene Expression (RT-PCR) | Significant positive correlation (P < 0.01) | [4] |
| ¹¹¹In-pentetreotide Scintigraphy | SSTR2 Protein Expression (IHC) | Positive tracer uptake correlated with SSTR2 expression (P < 0.001) | [5] |
| Somatostatin Receptor Scintigraphy | SSTR2 mRNA Expression (RT-PCR) | Positive scintigraphy is mainly due to SSTR2 expression | [6] |
Experimental Protocols
In Vitro this compound Binding Assay (Radioligand Competition Assay)
This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity of this compound to SSTR2-expressing cells or membranes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled this compound against a radiolabeled somatostatin analog.
Materials:
-
SSTR2-expressing cells (e.g., CHO-SSTR2, BON-1, or other NET cell lines) or membrane preparations from these cells.
-
Unlabeled this compound.
-
Radiolabeled somatostatin analog with high affinity for SSTR2 (e.g., [¹²⁵I-Tyr³]Octreotide or ¹¹¹In-Pentetreotide).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Gamma counter or liquid scintillation counter.
Procedure:
-
Cell/Membrane Preparation: Culture SSTR2-expressing cells to confluence. For membrane preparation, homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell suspension or membrane preparation.
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled octreotide.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma or liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Determine the IC50 value using non-linear regression analysis.
In Vivo ¹¹¹In-Pentetreotide Uptake Measurement (SPECT/CT)
This protocol outlines the procedure for quantitative analysis of ¹¹¹In-Pentetreotide uptake in tumors using Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT).
Objective: To quantify the uptake of ¹¹¹In-Pentetreotide in tumors and normal tissues.
Materials:
-
¹¹¹In-Pentetreotide (OctreoScan®).
-
SPECT/CT scanner.
-
Image analysis software.
Procedure:
-
Patient Preparation: Patients may be required to discontinue long-acting somatostatin analog therapy for a specific period before the scan. Adequate hydration is recommended.
-
Radiopharmaceutical Administration: Administer a sterile, pyrogen-free solution of ¹¹¹In-Pentetreotide intravenously. The typical dose is around 111-222 MBq.
-
Imaging: Perform whole-body planar and SPECT/CT imaging at multiple time points, typically 4 and 24 hours post-injection. The SPECT/CT acquisition provides both functional (SPECT) and anatomical (CT) information.
-
Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., iterative reconstruction) with corrections for attenuation (using the CT data), scatter, and collimator-detector response.
-
Quantitative Analysis:
-
Draw regions of interest (ROIs) or volumes of interest (VOIs) on the fused SPECT/CT images over the tumor lesions and reference tissues (e.g., liver, spleen).
-
Calculate the mean or maximum counts within each ROI/VOI.
-
Tumor-to-Normal Tissue Ratio: Calculate the ratio of the mean counts in the tumor ROI to the mean counts in a reference tissue ROI (e.g., tumor-to-liver ratio).
-
Standardized Uptake Value (SUV): If the system is calibrated, calculate the SUV, which normalizes the uptake to the injected dose and patient body weight. The formula is: SUV = [Radioactivity concentration in ROI (MBq/mL)] / [Injected dose (MBq) / Body weight (kg)].
-
Visualizations
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Caption: SSTR2 signaling cascade upon this compound binding.
Experimental Workflow: In Vitro Binding Assay
Caption: Workflow for in vitro this compound binding assay.
Experimental Workflow: In Vivo Uptake Study
Caption: Workflow for in vivo ¹¹¹In-Pentetreotide uptake study.
References
- 1. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence and Quantitative Analysis of In-111 this compound (Octreoscan) Uptake in the Pancreatic Head on SPECT/CT Imaging: Establishing an ROI-based Pathological Uptake Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 111In-Pentetreotide Single Photon Emission Computed Tomography Images in Gastrointestinal Neuroendocrine Tumors and Possibility of Grade Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging of somatostatin receptors by indium-111-pentetreotide correlates with quantitative determination of somatostatin receptor type 2 gene expression in neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indium-111-pentetreotide scintigraphy and somatostatin receptor subtype 2 expression: new prognostic factors for malignant well-differentiated endocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive somatostatin receptor scintigraphy correlates with the presence of somatostatin receptor subtype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different chelators for Pentetreotide radiolabeling
For Researchers, Scientists, and Drug Development Professionals
The efficacy of radiolabeled pentetreotide (B1679299), a somatostatin (B550006) analog crucial for neuroendocrine tumor imaging and therapy, is significantly influenced by the choice of chelator. The chelator's role is to securely bind the radiometal, and its chemical properties can impact radiolabeling efficiency, stability, and in vivo pharmacokinetics. This guide provides an objective comparison of different chelators used for this purpose, supported by experimental data. While much of the direct comparative research has been conducted on the closely related somatostatin analogs octreotide (B344500) and octreotate, the principles and findings are largely applicable to this compound.
Comparison of Key Performance Indicators
The selection of a chelator for this compound radiolabeling involves a trade-off between several key parameters. The following tables summarize quantitative data from studies on somatostatin analogs, offering a comparative overview of commonly used chelators.
Table 1: Radiolabeling Efficiency and Specific Activity
| Chelator | Radionuclide | Peptide | Radiolabeling Efficiency (%) | Specific Activity (GBq/µmol) | Reference |
| DTPA | 111In | Octreotide | >90 | Not specified | [1] |
| DOTA | 177Lu | Octreotate | >98 | ~0.1 | [2] |
| DOTA | 68Ga | TOC | >95 | 1.85-2.5 | Fani et al., J Nucl Med, 2012 |
| NOTA-based (NOTA-1) | 68Ga | TOC | >95 | Not specified | [3] |
| CHX-A"-DTPA | 177Lu | Nimotuzumab* | >98 | Not specified | [4] |
*Data from a different targeting molecule but illustrates the performance of the chelator.
Table 2: In Vitro Stability in Human Serum
| Chelator | Radionuclide | Peptide | Stability after 24h (%) | Reference |
| DTPA | 111In | Octreotide | >95 | [1] |
| DOTA | 177Lu | Nimotuzumab | >95 | [4] |
| CHX-A"-DTPA | 177Lu | Nimotuzumab | >95 | [4] |
| DFOcyclo | 89Zr | Trastuzumab | >95 | [2] |
*Data from a different targeting molecule but illustrates the performance of the chelator.
Table 3: In Vivo Tumor Uptake (% Injected Dose per Gram - %ID/g)
| Chelator | Radionuclide | Peptide | Tumor Model | Uptake at 1h p.i. (%ID/g) | Uptake at 24h p.i. (%ID/g) | Reference | |---|---|---|---|---|---| | DTPA | 111In | Octreotide | GEP Tumors | Variable | Stable over 24h |[5] | | DOTA | 177Lu | Octreotate | NET Patients | Not Applicable | 3-4 fold higher than 111In-octreotide |[6] | | NOTA-based (NOTA-1) | 68Ga | TOC | AR42J | 22.31 ± 3.22 | 12.82 ± 4.65 (at 2h) |[3] | | DOTA | 68Ga | TOC | AR42J | 13.49 ± 6.28 | 7.33 ± 1.28 (at 2h) |[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments based on common practices in the field.
Radiolabeling of this compound with 177Lu-DOTA
Materials:
-
DOTA-pentetreotide conjugate
-
177LuCl3 in 0.05 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.4 M, pH 5.0)
-
Gentisic acid solution (50 mg/mL in water)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
Procedure:
-
In a sterile reaction vial, add 10-20 µg of DOTA-pentetreotide.
-
Add 50 µL of gentisic acid solution as a radioprotectant.
-
Add 500 µL of ammonium acetate buffer.
-
Carefully add 5-10 µL of 177LuCl3 solution (activity as required).
-
Gently mix the contents.
-
Incubate the reaction vial at 95°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity.
Quality Control: Determination of Radiochemical Purity by ITLC
Materials:
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Mobile phase: 0.1 M sodium citrate (B86180) solution (pH 5.0)
-
Developing chamber
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small volume (1-2 µL) of the radiolabeled this compound solution onto the origin of an ITLC-SG strip.
-
Place the strip in a developing chamber containing the mobile phase.
-
Allow the solvent front to migrate to the top of the strip.
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner or cut the strip into sections and count using a gamma counter.
-
The radiolabeled peptide remains at the origin (Rf = 0), while free 177Lu migrates with the solvent front (Rf = 1).
-
Calculate the radiochemical purity by dividing the counts at the origin by the total counts. A purity of >95% is generally considered acceptable.[7]
In Vitro Serum Stability Assay
Materials:
-
Radiolabeled this compound
-
Fresh human serum
-
Incubator at 37°C
-
PD-10 column or HPLC system for analysis
Procedure:
-
Add a known amount of radiolabeled this compound to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
-
Analyze the aliquot to separate the intact radiolabeled peptide from any degradation products or transchelated radionuclide. This can be done by size exclusion chromatography (PD-10 column) or radio-HPLC.
-
Quantify the percentage of intact radiolabeled peptide at each time point.
Animal Biodistribution Study
Materials:
-
Tumor-bearing animal model (e.g., nude mice with neuroendocrine tumor xenografts)
-
Radiolabeled this compound solution in sterile saline
-
Syringes and needles for injection
-
Anesthesia
-
Gamma counter
Procedure:
-
Anesthetize the tumor-bearing animals.
-
Inject a known amount of the radiolabeled this compound solution intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Dissect and collect organs of interest (blood, tumor, liver, kidneys, spleen, muscle, bone, etc.).
-
Weigh each organ and measure the radioactivity using a calibrated gamma counter.
-
Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the radiolabeling of this compound and subsequent quality control.
Caption: Workflow for the in vitro and in vivo evaluation of radiolabeled this compound.
Conclusion
The choice of a chelator for radiolabeling this compound is a critical decision in the development of radiopharmaceuticals for neuroendocrine tumors. While DTPA has been historically significant, macrocyclic chelators like DOTA and its derivatives, as well as NOTA-based chelators, often provide superior stability and can influence the pharmacokinetic profile of the resulting radiopharmaceutical. The data presented in this guide, largely derived from studies on closely related somatostatin analogs, indicates that DOTA and its derivatives offer high radiolabeling yields and excellent in vivo stability, which are crucial for both diagnostic and therapeutic applications. The selection of the optimal chelator will ultimately depend on the specific radionuclide used and the desired clinical application. Further head-to-head comparative studies specifically on this compound with a wider range of modern chelators are warranted to refine these choices.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of pharmacokinetics and biodistribution of radiolabelled receptor specific peptides in laboratory animals [inis.iaea.org]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. stat-technologies.com [stat-technologies.com]
- 7. carcinoid.org [carcinoid.org]
Pentetreotide SPECT vs. PET Imaging for Somatostatin Receptor Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of somatostatin (B550006) receptor (SSTR) expression is crucial for the diagnosis, staging, and treatment of neuroendocrine tumors (NETs) and other pathologies characterized by SSTR overexpression. Pentetreotide (B1679299), a synthetic analog of somatostatin, labeled with a radionuclide, is a key tool for in vivo SSTR imaging. This guide provides an objective comparison of single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging using this compound-based radiotracers for SSTR quantification, supported by experimental data.
Performance Comparison: SPECT vs. PET
PET imaging, utilizing Gallium-68 (⁶⁸Ga) labeled this compound analogs like DOTATATE and DOTATOC, has demonstrated superior diagnostic performance compared to SPECT imaging, which typically employs Technetium-99m (⁹⁹ᵐTc) or Indium-111 (¹¹¹In) labeled this compound. The higher sensitivity, spatial resolution, and quantitative accuracy of PET contribute to improved lesion detection and characterization.
Quantitative Data Summary
| Parameter | This compound SPECT (⁹⁹ᵐTc-HYNIC-TOC) | This compound PET (⁶⁸Ga-DOTATATE/TOC) | Key Findings |
| Sensitivity | 81% - 90.5%[1][2][3] | 95.1% - 100%[4] | PET demonstrates significantly higher sensitivity for detecting SSTR-positive lesions.[5][4] |
| Specificity | 54.5% - 90%[2][3] | 85%[4] | Specificity is generally high for both modalities, though some studies report a wider range for SPECT. |
| Accuracy | 76% - 84.3%[2] | 97%[5][4] | PET offers higher overall diagnostic accuracy.[5][4] |
| Lesion Detection | 218 lesions detected in one study[5][4] | 546 lesions detected in the same study[5][4] | PET detects a significantly higher number of lesions, particularly small ones (<1 cm).[5][4][6][7][8] |
| Spatial Resolution | 7-9 mm[2] | Higher than SPECT[9] | The superior spatial resolution of PET allows for the detection of smaller lesions.[9] |
| Effective Dose | Lower than ¹¹¹In-octreotide | 2.1 mSv for a typical 100-MBq administration[10] | While ⁹⁹ᵐTc-based agents have lower radiation exposure than older SPECT agents, ⁶⁸Ga-PET offers a relatively low effective dose.[1][10] |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results in SSTR quantification. The following are generalized protocols for this compound SPECT and PET imaging.
This compound SPECT Imaging Protocol (using ⁹⁹ᵐTc-HYNIC-TOC)
-
Patient Preparation:
-
Patients may be advised to have a light meal before the scan.[11]
-
Ensure adequate hydration by encouraging the patient to drink at least 1 liter of water before the appointment.[11]
-
Long-acting somatostatin analogs should be discontinued (B1498344) for at least one week, and short-acting analogs for 24 hours prior to imaging, if clinically feasible.[12]
-
-
Radiotracer Administration:
-
Administer an intravenous injection of 555-740 MBq (15-20 mCi) of ⁹⁹ᵐTc-HYNIC-TOC.
-
-
Image Acquisition:
-
Data Analysis:
This compound PET Imaging Protocol (using ⁶⁸Ga-DOTATATE)
-
Patient Preparation:
-
No specific dietary restrictions are typically required, but patients should be well-hydrated.[11][12]
-
Withhold long-acting somatostatin analogs for at least one week and short-acting analogs for 24 hours before the scan, if possible.[12]
-
Advise patients to void frequently after injection to reduce radiation exposure to the bladder.[12]
-
-
Radiotracer Administration:
-
Image Acquisition:
-
Data Analysis:
-
Images are reviewed for focal areas of increased radiotracer uptake.
-
Semi-quantitative analysis using SUVmax is a standard method for evaluating lesion uptake.[6]
-
Visualizing Key Processes
To better understand the underlying biology and experimental workflows, the following diagrams are provided.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Somatostatin and its analogs, like this compound, bind to SSTRs, primarily SSTR2, initiating a cascade of intracellular events that can inhibit cell proliferation and hormone secretion.
Caption: SSTR2 signaling cascade upon ligand binding.
Generalized Workflow for SSTR Imaging
The process from patient preparation to data analysis follows a structured workflow for both SPECT and PET imaging.
Caption: Standardized workflow for SSTR imaging procedures.
References
- 1. 99mTc-Hynic-TOC imaging in the diagnostic of neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical application of 99mTc-HYNIC-TOC SPECT/CT in diagnosing and monitoring of pancreatic neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Somatostatin Receptor Imaging in Patients With Neuroendocrine Tumors: The Impact of 99mTc-HYNICTOC SPECT/SPECT/CT Versus 68Ga-DOTATATE PET/CT Upon Clinical Management [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 111In-Pentetreotide Scintigraphy Versus 68Ga-DOTATATE PET: Impact on Krenning Scores and Effect of Tumor Burden | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. SPECT vs PET | Fastest Clinical Research Organization | TRACER [tracercro.com]
- 10. Comparative biodistribution and radiation dosimetry of 68Ga-DOTATOC and 68Ga-DOTATATE in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 68Ga Dotatate PET-CT Scan | I-MED Radiology Network [i-med.com.au]
- 12. radiology.unm.edu [radiology.unm.edu]
- 13. Clinical validation and diagnostic accuracy of 99mTc-EDDA/HYNIC-TOC compared to 111In-DTPA-octreotide in patients with neuroendocrine tumours: the LACOG 0214 st [ecancer.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Quantitative vs. Qualitative SPECT-CT Diagnostic Accuracy in Bone Lesion Evaluation—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Assessment of Treatment Response in Metastatic Breast Cancer Patients by SPECT-CT Bone Imaging—Getting Closer to PET-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Ga-68 DOTATATE PET imaging in the management of head and neck paragangliomas: a potential game changer [frontiersin.org]
A Head-to-Head Showdown: In Vivo Performance of Pentetreotide Versus Novel Somatostatin Receptor Ligands
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the established somatostatin (B550006) receptor (SSTR) ligand, Pentetreotide, against novel SSTR ligands. The following sections detail supporting experimental data, methodologies, and key pathway and workflow visualizations.
The landscape of neuroendocrine tumor (NET) imaging and therapy has been significantly advanced by the development of radiolabeled somatostatin analogs. For years, ¹¹¹In-pentetreotide (OctreoScan) has been a clinical standard. However, the advent of novel SSTR ligands, including both next-generation agonists and a paradigm-shifting class of antagonists, has demonstrated marked improvements in diagnostic accuracy and therapeutic potential.
Recent preclinical and clinical studies consistently show that SSTR antagonists, such as the widely researched JR11 (often labeled as ¹⁷⁷Lu-DOTA-JR11 or ⁶⁸Ga-NODAGA-JR11), outperform traditional agonists.[1][2] The superiority of these antagonists is attributed to their ability to bind to a larger number of receptor sites, leading to higher tumor uptake and longer retention times, despite a lack of internalization into tumor cells.[3][4][5] Furthermore, PET tracers like ⁶⁸Ga-DOTATATE have demonstrated higher sensitivity and diagnostic accuracy compared to ¹¹¹In-pentetreotide SPECT/CT.[6][7]
This guide will delve into the quantitative data from comparative studies, outline the experimental protocols used to generate this data, and provide visual representations of the underlying biological pathways and experimental procedures.
Quantitative Performance Comparison
The following tables summarize the in vivo performance of this compound (represented by its modern counterparts for PET imaging, e.g., ⁶⁸Ga-DOTATATE) compared to novel SSTR antagonists.
Table 1: Preclinical In Vivo Comparison of SSTR Agonists vs. Antagonists in Tumor-Bearing Mice
| Parameter | SSTR Agonist (¹⁷⁷Lu-DOTATATE) | SSTR Antagonist (¹⁷⁷Lu-OPS201/JR11) | Fold Increase (Antagonist vs. Agonist) | Reference |
| Tumor Uptake (4h post-injection, %ID/g) | 17.8 ± 4.4 | 23.9 ± 4.5 | ~1.3x | [2][8][9] |
| Tumor Residence Time (h) | 6.4 | 15.6 | ~2.4x | [8][9] |
| Calculated Tumor Radiation Dose (mGy/MBq) | 0.333 | 0.854 | ~2.6x | [8][9] |
| Tumor-to-Kidney Dose Ratio | Lower | ~32% Higher | - | [8][9] |
%ID/g = percentage of injected dose per gram of tissue.
Table 2: Clinical Performance Comparison of ¹¹¹In-Pentetreotide SPECT vs. ⁶⁸Ga-DOTATATE PET in NET Patients
| Parameter | ¹¹¹In-Pentetreotide (SPECT/CT) | ⁶⁸Ga-DOTATATE (PET/CT) | Reference |
| Lesion Detection Rate | Significantly Lower | Significantly Higher | [7][10][11][12] |
| Sensitivity | ~65-72% | ~96-97% | [6] |
| Specificity | High | High (~97%) | [6] |
| Impact on Patient Management | Lower | Higher (changes in up to 39% of patients) | [7] |
| Krenning Score | Lower | Significantly Higher | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these comparative findings. Below are representative protocols for the key experiments cited.
Preclinical In Vivo Biodistribution Studies
Objective: To quantify and compare the tumor uptake and organ distribution of different radiolabeled SSTR ligands.
Methodology:
-
Animal Model: Athymic nude mice are subcutaneously inoculated with human SSTR-expressing tumor cells (e.g., AR42J or HEK293-SSTR2 xenografts). Tumors are allowed to grow to a specified size (e.g., 100-500 mm³).
-
Radiolabeling: The SSTR ligand (e.g., DOTA-JR11 or DOTATATE) is radiolabeled with a suitable radionuclide (e.g., ¹⁷⁷Lu or ⁶⁸Ga) using an automated or manual synthesis module. Quality control is performed to ensure high radiochemical purity (>95%).[13][14]
-
Administration: A defined amount of the radiolabeled compound (e.g., 10-100 pmol of peptide) is injected intravenously into the tail vein of the tumor-bearing mice.[8][9]
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), cohorts of mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. The results are decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8][9]
-
Data Analysis: Tumor-to-organ ratios are calculated by dividing the %ID/g in the tumor by the %ID/g in the respective organ.
Small Animal PET/CT Imaging
Objective: To non-invasively visualize and quantify the in vivo distribution of positron-emitting SSTR ligands.
Methodology:
-
Animal Model and Radiopharmaceutical Administration: As described in the biodistribution protocol.
-
Anesthesia: Mice are anesthetized for the duration of the scan (e.g., with 1.5-2% isoflurane (B1672236) in oxygen).
-
Imaging: At a specified time post-injection (e.g., 60-90 minutes for ⁶⁸Ga-labeled tracers), the mouse is placed in a small animal PET/CT scanner. A CT scan is first acquired for anatomical co-registration and attenuation correction, followed by a static or dynamic PET scan.[15][16]
-
Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., 3D-OSEM). Corrections for decay, attenuation, and scatter are applied.
-
Image Analysis: Regions of interest (ROIs) are drawn on the fused PET/CT images over the tumor and various organs. The tracer uptake is quantified, often reported as the maximum or mean Standardized Uptake Value (SUV).
Visualizations: Pathways and Workflows
Somatostatin Receptor (SSTR) Signaling
The differential in vivo behavior of SSTR agonists and antagonists stems from their distinct interactions with the SSTR, a G-protein coupled receptor (GPCR). Agonists like this compound and DOTATATE mimic endogenous somatostatin, leading to receptor activation and internalization. In contrast, antagonists like JR11 bind to the receptor without activating it, and they are not significantly internalized.[4][5]
Caption: SSTR agonist vs. antagonist signaling pathways.
Preclinical Radiopharmaceutical Comparison Workflow
The in vivo comparison of novel SSTR ligands follows a structured preclinical workflow, from initial radiolabeling to final data analysis. This process ensures robust and comparable data for evaluating the performance of new radiopharmaceuticals.
Caption: Workflow for preclinical in vivo SSTR ligand comparison.
References
- 1. endorama.gr [endorama.gr]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-Head Comparison of SSTR Antagonist [68Ga]Ga-DATA5m-LM4 with SSTR Agonist [68Ga]Ga-DOTANOC PET/CT in Patients with Well Differentiated Gastroenteropancreatic Neuroendocrine Tumors: A Prospective Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 68Ga-DOTATATE PET/CT versus 111In-octreotide scintigraphy in patients with neuroendocrine tumors: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution, Pharmacokinetics, and Dosimetry of 177Lu-, 90Y-, and 111In-Labeled Somatostatin Receptor Antagonist OPS201 in Comparison to the Agonist 177Lu-DOTATATE: The Mass Effect. [sonar.ch]
- 9. Biodistribution, Pharmacokinetics, and Dosimetry of 177Lu-, 90Y-, and 111In-Labeled Somatostatin Receptor Antagonist OPS201 in Comparison to the Agonist 177Lu-DOTATATE: The Mass Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improving PET Quantification of Small Animal [68Ga]DOTA-Labeled PET/CT Studies by Using a CT-Based Positron Range Correction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentetreotide and Other Radiolabeled Peptides in Neuroendocrine Tumor Imaging and Therapy
A detailed guide for researchers and drug development professionals on the performance, experimental protocols, and comparative efficacy of key radiolabeled somatostatin (B550006) analogues.
In the landscape of nuclear medicine, the diagnosis and treatment of neuroendocrine tumors (NETs) have been significantly advanced by the development of radiolabeled peptides that target somatostatin receptors (SSTRs) overexpressed on the surface of these tumor cells. Among these, Pentetreotide, particularly in its Indium-111 labeled form ([¹¹¹In]In-pentetreotide or OctreoScan), has been a cornerstone for scintigraphic imaging. However, the advent of Gallium-68 (⁶⁸Ga) labeled DOTA-conjugated peptides, such as DOTATATE, DOTATOC, and DOTANOC, for Positron Emission Tomography (PET) imaging has revolutionized the field, offering superior imaging quality and diagnostic accuracy. This guide provides a comprehensive comparison of this compound with these and other emerging radiolabeled peptides, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Performance Comparison: A Quantitative Overview
The efficacy of radiolabeled peptides is primarily determined by their binding affinity to SSTR subtypes, tumor uptake, and pharmacokinetic properties. The following tables summarize key quantitative data from various studies to facilitate an objective comparison.
Table 1: Comparative Binding Affinity (IC₅₀, nM) of Somatostatin Analogues to Human Somatostatin Receptors (SSTRs)
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Key Radionuclide |
| This compound (Octreotide) | >1000 | 1.2 ± 0.2 | 30 ± 5 | >1000 | 15 ± 3 | ¹¹¹In |
| DOTATATE | >1000 | 0.2 ± 0.04 | 7.1 ± 1.1 | >1000 | 1.3 ± 0.2 | ⁶⁸Ga, ¹⁷⁷Lu |
| DOTATOC | 870 ± 150 | 1.0 ± 0.1 | 15 ± 2 | >1000 | 2.5 ± 0.4 | ⁶⁸Ga, ⁹⁰Y |
| DOTANOC | 220 ± 40 | 1.1 ± 0.2 | 5.4 ± 0.8 | >1000 | 0.8 ± 0.1 | ⁶⁸Ga |
Data compiled from multiple sources. Values represent the mean ± standard error of the mean. Lower IC₅₀ values indicate higher binding affinity.
As the data indicates, DOTA-conjugated peptides generally exhibit high affinity for SSTR2, which is the most predominantly expressed subtype in NETs.[1][2] Notably, DOTATATE shows the highest affinity for SSTR2, while DOTANOC demonstrates a broader affinity profile, also binding with high affinity to SSTR3 and SSTR5.[3][4]
Table 2: Comparative Diagnostic Performance and Dosimetry
| Radiopharmaceutical | Modality | Sensitivity | Specificity | Tumor-to-Liver Ratio | Effective Dose (mSv/MBq) |
| [¹¹¹In]In-pentetreotide | SPECT | 70-90% | ~85% | Variable, generally lower | 0.07-0.1 |
| [⁶⁸Ga]Ga-DOTATATE | PET/CT | >95% | >97% | Significantly higher | 0.021 |
| [⁶⁸Ga]Ga-DOTATOC | PET/CT | >95% | >97% | High | 0.023 |
| [⁶⁸Ga]Ga-DOTANOC | PET/CT | >95% | >97% | High | 0.022 |
This table presents a summary of findings from multiple clinical studies. The values can vary depending on the patient population and imaging protocol.
⁶⁸Ga-labeled peptides used with PET/CT consistently demonstrate superior sensitivity and specificity in detecting NET lesions compared to [¹¹¹In]In-pentetreotide SPECT.[5][6][7] This is attributed to the higher spatial resolution and better signal-to-noise ratio of PET imaging.[8] Furthermore, ⁶⁸Ga-based agents result in a lower radiation dose to the patient.[9]
Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed experimental methodologies are crucial. Below are standardized protocols for key in vitro and in vivo assays used in the evaluation of radiolabeled peptides.
In Vitro Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a novel unlabeled peptide against a radiolabeled standard.
Materials:
-
Cell membranes from a cell line overexpressing a specific SSTR subtype (e.g., CHO-K1-hSSTR2)
-
Radiolabeled peptide (e.g., [¹²⁵I]Tyr¹¹-Somatostatin-14)
-
Unlabeled test peptide and reference peptide (e.g., Octreotide)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension
-
50 µL of radiolabeled peptide at a fixed concentration (typically at or below its Kd)
-
50 µL of either binding buffer (for total binding), a high concentration of unlabeled reference peptide (for non-specific binding), or varying concentrations of the unlabeled test peptide.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test peptide and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Biodistribution Study in a Murine Model
This protocol describes the assessment of the distribution and tumor uptake of a radiolabeled peptide in tumor-bearing mice.[10][11]
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted NET tumors)
-
Radiolabeled peptide (e.g., [¹⁷⁷Lu]Lu-DOTATATE)
-
Anesthetic agent
-
Gamma counter
-
Dissection tools
Procedure:
-
Animal Preparation: Acclimatize tumor-bearing mice for at least one week before the experiment.
-
Radiopharmaceutical Administration: Anesthetize the mice and inject a known amount of the radiolabeled peptide (typically 1-5 MBq) intravenously via the tail vein.
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).
-
Organ Harvesting and Weighing: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor. Carefully weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in a standard (a known fraction of the injected dose) using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the determination of tumor-to-organ ratios, providing an indication of the targeting efficiency.[10][11]
Visualizing the Pathways and Processes
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental workflows.
Caption: Somatostatin receptor signaling pathway and therapeutic action of radiolabeled peptides.
Caption: Preclinical evaluation workflow for novel radiolabeled peptides.
Conclusion
The evolution from [¹¹¹In]In-pentetreotide to ⁶⁸Ga-labeled DOTA-peptides represents a significant paradigm shift in the management of neuroendocrine tumors. The superior diagnostic performance, lower radiation exposure, and potential for theranostic applications with beta- and alpha-emitting radionuclides firmly establish the newer generation of radiolabeled peptides as the current standard of care. This guide provides a foundational understanding for researchers and clinicians, highlighting the key comparative data and experimental methodologies that are essential for the continued development and application of these powerful diagnostic and therapeutic agents. The ongoing research into novel peptides, chelators, and radionuclides promises to further refine and enhance the personalized management of patients with neuroendocrine tumors.
References
- 1. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Dosimetry and biodistribution of an iodine-123-labeled somatostatin analog in patients with neuroendocrine tumors. | Semantic Scholar [semanticscholar.org]
- 3. Dosimetry for treatment with radiolabelled somatostatin analogues. A review. | Semantic Scholar [semanticscholar.org]
- 4. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diagnostic Efficiency of 68Ga-DOTATATE PET/CT as Compared to 99mTc-Octreotide SPECT/CT and Conventional Morphologic Modalities in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. nanets.net [nanets.net]
- 10. benchchem.com [benchchem.com]
- 11. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of Pentetreotide Uptake with Somatostatin Receptor Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the correlation between the uptake of Pentetreotide (B1679299), a radiolabeled somatostatin (B550006) analog, and the gene expression of somatostatin receptor (SSTR) subtypes. The data and protocols presented herein are intended to support research and development in the fields of oncology and nuclear medicine, particularly concerning neuroendocrine tumors (NETs).
Introduction
This compound, commercially known as OctreoScan when labeled with Indium-111 (B102479) (¹¹¹In), is a crucial radiopharmaceutical for the diagnosis and management of neuroendocrine tumors.[1] Its mechanism relies on binding to somatostatin receptors (SSTRs) that are overexpressed on the surface of these tumor cells.[1][2] The family of SSTRs consists of five distinct subtypes (SSTR1-SSTR5), each encoded by a separate gene and exhibiting unique binding affinities for various ligands.[3] Understanding the correlation between the in vivo uptake of ¹¹¹In-Pentetreotide, visualized through scintigraphy, and the specific SSTR gene expression profile of a tumor is critical for predicting imaging success, planning therapy, and developing novel SSTR-targeting agents.
This compound demonstrates a high affinity for SSTR2 and a moderate affinity for SSTR3 and SSTR5, while its affinity for SSTR1 and SSTR4 is negligible.[4] Consequently, the intensity of tracer uptake on an OctreoScan is predominantly dictated by the expression level of SSTR2.[5]
Quantitative Correlation: this compound Uptake vs. SSTR Gene Expression
The relationship between ¹¹¹In-Pentetreotide uptake and SSTR gene expression has been investigated in various studies. While a direct positive correlation is often observed, particularly with SSTR2, the concordance is not absolute. The following tables summarize quantitative findings from key studies.
Table 1: In Vivo this compound Uptake (Scintigraphy) vs. SSTR Subtype Expression
| Tumor Type | This compound Uptake Method | Gene Expression Analysis | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Key Finding |
| Esthesioneuroblastoma | ¹¹¹In-Pentetreotide Scintigraphy (OctreoScan) | RT-PCR | - | High Expression | - | - | - | High SSTR2 message expression correlated with positive OctreoScan uptake in all tumor samples.[5] |
| Melanoma | ¹¹¹In-Pentetreotide Scintigraphy (OctreoScan) | RT-PCR | 96% | 83% | 61% | 57% | 9% | Despite high SSTR1 and SSTR2 mRNA expression, only 63% of tumors were detected by OctreoScan, indicating a mismatch.[6] |
| Neuroendocrine Tumors (General) | ¹¹¹In-Pentetreotide Scintigraphy (OctreoScan) | Immunohistochemistry (IHC) | Common Co-expression | Strong Correlation | Common Co-expression | Independent Expression | Common Co-expression | No clear correlation was observed between the expression of SSTRs 1-5 and uptake on scintigraphy in one study, possibly due to the low number of negative scans.[7] |
| Neuroendocrine Lung Cancers | ¹¹¹In-DTPA-Octreotide Scintigraphy | Real-time quantitative PCR | - | Strong Correlation | Moderate Correlation | - | Moderate Correlation | A significant correlation was found between tracer uptake and the mRNA transcript levels of SSTR2A, SSTR3, and SSTR5.[6] |
Table 2: Binding Affinity of this compound and Related Analogs to SSTR Subtypes
| Ligand | SSTR1 (IC₅₀, nM) | SSTR2 (IC₅₀, nM) | SSTR3 (IC₅₀, nM) | SSTR4 (IC₅₀, nM) | SSTR5 (IC₅₀, nM) |
| This compound (Octreotide) | >1000 | 0.1 - 10 | 25 - 250 | >1000 | 1 - 50 |
| Somatostatin-14 | 1.3 | 0.2 | 0.6 | 1.4 | 0.4 |
| ⁶⁸Ga-DOTATATE | >1000 | 0.2 - 2.1 | 28.6 | >1000 | 23.3 |
| ⁶⁸Ga-DOTATOC | 200 | 0.1 - 2.5 | 7.1 | >1000 | 3.4 |
Data synthesized from multiple sources.[2][8] IC₅₀ values represent the concentration of ligand required to inhibit 50% of specific radioligand binding; lower values indicate higher affinity.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes is key to understanding the data. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for quantifying this compound uptake and SSTR gene expression.
Protocol 1: Somatostatin Receptor Scintigraphy (SRS) with ¹¹¹In-Pentetreotide
Objective: To visualize and semi-quantify SSTR-positive tumors in vivo.
Materials:
-
¹¹¹In-Pentetreotide (OctreoScan)
-
SPECT/CT scanner
-
Patient preparation: Discontinue long-acting somatostatin analogs for 4-6 weeks if clinically feasible.[4]
Procedure:
-
Radiopharmaceutical Administration: Administer approximately 222 MBq (6 mCi) of ¹¹¹In-Pentetreotide intravenously.[1][9]
-
Imaging Schedule: Perform whole-body planar and SPECT/CT imaging at multiple time points, typically 4, 24, and sometimes 48 hours post-injection.[1]
-
Image Acquisition (SPECT/CT):
-
Use a dual-head gamma camera equipped with medium-energy collimators.
-
Acquire images using two energy peaks for ¹¹¹In: 171 keV and 245 keV.[10]
-
For SPECT, acquire 64 views over a 360° rotation, with at least 40 seconds per view.[11]
-
Perform a co-registered low-dose CT scan for anatomical localization and attenuation correction.
-
-
Data Analysis and Quantification:
-
Reconstruct SPECT images using an iterative algorithm (e.g., OSEM).
-
Visually assess tracer uptake in tumors relative to normal organs (liver, spleen) using the Krenning scale :
-
For quantitative analysis, draw regions of interest (ROIs) over the tumor and a reference organ (e.g., liver) to calculate tumor-to-liver ratios.[14][15]
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for SSTR Gene Expression
Objective: To quantify the mRNA transcript levels of SSTR subtypes 1-5 from tumor tissue.
Materials:
-
Tumor tissue (fresh frozen or FFPE)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcriptase kit (e.g., SuperScript IV, Thermo Fisher)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR system
-
Validated primers for human SSTR1, SSTR2, SSTR3, SSTR4, SSTR5, and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction:
-
Homogenize ~20-30 mg of tumor tissue.
-
Extract total RNA according to the manufacturer's protocol for the chosen kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity (RIN > 7).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene (e.g., SSTR2), and qPCR master mix.
-
Run the reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Run each sample in triplicate for all target and housekeeping genes.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct value of each SSTR subtype to the Ct value of the housekeeping gene (ΔCt = CtSSTRx - Cthousekeeping).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing SSTR expression in the tumor to a reference sample.[16]
-
Comparison and Alternatives
The correlation between this compound uptake and SSTR gene expression is strongest for SSTR2. However, discrepancies can arise from several factors:
-
Post-transcriptional Regulation: mRNA levels do not always perfectly reflect functional protein expression on the cell surface.
-
Receptor Internalization: After binding, the this compound-SSTR2 complex is internalized, which is necessary for signal transduction but may affect imaging at later time points.[17]
-
Imaging Resolution: The spatial resolution of SPECT imaging can limit the detection of small lesions, even if they express high levels of SSTR2.[18]
Alternative Imaging Agents: More recently, PET/CT imaging using Gallium-68 (⁶⁸Ga) labeled somatostatin analogs like DOTATATE and DOTATOC has largely replaced ¹¹¹In-Pentetreotide scintigraphy.[12][13] These PET tracers also have a very high affinity for SSTR2 and offer significantly improved sensitivity and spatial resolution, allowing for the detection of smaller tumors and a more accurate quantification of receptor expression via Standardized Uptake Values (SUV).[13][18] Studies have shown a strong correlation between ⁶⁸Ga-DOTATATE uptake (SUV) and SSTR2 expression.[19]
Conclusion
The uptake of ¹¹¹In-Pentetreotide is a clinically established surrogate for the functional expression of somatostatin receptors, primarily SSTR2. While a strong positive correlation exists between the intensity of scintigraphic uptake and SSTR2 gene expression, the relationship is complex and can be influenced by biological and technical factors. For researchers and drug developers, leveraging quantitative gene expression data alongside advanced imaging techniques provides a more comprehensive understanding of SSTR biology, paving the way for improved diagnostics and more effective peptide receptor radionuclide therapy (PRRT).
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clinical usefulness of Somatostatin Receptor Scintigraphy in the Diagnosis of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. mdpi.com [mdpi.com]
- 7. Association Between Somatostatin Receptor Expression and Clinical Outcomes in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. med.emory.edu [med.emory.edu]
- 10. Development of a new quantification method using partial volume effect correction for individual energy peaks in 111In-pentetreotide SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Prevalence and quantitative analysis of indium-111 this compound (Octreoscan) uptake in the pancreatic head on SPECT/CT imaging: establishing a region of interest-based pathological uptake threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevalence and Quantitative Analysis of In-111 this compound (Octreoscan) Uptake in the Pancreatic Head on SPECT/CT Imaging: Establishing an ROI-based Pathological Uptake Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. radiopaedia.org [radiopaedia.org]
- 18. escholarship.org [escholarship.org]
- 19. Correlation of Somatostatin Receptor 2 Expression, 68Ga-DOTATATE PET Scan and Octreotide Treatment in Thymic Epithelial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Efficacy of Pentetreotide-Based PRRT vs. Other Treatments for Neuroendocrine Tumors
This guide provides a detailed comparison of Pentetreotide-based Peptide Receptor Radionuclide Therapy (PRRT), primarily with ¹⁷⁷Lu-DOTATATE, against other systemic treatments for well-differentiated, somatostatin (B550006) receptor (SSTR)-positive neuroendocrine tumors (NETs). The analysis is based on data from pivotal clinical trials and retrospective studies, offering researchers and drug development professionals a comprehensive overview of the current therapeutic landscape.
Principle of this compound-Based PRRT
Peptide Receptor Radionuclide Therapy is a form of molecularly targeted therapy. It utilizes a somatostatin analogue, such as DOTATATE (a this compound derivative), which has a high affinity for somatostatin receptor subtype 2 (SSTR2), commonly overexpressed on the surface of NET cells. This peptide is chelated to a radioactive isotope, most commonly Lutetium-177 (¹⁷⁷Lu). When administered intravenously, the resulting radiopharmaceutical, ¹⁷⁷Lu-DOTATATE, selectively binds to SSTR2-positive tumor cells. Following receptor-mediated internalization, the emitted beta radiation induces DNA damage, leading to targeted cancer cell death.[1][2]
Comparative Efficacy: PRRT vs. Somatostatin Analogs (SSAs)
The landmark NETTER-1 Phase III trial provided definitive evidence for the superiority of ¹⁷⁷Lu-DOTATATE over high-dose octreotide (B344500) LAR, a standard SSA, in patients with progressive, SSTR-positive midgut NETs.[3][4][5] More recently, the NETTER-2 trial demonstrated the benefit of first-line ¹⁷⁷Lu-DOTATATE in patients with higher-grade (G2/G3) GEP-NETs.[6][7]
Table 1: Quantitative Comparison of PRRT vs. High-Dose SSAs
| Metric | NETTER-1 Trial | NETTER-2 Trial |
| Patient Population | Progressive, G1/G2 Midgut NETs | Newly diagnosed, G2/G3 GEP-NETs |
| ¹⁷⁷Lu-DOTATATE Arm | ¹⁷⁷Lu-DOTATATE + 30 mg Octreotide LAR | ¹⁷⁷Lu-DOTATATE + 30 mg Octreotide LAR |
| Control Arm | 60 mg Octreotide LAR | 60 mg Octreotide LAR |
| Median PFS | Not Reached vs. 8.4 months (HR: 0.21)[8] | 22.8 months vs. 8.5 months (HR: 0.28)[6][7] |
| Median OS | 48.0 months vs. 36.3 months (Not statistically significant due to crossover)[3] | Data not yet mature |
| Objective Response Rate (ORR) | 18% vs. 3%[8] | 43% vs. 9%[7] |
| Key Grade 3/4 Adverse Events | Nausea (1%), Vomiting (1%), Thrombocytopenia (2%), Lymphopenia (9%)[8] | Hematologic toxicity was the primary concern, but specific rates are pending full publication. |
-
Study Design : International, multicenter, open-label, randomized, controlled Phase III trial.[3][5]
-
Patient Eligibility : Adults with inoperable, progressive, well-differentiated (G1/G2), SSTR-positive midgut NETs.[5] Patients must have shown progression on a standard dose of octreotide LAR.
-
Randomization : Patients were assigned 1:1 to either the ¹⁷⁷Lu-DOTATATE group or the control group.[9]
-
Treatment Arms :
-
Primary Endpoint : Progression-Free Survival (PFS).[8]
-
Secondary Endpoints : Objective Response Rate (ORR), Overall Survival (OS), safety, and health-related quality of life.[9]
Comparative Efficacy: PRRT vs. Targeted Therapies
Targeted agents like the mTOR inhibitor everolimus (B549166) and the tyrosine kinase inhibitor sunitinib (B231) are established treatments for progressive, well-differentiated NETs.[10] Head-to-head comparisons with PRRT have been conducted, most notably in the COMPETE and SeqEveRIV studies.
The Phase III COMPETE trial compared PRRT with ¹⁷⁷Lu-edotreotide (another this compound-based agent) to everolimus in patients with progressive G1-G2 GEP-NETs. The results showed a significant PFS benefit for PRRT.[6][11] The retrospective SeqEveRIV study also found PRRT to be more effective and less toxic than everolimus.[12][13]
Table 2: Quantitative Comparison of PRRT vs. Targeted Therapies
| Metric | COMPETE Trial (PRRT vs. Everolimus) | SeqEveRIV Study (PRRT vs. Everolimus) | Retrospective Italian Study (PanNETs) [14][15] |
| Patient Population | Progressive, G1/G2 GEP-NETs | Progressive GEP-NETs and Lung NETs | Progressive, G1/G2 Pancreatic NETs (PanNETs) |
| Median PFS | 23.9 months vs. 14.1 months[6][16] | 24.5 months vs. 16.1 months[12][13] | PRRT: 2.2 years vs. Targeted Therapy/Chemo: 0.6 years (HR: 0.37)[14] |
| Objective Response Rate (ORR) | Data pending full publication | 22.6% vs. 6.0%[12][13] | Not explicitly compared in this cohort |
| Key Grade 3/4 Adverse Events | PRRT generally showed a favorable safety profile compared to everolimus.[16] | PRRT had a better safety profile.[12][13] | Not detailed in the abstract |
-
Study Design : Prospective, randomized, controlled, open-label, multicenter Phase III trial.[11]
-
Patient Eligibility : Patients with inoperable, progressive, SSTR-positive, well-differentiated (G1 or G2) GEP-NETs.[6][16]
-
Randomization : Patients were randomized to receive either ¹⁷⁷Lu-edotreotide or everolimus.[11]
-
Treatment Arms :
-
Experimental Arm : PRRT with ¹⁷⁷Lu-edotreotide.
-
Control Arm : Everolimus daily oral administration.[16]
-
-
Primary Endpoint : Progression-Free Survival (PFS).[11]
-
Secondary Endpoints : Overall Survival (OS), Objective Response Rate (ORR), safety, and quality of life.
Logical Framework for Treatment Selection
For patients with advanced, progressive, well-differentiated NETs who have progressed on first-line somatostatin analogs, a critical decision point is the choice of second-line therapy. The options generally include PRRT, targeted therapy, or chemotherapy. Clinical trial data increasingly support the use of PRRT in this setting due to its superior PFS.[14]
Safety and Toxicity Profiles
While highly effective, all systemic therapies for NETs carry a risk of adverse events. PRRT's primary toxicities are related to radiation effects on the bone marrow and kidneys. This contrasts with the distinct side-effect profiles of targeted agents and chemotherapy.
Table 3: Comparative Summary of Common Grade 3/4 Adverse Events
| Treatment Modality | Common Grade 3/4 Adverse Events | Monitoring & Management |
| PRRT (¹⁷⁷Lu-DOTATATE) | Lymphopenia, Thrombocytopenia, Anemia, Neutropenia.[8] Rare long-term risk of Myelodysplastic Syndrome (MDS) or acute leukemia (~2-3%).[8][17] | Regular blood counts. Co-infusion of amino acids to protect kidneys.[18] Long-term renal and hematologic follow-up. |
| Everolimus | Stomatitis, Rash, Diarrhea, Fatigue, Infections, Hyperglycemia, Pneumonitis.[19] | Patient education on oral hygiene, skin care. Monitoring of blood glucose and for signs of infection or respiratory symptoms. |
| Sunitinib | Fatigue, Diarrhea, Hypertension, Hand-foot syndrome, Neutropenia.[20][21] | Blood pressure monitoring, dose adjustments for dermatologic toxicity, supportive care for diarrhea and fatigue. |
| Chemotherapy (e.g., CAPTEM) | Nausea, Vomiting, Fatigue, Hand-foot syndrome, Myelosuppression (Neutropenia, Thrombocytopenia).[22] | Pre-medication with antiemetics, regular blood count monitoring, dose adjustments based on toxicity. |
Conclusion
For patients with progressive, well-differentiated, SSTR-positive gastroenteropancreatic neuroendocrine tumors, this compound-based PRRT with ¹⁷⁷Lu-DOTATATE has demonstrated superior therapeutic efficacy, particularly in prolonging progression-free survival, when compared to high-dose somatostatin analogs and the targeted therapy everolimus.[6][11][14][23] The findings from the NETTER-1, NETTER-2, and COMPETE trials establish PRRT as a standard of care, often preferred as a second-line option after progression on initial SSA therapy.[7][14] The safety profile of PRRT is predictable and manageable, though it requires specialized administration and monitoring.[18][19] Future research is focused on optimizing PRRT through combination therapies with radiosensitizing agents, targeted therapies, and immunotherapies to further enhance its efficacy.[24][25]
References
- 1. netrf.org [netrf.org]
- 2. Peptide Receptor Radionuclide Therapy for the Treatment of Pancreatic Neuroendocrine Tumors: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Relationship Between Best Tumor Shrinkage and Progression‐Free Survival and Overall Survival in Patients With Progressive Midgut Neuroendocrine Tumors Treated With [ 177Lu]Lu‐DOTA‐TATE: Ad Hoc Analysis of the Phase III NETTER‐1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Treatment Options for Pancreatic Neuroendocrine Tumors: A Narrative Review | MDPI [mdpi.com]
- 7. expertperspectives.com [expertperspectives.com]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. droracle.ai [droracle.ai]
- 11. youtube.com [youtube.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Association of Upfront Peptide Receptor Radionuclide Therapy With Progression-Free Survival Among Patients With Enteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PRRT for Neuroendocrine Tumors · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Results and adverse events of personalized peptide receptor radionuclide therapy with 90Yttrium and 177Lutetium in 1048 patients with neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancerresearchuk.org [cancerresearchuk.org]
- 19. Practical management of toxicities associated with targeted therapies for advanced gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of pretreatment with everolimus or sunitinib on the subacute hematotoxicity of 177Lu-DOTATATE PRRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-tumour activity of everolimus and sunitinib in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Combination Therapies with PRRT - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. Peptide receptor radionuclide therapy combinations for neuroendocrine tumours in ongoing clinical trials: status 2023 [thno.org]
- 25. Peptide receptor radionuclide therapy combinations for neuroendocrine tumours in ongoing clinical trials: status 2023 - PMC [pmc.ncbi.nlm.nih.gov]
A New Era in Neuroendocrine Tumor Targeting: Benchmarking Novel Somatostatin Analogs Against Pentetreotide
For researchers, scientists, and drug development professionals, the landscape of neuroendocrine tumor (NET) diagnostics and therapeutics is rapidly evolving. While Indium-111 labeled Pentetreotide (OctreoScan®) has long been a cornerstone for imaging somatostatin (B550006) receptor (SSTR)-positive tumors, a new generation of derivatives and alternative somatostatin analogs (SSAs) are demonstrating superior performance. This guide provides an objective comparison of these novel agents against the original this compound, supported by experimental data, to inform future research and clinical development.
The targeting of somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed on the surface of many NETs, remains a critical strategy for tumor localization and peptide receptor radionuclide therapy (PRRT).[1] this compound, a DTPA-conjugated octreotide (B344500) analog, pioneered this approach. However, recent advancements have led to the development of new compounds with improved binding affinities, internalization rates, and in vivo targeting efficacy.
This comparison focuses on the key successors to this compound, primarily the DOTA-conjugated peptides such as DOTATATE and DOTATOC, and the emerging class of SSTR antagonists.
Comparative Performance Metrics
The efficacy of these targeting agents can be evaluated across several key parameters: in vitro binding affinity, cellular internalization, and in vivo tumor-to-organ ratios. The following tables summarize the quantitative data from various preclinical and clinical studies, offering a direct comparison of these compounds.
In Vitro Binding Affinity (IC50)
Binding affinity, represented by the half-maximal inhibitory concentration (IC50), is a crucial indicator of a ligand's potency for its receptor. A lower IC50 value signifies a higher binding affinity. The data consistently shows that the newer DOTA-conjugated analogs have a significantly higher affinity for SSTR2 than this compound.
Table 1: Comparison of In Vitro Binding Affinity (IC50, nM) for SSTR2
| Compound | Chelator | Peptide | Radionuclide | IC50 (nM) for SSTR2 | Key Observations |
| This compound | DTPA | Octreotide | Indium-111 | ~10-20 | The benchmark compound with moderate affinity. |
| DOTATOC | DOTA | Tyr³-Octreotide | Gallium-68 | 2.5 ± 0.5 | Approximately 4 to 8-fold higher affinity than this compound.[2] |
| DOTATATE | DOTA | Tyr³-Octreotate | Gallium-68 | 0.2 ± 0.04 | Demonstrates the highest affinity among the common agonists, roughly 10-fold higher than DOTATOC and up to 100-fold higher than this compound.[2] |
| JR11 | DOTA/NODAGA | SSTR Antagonist | Gallium-68 | ~1.2 (NODAGA) | While having a slightly lower affinity than DOTATATE, antagonists like JR11 bind to more receptor sites, leading to higher tumor uptake. |
Cellular Internalization
Upon binding to the SSTR, agonist radiopharmaceuticals are internalized by the tumor cell. This process is vital for therapeutic applications (PRRT) as it concentrates the radioactive payload within the cell, maximizing the cytotoxic effect. SSTR antagonists, however, exhibit minimal internalization and exert their effect by binding to the cell surface.
Table 2: Comparison of Cellular Internalization
| Compound | Type | Internalization Rate | Key Observations |
| [¹¹¹In]this compound | Agonist | Moderate | Efficiently internalized, forming the basis for its use in PRRT. |
| [⁶⁸Ga]DOTATATE | Agonist | High | Higher internalization rates compared to this compound contribute to better therapeutic efficacy. |
| [¹⁷⁷Lu]DOTA-JR11 | Antagonist | Low (Membrane-bound: 88% ± 1%) | Despite low internalization, antagonists show surprisingly high tumor uptake and therapeutic effect, suggesting a different mechanism of action.[2][3] |
In Vivo Tumor Targeting and Biodistribution
The ultimate measure of a targeting agent's effectiveness is its ability to accumulate in tumors while minimizing exposure to healthy organs. This is assessed through in vivo biodistribution studies, which provide critical tumor-to-organ ratios. The newer PET agents (⁶⁸Ga-DOTA-peptides) consistently demonstrate superior diagnostic sensitivity and higher tumor uptake compared to ¹¹¹In-Pentetreotide SPECT imaging.[4][5][6][7][8][9]
Table 3: Comparison of In Vivo Tumor Detection and Biodistribution
| Compound | Imaging Modality | Diagnostic Sensitivity | Key Biodistribution Characteristics |
| [¹¹¹In]this compound | SPECT/CT | Lower | Physiological uptake in the spleen, kidneys, liver, and pituitary. Lower tumor-to-background ratios.[9] |
| [⁶⁸Ga]DOTATATE | PET/CT | Higher (Superior lesion detection) | High uptake in the spleen and kidneys. Significantly higher tumor-to-background ratios compared to [¹¹¹In]this compound, especially for smaller lesions.[6][7][9][10] |
| [⁶⁸Ga]DOTA-JR11 | PET/CT | Higher (Especially for liver metastases) | Demonstrates lower uptake in most normal organs compared to agonists, leading to excellent tumor-to-background ratios.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (IC50) of a non-radiolabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
-
Cell Culture and Membrane Preparation: A cell line expressing the target receptor (e.g., HEK293 or CHO cells transfected with SSTR2) is cultured.[12] The cells are harvested, and a membrane preparation is created through homogenization and centrifugation.[13][14]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) and varying concentrations of the unlabeled competitor compound (e.g., this compound, DOTATATE).[13]
-
Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.[14][15]
-
Data Analysis: The radioactivity on the filters is measured, and the data is used to generate a competition curve. The IC50 value is then calculated from this curve.[15]
Radioligand Internalization Assay
This assay quantifies the amount of radioligand that is internalized by cells after binding to a surface receptor.
-
Cell Culture: Cells expressing the SSTR of interest are grown in multi-well plates.[16]
-
Incubation with Radioligand: The cells are incubated with a radiolabeled ligand (e.g., [¹¹¹In]this compound or [¹⁷⁷Lu]DOTATATE) at 37°C for various time points.[17]
-
Acid Wash: To differentiate between surface-bound and internalized radioligand, the cells are washed with a mild acid solution (e.g., glycine (B1666218) buffer, pH 2.5). This removes the surface-bound radioactivity, leaving the internalized portion intact.[16]
-
Cell Lysis and Counting: The cells are then lysed, and the radioactivity in the cell lysate (internalized fraction) and the acid wash (surface-bound fraction) are measured separately using a gamma counter.
-
Data Analysis: The internalization rate is typically expressed as the percentage of total bound radioactivity that is internalized over time.
In Vivo Biodistribution Studies in Animal Models
These studies evaluate the distribution of a radiopharmaceutical in a living organism, providing data on tumor uptake and clearance from normal organs.
-
Animal Model: Immunocompromised mice are typically used, bearing xenograft tumors from a human neuroendocrine tumor cell line known to express SSTR2 (e.g., BON-1, QGP-1, NCI-H727).[1][18][19][20][21][22]
-
Radiopharmaceutical Administration: A known amount of the radiolabeled compound is injected intravenously into the tumor-bearing mice.
-
Imaging and Tissue Harvesting: At various time points post-injection, the animals may be imaged using SPECT or PET. Subsequently, the animals are euthanized, and major organs and the tumor are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each organ and the tumor is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated and typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for the calculation of tumor-to-organ ratios.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
The development of new somatostatin analogs has significantly advanced the field of neuroendocrine tumor imaging and therapy. The data clearly indicates that DOTA-conjugated peptides, such as DOTATATE, offer superior performance compared to the original this compound, with higher binding affinities and improved in vivo targeting. Furthermore, the emergence of SSTR antagonists represents a paradigm shift, demonstrating excellent tumor uptake and therapeutic potential despite limited internalization. For researchers and drug developers, focusing on these newer platforms is essential for creating the next generation of diagnostics and therapeutics for neuroendocrine neoplasms. This guide provides a foundational comparison to aid in these critical research and development decisions.
References
- 1. “A Growth Model of Neuroendocrine Tumor Surrogates and the Efficacy of a Novel Somatostatin-Receptor Guided Antibody-Drug Conjugate: Perspectives on Clinical Response?” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Therapeutic Response to Treatment with a 177Lu-Labeled Somatostatin Receptor Agonist and Antagonist in Preclinical Models | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. 111In-Pentetreotide Scintigraphy Versus 68Ga-DOTATATE PET: Impact on Krenning Scores and Effect of Tumor Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Diagnostic Sensitivity and Quantitative Indices Between 68Ga-DOTATOC PET/CT and 111In-Pentetreotide SPECT/CT in Neuroendocrine Tumors: a Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-to-Head Comparison of 68Ga-DOTA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 17. Ligand internalization and recycling by human recombinant somatostatin type 4 (h sst4) receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Models of Neuroendocrine Neoplasia [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Preclinical Models of Neuroendocrine Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. joe.bioscientifica.com [joe.bioscientifica.com]
- 22. biorxiv.org [biorxiv.org]
A Comparative Guide for Researchers: Pentetreotide vs. Ga-68 DOTATATE for Neuroendocrine Tumor Imaging
For decades, the field of nuclear medicine has sought to refine the visualization of neuroendocrine tumors (NETs), a heterogeneous group of neoplasms characterized by their expression of somatostatin (B550006) receptors (SSTRs). The development of radiolabeled somatostatin analogs has been a cornerstone of diagnosis, staging, and management of these tumors. This guide provides a side-by-side analysis of two prominent agents: Indium-111 labeled Pentetreotide (a SPECT agent) and Gallium-68 labeled DOTATATE (a PET agent), offering researchers, scientists, and drug development professionals an objective comparison supported by experimental data.
Data Presentation: Performance Metrics
Gallium-68 DOTATATE PET/CT has consistently demonstrated superior diagnostic performance compared to Indium-111 this compound scintigraphy. Clinical studies highlight significant improvements in sensitivity, accuracy, and lesion detection rates, which in turn have a substantial impact on clinical management.
| Performance Metric | Indium-111 this compound (SPECT/CT) | Gallium-68 DOTATATE (PET/CT) | Source(s) |
| Overall Sensitivity | 52% - 72% | 90.9% - 97% | [1][2] |
| Overall Specificity | Varies, one study reports 93% | 90.6% - 100% | [3][2] |
| Overall Accuracy | ~82% | ~94% | [3][4] |
| Lesion Detection Rate | Significantly lower; missed lesions detected by PET/CT | Significantly higher; detects more and smaller lesions | [5][6][7] |
| Impact on Patient Management | Lower impact | Changed management in 36% - 39% of patients | [2][8][9][10] |
| Krenning Score | Lower scores, especially for lesions < 2cm | Higher scores, unaffected by small lesion size | [11][12][13][14] |
Signaling Pathway and Mechanism of Action
Both this compound and DOTATATE are synthetic analogs of somatostatin and function by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[15] Their primary target is SSTR subtype 2 (SSTR2), which is overexpressed on the vast majority of well-differentiated NETs.[16] Upon binding, the SSTR activates intracellular signaling pathways that can inhibit hormone secretion and cell proliferation.[17] The attached radionuclide (In-111 or Ga-68) allows for visualization of tumor sites via gamma camera (SPECT) or positron emission tomography (PET). Ga-68 DOTATATE is noted to have a considerably higher affinity for SSTR2 than In-111 this compound.[1]
References
- 1. Diagnostic Accuracy of Gallium-68-DOTATATE PET/CT Compared to Indium-111-pentetreotide Scintigraphy (SPECT/CT) for Gastroenteropancreatic Neuroendocrine Tumors [ctv.veeva.com]
- 2. Safety and Efficacy of 68Ga-DOTATATE PET/CT for Diagnosis, Staging, and Treatment Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of diagnostic accuracy of (111)In-pentetreotide SPECT and (68)Ga-DOTATOC PET/CT: A lesion-by-lesion analysis in patients with metastatic neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Diagnostic Sensitivity and Quantitative Indices Between 68Ga-DOTATOC PET/CT and 111In-Pentetreotide SPECT/CT in Neuroendocrine Tumors: a Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnostic Efficiency of 68Ga-DOTATATE PET/CT as Compared to 99mTc-Octreotide SPECT/CT and Conventional Morphologic Modalities in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A better way to diagnose and manage neuroendocrine tumors | EurekAlert! [eurekalert.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 16. openmedscience.com [openmedscience.com]
- 17. mdpi.com [mdpi.com]
Navigating Longitudinal Studies: A Comparative Guide to the Reproducibility and Reliability of Pentetreotide Imaging
For researchers, scientists, and drug development professionals engaged in longitudinal studies involving neuroendocrine tumors (NETs), the choice of imaging modality is critical. This guide provides a comprehensive comparison of the reproducibility and reliability of Indium-111 pentetreotide (B1679299) (Octreoscan®) SPECT imaging, with a focus on its performance in longitudinal assessments and a comparison with the current gold standard, Gallium-68 DOTATATE PET/CT.
This compound, a radiolabeled somatostatin (B550006) analog, has long been a cornerstone in the imaging of neuroendocrine tumors that express somatostatin receptors (SSTRs). Its ability to visualize these tumors has been pivotal in diagnosis, staging, and monitoring of treatment response. However, in the context of longitudinal studies, where subtle changes in tumor burden or receptor expression are monitored over time, the reproducibility and reliability of the imaging technique are paramount. This guide synthesizes available data to inform the selection and interpretation of imaging biomarkers in clinical research and drug development.
Quantitative Assessment of Reproducibility
The reproducibility of quantitative imaging metrics is essential for distinguishing true biological change from measurement variability. While data on the longitudinal reproducibility of ¹¹¹In-pentetreotide uptake specifically in neuroendocrine tumors is limited, studies on normal organ uptake provide valuable insights into the inherent variability of the technique.
Table 1: Reproducibility of ¹¹¹In-Pentetreotide SPECT Imaging in Normal Organs
| Organ | Parameter | Value | Study |
| Liver | Intra-patient Coefficient of Variation (COV) | 26% | Lodge et al. (2015) |
| Inter-patient Coefficient of Variation (COV) | 33% | Lodge et al. (2015) | |
| Intraclass Correlation Coefficient (ICC) | 0.40-0.59 | Lodge et al. (2015) | |
| Kidneys | Intra-patient Coefficient of Variation (COV) | 20-22% | Lodge et al. (2015) |
| Inter-patient Coefficient of Variation (COV) | 22-30% | Lodge et al. (2015) | |
| Intraclass Correlation Coefficient (ICC) | 0.40-0.59 | Lodge et al. (2015) |
Data from a study on patients undergoing multiple ¹¹¹In-pentetreotide SPECT/CT scans.[1]
These figures for normal tissue suggest a notable level of variability in ¹¹¹In-pentetreotide uptake, which should be considered when evaluating changes in tumor uptake in longitudinal studies. A change in tumor uptake would need to exceed this baseline variability to be considered significant.
Comparison with Alternative Imaging Modalities: ⁶⁸Ga-DOTATATE PET/CT
The advent of Gallium-68 labeled somatostatin analogs for PET/CT imaging, such as ⁶⁸Ga-DOTATATE, has revolutionized the field. These agents offer several advantages over ¹¹¹In-pentetreotide SPECT, including superior spatial resolution and higher sensitivity for lesion detection.[2][3]
Table 2: Comparison of ¹¹¹In-Pentetreotide SPECT and ⁶⁸Ga-DOTATATE PET
| Feature | ¹¹¹In-Pentetreotide SPECT | ⁶⁸Ga-DOTATATE PET/CT |
| Sensitivity for NET detection | Lower | Significantly Higher.[2][3] |
| Spatial Resolution | Lower | Higher |
| Inter-reader Agreement | Moderate to Substantial | Higher than SPECT.[3] |
| Imaging Procedure Time | Multi-day protocol (imaging at 4, 24, and sometimes 48 hours) | Single-day protocol (imaging ~60 minutes post-injection) |
| Radiation Exposure | Higher effective dose | Lower effective dose |
| Reproducibility Data (Tumors) | Limited | Emerging data suggests good reproducibility |
While direct comparative studies on the longitudinal reproducibility of tumor uptake are scarce, the superior image quality and higher tumor-to-background ratio of ⁶⁸Ga-DOTATATE PET/CT suggest it is a more reliable tool for quantitative assessment over time.
Experimental Protocols
A standardized imaging protocol is crucial for ensuring the reliability of data in longitudinal studies. Below is a detailed methodology for a typical ¹¹¹In-pentetreotide SPECT/CT imaging session.
Protocol for Longitudinal ¹¹¹In-Pentetreotide SPECT/CT Imaging
1. Patient Preparation:
-
Medication Discontinuation: Long-acting somatostatin analogs should be discontinued (B1498344) for at least 3-4 weeks and short-acting analogs for at least 24 hours prior to tracer injection to avoid receptor blockade.
-
Hydration: Patients should be well-hydrated before and after the radiopharmaceutical injection to promote clearance and reduce radiation dose to the kidneys.
-
Bowel Preparation: A laxative may be administered to reduce intestinal activity, which can interfere with the visualization of abdominal lesions.
2. Radiopharmaceutical Administration:
-
Dose: A standard adult dose of approximately 222 MBq (6 mCi) of ¹¹¹In-pentetreotide is administered intravenously.
-
Injection: Slow intravenous injection over several minutes.
3. Imaging Acquisition:
-
Imaging Times: Planar whole-body and SPECT/CT images are typically acquired at 4 and 24 hours post-injection. 48-hour imaging may be performed if significant bowel activity is present at 24 hours.
-
SPECT/CT Parameters:
-
Collimator: Medium-energy collimator.
-
Energy Windows: Dual energy windows centered at 171 keV and 245 keV.
-
Acquisition: 360° rotation, 60-120 projections, 20-40 seconds per projection.
-
CT: Low-dose CT for attenuation correction and anatomical localization.
-
4. Image Reconstruction and Analysis:
-
Reconstruction: Iterative reconstruction algorithms (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response are recommended for quantitative analysis.
-
Quantitative Analysis:
-
Regions of interest (ROIs) are drawn around tumors and reference tissues (e.g., liver, spleen) on serial scans.
-
Standardized Uptake Values (SUVs) or tumor-to-background ratios are calculated. It is crucial to maintain consistency in the methodology for quantitative analysis across all time points.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow of a longitudinal study employing this compound imaging.
Caption: Workflow of a longitudinal study using this compound imaging.
Conclusion
While ¹¹¹In-pentetreotide SPECT has been a valuable tool, its use in quantitative longitudinal studies is challenged by inherent variability and lower sensitivity compared to newer PET-based agents. For researchers and drug developers designing prospective studies that rely on quantitative imaging endpoints, ⁶⁸Ga-DOTATATE PET/CT offers superior performance characteristics, including higher lesion detection rates and better inter-reader agreement, making it the preferred modality for reliable longitudinal assessment of somatostatin receptor-expressing neuroendocrine tumors. When interpreting historical data or in settings where only SPECT is available, a thorough understanding of the reproducibility limitations of ¹¹¹In-pentetreotide imaging is essential for accurate data interpretation.
References
- 1. [(111)In]this compound SPECT scintigraphy in neuroendocrine tumors: variability of reconstructing parameters related to patient characteristics and each body part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Diagnostic Sensitivity and Quantitative Indices Between 68Ga-DOTATOC PET/CT and 111In-Pentetreotide SPECT/CT in Neuroendocrine Tumors: a Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 111In-Pentetreotide Scintigraphy Versus 68Ga-DOTATATE PET: Impact on Krenning Scores and Effect of Tumor Burden | Journal of Nuclear Medicine [jnm.snmjournals.org]
Inter-observer Variability in Pentetreotide Scan Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interpretation of Pentetreotide scans, also known as somatostatin (B550006) receptor scintigraphy (SRS), is a cornerstone in the diagnosis and management of neuroendocrine tumors (NETs). The subjective nature of visual scan analysis, however, can lead to variability between different observers. This guide provides a comparative overview of inter-observer variability in the analysis of this compound scans, focusing on the impact of standardized reporting systems and summarizing quantitative data from key studies.
Enhancing Reproducibility with Standardized Systems
To mitigate inter-observer variability, standardized frameworks for interpreting and reporting somatostatin receptor (SSTR)-targeted imaging have been developed. One such system is the SSTR Reporting and Data System (SSTR-RADS). A multicentric, randomized study investigated the inter-observer reliability of SSTR-RADS for the interpretation of ⁶⁸Ga-DOTATOC PET/CT scans, which are conceptually similar to this compound SPECT/CT in targeting somatostatin receptors. The results demonstrated a high concordance rate, even among readers with different levels of experience, supporting the adoption of such standardized systems in clinical trials and routine practice.[1][2][3]
Quantitative Analysis of Inter-observer Agreement
The level of agreement between observers can be quantified using statistical measures such as the Intraclass Correlation Coefficient (ICC) and Cohen's Kappa (κ). An ICC value greater than 0.90 is considered excellent, between 0.75 and 0.90 is good, between 0.50 and 0.75 is moderate, and less than 0.50 is poor. The following table summarizes the inter-observer agreement data from a study on SSTR-RADS.
| Parameter Assessed | Number of Observers | Statistical Method | Inter-observer Agreement (ICC) | Interpretation |
| Overall Scan Impression | 4 (2 experienced, 2 inexperienced) | ICC | 0.88 (95% CI: 0.82–0.92) | Excellent |
| SSTR-RADS Scoring (Identical Target Lesions) | 4 | ICC | ≥ 0.73 | Good |
| SSTR-RADS Scoring (Lymph Node Lesions) | 4 | ICC | 0.91 | Excellent |
| SSTR-RADS Scoring (Liver Lesions) | 4 | ICC | 0.77 | Good |
| Decision for Peptide Receptor Radionuclide Therapy (PRRT) | 4 | ICC | 0.80 (95% CI: 0.72–0.87) | Excellent |
Data extracted from Werner RA, et al. J Nucl Med. 2020.[1][2][3]
Experimental Protocols
Study Design for SSTR-RADS Inter-observer Reliability Assessment
The primary goal of this experimental protocol was to determine the inter-observer reliability of the SSTR-RADS 1.0 for the interpretation of SSTR-targeted PET/CT scans.[1][3]
1. Image Acquisition and Patient Cohort:
2. Observer Group:
-
Four masked readers with varying levels of experience independently assessed the scans.[1][2][3]
-
The group consisted of two experienced readers and two inexperienced readers.[1][2][3]
-
All readers were trained on the SSTR-RADS 1.0 criteria prior to the study.[1][2][3]
3. Interpretation Criteria:
-
Readers used the SSTR-RADS 1.0 criteria, which is based on a 5-point scale from 1 (definitively benign) to 5 (high certainty that neuroendocrine neoplasia is present).[1]
-
For each scan, SSTR-RADS scores were assigned to a maximum of five target lesions.[1][2][3]
-
An overall scan impression based on SSTR-RADS was also provided.[1][2][3]
-
Furthermore, readers made a decision on whether peptide receptor radionuclide therapy (PRRT) should be considered based on their interpretation.[1][2][3]
4. Statistical Analysis:
-
Inter-observer agreement was calculated using the Intraclass Correlation Coefficient (ICC).[1][2][3]
-
Agreement rates were computed on a target lesion-based, organ-based, and overall SSTR-RADS score-based level.[1][3]
Visualizing the Inter-observer Variability Study Workflow
The following diagram illustrates the typical workflow of a study designed to assess inter-observer variability in the analysis of medical imaging, such as this compound scans.
The Krenning Score: A Semi-Quantitative Approach
Another widely used method for the analysis of this compound scans is the Krenning score. This semi-quantitative, 5-point scale (0-4) assesses the tracer uptake in tumors relative to the uptake in the liver and spleen.[4][5] A higher Krenning score generally indicates a higher density of somatostatin receptors, which can be a prognostic indicator and a prerequisite for PRRT.[4][5] While the Krenning score is a valuable tool, its subjective nature can also be a source of inter-observer variability. The application of standardized training and consensus reading can help to improve the consistency of Krenning score assessments among different observers.
Conclusion
Inter-observer variability is an inherent challenge in the interpretation of this compound scans. However, the adoption of standardized reporting systems like SSTR-RADS has been shown to significantly improve agreement among observers, including those with different levels of experience. Quantitative measures such as the Intraclass Correlation Coefficient provide a robust method for evaluating the level of concordance. For semi-quantitative assessments like the Krenning score, rigorous training and consensus are crucial to enhance reproducibility. By understanding and addressing the sources of variability, researchers and clinicians can improve the reliability of this compound scan analysis, leading to more consistent patient management and more robust clinical trial data.
References
- 1. High Interobserver Agreement for the Standardized Reporting System SSTR-RADS 1.0 on Somatostatin Receptor PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Diagnosis, Management and Theragnostic Approach of Gastro-Entero-Pancreatic Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pentetreotide (Indium-111)
For researchers and scientists in drug development, the proper handling and disposal of radiolabeled compounds like Indium-111 pentetreotide (B1679299) are paramount for ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the safe disposal of this compound waste, reinforcing our commitment to being your trusted partner in laboratory safety.
Indium-111 (In-111) this compound, commonly known as OctreoScan™, is a radiopharmaceutical, and its waste is classified as low-level radioactive waste (LLRW). The primary method for its disposal is "decay-in-storage," which involves securely storing the waste until its radioactivity diminishes to background levels.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear waterproof gloves, a lab coat, and safety eyewear when handling this compound or its waste to protect from contamination.[1][2]
-
Shielding: Maintain adequate shielding at all times, using lead-lined containers for vials and syringes containing In-111 this compound.[2]
-
Radiation Safety Officer (RSO): All procedures involving radioactive waste must be conducted in accordance with the protocols established by your institution's Radiation Safety Officer.[1]
Step-by-Step Disposal Protocol for this compound (In-111) Waste
This protocol outlines the procedural steps for the safe disposal of solid and liquid waste contaminated with In-111 this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent accidental exposure and to streamline the disposal process.
-
Isotope-Specific Waste: Dedicate separate, clearly labeled waste containers for In-111 waste. Do not mix with other radioactive or non-radioactive waste.[3][4]
-
Solid Waste: Place contaminated solid waste (e.g., gloves, absorbent paper, empty vials) into a designated LLRW container.[5] This container should be lined with two plastic bags.[5]
-
Sharps Waste: Dispose of all contaminated needles, syringes, and other sharp objects into a designated, puncture-resistant sharps container specifically for radioactive waste.[3][4][6] Do not place sharps in regular solid waste drums.[3]
-
Liquid Waste: Aqueous radioactive liquids should be collected in designated, leak-proof polyethylene (B3416737) jugs.[5] Do not mix with organic radioactive liquids.[7]
Step 2: Labeling and Record-Keeping
Accurate labeling and meticulous record-keeping are essential for regulatory compliance.
-
Container Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (Indium-111), the date, and the laboratory of origin.[4]
-
Waste Log: Maintain a detailed log for each waste container.[5] Record the date, isotope, estimated activity of the waste added, and the initials of the individual.
Step 3: Decay-in-Storage
Due to its relatively short half-life of approximately 2.8 days, In-111 waste is suitable for on-site decay-in-storage.[8]
-
Secure Storage: Once a waste container is full, seal it and move it to a secure, designated radioactive waste storage area. This area should be shielded and access-controlled to prevent unauthorized removal.[6][9]
-
Storage Duration: Store the waste for a minimum of 10 half-lives to ensure the radioactivity has decayed to a level indistinguishable from background radiation.[9] For In-111, this is approximately 28 days.
Step 4: Final Survey and Disposal
Before final disposal, a radiation survey is mandatory to confirm the waste is no longer radioactive.
-
Radiation Survey: Using a calibrated radiation survey meter (e.g., a Geiger-Müller counter), monitor the external surface of the waste container in a low-background area.[6]
-
Confirm Background Levels: The radiation reading must be indistinguishable from the normal background level.[6][9] If the reading is above background, the container must be returned to storage for further decay.[9]
-
Obliterate Labels: Once the waste has decayed to background levels, all radioactive material symbols and markings on the containers and bags must be defaced or removed.[6]
-
Final Disposal:
-
Non-Biohazardous Solid Waste: May be disposed of as regular trash.[6]
-
Sharps: The decontaminated sharps container can be disposed of as medical waste.
-
Biohazardous Waste: If the waste is also considered a biohazard (e.g., contaminated with blood or other potentially infectious materials), it must be disposed of according to biohazardous waste regulations after radioactive decay.
-
Special Considerations for Liquid Waste
Disposal of liquid radioactive waste into the sanitary sewer is highly regulated and may not be permitted by all institutions.
-
Check Regulations: Consult your RSO and institutional guidelines. In some cases, fully soluble or biologically dispersible aqueous waste may be discharged into a designated and labeled sink.[6]
-
Activity Limits: Strict daily and monthly limits on the amount of radioactivity that can be discharged apply.[1]
-
Flushing: If permitted, the disposal must be followed by flushing with copious amounts of water to ensure dilution.[6]
-
Log Disposal: Every sewer disposal must be meticulously recorded in a sink log.[6]
Quantitative Data: Indium-111 Decay
Understanding the decay rate of Indium-111 is crucial for planning storage duration. The half-life of In-111 is approximately 2.8 days.[8] The table below illustrates the percentage of remaining radioactivity over time.
| Time Elapsed (Days) | Number of Half-Lives | Percentage of Remaining Radioactivity |
| 0 | 0 | 100% |
| 2.8 | 1 | 50% |
| 5.6 | 2 | 25% |
| 8.4 | 3 | 12.5% |
| 11.2 | 4 | 6.25% |
| 14.0 | 5 | 3.125% |
| 16.8 | 6 | 1.563% |
| 19.6 | 7 | 0.781% |
| 22.4 | 8 | 0.391% |
| 25.2 | 9 | 0.195% |
| 28.0 | 10 | < 0.1% |
Experimental Protocols & Methodologies
The primary "experiment" cited in this context is the radiation survey to confirm decay.
Methodology for Radiation Survey of Decayed Waste:
-
Equipment: A calibrated, low-range Geiger-Müller (GM) survey meter with a pancake or NaI probe is typically used.[1]
-
Establish Background: Before surveying the waste, take a measurement in an area known to be free of radioactive contamination to establish the local background radiation level. Record this value.
-
Survey Procedure:
-
Place the probe within 1-2 centimeters of the surface of the waste container.
-
Move the probe slowly over all surfaces of the container, including the top, bottom, and all sides.
-
Observe the meter reading.
-
-
Interpretation of Results:
-
If the readings are statistically indistinguishable from the pre-determined background level, the waste can be considered decayed.
-
If any reading is consistently above background, the waste must be returned to storage for further decay and re-surveyed at a later date.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound (In-111) waste.
Caption: Workflow for Indium-111 this compound Waste Disposal.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. Specific Instruction for Medical Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 7. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 8. Indium-111 - Wikipedia [en.wikipedia.org]
- 9. radiology.wisc.edu [radiology.wisc.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Pentetreotide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling specialized compounds like Pentetreotide. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, with a focus on its radiolabeled form, Indium In-111 this compound. Adherence to these procedural steps is critical for minimizing exposure and ensuring the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, especially in its radiolabeled form, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE to mitigate risks of skin and eye irritation, allergic reactions, and radiation exposure.[1][2][3]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant, waterproof.[1][4][5] | To prevent skin contact, which can cause irritation and allergic reactions.[1][3] Must be inspected before use.[2][6] |
| Eye and Face Protection | Safety Goggles/Glasses | Tightly fitting with side-shields.[6] | To protect against splashes of chemical or biological fluids. |
| Face Shield | Recommended | Provides an additional layer of protection for the face. | |
| Body Protection | Laboratory Coat/Gown | Appropriate chemical-resistant clothing.[1] Fire/flame resistant and impervious clothing is recommended.[2][6] | To protect skin and personal clothing from contamination. |
| Impervious Apron | Recommended.[1] | Offers extra protection against spills and splashes. | |
| Radiation Shielding | Lead Dispensing Shield | Minimum wall thickness of 1/4 inch or 3 mm.[5][7] | To reduce radiation exposure during preparation and handling of Indium In-111 this compound. |
| Shielded, Sterile Syringe | Required for transfers.[4][5] | To minimize radiation dose during the handling and administration of the radiopharmaceutical. |
Always observe good personal hygiene, such as washing hands thoroughly after handling the material and before eating, drinking, or smoking. Contaminated work clothing should not be allowed out of the workplace and should be washed to remove contaminants.[1]
Procedural Workflow for Handling Indium In-111 this compound
The following diagram outlines the critical steps for the safe preparation, handling, and disposal of Indium In-111 this compound. Following this workflow diligently will ensure operational safety and compliance with regulatory standards.
Key Experimental Protocols and Handling Procedures
Preparation of Indium In-111 this compound Injection: [4][5][7]
-
Aseptic Technique: All transfers and penetrations of vial stoppers must be performed using aseptic technique to maintain sterility.[4]
-
Shielding: Place the Octreoscan Reaction Vial in a lead dispensing shield with a minimum wall thickness of 1/4 inch (or 3 mm) fitted with a lid.[5][7]
-
Sterilization: Swab the rubber stopper of the reaction vial with a suitable antiseptic and allow it to dry.
-
Reconstitution: Using a shielded, sterile syringe and the provided needle, aseptically withdraw the Indium In-111 Chloride Solution and inject it into the reaction vial.
-
Dissolution: Gently swirl the vial until the lyophilized pellet is completely dissolved.
-
Incubation: Allow the prepared injection to incubate at or below 25°C (77°F) for a minimum of 30 minutes.[4] The product must be used within six hours of preparation.[4]
Quality Control:
-
Visual Inspection: Before administration, visually inspect the solution for particulate matter and discoloration. If either is present, the product should not be used and must be disposed of correctly.[5][7]
-
Radiochemical Purity: The radiolabeling yield must be tested before administration. If the radiochemical purity is less than 90%, the product should not be used.[4][8]
-
Dose Calibration: Assay the final product using a suitably calibrated radioactivity ionization chamber immediately before administration.[5][9]
Storage and Disposal
Storage:
-
Unreconstituted Kit: The Octreoscan™ kit should be stored refrigerated at 2°C to 8°C (36°F to 46°F).[1][4]
-
Reconstituted Product: After reconstitution, the Indium In-111 this compound injection should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F) and must be used within six hours.[1][4]
Disposal:
-
Radioactive Waste: Unused or expired this compound reconstituted with Indium In-111 is considered radioactive waste.[1]
-
Regulations: All radioactive waste must be handled in accordance with procedures established by your institution's Radiation Safety Officer and must comply with all applicable local, state, and federal regulations governing radioactive materials.[1][5]
-
Biohazards: If the waste is contaminated with biological materials, such as blood or sharps, it must also be handled as a biohazard and disposed of accordingly.[1]
-
Decontamination: Routinely wash work clothing and protective equipment to remove contaminants.[1] In case of a spill, evacuate personnel to a safe area, ensure adequate ventilation, and prevent further leakage if it is safe to do so.[2]
References
- 1. obaid.info [obaid.info]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Octreoscan (Indium in -111 this compound Kit for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. carcinoid.org [carcinoid.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
